molecular formula C7H8N2O3 B1307166 Ethyl 6-hydroxypyridazine-3-carboxylate CAS No. 63001-81-0

Ethyl 6-hydroxypyridazine-3-carboxylate

カタログ番号: B1307166
CAS番号: 63001-81-0
分子量: 168.15 g/mol
InChIキー: PNZFPPKCYNMOSA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 6-hydroxypyridazine-3-carboxylate is a useful research compound. Its molecular formula is C7H8N2O3 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 6-hydroxypyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-hydroxypyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

ethyl 6-oxo-1H-pyridazine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNZFPPKCYNMOSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"Ethyl 6-hydroxypyridazine-3-carboxylate" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-hydroxypyridazine-3-carboxylate: Properties, Reactivity, and Synthetic Utility

Executive Summary

Ethyl 6-hydroxypyridazine-3-carboxylate stands as a pivotal heterocyclic building block for professionals in pharmaceutical and agrochemical research. Its structure, featuring a pyridazine core substituted with both a hydroxyl group and an ethyl carboxylate, offers a unique combination of reactive sites. This guide elucidates the core chemical properties, reactivity, and synthetic utility of this compound. A central theme of this document is the critical concept of keto-enol tautomerism, which dictates the compound's reactivity and must be understood for its effective application in complex synthetic pathways. We will explore its synthesis, key transformations, and spectroscopic signatures, providing field-proven insights for researchers aiming to leverage this versatile intermediate in drug discovery and materials science.

Molecular Structure and Physicochemical Properties

Nomenclature and Tautomerism: The Hydroxy-Oxo Equilibrium

The nomenclature of Ethyl 6-hydroxypyridazine-3-carboxylate is intrinsically linked to its tautomeric nature. While the name implies a hydroxyl (-OH) group at the 6-position, the compound predominantly exists in its more stable keto form, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate . This equilibrium is a fundamental characteristic of many hydroxypyridazines and hydroxypyridines.[1][2] The pyridazinone form is often the thermodynamically preferred tautomer. For clarity, this guide will refer to the compound by its common name but will address its reactivity primarily through the lens of the 6-oxo tautomer.

This tautomerism is crucial; reaction conditions can selectively favor one form, enabling different synthetic outcomes. Factors such as solvent polarity, pH, and temperature can influence the position of the equilibrium.

Caption: Keto-enol tautomerism of the title compound.

Core Physicochemical Data

Precise experimental data for Ethyl 6-hydroxypyridazine-3-carboxylate is sparse in publicly available literature. However, extensive data exists for the structurally analogous and commercially available Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1352925-63-3), which serves as a reliable proxy for estimating its properties.[3][4][5]

PropertyValue (for CAS 1352925-63-3)Source
Molecular Formula C₇H₈N₂O₄[5]
Molecular Weight 184.15 g/mol [5]
Appearance Solid[3]
Topological Polar Surface Area (TPSA) 92.28 Ų[5]
logP -0.3478[5]
Hydrogen Bond Donors 2[5]
Hydrogen Bond Acceptors 5[5]
Rotatable Bonds 2[5]
Storage Temperature 2-8°C, sealed in dry conditions

Synthesis and Manufacturing

The pyridazine scaffold is commonly constructed via condensation reactions involving hydrazine and a 1,4-dicarbonyl or equivalent synthetic precursor. A regioselective, one-pot, three-component reaction is an efficient modern approach.[6][7]

Key Synthetic Pathway: Condensation Strategy

This methodology involves the reaction of a glyoxal derivative with an active methylene compound (like a β-keto ester) and hydrazine hydrate. The choice of starting materials dictates the final substitution pattern. The causality behind this one-pot procedure is the sequential formation of hydrazones and subsequent intramolecular cyclization, driven by the formation of the stable aromatic pyridazine ring.

Protocol 3.1.1: General Three-Component Synthesis of a Substituted Pyridazine Ester [6]

  • Reaction Setup: To a stirred mixture of an appropriate β-keto ester (1 mmol) and an arylglyoxal (1 mmol) in a suitable solvent (e.g., water or ethanol, 5 mL), add hydrazine hydrate (5 mmol) at room temperature.

  • Reaction Execution: Stir the resultant mixture vigorously. The reaction progress can be monitored by TLC. A precipitate typically forms within 20-40 minutes.

  • Work-up and Isolation: Filter the precipitate and wash thoroughly with excess water to remove unreacted hydrazine hydrate and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the desired ethyl pyridazine-carboxylate.

synthesis_workflow start Starting Materials (β-Keto Ester, Glyoxal) reagents Add Hydrazine Hydrate in Water/Ethanol start->reagents reaction Stir at Room Temp (20-40 min) reagents->reaction precipitation Precipitate Forms reaction->precipitation filtration Filter & Wash with Water precipitation->filtration purification Recrystallize from Ethanol filtration->purification product Final Product: Ethyl Pyridazine-carboxylate purification->product

Caption: General workflow for pyridazine synthesis.

Chemical Reactivity and Derivatization

The reactivity of Ethyl 6-hydroxypyridazine-3-carboxylate is governed by its multiple functional groups: the pyridazinone ring (specifically the N-H proton and the carbonyl oxygen), the ester moiety, and the aromatic system.

Caption: Key reactive sites on the target molecule.

Reactions at the 6-Position: O-Functionalization

The oxygen at the 6-position, whether viewed as a hydroxyl or a carbonyl oxygen, is a primary site for modification. Conversion to a 6-chloro derivative is arguably the most valuable transformation, as the chlorine atom acts as an excellent leaving group for subsequent nucleophilic aromatic substitution or cross-coupling reactions.

Protocol 4.1.1: Conversion to Ethyl 6-chloropyridazine-3-carboxylate This transformation is a cornerstone of pyridazine chemistry, converting the robust pyridazinone into a highly versatile intermediate. The choice of a strong dehydrating and chlorinating agent like phosphorus oxychloride (POCl₃) is critical for driving the reaction to completion.[8][9]

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl), place Ethyl 6-hydroxypyridazine-3-carboxylate (1 equiv).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3-5 equiv) portion-wise. The reaction can be exothermic. A high-boiling tertiary amine, such as triethylamine or N,N-dimethylaniline, may be added to facilitate the reaction and increase the reflux temperature.[9]

  • Reaction Execution: Heat the mixture to reflux (typically 100-120 °C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. This step quenches the excess POCl₃.

  • Isolation: The product may precipitate from the aqueous mixture. If not, neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) and extract with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactions of the Ester Moiety

The ethyl ester is readily converted to other functional groups, most commonly the corresponding carboxylic acid via saponification.

Protocol 4.2.1: Saponification to 6-Hydroxypyridazine-3-carboxylic acid [10] This protocol is self-validating; the reaction proceeds to completion as the carboxylate salt precipitates or as monitored by TLC, and the final acidic workup ensures the protonation of the product.

  • Reaction Setup: Dissolve Ethyl 6-hydroxypyridazine-3-carboxylate (1 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., a 1:1 ratio).

  • Reagent Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2-5 equiv) to the solution.

  • Reaction Execution: Stir the mixture at room temperature for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, acidify the mixture to a pH of ~2-3 with a cold aqueous acid solution (e.g., 2 M HCl).

  • Isolation: The carboxylic acid product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Spectroscopic and Analytical Characterization

Unambiguous characterization of Ethyl 6-hydroxypyridazine-3-carboxylate and its derivatives requires a combination of spectroscopic techniques. Based on its structure and data from analogous compounds, the following spectral features are expected.[6][11][12]

  • ¹H NMR:

    • Ethyl Group: A quartet around δ 4.0-4.5 ppm (O-CH₂ -CH₃) and a triplet around δ 1.1-1.5 ppm (O-CH₂-CH₃ ).

    • Pyridazine Ring Protons: Two doublets in the aromatic region (δ 7.0-8.5 ppm), showing coupling to each other.

    • N-H Proton: A broad singlet, typically downfield (δ 9.0-12.0 ppm), which is exchangeable with D₂O.

  • ¹³C NMR:

    • Ester Carbonyl: A signal around δ 165 ppm.

    • Ring Carbonyl (6-oxo): A signal around δ 160 ppm.

    • Pyridazine Ring Carbons: Signals in the range of δ 125-150 ppm.

    • Ethyl Group: Signals around δ 60-65 ppm (-OCH₂-) and δ 14-15 ppm (-CH₃).

  • Infrared (IR) Spectroscopy:

    • N-H Stretch: A broad absorption band in the 3100-3400 cm⁻¹ region.

    • C=O Stretches: Strong, distinct absorption bands for the ester carbonyl (approx. 1720-1740 cm⁻¹) and the ring amide/carbonyl (approx. 1650-1680 cm⁻¹).

  • Mass Spectrometry (MS):

    • The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the compound's molecular weight.

Applications in Medicinal Chemistry and Drug Discovery

The pyridazinone core is a privileged scaffold in medicinal chemistry, known for a wide spectrum of biological activities.[1] Ethyl 6-hydroxypyridazine-3-carboxylate serves as a key starting material for accessing diverse libraries of these bioactive molecules.

  • Cardiovascular Agents: Pyridazinone derivatives have been extensively developed as cardiotonic agents for the treatment of heart failure.[13]

  • Enzyme Inhibitors: The scaffold is used in the preparation of various enzyme inhibitors. For instance, derivatives of the corresponding acid (6-chloropyridazine-3-carboxylic acid) are used to synthesize stearoyl-CoA desaturase inhibitors.[10]

  • Oncology and Anti-inflammatory Research: The ability to easily functionalize the pyridazine ring at multiple positions makes it an attractive template for developing kinase inhibitors and other anticancer agents, as well as compounds with anti-inflammatory properties.[1]

The value of Ethyl 6-hydroxypyridazine-3-carboxylate lies in its role as an early-stage intermediate. Its conversion to the 6-chloro derivative opens the door to a vast array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic substitutions, allowing for the rapid generation of molecular diversity crucial for modern drug discovery campaigns.

Safety and Handling

Based on data for structurally related compounds, Ethyl 6-hydroxypyridazine-3-carboxylate and its analogs should be handled with appropriate care. For Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3), the following GHS hazard information has been reported:

  • Hazard Statements: H302 (Harmful if swallowed). May also cause skin and eye irritation (H315, H319) and respiratory irritation (H335).[4][14]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P301+P317 (IF SWALLOWED: Get medical help).[14]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

References

  • PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Pinpools. (n.d.). 6-chloropyridazine-3-carboxylic acid. Retrieved from [Link]

  • Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(3), 115-120. Retrieved from [Link]

  • SciSpace. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. Retrieved from [Link]

  • Al-Mousawi, S. M., et al. (2011). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents... Molecules, 16(12), 10398-10409. Retrieved from [Link]

  • Synthonix. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-(pyridin-3-yl)pyridazine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Hydroxypyridazine-3-carboxamide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. Retrieved from [Link]

  • Ukrorgsyntez Ltd. (2020). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives.
  • ResearchGate. (2017). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Retrieved from [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Retrieved from [Link]

  • ACS Publications. (2024). Gradual Changes in the Aromaticity in a Series of Hydroxypyridine-Carboxylic Acid Derivatives and Their Effect on Tautomerism and Crystal Packing. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (1982). Reaction of ethyl 4,5-dihydro-4-oxothieno[3,2-c]pyridine-6 carboxylate. Retrieved from [Link]

  • Google Patents. (1956). Halogenation of pyridines.

Sources

"Ethyl 6-hydroxypyridazine-3-carboxylate" structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of Ethyl 6-hydroxypyridazine-3-carboxylate

Introduction: The Significance of the Pyridazine Scaffold

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of biologically active molecules.[1] Among these, the pyridazine moiety, a six-membered aromatic ring with two adjacent nitrogen atoms, is of particular interest to medicinal chemists.[2][3] Pyridazine derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anti-hypertensive, anti-cancer, and anti-tubercular properties.[3][4][5] The precise arrangement of substituents on this core dictates its biological function, making unambiguous structure elucidation a critical step in the drug discovery and development process.

This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies required to elucidate and confirm the structure of Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 1352925-63-3). This compound is a prime example of the pyridazine class and is subject to tautomerism, often being referred to by synonyms such as Ethyl 6-hydroxypyridazine-3-carboxylate or Ethyl 4,6-dihydroxypyridazine-3-carboxylate.[6][7][8] Our analysis will focus on the more stable lactam tautomer, as depicted below, and demonstrate how a synergistic application of modern spectroscopic techniques provides irrefutable structural evidence.

Part 1: The Target Structure - A Visual Hypothesis

Before delving into the analytical data, it is essential to establish the hypothesized molecular structure. All subsequent spectroscopic data will be interpreted with the goal of verifying this structural arrangement.

Figure 1: Hypothesized structure of Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate.

Part 2: Multi-faceted Spectroscopic Verification

No single technique can definitively prove a chemical structure. Instead, we rely on the convergence of evidence from multiple spectroscopic methods, each providing a unique piece of the structural puzzle.[9] The primary tools for this elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the C-H Framework

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the chemical environment, connectivity, and relative numbers of protons (¹H NMR) and carbon atoms (¹³C NMR) in a molecule.

  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for this compound due to its ability to dissolve polar compounds and to allow for the observation of exchangeable protons (OH, NH).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a greater number of scans is required to achieve an adequate signal-to-noise ratio.

  • Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H NMR, 39.52 ppm for ¹³C NMR).

The ¹H NMR spectrum provides a proton census. For our target molecule, we anticipate the following signals:

  • Ethyl Group (Ester):

    • A quartet integrating to 2 protons (–O–CH₂ –CH₃) is expected around 4.0–4.5 ppm . The splitting into a quartet is due to the coupling with the adjacent three methyl protons.

    • A triplet integrating to 3 protons (–O–CH₂–CH₃ ) is expected around 1.1–1.4 ppm . The splitting into a triplet is due to coupling with the adjacent two methylene protons.

  • Pyridazine Ring:

    • A singlet integrating to 1 proton is expected for the proton at the C5 position (H –C5). Its chemical shift would likely be in the aromatic/vinylic region, estimated around 7.0-7.5 ppm .

  • Exchangeable Protons:

    • A broad singlet for the hydroxyl proton (O–H ) at C4. Its chemical shift is highly variable (e.g., 9.0-12.0 ppm ) and depends on concentration and solvent.

    • A broad singlet for the amide proton (N–H ) at N1. This signal is also highly variable and can appear over a wide range, often downfield (e.g., 11.0-13.0 ppm ).[3]

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. For this C₇ molecule, we expect to see all 7 carbon signals:

  • Carbonyl Carbons (C=O): Two signals are expected in the highly deshielded region.

    • Ester Carbonyl (C =O): ~160-166 ppm .[10]

    • Pyridazinone Carbonyl (C6): ~158-162 ppm .[10]

  • Pyridazine Ring Carbons:

    • C4 (bearing the -OH group): ~150-155 ppm .

    • C3 (attached to the ester): ~130-135 ppm .

    • C5: ~120-125 ppm .

  • Ethyl Group Carbons:

    • Methylene Carbon (–O–CH₂ –CH₃): ~60-62 ppm .[11]

    • Methyl Carbon (–O–CH₂–CH₃ ): ~14-15 ppm .[11]

Predicted NMR Data Summary
¹H NMR (in DMSO-d₆)
Chemical Shift (δ, ppm)
~11.0–13.0
~9.0–12.0
~7.0–7.5
~4.0–4.5
~1.1–1.4
¹³C NMR (in DMSO-d₆)
Chemical Shift (δ, ppm)
~160–166
~158–162
~150–155
~130–135
~120–125
~60–62
~14–15
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an excellent technique for rapidly identifying the presence of key functional groups.

  • Sample Preparation: For a solid sample, the most common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against a crystal (e.g., diamond). Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in an FTIR spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

The IR spectrum should display characteristic absorption bands confirming the key functional groups:

  • O–H and N–H Stretching: A broad absorption band is expected in the 3000–3500 cm⁻¹ region, corresponding to the overlapping stretches of the N-H (amide) and O-H (hydroxyl) groups.

  • C–H Stretching: Absorptions just below 3000 cm⁻¹ (~2850–2980 cm⁻¹ ) are indicative of the sp³ C-H bonds in the ethyl group.

  • C=O Stretching: This is a critical region. Two strong, sharp peaks are anticipated between 1600–1750 cm⁻¹ .

    • The ester carbonyl (C=O) stretch typically appears around 1720–1740 cm⁻¹ .

    • The pyridazinone (amide) carbonyl (C=O) stretch appears at a lower frequency due to resonance, typically around 1650–1680 cm⁻¹ .

  • C=C and C=N Stretching: Absorptions in the 1500–1650 cm⁻¹ region correspond to the double bond stretches within the pyridazine ring.

  • C–O Stretching: A strong band in the fingerprint region, around 1200–1300 cm⁻¹ , corresponds to the C–O stretch of the ester group.

Predicted IR Data Summary
Frequency Range (cm⁻¹)
3000–3500 (Broad)
2850–2980
1720–1740 (Strong, Sharp)
1650–1680 (Strong, Sharp)
1500–1650
1200–1300
Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's composition and structure through its fragmentation pattern.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often dissolved in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use an appropriate ionization technique. Electrospray Ionization (ESI) is a soft method well-suited for this polar molecule, which would likely show the protonated molecule [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of ions at each m/z value.

The molecular formula is C₇H₈N₂O₄. The molecular weight is 184.15 g/mol .[6][7][12]

  • Molecular Ion Peak: Using ESI in positive mode, the primary ion observed would be the protonated molecule, [M+H]⁺, at m/z = 185 . High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement.

  • Fragmentation Pathway: The molecule would likely fragment in a predictable manner upon collision-induced dissociation (MS/MS). The ester group is a common site for fragmentation.

Fragmentation M_H [M+H]⁺ m/z = 185 frag1 Loss of C₂H₄ (ethene) [M+H - 28]⁺ m/z = 157 M_H->frag1 - C₂H₄ frag2 Loss of C₂H₅O• (ethoxy radical) [M+H - 45]⁺ m/z = 140 M_H->frag2 - •OC₂H₅ frag3 Loss of C₂H₅OH (ethanol) [M+H - 46]⁺ m/z = 139 M_H->frag3 - HOC₂H₅ frag4 Loss of CO from frag3 [M+H - 46 - 28]⁺ m/z = 111 frag3->frag4 - CO

Figure 2: A plausible ESI-MS/MS fragmentation pathway for the target molecule.

Part 3: The Integrated Elucidation Workflow

The true power of this process lies in combining the data from each technique into a single, self-validating narrative. No single piece of data is sufficient, but together they form an interlocking web of evidence that confirms the structure beyond a reasonable doubt.

Workflow cluster_data Data Convergence start Proposed Structure Ethyl 4-hydroxy-6-oxo-1,6- dihydropyridazine-3-carboxylate ms Mass Spectrometry (MS) - Provides Molecular Weight - Confirms Formula (HRMS) start->ms Hypothesis Testing ir Infrared (IR) Spectroscopy - Identifies Functional Groups (C=O, O-H, N-H, C-O) start->ir Hypothesis Testing nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) - Maps C-H Framework - Shows Connectivity start->nmr Hypothesis Testing confirm Final Structure Confirmed ms->confirm m/z = 185 [M+H]⁺ ir->confirm C=O, OH/NH bands present nmr->confirm Correct shifts & coupling

Figure 3: The integrated workflow for spectroscopic structure elucidation.

Conclusion

The structure of ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate is elucidated not by a single measurement, but by a logical synthesis of complementary data. Mass spectrometry establishes the correct molecular formula and weight. Infrared spectroscopy provides rapid confirmation of the essential carbonyl, hydroxyl, and amide functional groups. Finally, ¹H and ¹³C NMR spectroscopy deliver the definitive blueprint of the molecule, mapping out the precise arrangement and connectivity of every atom in the carbon and proton framework. The congruence between the predicted data and the experimental results from this analytical triad provides the authoritative, trustworthy, and scientifically rigorous confirmation required in modern chemical research and drug development.

References

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. [Link]

  • Britannica. Heterocyclic compound - Aromaticity, Structure, Reactivity. [Link]

  • Hobbs, W. J. (Liberty University). SYNTHESIS AND CHARACTERIZATION of Unique Pyridazines. [Link]

  • Nowicka, K., et al. (PMC). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives (Jan 2024). [Link]

  • Dumitrașcu, F., et al. (NIH). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]

  • JETIR. NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. [Link]

  • Slideshare. Pyridazine and its derivatives. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]

Sources

The Alchemical Core: A Technical Guide to Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Application of a Privileged Heterocyclic Scaffold.

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is one such "privileged scaffold."[1] Its unique electronic properties and versatile substitution patterns have rendered it a fertile ground for the discovery of potent and selective bioactive agents.[1] This guide focuses on a key derivative within this class: Ethyl 6-hydroxypyridazine-3-carboxylate (CAS Number: 63001-31-0), a versatile building block poised at the intersection of synthetic accessibility and pharmacological potential.

This document serves as a comprehensive technical resource, delving into the core chemical principles, practical synthetic methodologies, and cutting-edge applications of this compound. We will explore its inherent chemical reactivity, the critical concept of tautomerism that governs its structure, and its emerging role in the design of next-generation therapeutics for complex diseases such as acute lung injury and sepsis.[2]

Molecular Identity and Physicochemical Landscape

Ethyl 6-hydroxypyridazine-3-carboxylate is a molecule of significant interest due to the interplay of its functional groups: a pyridazine core, a hydroxyl group, and an ethyl ester. These features dictate its solubility, reactivity, and potential for interaction with biological targets.

Structural and Chemical Properties

A critical aspect of this molecule is its existence in tautomeric forms. The "hydroxy" form (Ethyl 6-hydroxypyridazine-3-carboxylate) is in equilibrium with its "oxo" or pyridazinone form (Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate). In the solid state and in polar solvents, the pyridazinone form is generally predominant.[3] This equilibrium is a crucial consideration for reaction planning and for understanding its interactions in a biological milieu.

PropertyValueSource
CAS Number 63001-31-0[4]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [5]
Appearance Solid[2]
Synonyms Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, 1,6-Dihydro-6-oxo-3-pyridazinecarboxylic acid ethyl ester[6]
Spectroscopic Characterization (Representative Data)

While a publicly available, peer-reviewed spectrum for the parent compound is not readily accessible, the following data for closely related dihydropyridazinone structures provide a representative spectroscopic fingerprint.

  • ¹H NMR (DMSO-d₆, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet around 4.0-4.3 ppm for the -OCH₂- and a triplet around 1.1-1.3 ppm for the -CH₃). Signals for the pyridazine ring protons would appear in the aromatic region, and a broad singlet for the N-H proton would be observable, typically downfield.[7]

  • ¹³C NMR (DMSO-d₆, 100 MHz): The carbon spectrum will display signals for the carbonyl carbons of the ester and the pyridazinone ring, typically in the range of 160-175 ppm. The carbons of the ethyl group and the pyridazine ring will also have characteristic shifts.[7]

  • FT-IR (KBr): The infrared spectrum will be dominated by strong absorption bands corresponding to the C=O stretching vibrations of the ester and the amide-like pyridazinone ring (typically in the 1650-1750 cm⁻¹ region). An N-H stretching band would also be present around 3200-3400 cm⁻¹.[7]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound.[7]

Synthesis and Reactivity: A Chemist's Perspective

The synthesis of the pyridazinone core is a well-established area of heterocyclic chemistry, with the most common approach being the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1]

General Synthetic Protocol: Cyclocondensation

A representative and logical synthetic route to Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate involves the reaction of a suitable 1,4-dicarbonyl precursor, such as diethyl 2-formyl-3-oxosuccinate, with hydrazine hydrate.

Experimental Protocol: Synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

  • Step 1: Precursor Preparation. Diethyl 2-formyl-3-oxosuccinate can be prepared via established methods, for instance, by the formylation of diethyl succinate.

  • Step 2: Cyclocondensation. To a solution of diethyl 2-formyl-3-oxosuccinate (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (1 equivalent) dropwise at room temperature.

  • Step 3: Reaction Monitoring. The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification. Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

Synthesis_Workflow

Key Reactions and Synthetic Utility

The reactivity of Ethyl 6-hydroxypyridazine-3-carboxylate is governed by its key functional groups, making it a versatile intermediate for further chemical modifications.

  • N-Alkylation/Arylation: The nitrogen atom of the pyridazinone ring can be alkylated or arylated to introduce diverse substituents.

  • Hydrolysis of the Ester: The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

  • Modification of the Hydroxyl Group: In its hydroxy tautomeric form, the hydroxyl group can undergo reactions such as etherification. More commonly, the pyridazinone oxygen can be converted to a chlorine atom using reagents like phosphorus oxychloride, which then allows for nucleophilic substitution reactions.

Reactivity_Diagram

Applications in Drug Discovery and Medicinal Chemistry

The 6-oxo-1,6-dihydropyridazine-3-carboxylate scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to form key interactions with biological targets and its favorable physicochemical properties.

A Privileged Scaffold for Kinase Inhibition

A recent and compelling example of the utility of this scaffold is in the development of inhibitors for c-Jun N-terminal kinase 2 (JNK2), a key enzyme in inflammatory pathways.[2] A series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate and carboxamide analogues were designed and synthesized, leading to the discovery of a potent anti-inflammatory agent, compound J27.[2][8]

This compound demonstrated remarkable efficacy in reducing the release of pro-inflammatory cytokines such as TNF-α and IL-6.[2] The study highlighted that J27 exerts its anti-inflammatory effects by targeting JNK2 and subsequently inhibiting the NF-κB/MAPK signaling pathway.[2][8]

Signaling_Pathway

Therapeutic Potential in Acute Lung Injury and Sepsis

The work by Liao et al. (2023) provides strong preclinical evidence for the therapeutic potential of this molecular scaffold in treating acute lung injury (ALI) and sepsis, conditions characterized by excessive inflammation and high mortality rates.[2] The lead compound, J27, not only showed potent in vitro activity but also demonstrated significant protection in in vivo models of ALI and sepsis, coupled with a good safety profile and bioavailability.[2][8]

This research underscores the importance of the 6-oxo-1,6-dihydropyridazine-3-carboxylate core as a starting point for the design of novel therapeutics targeting complex inflammatory diseases. Its structural features allow for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.

Conclusion and Future Outlook

Ethyl 6-hydroxypyridazine-3-carboxylate (CAS 63001-31-0) is more than just a chemical intermediate; it is a gateway to a rich and diverse chemical space with profound implications for drug discovery. Its straightforward synthesis, well-defined reactivity, and the proven success of its derivatives in modulating key biological pathways make it a highly valuable tool for medicinal chemists.

The critical role of its tautomeric pyridazinone form in providing a stable and versatile scaffold for kinase inhibition and other therapeutic applications is now well-established. As our understanding of complex diseases deepens, the demand for novel, adaptable, and potent small molecules will continue to grow. The 6-oxo-1,6-dihydropyridazine-3-carboxylate framework is exceptionally well-positioned to meet this demand, promising a continued legacy of innovation in the pursuit of new medicines.

References

  • Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones and a new class of carbazolyldihydropyrimidinones via an improved Biginelli protocol. Retrieved from [Link]

  • eChemHub. (n.d.). Ethyl 6-hydroxypyridazine-3-carboxylate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 6-hydroxypyridazine-3-carboxylate. Retrieved from [Link]

  • Capot Chemical. (n.d.). ethyl 6-hydroxypyridazine-3-carboxylate. Retrieved from [Link]

  • Asif, M. (2010). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. International Journal of ChemTech Research, 2(2), 1034-1046.
  • Hobbs, W. J. (2018). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • ChemTube3D. (n.d.). Synthesis of Pyridazine. Retrieved from [Link]

  • Gouda, M. A., et al. (2010). Pyridazine Derivatives. Mini-Reviews in Organic Chemistry, 7(4), 335-349.
  • Home Sunshine Pharma. (n.d.). Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS 63001-31-0 | Ethyl 6-hydroxypyridazine-3-carboxylate. Retrieved from [Link]

  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304–12323. [Link]

  • ResearchGate. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate, a key intermediate in the development of novel pharmaceutical and agrochemical agents.[1] The document elucidates the core chemical principles, a detailed step-by-step experimental protocol, and the mechanistic underpinnings of the synthesis pathway. Designed for researchers, scientists, and professionals in drug development, this guide emphasizes scientific integrity, experimental reproducibility, and a deep understanding of the reaction causality.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine nucleus is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[2] These nitrogen-containing heterocycles exhibit diverse biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties.[2] Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS No. 1352925-63-3) serves as a versatile building block in the synthesis of more complex molecules.[1][3][4][5] Its dihydroxy-substituted pyridazine ring, coupled with a reactive ethyl ester functional group, offers multiple points for chemical modification, enabling the exploration of new chemical space in drug discovery programs.[1]

The Core Synthesis Pathway: A Mechanistic Perspective

The most direct and efficient route for the synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate involves the cyclocondensation reaction between diethyl ethoxymethylenemalonate (EMME) and hydrazine hydrate. This reaction is a classic example of constructing a pyridazine ring from a 1,4-dicarbonyl equivalent and a dinucleophile.

Causality of Reagent Selection
  • Diethyl Ethoxymethylenemalonate (EMME): This reagent serves as the three-carbon backbone of the pyridazine ring. The ethoxymethylene group provides a reactive electrophilic site for the initial nucleophilic attack by hydrazine. The two ester groups act as the carbonyl functionalities necessary for the subsequent cyclization.

  • Hydrazine Hydrate (N₂H₄·H₂O): As the dinucleophile, hydrazine provides the two adjacent nitrogen atoms required for the formation of the 1,2-diazine (pyridazine) ring system. Its two nucleophilic nitrogen atoms react sequentially with the electrophilic centers of EMME.

Proposed Reaction Mechanism

The reaction proceeds through a series of well-defined steps:

  • Nucleophilic Attack: One of the nitrogen atoms of hydrazine attacks the electrophilic carbon of the ethoxymethylene group of EMME, leading to the displacement of the ethoxy group.

  • Intermediate Formation: This initial reaction forms an unstable intermediate, which rapidly undergoes intramolecular cyclization.

  • Cyclization and Tautomerization: The second nitrogen atom of the hydrazine moiety attacks one of the ester carbonyls, leading to the formation of a cyclic intermediate. Subsequent elimination of an ethanol molecule and tautomerization of the resulting pyridazinone ring leads to the formation of the more stable dihydroxy tautomer, yielding Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Visualizing the Synthesis Pathway

Reaction Scheme

Synthesis_Pathway cluster_reactants Reactants cluster_product Product EMME Diethyl Ethoxymethylenemalonate Reaction Cyclocondensation EMME->Reaction + Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product Ethyl 4,6-dihydroxypyridazine-3-carboxylate Reaction->Product Experimental_Workflow start Start dissolve_emme Dissolve EMME in Ethanol start->dissolve_emme add_hydrazine Add Hydrazine Hydrate Dropwise dissolve_emme->add_hydrazine reflux Reflux the Reaction Mixture add_hydrazine->reflux Control Temperature cool Cool to Room Temperature reflux->cool precipitate Collect Precipitate by Filtration cool->precipitate wash Wash with Cold Ethanol precipitate->wash dry Dry Under Vacuum wash->dry end Obtain Pure Product dry->end

Caption: Step-by-step experimental workflow.

Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for pyridazine synthesis. Researchers should adapt and optimize the conditions as necessary.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )Quantity (Molar Eq.)
Diethyl ethoxymethylenemalonate87-13-8216.231.0
Hydrazine Hydrate (~64%)7803-57-850.06 (as N₂H₄)1.1
Absolute Ethanol64-17-546.07Solvent

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl ethoxymethylenemalonate (1.0 eq.) in absolute ethanol (100 mL).

  • Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 eq.) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold absolute ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Subsequent Transformations: Hydrolysis to the Carboxylic Acid

Ethyl 4,6-dihydroxypyridazine-3-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 4,6-dihydroxypyridazine-3-carboxylic acid, which is also a valuable synthetic intermediate.

Protocol for Hydrolysis:

  • Dissolution: Dissolve Ethyl 4,6-dihydroxypyridazine-3-carboxylate in a mixture of THF, methanol, and water.

  • Saponification: Add lithium hydroxide (LiOH) and stir the mixture at room temperature for 3-4 hours.

  • Workup: Remove the organic solvents under reduced pressure. Acidify the aqueous residue with HCl at 0 °C to precipitate the carboxylic acid.

  • Purification: Filter the solid, wash with water, and then slurry with a methanol/DCM mixture to afford the pure 4,6-dihydroxypyridazine-3-carboxylic acid.

Conclusion

The synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate via the cyclocondensation of diethyl ethoxymethylenemalonate and hydrazine hydrate is a robust and efficient method for accessing this important heterocyclic building block. This guide provides a detailed, scientifically grounded framework for its preparation and subsequent functionalization. The principles and protocols outlined herein are intended to empower researchers in the fields of medicinal chemistry and drug development to further explore the synthetic utility of this versatile pyridazine derivative.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES, 6(2), 65-71.
  • The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • Synthesis of pyridazines. (n.d.). Organic Chemistry Portal.
  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.).
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3. (n.d.). ChemicalBook.
  • Ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • Synthesis of Pyridazine. (n.d.). ChemTube3D.
  • Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate: A Detailed Guide for Researchers. (2025). BenchChem.
  • ethyl ethoxymethylenemalonate. (n.d.). Organic Syntheses Procedure.
  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis.
  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate | 1352925-63-3. (n.d.). Sigma-Aldrich.
  • Carbazic acid, ethyl ester. (n.d.). Organic Syntheses Procedure.
  • The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. (2014). Molecules, 19(11), 18866-18876.

Sources

Discovery and history of pyridazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Pyridazine Compounds

Abstract

The pyridazine ring, a 1,2-diazine heterocycle, represents a fascinating journey from a laboratory curiosity to a privileged scaffold in modern medicinal chemistry and materials science. This guide provides a comprehensive exploration of the discovery and historical development of pyridazine compounds. We will trace the initial, seminal syntheses in the late 19th century, the long period of limited investigation that followed, and the subsequent explosion of interest driven by the discovery of their profound biological activities. Key synthetic milestones, the elucidation of their unique physicochemical properties, and their evolution into blockbuster drugs will be detailed for an audience of researchers, scientists, and drug development professionals.

The Dawn of Pyridazine Chemistry: Initial Synthesis and Characterization

The story of pyridazine begins in the late 19th century, a fertile period for organic chemistry. While the term "pyridazine" was first coined by Knorr in 1885, it was the legendary chemist Emil Fischer who inadvertently prepared the first substituted pyridazine in 1886.[1] This discovery was a byproduct of his classic investigation into the Fischer indole synthesis, occurring through the condensation of phenylhydrazine and levulinic acid.[2][3] Fischer's work, though not initially focused on the diazine ring itself, laid the crucial groundwork for future exploration.[4][5]

It was not until 1895 that the unsubstituted parent pyridazine heterocycle was successfully synthesized by Tauber .[1][6] A common early and foundational route to the pyridazine core involves the condensation of a 1,4-dicarbonyl compound with hydrazine, a reagent itself discovered by Theodor Curtius.[2][6][7] This fundamental reaction remains a cornerstone of pyridazine synthesis today. The most prevalent method involves the reaction of maleic anhydride or its derivatives with hydrazine hydrate to form the pyridazine ring.[6][8]

Core Synthetic Principle: 1,4-Dicarbonyl Condensation with Hydrazine

The strategic placement of two carbonyl groups at the 1 and 4 positions of a carbon chain provides the ideal electrophilic centers for a cyclocondensation reaction with the dinucleophilic hydrazine molecule. This reliably forms the stable six-membered diazine ring.

G cluster_reactants Reactants cluster_product Product R1 1,4-Dicarbonyl Compound P1 Dihydropyridazine Intermediate R1->P1 Cyclocondensation (-2H2O) plus + R2 Hydrazine (NH2-NH2) R2->P1 P2 Pyridazine P1->P2 Oxidation

Figure 1: General workflow for pyridazine synthesis.

A Period of Dormancy and the Biological Awakening

Despite its early discovery, the pyridazine ring system did not attract significant scientific interest for many decades.[6] This can be largely attributed to the fact that, for a long time, no naturally occurring pyridazine-containing compounds were known.[1] Compared to its isomers, pyrimidine and pyrazine, which are found in the fundamental building blocks of life, pyridazine was seen as an esoteric structure.

This perception dramatically changed in 1971. Researchers discovered that pyridazine derivatives, specifically hexahydropyridazines, were produced by the bacterium Streptomyces jamaicensis.[1] Shortly thereafter, the first naturally occurring antifungal agent containing the pyridazine moiety, Pyridazomycin, was isolated from Streptomyces violaceoniger.[1] These discoveries were a watershed moment, signaling that nature had indeed incorporated this unique heterocycle and hinting at its potential for biological interaction. This sparked a new wave of research into the synthesis and application of pyridazine derivatives, transforming it from a chemical curiosity into a pharmacologically relevant scaffold.[6][9]

G cluster_Timeline Historical Timeline of Pyridazine Development N1886 1886 Emil Fischer prepares first substituted pyridazine N1895 1895 Tauber synthesizes unsubstituted pyridazine N1886->N1895 Early Synthesis N1971 1971 First naturally occurring pyridazines discovered N1895->N1971 ~76 years of limited interest N1972 1972 Minaprine approved, an early pyridazine drug N1971->N1972 Biological Awakening N2010s 2010s-Present Modern FDA approvals (Relugolix, Deucravacitinib) N1972->N2010s Medicinal Chemistry Era

Figure 2: Key milestones in the history of pyridazine compounds.

The Rise of Pyridazine in Medicinal Chemistry

The discovery of biological activity catalyzed decades of research, culminating in the pyridazine ring being recognized as a "privileged pharmacophore"—a molecular framework that is capable of binding to multiple biological targets.[10][11] Its unique physicochemical properties are key to this versatility:

  • High Dipole Moment: The adjacent nitrogen atoms create a significant dipole moment, influencing solubility and enabling unique π-π stacking interactions with biological targets.[10][12]

  • Hydrogen Bonding Capacity: The two ring nitrogens act as robust hydrogen bond acceptors, allowing for strong and specific interactions within protein binding pockets.[10][12]

  • Metabolic Stability: The pyridazine core can enhance metabolic stability and reduce interactions with enzymes like cytochrome P450, which is advantageous for drug development.[10]

These properties have led to the development of numerous drugs across a wide spectrum of therapeutic areas.[9][13][14]

Table 1: Selected Pyridazine-Containing Drugs
Drug NameYear of First Approval/MentionTherapeutic Application
Chloridazone 1964Herbicide
Minaprine 1972 (France)Atypical antidepressant (withdrawn)[10]
Hydralazine MarketedAntihypertensive, Vasodilator[15]
Cefozopran MarketedCephalosporin antibiotic[2]
Ponatinib 2012 (FDA)Kinase inhibitor for cancer therapy[10]
Relugolix 2020 (FDA)GnRH receptor antagonist[10][12]
Deucravacitinib 2022 (FDA)Allosteric TYK2 inhibitor for psoriasis[10][13]
Risdiplam 2020 (FDA)Treatment of spinal muscular atrophy[10]

Experimental Protocol: Classic Synthesis of 3,6-Dihydroxypyridazine

To illustrate the foundational chemistry, this section provides a detailed protocol for the synthesis of 3,6-dihydroxypyridazine (maleic hydrazide), a key intermediate and a compound with biological activity in its own right.[16] This procedure is based on the classic cyclocondensation reaction.

Objective: To synthesize 3,6-dihydroxypyridazine via the reaction of maleic anhydride with hydrazine hydrate.

Materials:

  • Maleic Anhydride (C₄H₂O₃)

  • Hydrazine Hydrate (N₂H₄·H₂O)

  • Hydrochloric Acid (HCl)

  • Deionized Water

  • Ice Bath

  • Reaction Kettle with Stirrer, Condenser, and Thermometer

  • Buchner Funnel and Filter Paper

Methodology:

  • Preparation of Hydrazine Salt Solution: In a reaction kettle, add a measured quantity of water and hydrazine hydrate. Place the kettle in an ice bath to cool.

  • Acidification: While stirring and maintaining a temperature below 20°C, slowly and dropwise add hydrochloric acid. Monitor the pH, stopping the addition when the pH reaches 6.2-6.4. This in-situ formation of the hydrazine salt controls the reactivity.

  • Addition of Maleic Anhydride: To the cooled hydrazine salt solution, add maleic anhydride in portions, ensuring the temperature does not rise uncontrollably.

  • Heating and Reflux: Once the addition is complete, slowly heat the reaction mixture to 110°C. The mixture should be maintained at reflux. The cyclocondensation and dehydration occur during this step to form the pyridazine ring. A typical reflux time is several hours.

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture slowly. The product, 3,6-dihydroxypyridazine, is sparingly soluble in the cold acidic solution and will precipitate out.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake with ice-cold water until the pH of the filtrate is in the range of 4.8-5.1. This removes any unreacted starting materials and excess acid.

  • Drying: Dry the purified product in a vacuum oven to obtain the final 3,6-dihydroxypyridazine.

Self-Validation: The success of the protocol is validated by the high yield (often >95%) of the precipitated product and its purity, which can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR, IR).[16]

Conclusion and Future Outlook

From its serendipitous discovery in Emil Fischer's laboratory to its current status as a cornerstone of modern drug design, the pyridazine heterocycle has undergone a remarkable journey. Its history underscores the importance of fundamental synthetic chemistry and the unpredictable nature of discovery, where a compound ignored for decades can become central to addressing critical health challenges.[1][17] The unique electronic and steric properties of the 1,2-diazine system continue to be exploited by medicinal chemists to fine-tune drug candidates, improving potency, selectivity, and pharmacokinetic profiles.[11][18] As our understanding of complex biological systems deepens, the versatile and privileged pyridazine scaffold is certain to be at the heart of the next generation of innovative therapeutics and advanced materials.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
  • Pyridazine - Wikipedia. Wikipedia. [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • CN111285811B - Preparation method of 3, 6-dihydroxypyridazine - Google Patents.
  • The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. ResearchGate. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

  • PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. [Link]

  • Pyridazine (1, 2-diazine): A Versatile Pharmacophore Known for its Utility in Biological Systems. Bentham Science Publishers. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry. [Link]

  • The Role of Pyridazine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis in the Pyridazine Series. II. The Preparation of Pyridazines from Substituted Maleic Anhydrides. Some Properties of 4-Methylpyridazine. Journal of the American Chemical Society. [Link]

  • Synthesis of Pyridazine. ChemTube3D. [Link]

  • Emil Fischer - Wikipedia. Wikipedia. [Link]

  • Hermann Emil Fischer – The most outstanding chemist in history. Comptes Rendus Chimie. [Link]

  • Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry. [Link]

  • Emil Fischer | Nobel Prize Winner, Organic Chemist & Synthesizer. Britannica. [Link]

  • Representative examples of biologically active drugs containing pyridazine moiety. ResearchGate. [Link]

  • Emil Fischer. Science History Institute. [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Fischer indole synthesis - Wikipedia. Wikipedia. [Link]

  • Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. ResearchGate. [Link]

  • Theodor Curtius - Wikipedia. Wikipedia. [Link]

Sources

An In-depth Technical Guide to Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical identity, synthesis, and burgeoning applications, offering field-proven insights into its utility as a versatile scaffold for novel therapeutics.

Nomenclature, Synonyms, and Structural Elucidation: The Importance of Tautomerism

The compound with the CAS Number 63001-31-0 is commonly referred to as "Ethyl 6-hydroxypyridazine-3-carboxylate".[1][2] However, a critical aspect of its chemistry is the phenomenon of keto-enol tautomerism. The pyridazine ring system allows for the migration of a proton, leading to an equilibrium between the "hydroxy" (enol) form and the more stable "oxo" (keto) form. Spectroscopic and theoretical studies have shown that the equilibrium strongly favors the lactam (oxo) tautomer.

Therefore, the most accurate representation and IUPAC name for this compound is Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate . This distinction is crucial for accurate literature searching and understanding the molecule's reactivity and intermolecular interactions.

Table 1: Compound Identification

Identifier Value
IUPAC Name Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Common Name Ethyl 6-hydroxypyridazine-3-carboxylate[1][2]
CAS Number 63001-31-0[1][2]
Molecular Formula C₇H₈N₂O₃
Molecular Weight 168.15 g/mol [1]
Synonyms 1,6-Dihydro-6-oxo-3-pyridazinecarboxylic acid, ethyl ester

Diagram 1: Tautomerism of the Pyridazinone Ring

Caption: Tautomeric equilibrium between the hydroxy and the predominant oxo form.

Synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

The synthesis of the pyridazinone core is a well-established transformation in heterocyclic chemistry. The most common and direct approach involves the condensation of a 1,4-dicarbonyl compound, or its synthetic equivalent, with hydrazine. For the synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, a suitable starting material is diethyl 2-formylbutanedioate, which upon reaction with hydrazine hydrate, cyclizes to form the desired product.

Experimental Protocol: General Synthesis of the Pyridazinone Core

  • Reaction Setup: To a solution of the appropriate 1,4-dicarbonyl precursor in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate dropwise at a controlled temperature.

  • Reaction Progression: The reaction mixture is typically stirred at room temperature or heated under reflux to drive the condensation and cyclization.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is generally achieved through recrystallization or column chromatography.

Diagram 2: Retrosynthetic Analysis and Forward Synthesis

synthesis cluster_retrosynthesis Retrosynthesis cluster_synthesis Forward Synthesis target Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate hydrazine Hydrazine target->hydrazine C-N disconnection dicarbonyl Diethyl 2-formylbutanedioate target->dicarbonyl C-N disconnection start_hydrazine Hydrazine Hydrate product Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate start_hydrazine->product Condensation/ Cyclization start_dicarbonyl Diethyl 2-formylbutanedioate start_dicarbonyl->product

Caption: General retrosynthetic and forward synthesis approach.

Applications in Drug Development: A Privileged Scaffold

The 3(2H)-pyridazinone moiety is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[4] The presence of a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and multiple sites for substitution makes it an attractive core for designing potent and selective inhibitors.

Anti-inflammatory and Analgesic Properties

Numerous studies have demonstrated the anti-inflammatory and analgesic properties of pyridazinone derivatives.[5] These compounds often exert their effects through the inhibition of key inflammatory mediators. The core structure of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate serves as an excellent starting point for the development of novel anti-inflammatory agents. A recent study highlighted the potential of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide analogues in treating acute lung injury and sepsis by inhibiting the JNK2-NF-κB/MAPK pathway.[6][7] One of the lead compounds, J27, showed a potent inhibitory effect on the release of pro-inflammatory cytokines TNF-α and IL-6 with an IC₅₀ of 0.22 μM for the latter.[6][7]

Kinase Inhibition

The pyridazinone scaffold has been successfully employed in the design of various kinase inhibitors. Kinases play a pivotal role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. The structural features of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate are well-suited for targeting the ATP-binding site of kinases. For instance, novel 3-oxo-2,3-dihydropyridazine derivatives have been designed and evaluated as selective inhibitors of interleukin-2-inducible T-cell kinase (ITK), a crucial enzyme in T-cell signaling.[4]

Diagram 3: Mechanism of Action - Kinase Inhibition

kinase_inhibition cluster_pathway Signaling Pathway cluster_inhibition Inhibition by Pyridazinone Derivative kinase Kinase (e.g., ITK, JNK2) substrate Substrate Protein kinase->substrate ATP to ADP phosphorylated_substrate Phosphorylated Substrate substrate->phosphorylated_substrate Phosphorylation cellular_response Cellular Response (e.g., Inflammation, Proliferation) phosphorylated_substrate->cellular_response pyridazinone Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate Derivative pyridazinone->kinase Binds to ATP-binding site

Caption: General mechanism of kinase inhibition by pyridazinone derivatives.

Physicochemical Properties and Spectral Data

While specific, published spectral data for the unsubstituted Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is limited, data for closely related compounds can provide valuable insights for characterization.

Table 2: Predicted Physicochemical Properties

Property Predicted Value
LogP -0.3478
Topological Polar Surface Area (TPSA) 92.28 Ų
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 5
Rotatable Bonds 2

Data sourced from computational models.

Expected NMR Spectral Features:

  • ¹H NMR:

    • A singlet for the proton on the pyridazinone ring.

    • A quartet and a triplet corresponding to the ethyl ester group.

    • A broad singlet for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR:

    • A signal for the carbonyl carbon of the ester.

    • A signal for the carbonyl carbon of the pyridazinone ring.

    • Signals for the carbons of the pyridazinone ring.

    • Signals for the carbons of the ethyl group.

Researchers are advised to acquire and interpret their own analytical data for unambiguous compound identification.

Conclusion and Future Perspectives

Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a versatile and valuable building block in medicinal chemistry. Its straightforward synthesis and the privileged nature of the pyridazinone scaffold make it an attractive starting point for the development of novel therapeutics targeting a range of diseases, particularly those with an inflammatory or oncogenic basis. Future research will likely focus on the synthesis of diverse libraries of substituted derivatives and their screening against a wider array of biological targets to unlock the full therapeutic potential of this remarkable heterocyclic core.

References

  • Pharmaffiliates. CAS No: 63001-31-0| Chemical Name : Ethyl 6-hydroxypyridazine-3-carboxylate. [Link]

  • Alchem Pharmtech. CAS 63001-31-0 | Ethyl 6-hydroxypyridazine-3-carboxylate. [Link]

  • ResearchGate. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. [Link]

  • PubMed. Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. [Link]

  • PubMed Central (PMC). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. [Link]

  • Google Patents. EP2857387A1 - Process for manufacturing 1,6-dihydro-6-oxo-4-pyridazine carboxylic acid.
  • PubMed. Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridazinone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and immunomodulatory properties.[1] Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, a key intermediate in the synthesis of more complex pharmaceutical agents, presents a critical subject for detailed analytical characterization. This technical guide provides an in-depth analysis of its spectroscopic data, offering insights into its structural elucidation and serving as a foundational reference for researchers in drug discovery and development. The compound exists in tautomeric forms, with the more stable keto form, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS 63001-31-0), being the focus of this guide.

Molecular Structure and Properties

Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is a heterocyclic compound featuring a pyridazinone core functionalized with an ethyl carboxylate group. The interplay of the electron-withdrawing ester and the electron-rich pyridazinone ring dictates its chemical reactivity and spectroscopic behavior.

Chemical Structure:

Caption: Structure of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 63001-31-0[2]
Molecular Formula C₇H₈N₂O₃[2]
Molecular Weight 168.15 g/mol [2]
Appearance Solid
Tautomerism Exists in equilibrium with its enol form, Ethyl 6-hydroxypyridazine-3-carboxylate.

Spectroscopic Data and Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~1.3Triplet3H-O-CH₂-CH₃
~4.3Quartet2H-O-CH₂ -CH₃
~7.0Doublet1HPyridazinone ring proton
~7.8Doublet1HPyridazinone ring proton
~13.0Singlet (broad)1HNH

Interpretation:

  • The ethyl group is characterized by a triplet and a quartet, typical of an ethyl ester. The triplet at approximately 1.3 ppm corresponds to the methyl protons, which are split by the adjacent methylene protons. The quartet at around 4.3 ppm is due to the methylene protons, split by the neighboring methyl protons.

  • The two doublets in the aromatic region (~7.0-7.8 ppm) are assigned to the two protons on the pyridazinone ring. The exact chemical shifts and coupling constants would provide information about their relative positions.

  • A broad singlet at a downfield chemical shift (around 13.0 ppm) is characteristic of the N-H proton of the pyridazinone ring, which is often exchangeable with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data

Chemical Shift (ppm)Assignment
~14-O-CH₂-C H₃
~62-O-C H₂-CH₃
~125Pyridazinone ring C -H
~135Pyridazinone ring C -H
~145Pyridazinone ring quaternary C
~160Pyridazinone C =O
~165Ester C =O

Interpretation:

  • The signals for the ethyl group appear at approximately 14 ppm (methyl) and 62 ppm (methylene).

  • The carbons of the pyridazinone ring are expected to appear in the range of 125-145 ppm.

  • The two carbonyl carbons, one from the pyridazinone ring and one from the ester, will be observed at downfield chemical shifts, typically around 160 ppm and 165 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups in the molecule.

Table 4: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3000Medium, BroadN-H stretching
~3000-2850MediumC-H stretching (aliphatic)
~1730-1710StrongC=O stretching (ester)
~1680-1660StrongC=O stretching (amide/pyridazinone)
~1600-1450MediumC=C and C=N stretching (aromatic ring)
~1250-1000StrongC-O stretching (ester)

Interpretation:

  • A broad absorption band in the region of 3200-3000 cm⁻¹ is indicative of the N-H stretching vibration of the pyridazinone ring.

  • Two strong carbonyl absorption bands are expected: one for the ester C=O stretch (around 1730-1710 cm⁻¹) and another for the pyridazinone C=O stretch (around 1680-1660 cm⁻¹).

  • The presence of the aromatic pyridazinone ring will give rise to C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.

  • A strong band in the 1250-1000 cm⁻¹ region corresponds to the C-O stretching of the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation:

  • Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 168, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • Loss of the ethoxy group (-OC₂H₅) from the ester would result in a fragment at m/z = 123.

    • Loss of the entire ester group (-COOC₂H₅) would lead to a fragment at m/z = 95.

    • Other fragmentation pathways involving the pyridazinone ring would also be observed.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for pyridazinone derivatives. These should be adapted based on the specific instrumentation and laboratory safety procedures.

NMR Spectroscopy

Caption: General workflow for NMR sample preparation and data acquisition.

Protocol:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial.

    • Transfer the solution to a clean 5 mm NMR tube.[3]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Acquire ¹H and ¹³C NMR spectra using standard pulse programs. For ¹³C NMR, a larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.[3]

  • Data Processing:

    • Process the raw data using appropriate software. This includes Fourier transformation, phasing, and baseline correction.

    • Reference the spectra using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals in both spectra.

IR Spectroscopy

Caption: Workflow for preparing a KBr pellet for IR spectroscopy.

Protocol (KBr Pellet Method):

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.[4]

    • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the major absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Protocol (Electron Ionization - EI):

  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

  • Ionization:

    • Ionize the sample using a high-energy electron beam.

  • Mass Analysis:

    • Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • Detect the ions to generate the mass spectrum.

  • Data Analysis:

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

The spectroscopic data of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate provides a detailed fingerprint for its structural confirmation. The combination of ¹H NMR, ¹³C NMR, IR, and mass spectrometry allows for the unambiguous assignment of its chemical structure. This technical guide serves as a comprehensive resource for scientists engaged in the synthesis, characterization, and application of pyridazinone-based compounds in the pursuit of novel therapeutics.

References

Sources

An In-depth Technical Guide to the Tautomerism of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Tautomerism in Drug Discovery

In the realm of medicinal chemistry and drug development, the phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, holds profound implications.[1][2] Tautomers, while possessing the same molecular formula, often exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities.[3] These differences can significantly impact a molecule's pharmacokinetic and pharmacodynamic profile, influencing its absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to biological targets.[3][4] A comprehensive understanding and characterization of the tautomeric behavior of a drug candidate are therefore not merely academic exercises but crucial steps in preclinical development to ensure stability, efficacy, and safety.[1][2] This guide focuses on the tautomerism of ethyl 6-hydroxypyridazine-3-carboxylate, a heterocyclic scaffold of interest in medicinal chemistry, providing a framework for its investigation and characterization.

The Tautomeric Landscape of Ethyl 6-hydroxypyridazine-3-carboxylate

Ethyl 6-hydroxypyridazine-3-carboxylate can exist in several tautomeric forms, primarily dictated by the prototropic shifts involving the hydroxyl group and the pyridazine ring nitrogens. The principal equilibrium to consider is the lactam-lactim tautomerism, a common feature in hydroxypyridazines and related heterocycles.[5][6] Additionally, keto-enol tautomerism involving the oxo group can be considered.

The plausible tautomers for ethyl 6-hydroxypyridazine-3-carboxylate are depicted below:

  • Tautomer A (6-hydroxy-pyridazine form): The aromatic "enol" or lactim form.

  • Tautomer B (6-oxo-1,6-dihydro-pyridazine form): The "keto" or lactam form, where the proton resides on the N1 nitrogen.

  • Tautomer C (6-oxo-2,3-dihydro-pyridazine form): An alternative lactam form with the proton on the N2 nitrogen.

  • Tautomer D (4-hydroxy-6-oxo form): A keto-enol tautomer.

tautomers A Tautomer A (6-hydroxy) B Tautomer B (6-oxo, N1-H) A->B Lactam-Lactim C Tautomer C (6-oxo, N2-H) A->C Lactam-Lactim D Tautomer D (4-hydroxy-6-oxo) B->D Keto-Enol

Figure 1: Plausible tautomeric forms of ethyl 6-hydroxypyridazine-3-carboxylate.

Theoretical studies on the parent pyridazin-3(2H)-one suggest that the lactam (oxo) form is generally more stable than the lactim (hydroxy) form.[4] The presence of an electron-withdrawing ethyl carboxylate group at the 3-position is expected to influence the electron density of the ring and, consequently, the position of the tautomeric equilibrium. The solvent environment also plays a critical role, with polar solvents often favoring the more polar tautomer through hydrogen bonding interactions.[7]

Synthetic Strategy

A reliable synthesis of ethyl 6-hydroxypyridazine-3-carboxylate is a prerequisite for its tautomeric studies. While a direct, one-step synthesis might not be readily available in the literature, a plausible multi-step approach can be designed based on established pyridazine chemistry. A common strategy involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine.

Proposed Synthetic Workflow

synthesis_workflow start Starting Materials (e.g., Diethyl acetonedicarboxylate) step1 Reaction with Hydrazine Hydrate start->step1 step2 Cyclization/Condensation step1->step2 product Ethyl 6-hydroxypyridazine-3-carboxylate step2->product purification Purification (Recrystallization/Chromatography) product->purification

Figure 2: Proposed synthetic workflow for ethyl 6-hydroxypyridazine-3-carboxylate.

Detailed Synthetic Protocol

Objective: To synthesize ethyl 6-hydroxypyridazine-3-carboxylate. This protocol is adapted from general procedures for pyridazinone synthesis.[8][9]

Materials:

  • Diethyl 1,3-acetonedicarboxylate

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Methanol

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve diethyl 1,3-acetonedicarboxylate (10.1 g, 50 mmol) in 100 mL of ethanol.

  • Addition of Hydrazine: Slowly add hydrazine hydrate (2.5 g, 50 mmol) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the solution under reduced pressure to obtain a crude solid or oil.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Spectroscopic Investigation of Tautomerism

The elucidation of the dominant tautomeric form and the position of the equilibrium in different solvents can be achieved through a combination of Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, as the different tautomers will have distinct chemical shifts for their respective protons and carbons.[3] The rate of interconversion between tautomers on the NMR timescale will determine the appearance of the spectrum. If the interconversion is slow, separate signals for each tautomer will be observed. If the interconversion is fast, an averaged spectrum will be seen.

The following table presents predicted chemical shifts for the key protons and carbons in the plausible tautomers of ethyl 6-hydroxypyridazine-3-carboxylate, based on data from analogous structures.[1][10] These predictions serve as a guide for spectral interpretation.

TautomerKey ¹H Chemical Shifts (ppm)Key ¹³C Chemical Shifts (ppm)
A (6-hydroxy) Aromatic CHs: 7.0-8.0; OH: 9.0-11.0C=O (ester): ~165; Aromatic Cs: 110-150
B (6-oxo, N1-H) Vinyl CHs: 6.5-7.5; NH: 10.0-12.0C=O (ring): ~160; C=O (ester): ~165
C (6-oxo, N2-H) Vinyl CHs: 6.5-7.5; NH: 10.0-12.0C=O (ring): ~160; C=O (ester): ~165
D (4-hydroxy-6-oxo) Vinyl CH: 5.5-6.5; OH: 8.0-10.0; NH: 10.0-12.0C=O (ring): ~160; C=O (ester): ~165; C-OH: ~155

Objective: To determine the tautomeric composition of ethyl 6-hydroxypyridazine-3-carboxylate in different solvents.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • Deuterated chloroform (CDCl₃)

  • Deuterated methanol (CD₃OD)

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare separate NMR samples by dissolving approximately 10 mg of the compound in 0.6 mL of each deuterated solvent (DMSO-d₆, CDCl₃, and CD₃OD).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum for each sample at room temperature.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum for each sample.

  • 2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the unambiguous assignment of all proton and carbon signals.

  • Data Analysis:

    • Identify the signals corresponding to each tautomer present in the spectra.

    • Integrate the signals of non-exchangeable protons that are unique to each tautomer.

    • Calculate the mole fraction (and thus the percentage) of each tautomer from the relative integrals. The equilibrium constant (KT) can then be determined.

UV-Vis Spectroscopy

UV-Vis spectroscopy can provide complementary information about the tautomeric equilibrium. Different tautomers will have distinct electronic transitions, leading to different absorption maxima (λmax).[11] By comparing the spectra in various solvents, shifts in the equilibrium can be observed.

  • Aromatic Hydroxy Form (Tautomer A): Expected to have π → π* transitions at longer wavelengths due to the extended conjugation of the aromatic system.

  • Oxo Forms (Tautomers B, C, D): Likely to have n → π* transitions associated with the carbonyl group, in addition to π → π* transitions, which may occur at different wavelengths compared to the fully aromatic tautomer.

Objective: To observe the effect of solvent polarity on the tautomeric equilibrium of ethyl 6-hydroxypyridazine-3-carboxylate.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Ethanol (spectroscopic grade)

  • Cyclohexane (spectroscopic grade)

  • Acetonitrile (spectroscopic grade)

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent where it is highly soluble (e.g., ethanol).

  • Sample Preparation: Prepare dilute solutions of the compound in each of the different solvents (ethanol, cyclohexane, acetonitrile) with a concentration that gives an absorbance in the range of 0.1 - 1.0.

  • Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 to 400 nm, using the respective pure solvent as a blank.

  • Data Analysis:

    • Identify the λmax for the absorption bands in each solvent.

    • Correlate changes in the relative intensities of the absorption bands with the polarity of the solvent to infer shifts in the tautomeric equilibrium.

Computational Chemistry Approach

In the absence of definitive experimental data for the exact molecule, computational chemistry provides a powerful predictive tool for assessing the relative stabilities of the different tautomers.[4] Density Functional Theory (DFT) calculations can be employed to determine the optimized geometries and relative energies of the tautomers in both the gas phase and in different solvent environments using implicit solvation models (e.g., PCM).

Computational Workflow

computational_workflow start Define Tautomeric Structures geom_opt Geometry Optimization (e.g., B3LYP/6-311++G**) start->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc solvation Incorporate Solvent Effects (e.g., PCM) freq_calc->solvation energy_analysis Analyze Relative Energies and Stabilities solvation->energy_analysis

Figure 3: Workflow for computational analysis of tautomer stability.

A theoretical study on pyridazin-3(2H)-one showed that the direct hydrogen transfer from the lactam to the lactim form has a high activation energy, while a dimer-mediated double hydrogen transfer is more favorable.[4] Similar calculations for ethyl 6-hydroxypyridazine-3-carboxylate would provide valuable insights into its tautomeric dynamics.

Conclusion and Outlook

The study of the tautomerism of ethyl 6-hydroxypyridazine-3-carboxylate is essential for its potential development as a pharmaceutical agent. This guide has provided a comprehensive framework for its investigation, encompassing synthetic strategies, detailed spectroscopic protocols (NMR and UV-Vis), and a computational approach. While direct experimental data for this specific molecule is not extensively published, the principles and methodologies outlined herein, supported by data from analogous systems, provide a robust starting point for any research scientist or drug development professional. A thorough characterization of the tautomeric behavior of this and other heterocyclic drug candidates will undoubtedly lead to the development of safer and more effective medicines.

References

  • What impact does tautomerism have on drug discovery and development? - PMC - NIH. (n.d.).
  • Full article: What impact does tautomerism have on drug discovery and development?. (n.d.).
  • Keto-enol tautomerism in the development of new drugs - Frontiers. (n.d.).
  • Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models - PubMed. (n.d.). Retrieved January 11, 2026, from [Link]

  • How Tautomerization Influences Drug Metabolite Formation? - Patsnap Eureka. (n.d.).
  • Keto-Enol Tautomerism | Organic Chemistry Class Notes | Fiveable. (n.d.).
  • Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Study of the enol–enaminone tautomerism of α-heterocyclic ketones by deuterium effects on 13C chemical shifts - RSC Publishing. (n.d.). Retrieved January 11, 2026, from [Link]

  • Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution - Ivan Huc. (n.d.).
  • Tautomerism in Alkyl and –OH Derivatives of Heterocycles Containing two Heteroatoms - Eklablog. (n.d.).
  • What is Lactam Lactim Tautomerism? - askIITians. (n.d.).
  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy - PMC - NIH. (n.d.). Retrieved January 11, 2026, from [Link]

  • Role of lactam vs. lactim tautomers in 2(1H [ ] )-pyridone catalysis of aromatic nucleophilic substitution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 11, 2026, from [Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf - Slideshare. (n.d.). Retrieved January 11, 2026, from [Link]

  • Is a tautomer's stability compared with refernce to its initial compund [closed]. (n.d.). Retrieved January 11, 2026, from [Link]

  • The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (n.d.).
  • Keto-enol tautomerism of pyridazinones. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Keto-enol tautomerism of pyridazine-3(2H)one. - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water - SciSpace. (n.d.). Retrieved January 11, 2026, from [Link]

  • Synthesis of New Pyridazinone Derivatives: 2,6-Disubstituted 5Hydroxy3(2 H )-pyridazinone-4-carboxylic Acid Ethyl Esters | Request PDF. (n.d.). Retrieved January 11, 2026, from [Link]

  • 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives - ResearchGate. (n.d.). Retrieved January 11, 2026, from [Link]

Sources

The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has solidified its status as a "privileged structure" in the landscape of medicinal chemistry.[1] Its inherent physicochemical properties—such as its capacity for hydrogen bonding, modulation of aqueous solubility, and influence on metabolic stability—render it an exceptionally versatile core for the development of novel therapeutics.[1] Pyridazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation and application across a spectrum of diseases, including cancer, inflammation, cardiovascular disorders, and infectious diseases.[2][3][4] This technical guide offers a comprehensive exploration of the synthesis, mechanisms of action, and structure-activity relationships (SAR) of pyridazine-based compounds, with a specific focus on their practical application in contemporary drug discovery and development.

Introduction: The Pyridazine Core

The pyridazine ring is a 1,2-diazine system. The presence of the two adjacent nitrogen atoms imparts a unique electronic distribution and dipole moment, distinguishing it from its carbocyclic counterpart, benzene, and other diazine isomers like pyrimidine and pyrazine. These features are instrumental in its function as a pharmacophore. The nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition at the active sites of biological targets.[1] Furthermore, the pyridazine nucleus can be readily functionalized, allowing for the systematic modification of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles. This chemical tractability has made the pyridazine scaffold a cornerstone in the design of targeted therapies.[2]

Anticancer Activity: Targeting Uncontrolled Proliferation

The pyridazine framework is a key component in numerous anticancer agents that target various hallmarks of cancer, including aberrant cell signaling, angiogenesis, and metabolism.[1][5] A primary strategy in modern oncology is the inhibition of protein kinases, enzymes that play a central role in cell growth and survival signaling pathways often deregulated in cancer.[6][7]

Mechanism of Action: Kinase Inhibition

Many pyridazine derivatives function as potent inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Bruton's Tyrosine Kinase (BTK), and c-Jun N-terminal kinase (JNK).[1][8][9] They typically operate as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain. The pyridazine core often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the kinase's hinge region, a key interaction for potent inhibition.

One prominent example is the inhibition of VEGFR-2, a key regulator of angiogenesis—the formation of new blood vessels that is critical for tumor growth and metastasis.[1] Pyridazine-based inhibitors can block the ATP-binding site of VEGFR-2, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways like the PI3K/Akt/mTOR cascade. This effectively cuts off the tumor's blood supply, leading to growth arrest and apoptosis.[1]

VEGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Cytoplasm VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Angiogenesis, Cell Proliferation, Survival mTOR->Proliferation Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Inhibits ATP Binding

Caption: Pyridazine inhibitors block VEGFR-2 signaling.

Structure-Activity Relationship (SAR) Insights

The anticancer efficacy of pyridazine derivatives is highly dependent on the substituents attached to the core ring.[5]

  • Position 3 and 6: These positions are often critical for substitution. Large, hydrophobic groups at the 6-position can enhance binding to the hydrophobic regions of kinase active sites.

  • Position 4 and 5: Modifications at these positions can fine-tune the electronic properties and conformation of the molecule, influencing selectivity and pharmacokinetic properties. For instance, introducing a methyl group at the C-5 position of a pyridazine series was found to increase selectivity for human Acetylcholinesterase (AChE).[10]

Several pyridazine-containing targeted inhibitors are used in clinical practice for treating various cancers.[8] For example, Ensartinib targets anaplastic lymphoma kinase in non-small cell lung cancer, and Ponatinib is a pan-inhibitor of breakpoint cluster region-Abelson kinase (BCR-ABL) used in chronic myeloid leukemia.[8][11]

Quantitative Data: Anticancer Activity
Compound ClassTargetExample CompoundIC50 (nM)Cancer Cell Line
Imidazo[1,2-b]pyridazineBTKCompound 221.3BTK wild-type
3,6-disubstituted pyridazineJNK1Compound 9eActiveNCI-60 Panel
Pyridazin-3(2H)-one-quinolineTubulinCompound 432200-2900PANC-1, PaCa-2

Note: IC50 values are context-dependent and vary based on assay conditions. "Active" indicates significant growth inhibition was observed.[8][9][12]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of novel pyridazine derivatives on cancer cell lines.

Objective: To determine the concentration of a pyridazine compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell line (e.g., HeLa, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Pyridazine compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well microplates

  • Multichannel pipette, incubator, microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazine compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Pyridazinone derivatives have emerged as a significant class of anti-inflammatory agents, often with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[13][14]

Mechanism of Action: COX-2 Inhibition

The primary mechanism for the anti-inflammatory action of many pyridazine derivatives is the selective inhibition of cyclooxygenase-2 (COX-2).[15] COX enzymes mediate the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is inducible and is upregulated at sites of inflammation. Selective COX-2 inhibitors can therefore reduce inflammation with a lower risk of gastric ulceration.[13]

Pyridazine derivatives designed as COX-2 inhibitors often feature a diaryl heterocycle structure, similar to celecoxib. The pyridazine core and its substituents can form specific interactions within the active site of the COX-2 enzyme, including its larger, more accommodating side pocket, which is a basis for selectivity over COX-1.[15]

COX2_Inhibition_Workflow cluster_design Design & Synthesis cluster_screening Screening & Evaluation cluster_analysis Analysis Design Design Pyridazine Scaffolds Synthesis Chemical Synthesis Design->Synthesis COX_Assay In Vitro COX-1/COX-2 Inhibition Assay Synthesis->COX_Assay InVivo_Model In Vivo Anti-inflammatory Model (e.g., Carrageenan-induced paw edema in rats) COX_Assay->InVivo_Model Potent & Selective Compounds GI_Toxicity Ulcerogenicity Study InVivo_Model->GI_Toxicity SAR SAR Analysis GI_Toxicity->SAR Safe & Efficacious Compounds Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Design Iterative Improvement

Caption: Workflow for developing pyridazine-based COX-2 inhibitors.

Quantitative Data: COX-2 Inhibition
CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Compound 6b0.181.146.33
Compound 4c0.26>10>38.46
Celecoxib (Ref.)0.353.8511.0
Indomethacin (Ref.)0.700.350.50

Data from in vitro enzyme inhibition assays.[15]

Diverse Biological Activities

The versatility of the pyridazine scaffold extends to a wide array of other therapeutic areas.[2][4]

  • Cardiovascular Agents: Certain pyridazinone derivatives exhibit positive inotropic and vasodilatory effects, making them candidates for treating heart failure.[12][16] For example, Pimobendan is a benzimidazole-pyridazinone derivative used in veterinary medicine for its cardiovascular properties.[16] Some compounds act as phosphodiesterase (PDE) III inhibitors.[17]

  • Antimicrobial Agents: Pyridazine derivatives have been synthesized and tested against various bacterial and fungal strains, showing promising antimicrobial and antifungal activity.[18][19][20] Their mechanism often involves the disruption of essential cellular processes in microorganisms.

  • Anticonvulsant Agents: Several series of pyridazine derivatives have been evaluated for anticonvulsant activity, with some compounds showing potent effects in maximal electroshock-induced seizure models.[21][22] The pharmacological activity may involve modifications of GABAergic and glycinergic transmission.[21]

  • Herbicidal Activity: In the agrochemical field, pyridazine derivatives have been developed as herbicides.[23][24] Some act by inhibiting phytoene desaturase (PDS), a key enzyme in carotenoid biosynthesis in plants.[25][26]

Future Perspectives and Conclusion

The pyridazine ring system continues to be a highly productive scaffold in the quest for new therapeutic agents. Its chemical versatility and broad spectrum of biological activities ensure its continued relevance in medicinal chemistry.[3][4] Future research will likely focus on developing highly selective and potent derivatives with optimized pharmacokinetic and safety profiles. The application of computational chemistry and structure-based drug design will further accelerate the discovery of novel pyridazine-based drug candidates.

References

  • Jojima, T., et al. (1964). Herbicidal Activity of Some Pyridazine Derivatives: Part I. Pyridazyl Phenyl Ethers. Agricultural and Biological Chemistry, 27(10), 693-699.

  • Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication.

  • Singh, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.

  • Singh, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-162.

  • Gouda, M. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.

  • Caproiu, M. T., et al. (1998). [Antimicrobial activity of new pyridazine derivatives]. Revue Roumaine de Chimie, 43(10), 993-999.

  • Pop, I. F., et al. (2023). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. ResearchGate.

  • Asif, M. (2017). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 14(2), 101-113.

  • Guan, L. P., et al. (2005). Synthesis and anticonvulsant properties of new benzylpyridazine derivatives. Journal of Medicinal Chemistry, 48(22), 7075-7079.

  • Giller, S. A., et al. (2006). The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(6), 719-731.

  • Zhang, H. Z., et al. (2008). Design, synthesis of 6-substituted-pyrido[3,2-d]pyridazine derivatives with anticonvulsant activity. Bioorganic & Medicinal Chemistry Letters, 18(2), 658-661.

  • Kim, H. I., et al. (2018). Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition. ACS Chemical Neuroscience, 9(10), 2493-2503.

  • Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical and Pharmacology Journal, 1(1).

  • Fathalla, O. A., et al. (2009). Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. European Journal of Medicinal Chemistry, 44(5), 1989-1996.

  • Refouvelet, B., et al. (2003). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry, 46(18), 3845-3855.

  • Jojima, T., et al. (1964). Herbicidal Activity of Some Pyridazine Derivatives: Part II. 3-Halo- and 3-Anilino-6-phenoxypyridazines and Related Compounds. Agricultural and Biological Chemistry, 28(1), 41-46.

  • Al-Harbi, N. O., et al. (2023). Structure–activity relationship of the synthesized pyridazine derivatives. ResearchGate.

  • El-Sayed, M. A., et al. (2018). Pyridazine derivatives and related compounds, part 28. 1 pyridazinesulfonamides: Synthesis and antimicrobial activity. Africa Research Connect.

  • Allam, H. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379234.

  • El-Sayed, M. A., et al. (2023). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 8(40), 37019-37034.

  • Jojima, T., et al. (1966). Herbicidal Activity of Some Pyridazine Derivatives: Part III. 3-Phenoxypyridazines and Related Compounds. Agricultural and Biological Chemistry, 30(3), 268-273.

  • Al-Harbi, N. O., et al. (2023). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate.

  • Zhang, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 72(24), 10321-10332.

  • Heinisch, G., & Frank, H. (1992). Pyridazine Derivatives in Cardiology. Scribd.

  • Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate.

  • Hasan, M. A., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 150, 107623.

  • Al-Harbi, N. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Medicinal Chemistry, 14(11), 2200-2220.

  • Al-Salem, H. S., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(1), 59-86.

  • Zhang, Y., et al. (2024). Discovery of Novel Pyridazine Herbicides Targeting Phytoene Desaturase with Scaffold Hopping. Journal of Agricultural and Food Chemistry, 72(24), 10321-10332.

  • Alghamdi, S., & Asif, M. (2022). A Mini-Review on Pyridazine Analogs: Chemical and Pharmacological Potentials. Mini-Reviews in Organic Chemistry, 19(5), 629-644.

  • Jaballah, M. Y., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(1), 5-15.

  • Asif, M. (2015). Anticonvulsant and Comparative Structure Activity Relationship of Pyridazine Derivatives with Currently Clinically Used Anticonvulsants. Semantic Scholar.

  • Asif, M. (2012). The effect of pyridazine compounds on the cardiovascular system. Consensus.

  • Jaballah, M. Y., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(1), 5-15.

  • Wang, Y., et al. (2025). Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. Journal of Medicinal Chemistry.

  • Ishimori, T., et al. (1994). Cardiac Effects of the Novel Pyridazinone Derivative...and Its Metabolite in Isolated Heart Preparations of Guinea Pigs and Dogs. Arzneimittelforschung, 44(5), 583-588.

  • Verdouw, P. D., et al. (1986). Cardiovascular profile of pimobendan, a benzimidazole-pyridazinone derivative with vasodilating and inotropic properties. European Journal of Pharmacology, 126(1-2), 21-30.

  • Jaballah, M. Y., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. ResearchGate.

  • Ma, L., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 110, 117847.

  • BenchChem. (2025). . BenchChem.

  • Jaballah, M. Y., et al. (2017). Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. Drug Research, 67(1), 5-15.

Sources

The Versatile Building Block: A Technical Guide to Ethyl 6-hydroxypyridazine-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Pyridazine Core in Modern Drug Discovery

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel molecular scaffolds that can address complex biological targets with high potency and specificity. Among the heterocyclic cores that have garnered significant attention, the pyridazine nucleus stands out as a "privileged scaffold."[1] This six-membered aromatic ring, containing two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an attractive framework for the design of therapeutic agents. The inherent polarity imparted by the nitrogen atoms often enhances aqueous solubility, while their capacity to act as hydrogen bond acceptors facilitates robust interactions with biological macromolecules.[1][2] Consequently, pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, finding applications as anticancer, anti-inflammatory, cardiovascular, and antimicrobial agents.[3][4]

This technical guide focuses on a pivotal building block within the pyridazine family: Ethyl 6-hydroxypyridazine-3-carboxylate . This seemingly simple molecule is a powerhouse of synthetic potential, offering a gateway to a diverse array of more complex, biologically active compounds. Its strategic placement of functional groups—an ethyl ester, a hydroxyl group, and the pyridazine core itself—provides a rich platform for a multitude of chemical transformations. This guide will serve as an in-depth resource for researchers, scientists, and drug development professionals, elucidating the synthesis, reactivity, and strategic applications of this versatile intermediate.

Molecular Profile and Physicochemical Properties

Ethyl 6-hydroxypyridazine-3-carboxylate is a multifaceted molecule characterized by its ability to exist in tautomeric forms, which dictates its reactivity and interactions.

PropertyValueReference
Molecular Formula C₇H₈N₂O₄[5][6]
Molecular Weight 184.15 g/mol [5][6]
CAS Number 13329-54-3[7]
Appearance Typically a solid
Storage 2-8°C, under inert atmosphere[6]
Tautomerism: A Duality of Reactivity

A critical aspect of the chemistry of Ethyl 6-hydroxypyridazine-3-carboxylate is its existence in multiple tautomeric forms. The most significant equilibrium is between the hydroxy-pyridazine and the pyridazin-one forms. This tautomerism is not merely an academic curiosity; it has profound implications for the molecule's reactivity, influencing which functional group is available for subsequent reactions. Spectroscopic evidence, particularly from UV/Vis and NMR studies of related hydroxypyridine systems, has been instrumental in understanding these equilibria in various solvents.

The predominant tautomeric forms are:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

  • Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (a common synonym)[5][8]

The exact position of the equilibrium is influenced by factors such as the solvent, temperature, and pH. In the solid state, X-ray diffraction studies of related pyridazinone derivatives often reveal the predominance of the oxo-form, stabilized by intermolecular hydrogen bonding.[1][9]

tautomerism cluster_main Tautomeric Equilibrium A Ethyl 6-hydroxypyridazine-3-carboxylate B Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate A->B Proton Transfer

Caption: Tautomeric equilibrium of the title compound.

Synthesis of the Core Scaffold

Representative Synthetic Workflow

A plausible and widely applicable synthetic route involves the condensation of diethyl 1,3-acetonedicarboxylate with a suitable C1-electrophile followed by cyclization with hydrazine.

synthesis_workflow start Starting Materials: - Diethyl 1,3-acetonedicarboxylate - Glyoxylic acid ethyl ester (or equivalent) - Hydrazine step1 Condensation Reaction start->step1 step2 Cyclization with Hydrazine step1->step2 product Ethyl 6-hydroxypyridazine-3-carboxylate step2->product

Caption: Generalized synthetic workflow.

Experimental Protocol (Representative)

Objective: To provide a representative, field-proven protocol for the synthesis of the title compound. This protocol is adapted from standard procedures for pyridazinone synthesis.[4]

Materials:

  • Diethyl 1,3-acetonedicarboxylate

  • Ethyl glyoxylate

  • Hydrazine hydrate

  • Ethanol

  • Sodium ethoxide

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl 1,3-acetonedicarboxylate and ethyl glyoxylate in absolute ethanol.

  • Condensation: To the stirred solution, add a catalytic amount of sodium ethoxide and reflux the mixture for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).

  • Cyclization: After cooling the reaction mixture to room temperature, add hydrazine hydrate dropwise. An exothermic reaction may be observed.

  • Reaction Completion: Stir the mixture at room temperature for 12-18 hours or gently reflux for 2-3 hours until TLC analysis indicates the consumption of the intermediate.

  • Work-up: Cool the reaction mixture and reduce the solvent volume under reduced pressure. Acidify the residue with dilute hydrochloric acid to precipitate the product.

  • Purification: Filter the crude product, wash with cold water, and dry. Recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to afford the purified Ethyl 6-hydroxypyridazine-3-carboxylate.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of Ethyl 6-hydroxypyridazine-3-carboxylate stems from the reactivity of its three key functional domains: the hydroxyl/oxo group, the ethyl ester, and the pyridazine ring itself.

Transformations at the Hydroxyl/Oxo Group

The most significant and widely utilized transformation of the hydroxyl group is its conversion to a chlorine atom, yielding Ethyl 4,6-dichloropyridazine-3-carboxylate .[10] This transformation is a critical step as the chlorine atoms can subsequently be displaced by a variety of nucleophiles, opening up a vast chemical space for derivatization.

Reaction Mechanism: Chlorination

The chlorination is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). The reaction proceeds via the pyridazinone tautomer.

chlorination_mechanism start Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate intermediate Phosphorylated Intermediate start->intermediate + POCl₃ reagent POCl₃ reagent->intermediate product Ethyl 4,6-dichloropyridazine-3-carboxylate intermediate->product Chloride displacement

Caption: Simplified chlorination mechanism.

Experimental Protocol: Chlorination

Objective: To convert Ethyl 6-hydroxypyridazine-3-carboxylate to Ethyl 4,6-dichloropyridazine-3-carboxylate.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylaniline (as a catalyst, optional)

Procedure:

  • Reaction Setup: In a fume hood, carefully add Ethyl 6-hydroxypyridazine-3-carboxylate to an excess of phosphorus oxychloride in a flask equipped with a reflux condenser. A catalytic amount of N,N-dimethylaniline can be added.

  • Heating: Heat the mixture to reflux (around 100-110 °C) and maintain for 2-4 hours. The reaction should be monitored by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.

  • Extraction: Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactions of the Ethyl Ester Group

The ethyl ester functionality can undergo standard ester transformations, providing further avenues for molecular diversification.

  • Hydrolysis: Treatment with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of solvents like THF, methanol, and water readily hydrolyzes the ester to the corresponding 6-hydroxypyridazine-3-carboxylic acid .[11] This carboxylic acid can then be coupled with amines to form amides.

  • Amidation: Direct reaction with amines, often at elevated temperatures, can lead to the formation of amides, although this may require activation of the ester or be less efficient than the hydrolysis-coupling sequence.

  • Reduction: The ester can be reduced to the corresponding primary alcohol, (6-hydroxypyridazin-3-yl)methanol , using reducing agents like lithium aluminum hydride (LiAlH₄).

Applications in the Synthesis of Bioactive Molecules

Ethyl 6-hydroxypyridazine-3-carboxylate is a key starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors and other targeted therapies.

Precursor to Kinase Inhibitors

The pyridazine and pyridazinone scaffolds are prevalent in a multitude of kinase inhibitors.[12] The dichlorinated derivative of the title compound is especially useful in this context. The two chlorine atoms exhibit differential reactivity, allowing for sequential and regioselective nucleophilic aromatic substitution (SNAr) reactions. This enables the introduction of different pharmacophoric groups at the 4- and 6-positions of the pyridazine ring, a common strategy in the design of kinase inhibitors that target the ATP-binding site of kinases.

GABA-A Receptor Modulators

The pyridazine scaffold has also been explored for the development of modulators of the GABA-A receptor, which are important targets for anxiolytics, sedatives, and anticonvulsants.[13] The ability to introduce diverse substituents around the pyridazine core allows for the fine-tuning of the molecule's interaction with the allosteric binding sites on the receptor.

Spectroscopic Characterization (Representative Data)

While a complete set of authenticated spectra for Ethyl 6-hydroxypyridazine-3-carboxylate is not available in the cited literature, representative data from closely related pyridazinone derivatives can provide valuable insights for characterization.[3][4]

Spectroscopic DataRepresentative Values and Interpretation
¹H NMR (DMSO-d₆)- NH proton: A broad singlet typically observed between δ 9.0 and 13.0 ppm. - Pyridazine ring protons: Aromatic protons appearing as singlets or doublets in the region of δ 7.0-8.5 ppm. - Ethyl ester protons: A quartet around δ 4.0-4.4 ppm (OCH₂) and a triplet around δ 1.1-1.4 ppm (CH₃).
¹³C NMR (DMSO-d₆)- Carbonyl carbons: Resonances for the ester and the pyridazinone carbonyls are expected in the range of δ 160-175 ppm. - Pyridazine ring carbons: Aromatic carbons typically appear between δ 120-150 ppm. - Ethyl ester carbons: Resonances around δ 60 ppm (OCH₂) and δ 14 ppm (CH₃).
FT-IR (KBr, cm⁻¹)- N-H stretch: A broad absorption band in the region of 3100-3400 cm⁻¹. - C=O stretch: Strong absorption bands for the ester and pyridazinone carbonyls around 1650-1750 cm⁻¹. - C=C and C=N stretches: Absorptions in the 1500-1650 cm⁻¹ region.
Mass Spectrometry (ESI-MS)- [M+H]⁺: The protonated molecular ion peak is expected at m/z 185.05. - [M+Na]⁺: A sodium adduct may be observed at m/z 207.03.

Conclusion and Future Outlook

Ethyl 6-hydroxypyridazine-3-carboxylate has firmly established itself as a valuable and versatile building block in the arsenal of the modern synthetic and medicinal chemist. Its accessible synthesis, predictable reactivity, and the strategic importance of its derivatives, particularly the dichlorinated analogue, make it an indispensable tool for the construction of complex heterocyclic systems. The pyridazine core continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of the chemistry of key intermediates like Ethyl 6-hydroxypyridazine-3-carboxylate is paramount for the successful design and execution of drug discovery campaigns. As our understanding of disease biology deepens, the demand for novel, drug-like molecules will only intensify, ensuring that this pivotal building block will continue to play a central role in shaping the future of medicine.

References

  • Prout, K., Bannister, C., Burns, K., Chen, M., Warrington, B. H., & Vinter, J. G. (1994). Crystal and molecular structures of pyridazinone cardiovascular agents. Acta Crystallographica Section B: Structural Science, 50(1), 71–85. [Link]

  • BenchChem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Single crystal structure of functionalized pyridazines 1, 2, 3, and 6. ResearchGate. [Link]

  • SciSpace. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. SciSpace. [Link]

  • Prezi. (2025). Pharmaceutical Organic Chemistry 3: Pyridazines and Their Applications. Prezi. [Link]

  • The Royal Society of Chemistry. (n.d.).
  • MDPI. (2020). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. MDPI. [Link]

  • Wermuth, C. G. (Ed.). (2008). The practice of medicinal chemistry. Academic press.
  • Pharmaffiliates. (n.d.). Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate. Pharmaffiliates. [Link]

  • Abdelmohsen, S. A. (2014). A convenient synthesis and preparation of the derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents. European Journal of Chemistry, 5(3), 517–525. [Link]

  • (n.d.).
  • PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. PubChem. [Link]

  • ResearchGate. (n.d.). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. [Link]

  • PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. PubChem. [Link]

  • Global Substance Registration System. (n.d.). ETHYL 1,6-DIHYDRO-4-HYDROXY-6-OXO-3-PYRIDAZINECARBOXYLATE. Global Substance Registration System. [Link]

  • Home Sunshine Pharma. (n.d.). Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Home Sunshine Pharma. [Link]

  • Organic Syntheses. (n.d.). ethyl acetonedicarboxylate. Organic Syntheses. [Link]

  • PubMed Central. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]

  • PubMed Central. (2022). Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities. PubMed Central. [Link]

  • ResearchGate. (n.d.). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. [Link]

  • PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

  • Bangladesh Journals Online. (n.d.). Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox. Bangladesh Journals Online. [Link]

  • MDPI. (2021). Bioactive Compounds from the Zingiberaceae Family with Known Antioxidant Activities for Possible Therapeutic Uses. MDPI. [Link]

  • PubChem. (n.d.). Ethyl 4,6-dichloropyridazine-3-carboxylate. PubChem. [Link]

  • PubMed Central. (2022). Bioactive Compounds and Bioactivities of Ginger (Zingiber officinale Roscoe). PubMed Central. [Link]

  • Google Patents. (n.d.). Substituted imidazo[1,2b]pyridazines as kinase inhibitors, the production thereof, and use of the same as medicaments.

Sources

The Pyridazine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

The pyridazine scaffold, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in the field of medicinal chemistry.[1] Its unique physicochemical properties, including a significant dipole moment, hydrogen bonding capabilities, and the ability to enhance pharmacokinetic profiles, render it a highly versatile core for designing novel therapeutic agents.[1] Pyridazine derivatives have demonstrated an extensive range of pharmacological activities, leading to the development of several approved drugs and a multitude of clinical candidates for treating cancer, cardiovascular diseases, inflammation, and infectious diseases.[1][2] This guide provides an in-depth analysis of the therapeutic applications of the pyridazine core, focusing on its role in modulating key biological pathways, strategies for chemical synthesis, and the structure-activity relationships that govern its efficacy.

Introduction to the Pyridazine Core: Physicochemical Advantages in Drug Design

The pyridazine nucleus presents several key advantages for the medicinal chemist. The inclusion of two adjacent nitrogen atoms increases the polarity and aqueous solubility of the molecule when compared to its carbocyclic counterpart, benzene. This is a critical attribute for improving the oral bioavailability of drug candidates. The lone pairs of electrons on the nitrogen atoms act as hydrogen bond acceptors, enabling potent and specific interactions with biological targets such as enzymes and receptors.[1][3]

Furthermore, the pyridazine ring is known to influence a molecule's metabolic stability and often exhibits low inhibitory effects on cytochrome P450 enzymes, which is a favorable characteristic for reducing drug-drug interactions.[1] These combined properties make the pyridazine scaffold an exceptional choice for optimizing the "drug-like" qualities of lead compounds.[4]

Key Therapeutic Applications of Pyridazine Derivatives

The versatility of the pyridazine core is evident in the broad spectrum of diseases for which its derivatives have shown therapeutic promise.[5][6]

Anticancer Activity

The pyridazine scaffold is a cornerstone in the development of numerous anticancer agents that target various hallmarks of cancer, including aberrant cell signaling, metabolism, and epigenetic regulation.[1][7] A significant number of these compounds function as protein kinase inhibitors, which are essential regulators of cell proliferation and survival.[1]

Mechanism of Action: Targeting Kinase Signaling

A primary strategy in pyridazine-based cancer therapy is the inhibition of Vascular Endothelial Growth Factor Receptor (VEGFR) kinases.[8] VEGFRs are critical mediators of angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis. By blocking the ATP-binding site of VEGFR, pyridazine derivatives can effectively halt this process, starving the tumor of essential nutrients and oxygen.[9]

Several pyridazine-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines, including colon (HCT-116) and breast (MCF-7) cancer.[8][9] Molecular docking studies have provided insights into the binding modes of these compounds within the VEGFR-2 active site, guiding further optimization.[10]

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation Activates Pyridazine Pyridazine Inhibitor Pyridazine->VEGFR2 Inhibits ATP Binding

Caption: Inhibition of the VEGFR-2 signaling cascade by a pyridazine-based inhibitor.

Table 1: Selected Pyridazine Derivatives with Anticancer Activity

Compound ClassTargetKey FindingCancer ModelReference
Pyridazinone-based DiarylureasMulti-kinase (VEGFR-2)Potent dual antimicrobial and anticancer activity.Melanoma, NSCLC, Prostate, Colon[10]
Imidazo[1,2-b]pyridazinesVEGFR-2High inhibitory activity in enzyme assays.Ehrlich's Ascites Carcinoma (in vivo)[11]
3,6-Disubstituted PyridazinesVEGFR KinaseCytotoxic activity comparable to imatinib.Colon (HCT-116), Breast (MCF-7)[8]
Cardiovascular Applications

Pyridazine and pyridazinone derivatives have a long history in the treatment of cardiovascular diseases, particularly hypertension and heart failure.[2][[“]] Their mechanisms of action are diverse, ranging from direct vasodilation to inhibition of phosphodiesterases (PDEs).[2][13]

Mechanism of Action: Vasodilation and PDE Inhibition

Many pyridazinone-based compounds act as vasodilators, which are crucial for managing conditions like systemic hypertension.[2] Some derivatives function as potent inhibitors of phosphodiesterase III (PDE3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP).[2] By inhibiting PDE3, these compounds increase intracellular cAMP levels in cardiac and smooth muscle cells, leading to a positive inotropic effect (increased contractility) and vasodilation. This dual action is particularly beneficial in the treatment of congestive heart failure.[14]

PDE3_Inhibition_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Cardiac/Smooth Muscle) Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE3 PDE3 cAMP->PDE3 Degraded by Ca_Channels Ca2+ Channels PKA->Ca_Channels Phosphorylates Contraction Increased Contractility & Vasodilation Ca_Channels->Contraction AMP AMP PDE3->AMP Pyridazinone Pyridazinone Inhibitor Pyridazinone->PDE3 Inhibits Pyridazine_Synthesis_Workflow Start γ-Ketoacid + Hydrazine Hydrate Reaction Condensation/ Cyclization Start->Reaction Intermediate Dihydropyridazinone Scaffold Reaction->Intermediate Functionalization Functionalization (e.g., Halogenation, Substitution) Intermediate->Functionalization Final Diverse Pyridazine Derivatives Functionalization->Final

Caption: General workflow for the synthesis of pyridazine derivatives.

Case Study Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a standard, self-validating method to assess the inhibitory potential of novel pyridazine compounds against VEGFR-2, a critical target in oncology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Test pyridazine compounds (dissolved in DMSO)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 96-well microplates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Plate reader capable of luminescence detection

  • Positive control inhibitor (e.g., Sorafenib)

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test pyridazine compounds in DMSO. A typical starting concentration is 10 mM, diluted to final assay concentrations ranging from 100 µM to 1 nM.

  • Reaction Setup:

    • In a 96-well plate, add 5 µL of the kinase assay buffer.

    • Add 2.5 µL of the test compound dilution or control (DMSO for negative control, Sorafenib for positive control).

    • Add 2.5 µL of the VEGFR-2 enzyme/substrate mixture. Gently mix.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate the plate at room temperature (or 30°C) for 60 minutes. The kinase will phosphorylate the substrate, consuming ATP in the process.

  • Detection of Kinase Activity:

    • Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. This reagent contains luciferase and luciferin, which will generate a luminescent signal proportional to the amount of ADP formed.

    • Incubate for 30-60 minutes at room temperature to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of ADP generated is directly proportional to the kinase activity. Higher luminescence indicates lower kinase inhibition.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Future Perspectives and Conclusion

The pyridazine heterocycle remains a highly valuable and promising scaffold in medicinal chemistry. [1]Its unique combination of physicochemical properties and broad spectrum of biological activities ensures its continued relevance in drug discovery. [1][15]Future research will likely focus on developing pyridazine derivatives with enhanced target specificity and improved pharmacokinetic profiles to minimize off-target effects and improve patient outcomes. [6]The exploration of novel synthetic methodologies will also allow for the creation of more complex and diverse chemical libraries, further expanding the therapeutic potential of this remarkable core structure. [16]

References

  • El-Sayed, M. A., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of the Iranian Chemical Society, 21(1), 1-21. Available from: [Link]

  • Li, M., et al. (2024). Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. Bioorganic & Medicinal Chemistry, 117847. Available from: [Link]

  • He, Y., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. Available from: [Link]

  • ResearchGate. Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules | Request PDF. Available from: [Link]

  • Gouda, M. A., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 66(1), 50-59. Available from: [Link]

  • SAR Publication. Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. Available from: [Link]

  • Mirage News. (2024). Therapeutic Potential of Pyridazinones Explored. Available from: [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. The Pyridazine Advantage: Enhancing Drug Bioavailability and Efficacy. Available from: [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853-1930. Available from: [Link]

  • Asif, M. (2015). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Journal of Advances in Medical and Pharmaceutical Sciences, 4(2), 1-12. Available from: [Link]

  • Abdellatif, K. R. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 1957-1981. Available from: [Link]

  • El-Gamal, M. I., et al. (2024). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Pharmaceutical Design. Available from: [Link]

  • Sanna, C., et al. (2021). Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. Molecules, 26(23), 7338. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2379293. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Available from: [Link]

  • ResearchGate. The effect of pyridazine compounds on the cardiovascular system. Available from: [Link]

  • Asif, M., et al. (2012). The effect of pyridazine compounds on the cardiovascular system. Medicinal Chemistry Research, 21(11), 3736-3746. Available from: [Link]

  • Kushima, H., et al. (1993). Cardiovascular effects of 6-[4-[2-[3-(5-chloro-2-cyanophenoxy)-2-hydroxypropylamino]-2-methylpropylamino]phenyl]-4,5-dihydro-5-methyl-3(2H) Pyridazinone Monoethyl Maleate and Its Metabolite in Isolated Heart Preparations of Guinea Pigs and Dogs. Arzneimittelforschung, 43(6), 639-646. Available from: [Link]

  • Van der Plas, H. C., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Molecules, 27(20), 7015. Available from: [Link]

  • Gouda, M. A., et al. (2018). Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. Chemical and Pharmaceutical Bulletin, 66(1), 50-59. Available from: [Link]

  • ResearchGate. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. Available from: [Link]

  • International Journal of Creative Research Thoughts. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. Available from: [Link]

  • Asif, M. (2017). Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. Current Drug Discovery Technologies, 14(2), 101-112. Available from: [Link]

  • Stefanescu, E., et al. (1983). [Antimicrobial activity of new pyridazine derivatives]. Revue Roumaine de Medecine Virologie, 34(1), 41-46. Available from: [Link]

  • Purins, M. (2025). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Research Spotlight.
  • Abdellatif, K. R. A., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(10), 1957-1981. Available from: [Link]

  • ResearchGate. Cardiovascular Effect of Pyridazine Derivative Pimobedan and Other Related Compounds | Request PDF. Available from: [Link]

  • ResearchGate. Representative examples of biologically active drugs containing pyridazine moiety. Available from: [Link]

  • ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

Sources

Introduction: The Pyridazinone Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate for Researchers and Drug Development Professionals

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in the field of drug discovery.[1][2] Its unique physicochemical characteristics, such as a significant dipole moment, robust hydrogen bonding capabilities, and the ability to enhance aqueous solubility, make it a versatile core for developing novel therapeutic agents.[2] Within this class, pyridazin-3(2H)-one derivatives are particularly prominent. The presence of the endocyclic amide (lactam) structure provides a key interaction point with biological targets, and the scaffold has been successfully incorporated into a wide array of pharmacologically active molecules, including those with anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][3]

This technical guide focuses on a key building block within this chemical space: Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (CAS No. 63001-31-0). This molecule serves as a foundational intermediate, offering multiple reaction sites for chemical modification. Understanding its synthesis, reactivity, and structural nuances is critical for its effective application in the design and development of next-generation pharmaceuticals.

Molecular Identity and Structural Analysis

A thorough understanding of the target molecule begins with its precise identification and an appreciation of its dominant structural form.

Nomenclature and Identification:

PropertyValue
Systematic Name Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Common Name Ethyl 6-hydroxypyridazine-3-carboxylate
CAS Number 63001-31-0[4]
Molecular Formula C₇H₈N₂O₃[4]
Molecular Weight 168.15 g/mol [4]
Core Concept: The Hydroxy-Pyridazinone Tautomerism

A critical feature of 6-hydroxypyridazines is their existence in a tautomeric equilibrium with the corresponding 6-pyridazinone form. For the title compound, this equilibrium lies overwhelmingly towards the pyridazinone (or lactam) tautomer, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate . This preference is driven by the greater stability of the amide bond within the ring compared to the enol form of the hydroxy tautomer.[5][6][7] The pyridazinone form benefits from a favorable resonance structure that imparts aromatic character.[7] This structural reality dictates the molecule's reactivity and its interactions in biological systems.

Caption: Tautomeric equilibrium of Ethyl 6-hydroxypyridazine-3-carboxylate.

Synthesis Pathway

synthesis_workflow start Diethyl Acetonedicarboxylate intermediate Diethyl 2-formyl-3-oxosuccinate start->intermediate Formylation product Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate intermediate->product Cyclization hydrazine Hydrazine (N2H4) hydrazine->product

Caption: Plausible synthetic workflow for the target compound.

Representative Experimental Protocol: Synthesis of the Pyridazinone Core

This protocol is adapted from established methods for pyridazinone synthesis.[8]

  • Step 1: Formylation. To a solution of diethyl acetonedicarboxylate in an appropriate solvent (e.g., ethanol), add sodium ethoxide. Cool the mixture in an ice bath and add ethyl formate dropwise while stirring. Allow the reaction to proceed to completion.

  • Step 2: Work-up. Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and extract the product, diethyl 2-formyl-3-oxosuccinate, with an organic solvent. Dry the organic layer and concentrate under reduced pressure.

  • Step 3: Cyclization. Dissolve the crude intermediate in a solvent such as ethanol or acetic acid. Add hydrazine hydrate dropwise at room temperature.

  • Step 4: Isolation. Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC). Cool the reaction mixture, and the product will often precipitate. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.

Chemical Reactivity and Functionalization

The utility of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate as a building block stems from its key reactive sites. The most important transformation for downstream applications is the conversion of the C6-oxo group into a chloro group. This activates the position for a wide range of nucleophilic substitution reactions, enabling the diversification of the scaffold.

Key Transformation: Chlorination

The conversion to Ethyl 6-chloropyridazine-3-carboxylate is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9] This reaction is fundamental as it transforms the relatively unreactive lactam into a highly versatile halo-pyridazine, a cornerstone for building molecular libraries.

reactivity_scheme start Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate chloro_product Ethyl 6-chloropyridazine-3-carboxylate start->chloro_product POCl3, Heat diversification Diverse Functionalized Pyridazines chloro_product->diversification Nucleophilic Substitution (e.g., R-NH2, R-OH, R-SH)

Sources

Navigating the Unknown: A Technical Guide to the Safe Handling of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, technical overview of the safety and handling protocols for Ethyl 6-hydroxypyridazine-3-carboxylate (CAS No. 63001-31-0). As a Senior Application Scientist, the following information is synthesized from available safety data and established best practices in laboratory safety. The central thesis of this guide is to foster a proactive safety culture, especially when dealing with compounds where comprehensive hazard data is not yet available.

The Challenge: Acknowledging Data Gaps

A crucial starting point for the safe handling of Ethyl 6-hydroxypyridazine-3-carboxylate is the explicit acknowledgment that its toxicological and ecological properties have not been fully investigated. This lack of comprehensive data necessitates a conservative approach to safety, where the compound is treated as potentially hazardous until proven otherwise. This principle, drawn from authoritative sources like "Prudent Practices in the Laboratory," should guide all experimental design and execution.[1][2][3][4]

Hazard Identification and Classification

Based on available Safety Data Sheets (SDS), Ethyl 6-hydroxypyridazine-3-carboxylate is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

The signal word for this compound is "Warning."

GHS Pictograms:

The following pictograms are associated with this compound:

Exclamation Mark

This pictogram indicates that the substance may cause skin and eye irritation, skin sensitization, or other less severe hazards.

Core Safety and Handling Protocols

Given the known hazards and the potential for unknown risks, a multi-layered approach to safety is essential. The following protocols are designed to minimize exposure and mitigate risk.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the first line of defense. The following are mandatory when handling Ethyl 6-hydroxypyridazine-3-carboxylate:

PPE CategorySpecificationRationale
Eye Protection ANSI-approved safety goggles or a face shield.Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to allergic reactions. It is crucial to inspect gloves for any signs of degradation or perforation before use.
Body Protection A laboratory coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory In cases where dust or aerosols may be generated, a NIOSH-approved respirator is necessary. All work should be conducted in a fume hood.While not explicitly required under normal handling conditions, the potential for uncharacterized inhalation hazards makes respiratory protection a prudent measure when the compound's physical form could become airborne. All handling of the solid compound or its solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Engineering Controls

Engineering controls are the most effective means of minimizing exposure. For Ethyl 6-hydroxypyridazine-3-carboxylate, the following are critical:

  • Chemical Fume Hood: All weighing, transferring, and experimental manipulations involving this compound must be performed in a properly functioning chemical fume hood. This is a non-negotiable control to prevent the inhalation of any dust or vapors.

  • Safety Shower and Eyewash Station: These must be readily accessible in the immediate work area. All personnel should be trained on their location and proper use.

Storage and Handling

Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

  • Labeling: All containers must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Experimental Workflow: A Step-by-Step Approach

The following workflow is designed to guide researchers through the safe handling of Ethyl 6-hydroxypyridazine-3-carboxylate from receipt to disposal.

experimental_workflow cluster_pre_experiment Pre-Experiment cluster_experiment Experiment cluster_post_experiment Post-Experiment risk_assessment 1. Risk Assessment - Review SDS - Identify potential hazards - Plan for contingencies ppe_selection 2. PPE Selection - Select appropriate gloves, eye protection, and lab coat risk_assessment->ppe_selection engineering_controls 3. Engineering Control Verification - Confirm fume hood certification - Locate safety shower and eyewash ppe_selection->engineering_controls weighing 4. Weighing and Transfer - Perform in a fume hood - Use appropriate tools to minimize dust engineering_controls->weighing reaction_setup 5. Reaction Setup - Ensure all glassware is secure - Use a blast shield if necessary weighing->reaction_setup workup 6. Work-up and Purification - Handle all solutions in the fume hood reaction_setup->workup decontamination 7. Decontamination - Clean all glassware and work surfaces workup->decontamination waste_disposal 8. Waste Disposal - Segregate waste according to institutional guidelines decontamination->waste_disposal

Caption: A stepwise workflow for the safe handling of Ethyl 6-hydroxypyridazine-3-carboxylate.

Emergency Procedures

Preparedness is key to mitigating the impact of any laboratory incident.

First Aid Measures
  • Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation or an allergic reaction develops, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Spill Response

In the event of a spill, the following decision-making process should be followed:

spill_response spill Spill Occurs assess_size Assess Spill Size spill->assess_size small_spill Small Spill? assess_size->small_spill Is it manageable? large_spill Large Spill? small_spill->large_spill No ppe Wear Appropriate PPE small_spill->ppe Yes evacuate Evacuate Area large_spill->evacuate notify Notify EHS evacuate->notify cleanup Cleanup with Appropriate Kit ppe->cleanup

Caption: A decision tree for responding to a spill of Ethyl 6-hydroxypyridazine-3-carboxylate.

Conclusion: A Culture of Safety

The safe handling of Ethyl 6-hydroxypyridazine-3-carboxylate, and indeed any research chemical with incomplete hazard data, is not merely a matter of following a checklist. It requires a deep-seated commitment to a culture of safety.[5] This includes rigorous planning, a healthy respect for the unknown, and open communication among all laboratory personnel. By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely advance their work while upholding the highest standards of laboratory safety.

References

  • National Research Council. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press. [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved from [Link]

  • U.S. Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Lab Manager. (2025, April 17). Conducting a Chemical Risk Assessment in the Laboratory. Retrieved from [Link]

  • Bayramli Group. (n.d.). Ensuring Laboratory Safety: Best Practices and Risk Management. Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating Nomenclature and Tautomerism

In the landscape of heterocyclic chemistry, particularly within drug discovery, precision in molecular identification is paramount. The compound titled "Ethyl 6-hydroxypyridazine-3-carboxylate" is more accurately and commonly represented by its stable tautomeric form: Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate . This phenomenon, known as keto-enol tautomerism, is prevalent in pyridazinone systems where the equilibrium heavily favors the oxo (keto) form due to its greater thermodynamic stability.[1] Throughout this guide, we will refer to the compound by its predominant and synthetically relevant oxo-tautomer.

This molecule serves as a pivotal intermediate, belonging to the pyridazinone class of heterocycles. The pyridazinone scaffold is a "magic moiety" or privileged structure in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds targeting conditions from inflammation and cancer to cardiovascular diseases.[2][3][4][5] This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, spectroscopic analysis, and its strategic applications in modern drug development.

Part 1: Core Molecular Profile

The fundamental characteristics of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate are essential for any synthetic or analytical endeavor. These identifiers provide the unambiguous chemical identity required for sourcing, characterization, and regulatory documentation.

Key Identifiers and Properties
PropertyValueSource
IUPAC Name ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylateN/A
Synonym Ethyl 6-hydroxypyridazine-3-carboxylateN/A
CAS Number 63001-31-0N/A
Molecular Formula C₇H₈N₂O₃N/A
Molecular Weight 168.15 g/mol N/A
Canonical SMILES CCOC(=O)C1=NNC(=O)C=C1N/A

Part 2: Synthesis and Mechanism

The construction of the pyridazinone core is a foundational reaction in heterocyclic synthesis. The most common and reliable method involves the cyclocondensation of a γ-keto acid or its ester equivalent with hydrazine hydrate.[5][6] This approach provides a direct and efficient pathway to 4,5-dihydropyridazinones, which can then be oxidized to the aromatic pyridazinone system.

Proposed Synthesis Workflow

A logical and field-proven pathway to Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate starts from diethyl 2-oxosuccinate (diethyl oxalacetate) and proceeds through a two-step sequence: cyclocondensation followed by aromatization.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Aromatization (Oxidation) A Diethyl 2-oxosuccinate C Ethyl 4,5-dihydro-6-oxo-1H-pyridazine-3-carboxylate A->C EtOH, Reflux B Hydrazine Hydrate (H₂NNH₂·H₂O) B->C EtOH, Reflux D Ethyl 4,5-dihydro-6-oxo-1H-pyridazine-3-carboxylate F Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (Final Product) D->F Mild Oxidation E Oxidizing Agent (e.g., Br₂ in Acetic Acid) E->F Mild Oxidation

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 4,5-dihydro-6-oxo-1H-pyridazine-3-carboxylate

  • To a solution of diethyl 2-oxosuccinate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.[7]

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the dihydropyridazinone intermediate.

Causality Insight: The use of a γ-keto ester is critical. The ketone carbonyl at the γ-position readily condenses with one nitrogen of hydrazine, while the ester at the α-position cyclizes with the second nitrogen to form the stable six-membered heterocyclic ring. Ethanol is an ideal solvent as it is polar enough to dissolve the reactants and is easily removed.

Step 2: Synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (Aromatization)

  • Dissolve the dried dihydropyridazinone intermediate from Step 1 in glacial acetic acid.

  • Slowly add a solution of bromine (1 equivalent) in acetic acid dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature for 6-8 hours until TLC analysis indicates the disappearance of the starting material.

  • Pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with water to remove acetic acid, and then with a sodium thiosulfate solution to quench any remaining bromine.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to afford the pure final product.

Trustworthiness Validation: This protocol is a self-validating system. The formation of the intermediate and final product can be unequivocally confirmed by spectroscopic methods (NMR, IR, and MS). The disappearance of the aliphatic CH₂ signals from the dihydropyridazinone ring in the ¹H NMR spectrum and the appearance of aromatic proton signals confirm the successful aromatization.

Part 3: Spectroscopic and Analytical Profile

Representative Spectroscopic Data
TechniqueFeatureExpected Chemical Shift / ValueInterpretation
¹H NMR -CH₂- (Ethyl)δ 4.2 - 4.4 ppm (quartet)Methylene protons of the ethyl ester, coupled to the methyl group.
-CH₃ (Ethyl)δ 1.2 - 1.4 ppm (triplet)Methyl protons of the ethyl ester, coupled to the methylene group.
Pyridazinone Hδ 7.0 - 7.2 ppm (doublet)Proton at C5, adjacent to the C4 proton.
Pyridazinone Hδ 7.8 - 8.0 ppm (doublet)Proton at C4, adjacent to the electron-withdrawing carboxylate group.
N-Hδ 12.0 - 13.0 ppm (broad singlet)Amide proton on the pyridazinone ring; often broad and may exchange with D₂O.
¹³C NMR C=O (Ester)δ 163 - 166 ppmCarbonyl carbon of the ethyl ester group.
C=O (Ring)δ 159 - 162 ppmCarbonyl carbon (C6) of the pyridazinone ring.
Pyridazinone Cδ 125 - 145 ppmAromatic carbons of the pyridazinone ring (C3, C4, C5).
-CH₂- (Ethyl)δ ~62 ppmMethylene carbon of the ethyl ester.
-CH₃ (Ethyl)δ ~14 ppmMethyl carbon of the ethyl ester.
IR (KBr) N-H Stretch3100 - 3300 cm⁻¹ (broad)Stretching vibration of the amide N-H bond.
C=O Stretch1720 - 1740 cm⁻¹ (ester), 1660 - 1680 cm⁻¹ (amide)Strong, distinct carbonyl stretches for the ester and the ring amide.
Mass Spec. [M+H]⁺m/z = 169.05Molecular ion peak corresponding to the protonated molecule.

Part 4: Applications in Drug Discovery and Development

Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate is not typically an active pharmaceutical ingredient (API) itself but serves as a highly valuable and versatile chemical intermediate. Its bifunctional nature—possessing both an ester for amide coupling and a reactive pyridazinone ring—makes it a strategic starting point for building extensive libraries of drug candidates.[9]

Role as a Core Synthetic Intermediate

The pyridazinone scaffold is a cornerstone in the development of inhibitors for various enzymes and receptors implicated in disease.[3][10] The ethyl ester at the C3 position is readily converted into a carboxylic acid, which can then be coupled with a diverse range of amines to form amides, exploring structure-activity relationships (SAR). The N-H at the N1 position can be alkylated or arylated to further modify the molecule's properties.

G cluster_0 Functionalization Pathways cluster_1 Resulting Scaffolds cluster_2 Therapeutic Targets A Ethyl 6-oxo-1,6-dihydropyridazine- 3-carboxylate (Core Intermediate) B Hydrolysis (LiOH) A->B Ester Modification D N-Alkylation/Arylation (R-X) A->D Ring Modification E Carboxylic Acid Derivative B->E C Amide Coupling (R-NH₂) F Amide Library (Diverse R) C->F G N-Substituted Pyridazinones D->G E->C H Kinase Inhibitors (e.g., JNK2) F->H I Anti-inflammatory Agents F->I J Anticancer Agents G->J K Cardiovascular Agents G->K

Caption: Synthetic utility and therapeutic targeting pathways.

Significance in Medicinal Chemistry
  • Anti-inflammatory Agents: Pyridazinone derivatives have been extensively explored as inhibitors of key inflammatory mediators like TNF-α and IL-6. A recent study highlighted a series of diphenyl 6-oxo-1,6-dihydropyridazine-3-carboxamide analogues as potent inhibitors of the JNK2-NF-κB/MAPK pathway, demonstrating efficacy in models of acute lung injury and sepsis.[11][12] The title compound is a direct precursor to such carboxamides.

  • Anticancer Agents: The pyridazinone core is integral to the design of various kinase inhibitors, which are a major class of targeted cancer therapies.[3] By modifying the substituents on the pyridazinone ring, researchers can achieve selectivity for specific kinases involved in tumor growth and proliferation.

  • Cardiovascular Drugs: Several marketed drugs containing the pyridazinone moiety, such as pimobendan and levosimendan, act as cardiotonic agents by inhibiting phosphodiesterase (PDE) enzymes.[5] The structural framework of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate provides a foundation for developing novel PDE inhibitors.

References

  • Pathak, S., Sharma, V., Agrawal, N., & Sharma, S. (2025). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Medicinal Chemistry, 21(8), 822-842.
  • Regan, J., et al. (2003). Discovery of Pyridazinopyridinones as Potent and Selective p38 Mitogen-Activated Protein Kinase Inhibitors. Journal of Medicinal Chemistry, 46(22), 4676-4686.
  • Abdel-Maksoud, M. S., et al. (2024). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry.
  • Patel, H. V., et al. (2019). Pyridazin-3(2H)-ones: Synthesis, reactivity, and pharmacological applications. Journal of Chemical Sciences, 131(10), 83.
  • El-Gazzar, A. R., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Mini-Reviews in Medicinal Chemistry.
  • Fábrega, C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442.
  • de Souza, M. V. N. (2017). Synthesis and chemistry of pyridazin-3(2H)-ones. Arkivoc, 2017(5), 176-208.
  • Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library, 6(1), 180-191.
  • Konecsni, T., & Klumpp, D. A. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402.
  • Unibrom Corp. (n.d.).
  • ResearchGate. (2025). Interpretation of 1H-NMR and 13C-NMR data for compound 8.
  • Liao, J., et al. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway. Journal of Medicinal Chemistry, 66(17), 12304-12323.
  • ChemScene. (n.d.).
  • Permata Zulmy, W., et al. (2022). Synthesis of Pyridazinone Derivatives Substituted with Methoxy with Phenyl Hydrazine and In Silico Test of Anticancer Activity. AIP Conference Proceedings, 2643(1).
  • Domingo, L. R., et al. (2014). Tautomerism in pyridazin-3(2H)-one: a theoretical study using implicit/explicit solvation models. Journal of Molecular Graphics and Modelling, 49, 60-67.
  • Sayed, A. R., et al. (2017). Synthesis of Some Novel 2,6-Disubstituted Pyridazin-3(2H)-one Derivatives as Analgesic, Anti-Inflammatory, and Non-Ulcerogenic Agents. Archiv der Pharmazie, 350(9).
  • BenchChem. (2025). Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 2-Hydroxy-5-methylpyrazine. BenchChem Website.
  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis.
  • Organic Syntheses. (n.d.). Procedure for (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses Website.
  • Al-Etaibi, A. M., et al. (2013). Convenient heterocyclization reactions with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b] thiophene-3-carboxylate: Synthesis of pyrazole, isoxazole and pyridazine. Molecules, 18(10), 12485-12499.
  • PubMed. (2023). Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27... PubMed Website.

Sources

Solubility of "Ethyl 6-hydroxypyridazine-3-carboxylate" in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Determining the Solubility of Ethyl 6-hydroxypyridazine-3-carboxylate

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility of Ethyl 6-hydroxypyridazine-3-carboxylate. Given the limited publicly available data on this specific molecule, this document outlines a systematic approach based on its chemical structure, predictive analysis, and established experimental protocols.

Introduction: The Importance of Solubility in Research and Development

Solubility is a critical physicochemical property that dictates the viability of a compound for various applications, from drug delivery to chemical synthesis.[1] For a molecule like Ethyl 6-hydroxypyridazine-3-carboxylate, understanding its solubility profile is paramount for designing effective experimental conditions, formulating drug products, and ensuring successful outcomes in biological assays. This guide will walk you through a logical, evidence-based process for characterizing the solubility of this compound.

Structural Analysis and Solubility Prediction

The first step in any solubility investigation is a thorough analysis of the compound's chemical structure. The structure of Ethyl 6-hydroxypyridazine-3-carboxylate reveals several key functional groups that will govern its interactions with different solvents.

  • Pyridazine Ring: A heterocyclic aromatic ring containing two adjacent nitrogen atoms. This feature contributes to the molecule's polarity and potential for hydrogen bonding.

  • Hydroxyl Group (-OH): A polar, protic group capable of both donating and accepting hydrogen bonds. This significantly enhances solubility in polar protic solvents like water and alcohols.

  • Ester Group (-COOEt): A polar aprotic group that can accept hydrogen bonds. It contributes to the overall polarity of the molecule.

  • Ethyl Group (-CH2CH3): A nonpolar alkyl group that contributes to the hydrophobic character of the molecule.

Based on this structure, we can predict the following solubility trends:

  • High Solubility: Expected in polar aprotic solvents (e.g., DMSO, DMF) and some polar protic solvents (e.g., ethanol, methanol) due to the presence of multiple polar functional groups.

  • Moderate to Low Solubility: Expected in water. While the hydroxyl and pyridazine moieties are hydrophilic, the overall molecule size and the presence of the ethyl ester group may limit aqueous solubility.

  • Low to Negligible Solubility: Expected in nonpolar solvents (e.g., hexane, toluene) due to the predominantly polar nature of the molecule.

Physicochemical Properties of Structurally Related Compounds

While specific data for Ethyl 6-hydroxypyridazine-3-carboxylate is scarce, we can infer some of its properties from similar molecules. For example, the related compound, ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate, is predicted to have a pKa of 4.50.[2] This suggests that the hydroxyl group on our target compound is likely to be weakly acidic. Understanding the pKa is crucial as it indicates that the solubility in aqueous solutions will be pH-dependent.

PropertyRelated CompoundValueImplication for Target Compound
pKa ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate4.50 (Predicted)[2]The hydroxyl group is likely weakly acidic, suggesting that solubility will increase in basic aqueous solutions.
LogP Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate-0.5 (Computed)[3]A negative LogP suggests a higher affinity for the aqueous phase over an immiscible organic phase, indicating some degree of water solubility.

Experimental Determination of Solubility: A Step-by-Step Protocol

A systematic approach to experimentally determining solubility is essential for obtaining reliable and reproducible data. The following protocol is recommended.

Qualitative Solubility Assessment

A preliminary qualitative assessment provides a rapid understanding of the compound's general solubility profile.

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of common laboratory solvents.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • A selection of solvents (e.g., Water, Ethanol, Methanol, Acetone, Dichloromethane, Toluene, Hexane)

  • Small test tubes or vials

  • Vortex mixer

Procedure:

  • Add approximately 1-2 mg of Ethyl 6-hydroxypyridazine-3-carboxylate to a clean, dry test tube.

  • Add 1 mL of the chosen solvent to the test tube.

  • Vortex the mixture vigorously for 30-60 seconds.

  • Visually inspect the solution for any undissolved solid.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining thermodynamic solubility.[4]

Objective: To determine the equilibrium solubility of the compound in a specific solvent at a controlled temperature.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Chosen solvent(s)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of Ethyl 6-hydroxypyridazine-3-carboxylate to a vial. The key is to have undissolved solid remaining at equilibrium.

  • Add a known volume of the solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).

  • Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, centrifuge the sample to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.

  • Calculate the solubility in mg/mL or mol/L.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison.

Table 1: Predicted and Experimental Solubility of Ethyl 6-hydroxypyridazine-3-carboxylate

Solvent ClassSolventPredicted SolubilityExperimental Solubility (mg/mL at 25°C)
Polar Protic WaterModerate to LowTo be determined
EthanolHighTo be determined
MethanolHighTo be determined
Polar Aprotic DMSOHighTo be determined
DMFHighTo be determined
AcetoneModerateTo be determined
Nonpolar TolueneLow to NegligibleTo be determined
HexaneLow to NegligibleTo be determined

Troubleshooting and Considerations

  • pH-Dependent Solubility: For aqueous solutions, the solubility of Ethyl 6-hydroxypyridazine-3-carboxylate is expected to be pH-dependent due to its weakly acidic hydroxyl group. It is recommended to determine solubility in buffered solutions at different pH values (e.g., pH 2, 7.4, and 9).

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form of the material being tested.

  • Equilibration Time: Ensure that the shake-flask method is allowed to proceed for a sufficient duration to reach true equilibrium. This can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing when the concentration no longer changes.

Visualizing the Workflow

The following diagram illustrates the logical flow for determining the solubility of a novel compound.

Solubility_Workflow cluster_prep Preparation & Prediction cluster_exp Experimental Determination cluster_analysis Analysis & Reporting A Structural Analysis of Ethyl 6-hydroxypyridazine-3-carboxylate B Predict Solubility Trends (Polar, Nonpolar, etc.) A->B Identify functional groups C Qualitative Solubility Screening B->C Inform solvent selection D Quantitative Solubility (Shake-Flask Method) C->D Select promising solvents E pH-Dependent Solubility (Aqueous Buffers) D->E Investigate aqueous behavior F Data Compilation & Tabulation E->F G Interpretation of Results F->G H Final Report Generation G->H

Caption: Workflow for Solubility Determination.

Conclusion

By following the systematic approach outlined in this guide, researchers can confidently and accurately determine the solubility profile of Ethyl 6-hydroxypyridazine-3-carboxylate. This fundamental data is essential for advancing research and development activities involving this compound.

References

  • Scribd. Procedure For Determining Solubility of Organic Compounds. Available at: [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Available at: [Link]

  • ResearchGate. How to determine the solubility of a substance in an organic solvent?. Available at: [Link]

  • PubChem. Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. Available at: [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

  • Slideshare. solubility experimental methods.pptx. Available at: [Link]

  • Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Semantic Scholar. Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • Home Sunshine Pharma. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Available at: [Link]

  • SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Available at: [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • PubChem. Ethyl 6-oxo-1-pyridazin-3-ylpyridine-3-carboxylate. Available at: [Link]

Sources

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry. The synthesis is approached as a two-step process, commencing with a base-catalyzed Claisen condensation of diethyl oxalate and ethyl acetate, followed by a cyclocondensation reaction with hydrazine hydrate. This application note elucidates the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and offers expert insights into the critical parameters that ensure a successful and reproducible synthesis.

Introduction and Scientific Context

Pyridazine and its derivatives, such as pyridazinones, are foundational scaffolds in the development of novel therapeutic agents due to their wide spectrum of biological activities.[1][2] These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, are integral to drugs acting on the cardiovascular system and have shown potential as nootropic (memory-improving) agents.[2] Ethyl 6-hydroxypyridazine-3-carboxylate, in particular, serves as a key intermediate, offering versatile functional handles for the elaboration into more complex and potent pharmaceutical candidates.

The synthesis of the pyridazine core is most commonly achieved through the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[1][3] This guide details a robust and accessible pathway to Ethyl 6-hydroxypyridazine-3-carboxylate, starting from the readily available commodity chemicals, diethyl oxalate and ethyl acetate.

Chemical Principles and Reaction Mechanism

The synthesis is executed in two primary stages: the formation of a β-keto ester intermediate, followed by its cyclization to form the target pyridazinone ring.

Step 1: Claisen Condensation

The initial step is a crossed Claisen condensation between diethyl oxalate and ethyl acetate.[4] Diethyl oxalate is an excellent substrate for this reaction as it lacks α-hydrogens and therefore cannot self-condense.[4] The reaction is catalyzed by a strong base, typically sodium ethoxide, which deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the intermediate, diethyl 2-oxobutanedioate (also known as diethyl oxaloacetate).

Step 2: Cyclocondensation

The resulting β-keto ester is then treated with hydrazine hydrate. The two nitrogen atoms of the hydrazine molecule act as nucleophiles, attacking the two carbonyl groups of the intermediate in an intramolecular fashion. This is followed by the elimination of two molecules of water and one molecule of ethanol to form the stable, six-membered pyridazinone ring.[5][6]

The final product, Ethyl 6-hydroxypyridazine-3-carboxylate, exists in tautomeric equilibrium with its keto form, Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate. The hydroxy form is generally favored and is the basis for the compound's common name.

Data Presentation: Reagents and Conditions

The following table summarizes the key reagents and their roles in the synthesis.

ReagentMolecular FormulaMW ( g/mol )Molar Eq.Role
Step A
Diethyl OxalateC₆H₁₀O₄146.141.0Electrophile
Ethyl AcetateC₄H₈O₂88.111.0Nucleophile Precursor
SodiumNa22.991.0Base Precursor
Absolute EthanolC₂H₅OH46.07-Solvent
Step B
Diethyl 2-oxobutanedioateC₈H₁₂O₅188.181.0Pyridazine Precursor
Hydrazine Hydrate (~64%)H₆N₂O50.061.1Ring Formation
Acetic AcidC₂H₄O₂60.05-Solvent/Catalyst

Experimental Protocols

Safety Precautions:

  • Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium metal reacts violently with water. Ensure all glassware is scrupulously dry.

  • Diethyl oxalate and other organic solvents are flammable. Keep away from ignition sources.

Part A: Synthesis of Diethyl 2-oxobutanedioate (Intermediate)
  • Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (with a drying tube), and a dropping funnel, place 300 mL of absolute ethanol. Carefully add 11.5 g (0.5 mol) of sodium metal in small pieces at a rate that maintains a controllable reflux.

  • Reaction Setup: Once all the sodium has dissolved and the solution has cooled to room temperature, add a mixture of 73 g (0.5 mol) of diethyl oxalate and 44 g (0.5 mol) of ethyl acetate via the dropping funnel over a period of 2-3 hours with vigorous stirring.[7]

  • Reaction Execution: A yellow precipitate of the sodium salt of the product will form. The mixture may become thick, requiring efficient stirring. After the addition is complete, continue stirring for an additional 2 hours at room temperature.

  • Work-up: Cool the reaction mixture in an ice bath. Slowly add a mixture of 50 mL of concentrated sulfuric acid and 200 g of crushed ice, ensuring the temperature does not rise above 10 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 150 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diethyl 2-oxobutanedioate as an oil. This intermediate is often used in the next step without further purification.

Part B: Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate
  • Reaction Setup: In a 500 mL round-bottom flask, dissolve the crude diethyl 2-oxobutanedioate (assuming ~0.5 mol) in 200 mL of glacial acetic acid.

  • Addition of Hydrazine: To this solution, add 28.5 g (~0.55 mol) of hydrazine hydrate dropwise with stirring. The reaction is exothermic; maintain the temperature below 50 °C using a water bath if necessary.

  • Reaction Execution: After the addition is complete, heat the mixture to reflux for 3 hours. A precipitate should form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.

Visualization of Synthesis and Workflow

Reaction Mechanism

Reaction_Mechanism cluster_reactants Starting Materials cluster_intermediates Intermediate cluster_product Final Product Diethyl Oxalate Diethyl Oxalate Ethyl Acetate Ethyl Acetate Hydrazine Hydrate Hydrazine Hydrate Intermediate Diethyl 2-oxobutanedioate Product Ethyl 6-hydroxypyridazine- 3-carboxylate Intermediate->Product  + Hydrazine Hydrate  AcOH, Reflux

Caption: Overall two-step synthesis pathway.

Experimental Workflow

Experimental_Workflow A Step A: Claisen Condensation (Diethyl Oxalate + Ethyl Acetate) B Acidic Work-up & Extraction A->B C Solvent Removal B->C D Crude Intermediate (Diethyl 2-oxobutanedioate) C->D E Step B: Cyclocondensation (+ Hydrazine Hydrate in AcOH) D->E F Reflux E->F G Cooling & Precipitation F->G H Filtration & Washing G->H I Drying H->I J Final Product I->J

Caption: Step-by-step experimental workflow diagram.

Characterization of Final Product

The identity and purity of the synthesized Ethyl 6-hydroxypyridazine-3-carboxylate should be confirmed using standard analytical techniques.

AnalysisExpected Results
Appearance White to off-white solid
Melting Point ~160-165 °C (literature values may vary)
¹H NMR (DMSO-d₆)δ ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -OCH₂-), ~7.0 (s, 1H, pyridazine-H), ~12.5 (br s, 1H, -OH/NH)
¹³C NMR (DMSO-d₆)δ ~14, ~62, ~125, ~145, ~158, ~165
IR (KBr, cm⁻¹) ~3200-2800 (br, O-H, N-H), ~1720 (C=O, ester), ~1650 (C=O, amide), ~1580 (C=N)
Mass Spec (ESI+) m/z = 185.06 [M+H]⁺ for C₇H₈N₂O₄

Expert Insights & Troubleshooting

  • Causality - Anhydrous Conditions: The Claisen condensation (Part A) must be conducted under strictly anhydrous conditions. The base, sodium ethoxide, is highly reactive towards water. Any moisture will consume the base and significantly reduce the yield of the desired intermediate.[7]

  • Causality - Choice of Solvent in Cyclization: Acetic acid serves as both a solvent and a catalyst in the cyclocondensation step (Part B). It facilitates the dehydration steps required for ring closure.

  • Troubleshooting - Low Yield in Part A: A common issue is the self-condensation of ethyl acetate. This can be minimized by adding the mixture of esters slowly to the base solution, ensuring that the diethyl oxalate is always in excess relative to the enolate being formed.

  • Troubleshooting - Product Purity: If the final product is discolored, it may be due to side reactions. Recrystallization from a suitable solvent system, such as ethanol/water, can be employed to improve purity. The wash steps after filtration are critical for removing unreacted starting materials and salts.

  • Self-Validation: The protocol is self-validating through the characterization of the final product. A sharp melting point and clean NMR and IR spectra corresponding to the expected values confirm the successful synthesis and high purity of Ethyl 6-hydroxypyridazine-3-carboxylate.

References

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Available at: [Link]

  • Gu, Y., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Thesis. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available at: [Link]

  • Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

  • PYRIDAZINE#PYRIDAZINE SYNTHESIS. YouTube. Available at: [Link]

  • Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters. Available at: [Link]

  • Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. SciELO South Africa. Available at: [Link]

  • Microwave Chemistry: Cyclocondensation of Hydrazine Derivatives... Organic Chemistry Portal. Available at: [Link]

  • Diethyl oxalate. Wikipedia. Available at: [Link]

  • ethyl acetopyruvate. Organic Syntheses Procedure. Available at: [Link]

Sources

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Reaction Mechanism and Synthesis of Ethyl 6-Hydroxypyridazine-3-carboxylate

Abstract: This document provides a comprehensive guide to the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. It outlines the detailed reaction mechanism, provides a step-by-step experimental protocol, and includes expected analytical data for product characterization. This guide is intended for researchers and professionals in drug development and organic synthesis.

Introduction

Pyridazine and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their diverse pharmacological activities.[1] The pyridazine ring is a key structural motif in a variety of bioactive molecules, exhibiting properties such as antihypertensive, analgesic, anti-inflammatory, and anticancer effects. Ethyl 6-hydroxypyridazine-3-carboxylate, and its tautomeric form, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate, serve as versatile intermediates in the synthesis of more complex pharmaceutical agents.[1][2] Understanding the nuances of its formation is crucial for the efficient development of novel therapeutics.

This application note details the well-established synthetic route to Ethyl 6-hydroxypyridazine-3-carboxylate, which involves the cyclocondensation of a γ-ketoester with hydrazine. The mechanism of this reaction will be explored in depth, followed by a practical, field-proven protocol for its synthesis and purification.

Reaction Mechanism

The formation of Ethyl 6-hydroxypyridazine-3-carboxylate proceeds via a classical cyclocondensation reaction between a 1,4-dicarbonyl compound, specifically diethyl 2-formylsuccinate, and hydrazine. The reaction mechanism can be delineated into several key steps:

  • Hydrazone Formation: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine on the more electrophilic aldehyde carbonyl group of diethyl 2-formylsuccinate. This is followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone then acts as a nucleophile, attacking the ester carbonyl group in an intramolecular fashion. This results in the formation of a five-membered ring intermediate.

  • Ring Expansion and Tautomerization: The five-membered ring intermediate is unstable and undergoes a rapid rearrangement to form a more stable six-membered dihydropyridazinone ring.

  • Aromatization/Tautomerization: The dihydropyridazinone intermediate can then undergo tautomerization to yield the final product, which exists as a mixture of the 6-hydroxy and 6-oxo forms, with the latter generally being more stable.

reaction_mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product (Tautomers) Diethyl_2_formylsuccinate Diethyl 2-formylsuccinate Hydrazone Hydrazone Intermediate Diethyl_2_formylsuccinate->Hydrazone Nucleophilic attack & Dehydration Hydrazine Hydrazine (NH2NH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular cyclization Dihydropyridazinone Dihydropyridazinone Cyclic_Intermediate->Dihydropyridazinone Dehydration Product_Oxo Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate Dihydropyridazinone->Product_Oxo Tautomerization Product_Hydroxy Ethyl 6-hydroxypyridazine-3-carboxylate Product_Oxo->Product_Hydroxy Keto-Enol Tautomerism Product_Hydroxy->Product_Oxo

Caption: Reaction mechanism for the formation of Ethyl 6-hydroxypyridazine-3-carboxylate.

Experimental Protocols

This section provides a detailed, two-part protocol for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

Part 1: Synthesis of Diethyl 2-formylsuccinate (Starting Material)

This procedure is adapted from established methods of formylating active methylene compounds.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Toluene, dry

  • Diethyl succinate

  • Ethyl formate

Procedure:

  • To a suspension of finely divided sodium (10.0 g) in dry toluene (100 cm³), add absolute ethanol (20 cm³) portionwise.

  • Upon completion of the addition, heat the mixture at 80°C for 3.5 hours.

  • Cool the resulting yellow suspension to 20°C.

  • Over a period of 1 hour, add a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g) dropwise, maintaining the temperature between 20°C and 30°C.

  • After the addition is complete, stir the mixture at ambient temperature for 16 hours.

  • Carefully add water (100 cm³) to quench the reaction.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude diethyl 2-formylsuccinate, which can be purified by vacuum distillation.

Part 2: Synthesis of Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate

Materials:

  • Diethyl 2-formylsuccinate

  • Hydrazine hydrate

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve diethyl 2-formylsuccinate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature with stirring.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

experimental_workflow cluster_part1 Part 1: Synthesis of Diethyl 2-formylsuccinate cluster_part2 Part 2: Synthesis of Target Compound P1_Start Mix Sodium, Ethanol, Toluene P1_Heat Heat at 80°C P1_Start->P1_Heat P1_Add Add Diethyl Succinate & Ethyl Formate P1_Heat->P1_Add P1_Stir Stir at RT for 16h P1_Add->P1_Stir P1_Quench Quench with Water P1_Stir->P1_Quench P1_Extract Extract with Toluene P1_Quench->P1_Extract P1_Dry Dry and Concentrate P1_Extract->P1_Dry P1_Purify Vacuum Distillation P1_Dry->P1_Purify P2_Dissolve Dissolve Diethyl 2-formylsuccinate in Ethanol P1_Purify->P2_Dissolve Use as Starting Material P2_Add_Hydrazine Add Hydrazine Hydrate P2_Dissolve->P2_Add_Hydrazine P2_Add_Acid Add Glacial Acetic Acid P2_Add_Hydrazine->P2_Add_Acid P2_Reflux Reflux and Monitor by TLC P2_Add_Acid->P2_Reflux P2_Cool Cool to Room Temperature P2_Reflux->P2_Cool P2_Isolate Isolate Product (Filtration/Concentration) P2_Cool->P2_Isolate P2_Recrystallize Recrystallize for Purification P2_Isolate->P2_Recrystallize

Caption: Experimental workflow for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

Data Presentation

Table 1: Reaction Parameters
ParameterValue
Starting Material Diethyl 2-formylsuccinate
Reagent Hydrazine hydrate
Solvent Ethanol
Catalyst Glacial Acetic Acid
Reaction Temperature Reflux
Reaction Time 2-6 hours (TLC monitored)
Purification Method Recrystallization
Table 2: Expected Analytical Data for Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate
Analysis Expected Result
Appearance White to off-white solid
Molecular Formula C₇H₈N₂O₄
Molecular Weight 184.15 g/mol [2]
¹H NMR (DMSO-d₆) δ (ppm): 1.2-1.4 (t, 3H, -CH₃), 4.2-4.4 (q, 2H, -OCH₂-), 7.0-7.2 (d, 1H, pyridazine-H), 7.8-8.0 (d, 1H, pyridazine-H), 12.5-13.5 (br s, 1H, -NH)
¹³C NMR (DMSO-d₆) δ (ppm): ~14 (-CH₃), ~61 (-OCH₂-), ~125-135 (pyridazine C-H), ~140-150 (pyridazine C-N), ~160 (C=O, ester), ~165 (C=O, pyridazinone)
IR (KBr, cm⁻¹) ~3200-3400 (N-H stretch), ~1720-1740 (C=O stretch, ester), ~1650-1670 (C=O stretch, amide/pyridazinone)
Mass Spec (ESI-MS) m/z: 185.05 [M+H]⁺, 207.03 [M+Na]⁺

References

  • Synthesis of (i) diethyl (RS)-formylsuccinate. PrepChem. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate. Kuujia. [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. SciSpace. [Link]

Sources

Application Notes & Protocols: Ethyl 6-hydroxypyridazine-3-carboxylate as a Foundational Scaffold for Novel Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Abstract: The pyridazine and pyridazinone core structures are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. This guide provides an in-depth exploration of Ethyl 6-hydroxypyridazine-3-carboxylate, a key building block for the synthesis of a new generation of anti-inflammatory agents. We will delve into detailed synthetic protocols, the underlying mechanistic rationale, and methodologies for biological evaluation, offering field-proven insights for researchers aiming to develop potent and safer anti-inflammatory drugs.

The Strategic Importance of the Pyridazinone Scaffold in Anti-Inflammatory Drug Discovery

Inflammation is a complex biological response to harmful stimuli and is a critical factor in the progression of numerous diseases, including arthritis, cardiovascular conditions, and neurodegenerative disorders.[1] While non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, their long-term use is often associated with adverse gastrointestinal and cardiovascular side effects.[2] This has driven the search for novel anti-inflammatory agents with improved safety profiles.

Nitrogen-containing heterocyclic compounds, particularly pyridazine and its oxidized form, pyridazinone, have emerged as a focal point of this research.[1][3] Their structural versatility allows for the fine-tuning of physicochemical and pharmacological properties, leading to compounds with significant efficacy in modulating key inflammatory pathways.[1][3] Specifically, derivatives of these scaffolds have shown promise in targeting crucial inflammatory mediators such as cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][4]

Ethyl 6-hydroxypyridazine-3-carboxylate serves as a highly versatile and strategic starting material. Its inherent chemical functionalities—an ester group for further derivatization, a hydroxyl group that exists in tautomeric equilibrium with the pyridazinone form, and the pyridazine ring itself—provide multiple reaction sites for building molecular complexity and exploring structure-activity relationships (SAR).

Synthetic Strategy: From Core Scaffold to Bioactive Derivatives

The primary synthetic utility of Ethyl 6-hydroxypyridazine-3-carboxylate lies in its ability to be transformed into more complex, often bicyclic, systems with enhanced biological activity. A common and effective strategy involves the construction of fused ring systems, such as pyrido[2,3-d]pyridazines, which have demonstrated potent anti-inflammatory properties.[3]

Protocol 1: Synthesis of a Pyrido[2,3-d]pyridazine-2,8-dione Derivative

This protocol outlines a representative multi-step synthesis starting from a precursor that can be conceptually linked to the derivatization of a pyridazine core. The goal is to create a fused heterocyclic system, a common strategy to enhance potency and modulate selectivity.

Causality Behind Experimental Choices:

  • Base-Catalyzed Cyclization: The use of a base like sodium ethoxide is crucial for deprotonating an active methylene group, initiating the intramolecular cyclization to form the pyridone ring.

  • Hydrazine Cyclization: Hydrazine monohydrate is used to form the second heterocyclic ring (pyridazine) by reacting with dicarbonyl or related functional groups, leading to the stable fused pyrido[2,3-d]pyridazine scaffold.[3]

  • Hydrolysis: The final ester hydrolysis step using a strong base like NaOH converts the ethyl ester to a carboxylic acid. This modification is often explored in SAR studies, as the carboxylic acid group can mimic the acidic moiety of traditional NSAIDs and form key interactions with the target enzyme's active site.[3]

Step-by-Step Methodology:

  • Step A: Synthesis of the Pyridone Intermediate

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting dicarbonyl compound (e.g., a derivative of ethyl 2-cyano-5-oxohexanoate) in absolute ethanol.

    • Add a catalytic amount of a suitable base (e.g., piperidine or sodium ethoxide) to the solution.

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and acidify with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the 3-cyano-2-pyridone derivative.

  • Step B: Formation of the Fused Pyrido[2,3-d]pyridazine Scaffold

    • Suspend the 2-pyridone derivative from Step A in ethanol.

    • Add an excess of hydrazine monohydrate (N₂H₄·H₂O).

    • Reflux the mixture for 8-12 hours. The reaction progress can be monitored by TLC.

    • After cooling, the precipitated product is filtered, washed with cold ethanol, and dried. This step yields the core 3-carboxyethyl pyrido[2,3-d]pyridazine-2,8-dione structure.[3]

  • Step C: Saponification to the Carboxylic Acid

    • Dissolve the ester product from Step B in a mixture of methanol and 4M sodium hydroxide (NaOH) solution.[3]

    • Stir the mixture at room temperature for 6 hours.[3]

    • Monitor the disappearance of the starting material by TLC.

    • Once the reaction is complete, neutralize the solution with concentrated HCl to a pH of ~2-3 to precipitate the final carboxylic acid product.

    • Filter the precipitate, wash thoroughly with water to remove salts, and dry to obtain the final active compound.

Visualization of the Synthetic Workflow

G cluster_0 Step A: Pyridone Formation cluster_1 Step B: Fused Ring Formation cluster_2 Step C: Final Modification Start Dicarbonyl Precursor Pyridone 3-Cyano-2-pyridone Derivative Start->Pyridone Base-catalyzed cyclization FusedEster Pyrido[2,3-d]pyridazine Ester Pyridone->FusedEster Hydrazine monohydrate FinalAcid Final Carboxylic Acid (Active Compound) FusedEster->FinalAcid Saponification (NaOH)

Caption: Synthetic pathway for a pyrido[2,3-d]pyridazine derivative.

Biological Evaluation & Mechanistic Insights

The anti-inflammatory activity of pyridazinone derivatives stems from their ability to modulate specific targets within the inflammatory cascade. A comprehensive evaluation involves both in vitro enzymatic assays and in vivo models of inflammation.

Primary Molecular Targets
  • Cyclooxygenase (COX) Enzymes: Many pyridazinone-based agents function as inhibitors of COX-1 and/or COX-2, the enzymes responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[5][6] Selective COX-2 inhibition is a highly sought-after goal to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[5]

  • 5-Lipoxygenase (5-LOX): This enzyme catalyzes the conversion of arachidonic acid to leukotrienes, another class of potent inflammatory mediators.[7] Dual COX/5-LOX inhibitors are of significant interest as they can block two major inflammatory pathways simultaneously.

  • Cytokines (TNF-α, IL-6): Chronic inflammation is often sustained by pro-inflammatory cytokines.[1] Compounds that can suppress the release or signaling of TNF-α and IL-6 offer a distinct therapeutic mechanism that can be particularly effective in autoimmune and chronic inflammatory diseases.[1][4]

Visualization of the Inflammatory Pathway

G cluster_cox COX Pathway cluster_lox LOX Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs Inflammation Inflammation (Pain, Edema) PGs->Inflammation LTs Leukotrienes LOX->LTs LTs->Inflammation Cytokines TNF-α, IL-6 Cytokines->Inflammation Inhibitor Pyridazinone Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition Inhibitor->Cytokines Suppression

Caption: Key targets of pyridazinone derivatives in the inflammatory cascade.

Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol provides a method to determine the inhibitory potential of synthesized compounds against the COX-2 enzyme.

Principle: This assay measures the peroxidase activity of COX. The enzyme first converts arachidonic acid to Prostaglandin G₂ (PGG₂), and its peroxidase component then reduces PGG₂ to PGH₂. This second step is monitored colorimetrically using a probe like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which changes color upon oxidation.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a solution of human recombinant COX-2 enzyme in a suitable buffer (e.g., Tris-HCl) at a concentration of approximately 300 U/mL.[6]

  • Enzyme Activation: In an ice bath, mix 10 µL of the COX-2 enzyme solution with 50 µL of a co-factor solution (containing hematin in Tris-HCl buffer). Incubate for 5-6 minutes.[6]

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Heme

    • COX-2 Enzyme

    • Test compound (dissolved in DMSO, at various concentrations) or reference drug (e.g., Celecoxib).

  • Initiation of Reaction: Add arachidonic acid as the substrate to initiate the reaction.

  • Colorimetric Measurement: Immediately add the colorimetric substrate (TMPD).

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader. The rate of color change is proportional to the peroxidase activity.

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity) by plotting percent inhibition versus log concentration.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and reproducible acute inflammation model used to evaluate the efficacy of anti-inflammatory agents.[8][9]

Principle: Subplantar injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by edema (swelling). The first phase involves the release of histamine and serotonin, while the second, later phase (2-5 hours) is mediated by prostaglandins, leukotrienes, and proteases.[6] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar or Sprague-Dawley rats, allowing them to acclimatize for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups (n=5-6 per group):

    • Control Group (Vehicle only)

    • Reference Group (e.g., Indomethacin or Diclofenac)[2]

    • Test Groups (Synthesized compounds at various doses, e.g., 10, 20, 40 mg/kg, administered orally or intraperitoneally).[2]

  • Baseline Measurement: Before any treatment, measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Compound Administration: Administer the test compounds, reference drug, or vehicle to the respective groups.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.

  • Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

  • Calculation:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] * 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.

Data Analysis: Structure-Activity Relationships (SAR)

Systematic structural modification of the pyridazinone scaffold is essential for optimizing anti-inflammatory activity and reducing off-target effects.

Compound SeriesR¹ SubstitutionR² SubstitutionIn Vivo Activity (% Edema Inhibition)Key InsightReference
Pyrido[2,3-d]pyridazinedionesCarboxylic AcidH75.2%The carboxylic acid group is more potent than the corresponding ester or nitrile.[3]
Pyrido[2,3-d]pyridazinedionesEsterPhenyl82.0%N-phenyl substitution significantly enhances anti-inflammatory activity compared to N-unsubstituted analogs.[3]
6-Substituted-pyridazinonesPhenylpiperazineEsterHighEster derivatives showed better analgesic and anti-inflammatory activity with lower ulcerogenic effects compared to parent pyridazinones.[8]
DihydropyridazinonesAryl-(p-methanesulfonyl)phenylComparable to EtoricoxibThe methanesulfonylphenyl group, a feature of many COX-2 inhibitors, confers potent activity.[9]

Key SAR Insights:

  • Acidity: The presence of a carboxylic acid group at the R¹ position often enhances activity, likely by mimicking the acidic functionality of traditional NSAIDs that interacts with arginine residues in the COX active site.[3]

  • Aromatic Substitutions: Adding an N-phenyl group (R²) can dramatically increase potency, potentially by providing additional hydrophobic interactions within the enzyme's binding pocket.[3]

  • Esterification: Converting parent pyridazinones to their ethyl acetate derivatives can improve the therapeutic profile, increasing potency while reducing gastric side effects.[8]

Conclusion and Future Directions

Ethyl 6-hydroxypyridazine-3-carboxylate stands out as a valuable and versatile platform for the development of novel anti-inflammatory agents. The synthetic accessibility and multiple points for derivatization allow for extensive exploration of structure-activity relationships, leading to compounds with potent and diverse mechanisms of action, including dual COX/LOX inhibition and cytokine suppression.

Future research should focus on:

  • Selectivity Profiling: Thoroughly characterizing lead compounds for their selectivity towards COX-2 over COX-1 to predict and minimize gastrointestinal toxicity.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of promising derivatives to ensure they have suitable drug-like characteristics for in vivo efficacy.

  • Hybrid Drug Design: Incorporating the pyridazinone scaffold into hybrid molecules with other pharmacophores (e.g., nitric oxide donors) to create multi-target agents with enhanced efficacy and improved safety profiles.[10]

By leveraging the chemical tractability of Ethyl 6-hydroxypyridazine-3-carboxylate and applying the rigorous biological evaluation protocols outlined here, the scientific community can continue to advance the design of next-generation anti-inflammatory therapies.

References

  • Al-Ostath, A. et al. (2021). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. PubMed Central. [Link]

  • El-Sayed, M. A. et al. (2012). Synthesis and anti-inflammatory activity of novel pyridazine and pyridazinone derivatives as non-ulcerogenic agents. PubMed. [Link]

  • Onkol, T. et al. (2008). Synthesis and anti-inflammatory activity of certain piperazinylthienylpyridazine derivatives. ResearchGate. [Link]

  • Gouda, M. A. et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. [Link]

  • Various Authors. (2014-2025). Collection of articles on pyridazinone derivatives as anti-inflammatory agents. Semantic Scholar. [Link]

  • Dogruer, D. S. et al. (2004). Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. PubMed. [Link]

  • Kumar, A. et al. (2024). Synthesis, characterization, and anti-inflammatory properties of novel ethyl 3-benzoyl-7-(trifluoromethyl)indolizine-1-carboxylate derivatives: In silico and in vitro analysis. PubMed. [Link]

  • Various Authors. (2022). Pyridazine derivatives 57a–59c reported as anti-inflammatory agents. ResearchGate. [Link]

  • Husain, A. et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. PubMed. [Link]

  • Eldehna, W. M. et al. (2023). Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. PubMed Central. [Link]

  • Onajobi, A. O. et al. (2023). Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. PubMed Central. [Link]

  • Khan, M. A. et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. MDPI. [Link]

  • El-Fakharany, E. M. et al. (2024). Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. MDPI. [Link]

  • Castellone, A. et al. (2021). Anti-Inflammatory Drug Design Using a Molecular Hybridization Approach. PubMed Central. [Link]

  • Jaćević, V. et al. (2023). Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen. PubMed Central. [Link]

Sources

The Strategic Role of Ethyl 6-Hydroxypyridazine-3-carboxylate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core in Modern Agriculture

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in the development of modern agrochemicals.[1] Its unique electronic properties and versatile substitution patterns have led to the discovery of potent herbicides, insecticides, and fungicides.[2][3] Among the myriad of pyridazine-based building blocks, ethyl 6-hydroxypyridazine-3-carboxylate stands out as a pivotal precursor, offering a strategic entry point for the synthesis of a diverse array of crop protection agents.

This technical guide provides an in-depth exploration of ethyl 6-hydroxypyridazine-3-carboxylate as a precursor for agrochemicals. We will delve into the chemical logic behind its synthetic utility, provide detailed protocols for its conversion into key intermediates, and illustrate its application in the synthesis of commercially relevant agrochemicals. This document is intended for researchers, scientists, and professionals in the field of agrochemical discovery and development.

Chemical Profile and Strategic Importance

Ethyl 6-hydroxypyridazine-3-carboxylate is characterized by a pyridazinone tautomer, which imparts both nucleophilic and electrophilic potential. The hydroxyl group at the 6-position is the key functional handle for introducing further diversity. This hydroxyl group can be readily converted into a leaving group, most commonly a chloride, which then allows for subsequent nucleophilic substitution reactions. This two-step sequence is a cornerstone of its synthetic utility.

The ester functionality at the 3-position also offers opportunities for modification, such as hydrolysis to the corresponding carboxylic acid or amidation, further expanding the chemical space accessible from this versatile precursor.[4]

Core Synthetic Transformation: From Hydroxy to Chloro

The conversion of the 6-hydroxy group to a 6-chloro group is the most critical step in unlocking the potential of ethyl 6-hydroxypyridazine-3-carboxylate as an agrochemical precursor. The resulting ethyl 6-chloropyridazine-3-carboxylate is a highly valuable intermediate for the synthesis of numerous agrochemicals.[5] Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation, acting as both a chlorinating agent and a dehydrating agent.[6]

Causality Behind Experimental Choices:
  • Phosphorus Oxychloride (POCl₃): This reagent is highly effective for the conversion of hydroxyl groups on electron-deficient heterocyclic systems, like pyridazinones, to chlorides.[6] Its potent dehydrating properties drive the reaction to completion.

  • Reaction Temperature: The reaction is typically performed at elevated temperatures (reflux) to overcome the activation energy required for the chlorination of the relatively unreactive pyridazinone system.

  • Work-up Procedure: A careful work-up is essential to safely quench the excess POCl₃ and to isolate the product. Pouring the reaction mixture onto ice water hydrolyzes the remaining POCl₃ to phosphoric acid and HCl. Subsequent neutralization with a base like sodium bicarbonate is necessary to remove acidic byproducts.

Experimental Protocol: Synthesis of Ethyl 6-Chloropyridazine-3-carboxylate

This protocol describes the chlorination of ethyl 6-hydroxypyridazine-3-carboxylate to yield the key intermediate, ethyl 6-chloropyridazine-3-carboxylate.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, cautiously add ethyl 6-hydroxypyridazine-3-carboxylate to an excess of phosphorus oxychloride.

  • Slowly heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully and slowly pour the reaction mixture onto a stirred slurry of crushed ice. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Once the excess POCl₃ has been quenched, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude ethyl 6-chloropyridazine-3-carboxylate can be purified by recrystallization or column chromatography.

Quantitative Data Summary:

ParameterValue
Starting Material Ethyl 6-hydroxypyridazine-3-carboxylate
Reagent Phosphorus oxychloride (POCl₃)
Typical Yield 75-90%
Purity (after purification) >98%

Application in Agrochemical Synthesis: The Case of Pyridaben

The true value of ethyl 6-hydroxypyridazine-3-carboxylate as a precursor is demonstrated in its application to synthesize potent agrochemicals. One such example is the insecticide and acaricide, Pyridaben .[2][3] Pyridaben acts as an inhibitor of mitochondrial electron transport, leading to rapid pest mortality.[7][8]

While the direct synthesis of Pyridaben starts from a dichloropyridazinone, the synthetic logic established above provides a clear pathway from our topic compound to such critical intermediates. The following protocol outlines the synthesis of a Pyridaben analogue from a chlorinated pyridazine precursor, illustrating the utility of the intermediate derived from ethyl 6-hydroxypyridazine-3-carboxylate.

Logical Workflow for Pyridaben Synthesis:

G A Ethyl 6-hydroxypyridazine-3-carboxylate B Chlorination (POCl3) A->B C Ethyl 6-chloropyridazine-3-carboxylate B->C D Further Transformations (e.g., Hydrolysis, Decarboxylation, Chlorination) C->D E Dichloropyridazinone Precursor D->E F One-pot Thioetherification E->F G Pyridaben (or Analogue) F->G

Caption: Synthetic pathway from Ethyl 6-hydroxypyridazine-3-carboxylate to Pyridaben.

Experimental Protocol: Synthesis of a Pyridaben Analogue

This protocol describes a one-pot synthesis of a Pyridaben analogue from a dichloropyridazinone intermediate, which can be conceptually derived from ethyl 6-hydroxypyridazine-3-carboxylate.[3]

Materials:

  • 4,5-dichloro-2-tert-butyl-pyridazin-3(2H)-one (Dichloropyridazinone precursor)

  • 4-tert-butylbenzyl mercaptan

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile or other suitable polar aprotic solvent

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the dichloropyridazinone precursor and the solvent (e.g., acetonitrile).

  • Add the base (e.g., potassium carbonate) to the mixture.

  • To this stirred suspension, add 4-tert-butylbenzyl mercaptan.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Upon completion, filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Pyridaben analogue.

Quantitative Data Summary:

ParameterValue
Key Intermediate Dichloropyridazinone precursor
Reaction Type One-pot Thioetherification
Typical Yield >85%
Purity (after purification) >98%

Conclusion and Future Perspectives

Ethyl 6-hydroxypyridazine-3-carboxylate is a strategically important and versatile precursor in the synthesis of a wide range of agrochemicals. Its value lies in the facile conversion of the 6-hydroxy group to a 6-chloro group, which opens up a plethora of possibilities for nucleophilic substitution and the introduction of diverse functionalities. The protocols detailed in this guide provide a solid foundation for researchers to explore the rich chemistry of this pyridazine derivative and to develop novel and effective crop protection solutions. The continued exploration of new reactions and derivatizations of this key intermediate will undoubtedly lead to the discovery of the next generation of agrochemicals with improved efficacy, selectivity, and environmental profiles.

References

  • Pyridazine and pyridazinone compounds in crops protection: a review. PubMed. Available at: [Link]

  • An overview on the green synthesis and removal methods of pyridaben. Frontiers. Available at: [Link]

  • Pyridaben (Ref: BAS 300l). AERU - University of Hertfordshire. Available at: [Link]

  • Synthesis and Chemistry of Agrochemicals VI. ScienceOpen. Available at: [Link]

  • An overview on the green synthesis and removal methods of pyridaben. PMC. Available at: [Link]

  • Synthesis and degradation of pyridaben. (A) Four major synthetic routes... ResearchGate. Available at: [Link]

  • Pyridate (Ref: CL 11344 ). AERU - University of Hertfordshire. Available at: [Link]

  • Analysis of Pyridate and its metabolite Pyridafol by QuEChERS and LC-MS/MS. eurl-pesticides.eu. Available at: [Link]

  • Pyridafol (Ref: CL 9673 ). AERU - University of Hertfordshire. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho. Available at: [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available at: [Link]

  • Process for the preparation of carboxylic acid chlorides of aromatic nitrogen-containing heterocycles. Google Patents.
  • Reaction of phosphorus oxychloride and polar polyhydric compounds. Google Patents.
  • Process for the regeneration of phosphorus oxychloride or oxybromide from reaction mixtures. Google Patents.

Sources

Application Notes & Protocols: Functionalization of Ethyl 6-hydroxypyridazine-3-carboxylate for Copper-Catalyzed Azide-Alkyne (CuAAC) Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of the Pyridazine Scaffold in Drug Discovery and Bioconjugation

The pyridazine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities.[1][2] Its unique physicochemical properties, such as a high dipole moment and dual hydrogen-bonding capacity, make it a valuable component in designing novel therapeutics.[2][3] Click chemistry, a suite of powerful, reliable, and selective reactions, has revolutionized drug discovery and bioconjugation by enabling the rapid and efficient assembly of complex molecular architectures.[4] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage between an azide and a terminal alkyne.[5][6]

"Ethyl 6-hydroxypyridazine-3-carboxylate" is a readily available starting material. However, in its native form, it lacks the requisite azide or alkyne functional groups for direct participation in click chemistry. This guide provides detailed protocols for the chemical modification of this pyridazine derivative to install either an alkyne or an azide handle, thereby preparing it for subsequent CuAAC reactions. We will detail two primary synthetic routes:

  • O-propargylation to introduce a terminal alkyne.

  • Conversion of the hydroxyl group to an azide via a Mitsunobu reaction.

Following functionalization, a general protocol for the CuAAC reaction is provided, enabling researchers to conjugate the modified pyridazine scaffold to a variety of molecules of interest.

Part 1: Synthesis of Click-Ready Pyridazine Derivatives

This section outlines the protocols for introducing an alkyne or azide functionality onto the "Ethyl 6-hydroxypyridazine-3-carboxylate" core.

Protocol 1.1: Synthesis of Ethyl 6-(prop-2-yn-1-yloxy)pyridazine-3-carboxylate (Alkyne Functionalization)

This protocol describes the O-alkylation of the hydroxyl group with propargyl bromide to install a terminal alkyne.

Reaction Scheme:

G cluster_0 O-propargylation of Ethyl 6-hydroxypyridazine-3-carboxylate start Ethyl 6-hydroxypyridazine-3-carboxylate product Ethyl 6-(prop-2-yn-1-yloxy)pyridazine-3-carboxylate start->product Williamson Ether Synthesis reagents Propargyl bromide, K2CO3 DMF, Room Temperature Williamson Ether Synthesis Williamson Ether Synthesis reagents->Williamson Ether Synthesis

Figure 1: Workflow for alkyne functionalization.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 6-hydroxypyridazine-3-carboxylate184.151.0 g5.43
Propargyl bromide (80% in toluene)118.960.8 mL7.06
Potassium carbonate (K₂CO₃)138.211.5 g10.86
N,N-Dimethylformamide (DMF), anhydrous-20 mL-
Ethyl acetate-100 mL-
Saturated aqueous sodium chloride (brine)-50 mL-
Anhydrous magnesium sulfate (MgSO₄)---

Step-by-Step Protocol:

  • To a dry 100 mL round-bottom flask, add Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 g, 5.43 mmol) and anhydrous potassium carbonate (1.5 g, 10.86 mmol).

  • Add anhydrous N,N-Dimethylformamide (DMF) (20 mL) to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add propargyl bromide (0.8 mL, 7.06 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the desired product.

Protocol 1.2: Synthesis of Ethyl 6-azidopyridazine-3-carboxylate (Azide Functionalization)

This protocol details the conversion of the hydroxyl group to an azide using a Mitsunobu reaction with diphenylphosphoryl azide (DPPA).[7][8][9]

Reaction Scheme:

G cluster_1 Mitsunobu Azidation of Ethyl 6-hydroxypyridazine-3-carboxylate start Ethyl 6-hydroxypyridazine-3-carboxylate product Ethyl 6-azidopyridazine-3-carboxylate start->product Mitsunobu Reaction reagents DPPA, DIAD, PPh3 Anhydrous THF, 0°C to RT Mitsunobu Reaction Mitsunobu Reaction reagents->Mitsunobu Reaction

Figure 2: Workflow for azide functionalization.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
Ethyl 6-hydroxypyridazine-3-carboxylate184.151.0 g5.43
Triphenylphosphine (PPh₃)262.291.7 g6.52
Diisopropyl azodicarboxylate (DIAD)202.211.3 mL6.52
Diphenylphosphoryl azide (DPPA)275.221.4 mL6.52
Anhydrous Tetrahydrofuran (THF)-30 mL-
Dichloromethane (DCM)-100 mL-
Saturated aqueous sodium bicarbonate-50 mL-
Anhydrous sodium sulfate (Na₂SO₄)---

Step-by-Step Protocol:

  • Dissolve Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 g, 5.43 mmol) and triphenylphosphine (1.7 g, 6.52 mmol) in anhydrous THF (30 mL) in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.3 mL, 6.52 mmol) to the stirred solution.

  • After 15 minutes, add diphenylphosphoryl azide (DPPA) (1.4 mL, 6.52 mmol) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired azide.

Part 2: Application in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This section provides a general protocol for the CuAAC reaction using the newly synthesized pyridazine derivatives.

Protocol 2.1: General Procedure for CuAAC Reaction

This protocol is a standard procedure for the copper-catalyzed click reaction and may require optimization depending on the specific substrates used.[10][11][12]

Reaction Scheme:

G cluster_2 Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) alkyne Pyridazine-Alkyne product Pyridazine-Triazole Conjugate alkyne->product azide Partner Azide azide->product catalyst CuSO4, Sodium Ascorbate t-BuOH/H2O catalyst->product

Figure 3: General CuAAC reaction scheme.

Materials:

ReagentConcentration/Quantity
Pyridazine-Alkyne or Pyridazine-Azide1.0 equivalent
Partner Azide or Alkyne1.1 equivalents
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)0.1 equivalents
Sodium ascorbate0.3 equivalents
tert-Butanol/Water (1:1 v/v)Sufficient to dissolve

Step-by-Step Protocol:

  • In a vial, dissolve the pyridazine derivative (alkyne or azide, 1.0 equiv.) and the corresponding click partner (azide or alkyne, 1.1 equiv.) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of copper(II) sulfate (e.g., 0.1 M).

  • In another vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.3 M).

  • To the solution of the reactants, add the copper(II) sulfate solution (0.1 equiv.).

  • Add the sodium ascorbate solution (0.3 equiv.) to initiate the reaction. The solution may change color.

  • Stir the reaction at room temperature for 4-12 hours. The reaction can be monitored by TLC or LC-MS.

  • Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after diluting the reaction mixture with water.

  • The organic layer should be washed with brine, dried over an anhydrous drying agent, and concentrated.

  • The crude product can be purified by column chromatography or recrystallization as needed.

Expected Results and Characterization

Successful synthesis of the functionalized pyridazines and their subsequent click products can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Alkyne Derivative: Expect to see a characteristic signal for the acetylenic proton around 2.5-3.0 ppm and signals for the methylene protons adjacent to the oxygen and alkyne.

    • Azide Derivative: The introduction of the azide group will cause a shift in the signals of the pyridazine ring protons compared to the starting material.

    • Triazole Product: The formation of the triazole ring will result in a new singlet in the aromatic region of the ¹H NMR spectrum (typically 7.5-8.5 ppm) corresponding to the triazole proton.

  • Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.

  • Infrared (IR) Spectroscopy:

    • Alkyne Derivative: A sharp absorption band around 2100-2150 cm⁻¹ (C≡C stretch) and around 3300 cm⁻¹ (≡C-H stretch) should be present.

    • Azide Derivative: A strong, sharp absorption band around 2100-2160 cm⁻¹ (azide stretch) is characteristic.

Conclusion and Future Perspectives

The protocols outlined in this guide provide a reliable pathway for the functionalization of Ethyl 6-hydroxypyridazine-3-carboxylate, transforming it into a versatile building block for click chemistry applications. By introducing either an alkyne or an azide handle, researchers can readily conjugate this important heterocyclic scaffold to a wide range of biomolecules, polymers, and small molecules. This opens up new avenues for the development of novel therapeutics, diagnostic agents, and advanced materials, leveraging the favorable biological and chemical properties of the pyridazine core.

References

  • Organic Reactions. (n.d.). Alcohol to Azide - Common Conditions. Retrieved from [Link]

  • Kaur, N. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(15), 4943. [Link]

  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 1-433.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Thompson, A. S., et al. (1995). Alcohol to azide SN2 conversion. WO 1995001970 A1.
  • Jena Bioscience. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]

  • El-Sayed, R., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry, 12(2).
  • Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 789-857. [Link]

  • Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 789-857. [Link]

  • Gomtsyan, A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(5), 789-857.
  • Kaur, N. (2022). Azides in the Synthesis of Various Heterocycles. Molecules, 27(12), 3694. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Hein, C. D., et al. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • Finn, M. G., & Fokin, V. V. (2010). Bioorthogonal chemistry. Chemical Society Reviews, 39(7), 2425-2427.
  • ChemHelp ASAP. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Reynard, G., et al. (2025). O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. Tetrahedron Letters, 155396.
  • Das, B., et al. (2012). A practical one-pot synthesis of azides directly from alcohols. Journal of Chemical Sciences, 124(3), 687-691. [Link]

  • Presolski, S. I., et al. (2011). Copper-catalyzed azide-alkyne click chemistry for bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]

Sources

Application Notes & Protocols: Derivatization of Ethyl 6-hydroxypyridazine-3-carboxylate for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazinone Scaffold - A Privileged Motif in Drug Discovery

The pyridazinone ring system is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this core structure have demonstrated a wide spectrum of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The inherent structural features of the pyridazinone nucleus, particularly the presence of multiple sites for chemical modification, make it an attractive template for the design and synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of key derivatization strategies for a versatile pyridazinone building block: Ethyl 6-hydroxypyridazine-3-carboxylate . We will delve into the practical aspects of O-alkylation, N-alkylation, and C-C bond formation via halogenation and subsequent Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a robust toolkit for creating diverse libraries of pyridazinone derivatives for biological screening. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and scalable synthesis.

Core Derivatization Strategies: A Visual Overview

The derivatization of Ethyl 6-hydroxypyridazine-3-carboxylate offers multiple avenues to explore chemical space and modulate biological activity. The primary sites for modification are the hydroxyl group at the 6-position, the nitrogen atom at the 1-position, and the carbon at the 5-position of the pyridazinone ring.

Caption: Key derivatization pathways for Ethyl 6-hydroxypyridazine-3-carboxylate.

Section 1: Regioselective Alkylation - A Tale of Two Nucleophiles

The tautomeric nature of the 6-hydroxypyridazine moiety presents a key challenge and opportunity in its derivatization: the ambident nucleophilicity of the N-C=O and C=C-OH systems. This allows for selective alkylation at either the nitrogen (N-alkylation) or the oxygen (O-alkylation) atom, leading to two distinct classes of derivatives with potentially different biological profiles. The choice of base, solvent, and alkylating agent plays a crucial role in directing the regioselectivity of this reaction.

O-Alkylation: Favoring the Ether Linkage

O-alkylation is often achieved under conditions that favor the formation of the alkoxide, which is a potent nucleophile. Weaker bases and polar aprotic solvents are typically employed to promote this pathway.

Protocol 1: General Procedure for O-Alkylation

This protocol describes a general method for the O-alkylation of Ethyl 6-hydroxypyridazine-3-carboxylate using an alkyl halide.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) in DMF, add K₂CO₃ (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated product.

Causality of Experimental Choices:

  • Base (K₂CO₃): A moderately weak base like potassium carbonate is sufficient to deprotonate the hydroxyl group to a significant extent without strongly favoring the deprotonation of the ring nitrogen, thus promoting O-alkylation.

  • Solvent (DMF): A polar aprotic solvent like DMF is an excellent choice for Sₙ2 reactions as it solvates the cation of the base, leaving the anion more nucleophilic.

N-Alkylation: Targeting the Pyridazinone Nitrogen

N-alkylation is generally favored by using stronger bases that can effectively deprotonate the less acidic ring nitrogen. The choice of solvent can also influence the N/O selectivity.

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method for the N-alkylation of Ethyl 6-hydroxypyridazine-3-carboxylate.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)

  • Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon), add a solution of Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to stir at room temperature overnight, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Causality of Experimental Choices:

  • Base (NaH): Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the ring nitrogen, leading to the formation of the corresponding sodium salt, which is a potent nucleophile for the subsequent alkylation.

  • Solvent (THF): Anhydrous THF is a suitable aprotic solvent for reactions involving NaH. It is crucial to use an anhydrous solvent to prevent the quenching of the strong base.

Table 1: Representative Alkylation Reactions and Yields

EntryAlkylation TypeAlkylating AgentBaseSolventProductYield (%)
1O-AlkylationBenzyl bromideK₂CO₃DMFEthyl 6-(benzyloxy)pyridazine-3-carboxylate~75-85
2N-AlkylationMethyl iodideNaHTHFEthyl 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylate~60-70

Section 2: C-C Bond Formation via Halogenation and Suzuki-Miyaura Cross-Coupling

The introduction of new carbon-carbon bonds at the C5 position of the pyridazinone ring is a powerful strategy to generate novel analogs with extended aromatic systems. This is typically achieved through a two-step sequence: initial halogenation of the C5 position followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Caption: Workflow for C5-arylation via halogenation and Suzuki-Miyaura coupling.

Halogenation at the C5 Position

The electron-rich nature of the pyridazinone ring facilitates electrophilic halogenation, typically at the C5 position. N-Bromosuccinimide (NBS) is a commonly used reagent for bromination.

Protocol 3: Bromination of Ethyl 6-hydroxypyridazine-3-carboxylate

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (ACN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

  • Dissolve Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) in acetonitrile.

  • Add NBS (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Partition the residue between DCM and saturated aqueous Na₂S₂O₃.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude product, Ethyl 5-bromo-6-hydroxypyridazine-3-carboxylate, can often be used in the next step without further purification.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[3][4][5] It involves the reaction of an organoboron compound (e.g., a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.

Protocol 4: Suzuki-Miyaura Coupling of Ethyl 5-bromo-6-alkoxypyridazine-3-carboxylate

Note: This protocol assumes the hydroxyl group has been protected as an ether (e.g., methoxy or benzyloxy) prior to the coupling reaction to avoid potential side reactions.

Materials:

  • Ethyl 5-bromo-6-alkoxypyridazine-3-carboxylate

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a degassed mixture of Ethyl 5-bromo-6-alkoxypyridazine-3-carboxylate (1.0 eq), arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq) in a DME/Water (4:1) solvent system, add Pd(PPh₃)₄ (0.05 eq).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere and stir for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with EtOAc (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated pyridazinone.

Table 2: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acidEthyl 6-methoxy-5-phenylpyridazine-3-carboxylate~70-80
24-Methoxyphenylboronic acidEthyl 6-methoxy-5-(4-methoxyphenyl)pyridazine-3-carboxylate~65-75

Section 3: Medicinal Chemistry Applications and Biological Insights

Derivatives of the pyridazinone scaffold have shown significant promise in various therapeutic areas, primarily due to their ability to interact with a range of biological targets.

Anti-Inflammatory Activity

Many pyridazinone derivatives exhibit potent anti-inflammatory properties by modulating key inflammatory pathways. Some have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][3][6]

Caption: Simplified schematic of the LPS-induced TNF-α production pathway and the inhibitory action of certain pyridazinone derivatives.

Anticancer Activity

The pyridazinone scaffold is also a key feature in a number of anticancer agents.[3][7] Some derivatives have been found to inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.[2][8][9][10] Inhibition of VEGFR-2 can disrupt the formation of new blood vessels that supply nutrients to tumors, thereby impeding their growth.

Table 3: Biological Activity of Representative Pyridazinone Derivatives

Compound ClassBiological TargetActivity (IC₅₀)Therapeutic AreaReference
Substituted PyridazinonesTNF-α productionVaries (µM range)Anti-inflammatory[1][3]
Diarylurea PyridazinonesVEGFR-2Varies (nM to µM range)Anticancer[6][8]

Conclusion

The derivatization of Ethyl 6-hydroxypyridazine-3-carboxylate provides a versatile platform for the generation of diverse chemical libraries with significant potential in medicinal chemistry. The protocols outlined in this guide offer robust and reproducible methods for O-alkylation, N-alkylation, and C5-arylation via a halogenation-Suzuki coupling sequence. By understanding the principles behind the regioselectivity of these reactions and leveraging the power of palladium-catalyzed cross-coupling, researchers can efficiently explore the structure-activity relationships of this privileged scaffold in the pursuit of novel therapeutics for a range of diseases, including inflammatory disorders and cancer.

References

  • Abdelmohsen, S. A. (2014). A convenient synthesis and preparation of the derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents. European Journal of Chemistry, 5(3), 517–525. [Link]

  • Asif, M. (2014). The anticancer potential of various substituted pyridazines and related compounds. Journal of Chemical and Pharmaceutical Research, 6(5), 127-138.
  • El-Sayed, M. A., et al. (2021). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 11(52), 32943-32961. [Link]

  • Gomha, S. M., et al. (2017). Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives Endowed with a Piperazinyl Linker. Molecules, 22(11), 1882. [Link]

  • Hassan, G. S., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 631–651. [Link]

  • Khlebnikov, A. I., et al. (2022). Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. Molecules, 27(12), 3740. [Link]

  • Mabkhoot, Y. N., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. [Link]

  • Mohamed, M. S., et al. (2023). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Organic Synthesis, 20(1), 1-1. [Link]

  • Nishikawa, Y., et al. (1977). A NEW ALKYLATION OF PYRIDAZINES WITH NITROMETHANE AND NITROETHANE. Heterocycles, 6(9), 1241-1244.
  • Sharma, A., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Future Medicinal Chemistry, 15(1), 75-103. [Link]

  • Sadek, S. A. (2014). A convenient synthesis and preparation of the derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents. European Journal of Chemistry, 5(3), 517-525. [Link]

  • The Suzuki Coupling. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2009). Molecules, 14(1), 474-484. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

Sources

Application Note: A Scalable Protocol for the Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested guide for the scaled-up synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, a pivotal intermediate in pharmaceutical and agrochemical research. The featured protocol is based on the classical and robust cyclocondensation of diethyl 2-oxoglutaconate with hydrazine hydrate. We delve into the critical process parameters, safety protocols for handling hazardous reagents, and optimization strategies necessary to transition this synthesis from the laboratory bench to kilogram-scale production. The guide is designed to provide researchers, chemists, and process development professionals with a self-validating, safe, and efficient methodology, ensuring high yield and purity.

Introduction

Pyridazine and its derivatives, such as pyridazinones, are foundational heterocyclic scaffolds in medicinal chemistry, constituting the core of numerous therapeutic agents with a wide spectrum of biological activities, including cardiovascular, anti-cancer, and anti-inflammatory properties.[1][2] Ethyl 6-hydroxypyridazine-3-carboxylate (which exists in tautomeric equilibrium with Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate) is a highly versatile building block. Its dual functionality—an ester for amide coupling and a reactive pyridazinone ring—makes it an invaluable precursor for constructing complex molecular architectures.

The growing demand for novel pyridazine-based compounds necessitates the development of scalable and economically viable synthetic routes. While numerous methods for pyridazine synthesis exist[3], the cyclocondensation of 1,4-dicarbonyl compounds with hydrazine remains one of the most direct and reliable strategies. This document provides a detailed protocol for the synthesis of the title compound on a 100-gram scale, with explicit guidance on the critical aspects of process safety, reaction control, and product isolation pertinent to further scale-up.

Reaction Scheme and Mechanism

The synthesis proceeds via a well-established cyclocondensation reaction. Diethyl 2-oxoglutaconate, a 1,4-dicarbonyl equivalent, reacts with hydrazine hydrate in an alcoholic solvent. The reaction mechanism involves two key stages:

  • Hydrazone Formation: One of the nitrogen atoms of hydrazine performs a nucleophilic attack on one of the carbonyl groups of the diethyl 2-oxoglutaconate, followed by dehydration to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group intramolecularly, leading to a cyclic intermediate which, upon dehydration, yields the stable aromatic pyridazine ring.

  • Reaction:

    Diethyl 2-oxoglutaconate + Hydrazine Hydrate → Ethyl 6-hydroxypyridazine-3-carboxylate + Ethanol + Water

Reaction Mechanism Diagram

Below is a diagram illustrating the key steps of the cyclocondensation process.

reaction_mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Dehydration Reactants Diethyl 2-oxoglutaconate + Hydrazine (NH2NH2) Hydrazone Hydrazone Intermediate Reactants->Hydrazone Nucleophilic Attack & Dehydration (-H2O) Cyclic_Intermediate Cyclic Adduct Hydrazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Product Ethyl 6-hydroxypyridazine-3-carboxylate Cyclic_Intermediate->Product Dehydration (-H2O) & Tautomerization

Caption: Proposed mechanism for the formation of Ethyl 6-hydroxypyridazine-3-carboxylate.

Scale-Up Considerations: From Theory to Practice

Transitioning a synthesis from a lab scale to a pilot or production scale introduces challenges that are not always apparent in small-scale experiments. Here, we address the critical considerations for this specific protocol.

Reagent Selection and Safety
  • Hydrazine Source: Anhydrous hydrazine is dangerously explosive and pyrophoric. For scalability and safety, hydrazine hydrate (typically 55-64% in water) is the reagent of choice. While less volatile, it remains acutely toxic, corrosive, and a suspected carcinogen.[4] All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Solvent Choice: Ethanol is an excellent solvent for this reaction. It effectively dissolves the starting material, is miscible with hydrazine hydrate, and allows for a suitable reflux temperature. Furthermore, its relatively low cost and favorable environmental profile make it ideal for large-scale operations.

Process Safety Management
  • Hydrazine Handling Protocol: Due to its toxicity, strict handling procedures are mandatory.[5]

    • Engineering Controls: Use a dedicated, high-performance fume hood. Ensure emergency shower and eyewash stations are immediately accessible.

    • Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and double-gloving (e.g., nitrile inner, chloroprene outer) are required.

    • Spill & Waste Management: Have a hydrazine spill kit available. All hydrazine-contaminated waste, including empty containers, must be treated as extremely hazardous and disposed of according to institutional and governmental regulations.

  • Thermal Hazard Analysis: The reaction of hydrazine with carbonyl compounds is exothermic. On a large scale, the rate of addition of hydrazine hydrate must be carefully controlled to manage the heat generated. A jacketed reactor with an efficient cooling system is essential to maintain a steady temperature and prevent a runaway reaction. Continuous temperature monitoring is mandatory.

Reaction Monitoring and Control
  • Endpoint Determination: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). For TLC, a mobile phase of 50:50 Ethyl Acetate:Hexane is typically effective. Monitoring is crucial to ensure complete consumption of the starting material, preventing unnecessary heating which could lead to side product formation and degradation.

  • pH Control During Work-up: After the reaction is complete, the product precipitates upon cooling and acidification. The pH must be carefully adjusted. Adding acid too quickly can cause a rapid exotherm and potential foaming. A target pH of 5-6 is generally optimal for maximizing the precipitation of the product while keeping impurities in the solution.

Detailed Experimental Protocol (100 g Scale)

This protocol details a robust procedure for synthesizing approximately 100 g of Ethyl 6-hydroxypyridazine-3-carboxylate.

Materials and Equipment
Reagent/MaterialCAS No.QuantityMolar Eq.Notes
Diethyl 2-oxoglutaconate615-32-7150.0 g1.0Substrate
Ethanol (200 Proof)64-17-51.5 L-Reaction Solvent
Hydrazine Hydrate (~64%)7803-57-843.0 mL1.1Cyclizing Agent
Hydrochloric Acid (conc.)7647-01-0As needed-For pH adjustment
Deionized Water-2.0 L-For work-up
  • Equipment: 3 L three-neck round-bottom flask (or jacketed reactor), mechanical stirrer, reflux condenser, dropping funnel, thermometer, heating/cooling mantle, Buchner funnel, and vacuum filtration apparatus.

Synthetic Procedure
  • Reaction Setup: Assemble the 3 L flask with the mechanical stirrer, reflux condenser, and dropping funnel. Charge the flask with diethyl 2-oxoglutaconate (150.0 g) and ethanol (1.5 L). Begin stirring to form a clear solution.

  • Hydrazine Addition: In the dropping funnel, place the hydrazine hydrate (43.0 mL). Add the hydrazine hydrate dropwise to the stirred ethanol solution over approximately 60-90 minutes. An initial exotherm will be observed; maintain the internal temperature below 40°C using an ice bath if necessary.

  • Reaction Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (50% EtOAc/Hexane). The reaction is complete when the starting dicarbonyl spot is no longer visible.

  • Product Precipitation: Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C. A precipitate may begin to form.

  • Acidification: Slowly add concentrated HCl dropwise to the cold, stirred slurry to adjust the pH to ~5. This will induce further precipitation of the product. Stir the slurry at 0-5°C for an additional hour.

  • Isolation: Isolate the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake sequentially with cold deionized water (2 x 500 mL) and then with cold ethanol (1 x 250 mL) to remove residual acids and impurities.

  • Drying: Dry the product in a vacuum oven at 50-60°C to a constant weight. The expected yield is 105-115 g of a pale yellow to off-white solid.

Overall Synthesis Workflow

The diagram below outlines the complete workflow for the synthesis and isolation of the target compound.

workflow node_reagent node_reagent node_process node_process node_qc node_qc node_product node_product reagent1 Diethyl 2-oxoglutaconate in Ethanol addition Controlled Addition (T < 40°C) reagent1->addition reagent2 Hydrazine Hydrate reagent2->addition reflux Heat to Reflux (3-4 hours) addition->reflux tlc TLC/HPLC Monitoring reflux->tlc cooling Cool to 0-5°C tlc->cooling Reaction Complete acidify pH Adjustment (pH ~5 with HCl) cooling->acidify filter Vacuum Filtration & Washing acidify->filter dry Vacuum Drying (50-60°C) filter->dry product Final Product: Ethyl 6-hydroxypyridazine-3-carboxylate dry->product

Caption: Scalable workflow for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

Conclusion

This application note details a safe, efficient, and scalable protocol for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate. By focusing on critical scale-up considerations such as reagent selection, thermal management, and process safety, this guide provides a reliable foundation for producing this key intermediate in multi-gram to kilogram quantities. The self-validating nature of the protocol, combined with rigorous monitoring, ensures a high-purity product suitable for downstream applications in drug discovery and development.

References

  • Takayuki Kodama, Ikuo Sasaki and Hideyuki Sugimura. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86, 8926-8932. Available at: [Link]

  • Al-Mousawi, S., Moustafa, H., & Elnagdi, M. H. (2011). Optimizing Scale Up Yield to Pyridazines and Fused Pyridazines. Current Organic Chemistry, 15(19), 3503-3516. Available at: [Link]

  • University of California, Santa Barbara. Standard Operating Procedure: Hydrazine. Available at: [Link]

  • SDFine. Safety Data Sheet for hydrazine hydrate 80%. Available at: [Link]

  • Kumar, D., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Khalafy, J., Rimaz, M., & Ezzati, M. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1, 115-120. Available at: [Link]

Sources

The Strategic Role of Ethyl 6-hydroxypyridazine-3-carboxylate in the Synthesis of Advanced Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of modern medicinal chemistry, the pyridazine nucleus has emerged as a "privileged structure," a molecular scaffold that is capable of binding to multiple biological targets.[1] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have made it a cornerstone in the design of a new generation of kinase inhibitors.[2] Kinases, a class of enzymes that regulate a vast array of cellular processes, are frequently implicated in the pathogenesis of cancer, inflammatory disorders, and fibrotic diseases.[3] Consequently, the development of potent and selective kinase inhibitors is a major focus of contemporary drug discovery.

This technical guide focuses on the application of a key building block, Ethyl 6-hydroxypyridazine-3-carboxylate , in the synthesis of pyridazine-based kinase inhibitors. We will explore the chemical logic behind its use, provide detailed protocols for its transformation into versatile intermediates, and outline its application in the synthesis of inhibitors targeting key kinases such as Activin-like kinase 5 (ALK5) and c-Jun N-terminal kinase (JNK1).[2][3]

Core Synthetic Strategy: From Hydroxypyridazine to Diversified Kinase Inhibitors

The synthetic utility of ethyl 6-hydroxypyridazine-3-carboxylate lies in the reactivity of its hydroxyl group. This group can be readily converted to a leaving group, most commonly a chloride, which then serves as a handle for introducing a wide range of substituents via cross-coupling reactions. This strategic approach allows for the systematic exploration of the chemical space around the pyridazine core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

The overall synthetic workflow can be visualized as a three-stage process:

G A Ethyl 6-hydroxypyridazine-3-carboxylate (Starting Material) B Activation of Hydroxyl Group (e.g., Chlorination with POCl3) A->B Step 1 C Ethyl 6-chloropyridazine-3-carboxylate (Key Intermediate) B->C D Palladium-Catalyzed Cross-Coupling Reactions C->D Step 2 E Suzuki-Miyaura Coupling (C-C Bond Formation) D->E F Buchwald-Hartwig Amination (C-N Bond Formation) D->F G Diverse Kinase Inhibitor Scaffolds E->G F->G

Caption: General workflow for the synthesis of kinase inhibitors.

Part 1: Activation of the Pyridazine Core

The initial and critical step in harnessing the potential of ethyl 6-hydroxypyridazine-3-carboxylate is the conversion of the hydroxyl group into a more reactive leaving group. Chlorination using phosphorus oxychloride (POCl₃) is a widely employed and efficient method for this transformation.

Protocol 1: Synthesis of Ethyl 6-chloropyridazine-3-carboxylate

This protocol details the conversion of ethyl 6-hydroxypyridazine-3-carboxylate to its chlorinated counterpart, a key intermediate for subsequent cross-coupling reactions.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous toluene (or another suitable high-boiling solvent)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) in anhydrous toluene.

  • Addition of POCl₃: Carefully add phosphorus oxychloride (3.0-5.0 eq) to the suspension at room temperature. The reaction is exothermic, and the addition should be done cautiously.

  • Heating: Heat the reaction mixture to reflux (typically 110-120 °C) and maintain this temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • After completion, cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by pouring it onto crushed ice with vigorous stirring. Caution: This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude material by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 6-chloropyridazine-3-carboxylate.

Expected Outcome: The product, ethyl 6-chloropyridazine-3-carboxylate, is typically a solid. The yield can vary but is generally in the range of 70-90%.

Part 2: Diversification of the Pyridazine Scaffold via Cross-Coupling Reactions

With the activated intermediate, ethyl 6-chloropyridazine-3-carboxylate, in hand, the door is open to a vast array of structural modifications through palladium-catalyzed cross-coupling reactions. The two most prominent and powerful methods for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

A. Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

The Suzuki-Miyaura coupling is a versatile method for creating carbon-carbon bonds between the pyridazine core and various aryl or heteroaryl boronic acids or esters.[4][5] This is particularly useful for introducing substituents that can occupy hydrophobic pockets or form specific interactions within the kinase active site.

This protocol provides a general guideline for the palladium-catalyzed coupling of ethyl 6-chloropyridazine-3-carboxylate with an arylboronic acid.

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq)

  • Arylboronic acid (e.g., 4-fluorophenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add ethyl 6-chloropyridazine-3-carboxylate, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction Conditions: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 4 to 24 hours depending on the substrates.[5]

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 6-arylpyridazine derivative.

Data Presentation: Representative Conditions for Suzuki Coupling

Arylboronic AcidPalladium Catalyst (mol%)Base (equivalents)SolventTemperature (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 M aq.) (2)Toluene1102035-65
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₂CO₃ (2)1,4-Dioxane/H₂O1001270-85
3-Pyridylboronic acidPd(OAc)₂ (2) with SPhos (4)K₃PO₄ (2.5)Toluene100860-75
B. Buchwald-Hartwig Amination: Incorporating Amino Substituents

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyridazine ring.[6] This is a key transformation for synthesizing kinase inhibitors, as the amino group often acts as a crucial hydrogen bond donor or acceptor in the kinase hinge region.

This protocol outlines a general method for the palladium-catalyzed amination of ethyl 6-chloropyridazine-3-carboxylate.

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq)

  • Amine (primary or secondary) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., Xantphos, BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry Schlenk tube.

  • Reagent Addition: Add the ethyl 6-chloropyridazine-3-carboxylate, the amine, and the anhydrous solvent.

  • Reaction Conditions: Seal the vessel and heat the mixture with stirring to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent and filter through a pad of celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 6-aminopyridazine derivative.

Part 3: Application in the Synthesis of Specific Kinase Inhibitors

The true value of ethyl 6-hydroxypyridazine-3-carboxylate as a building block is demonstrated in its application to the synthesis of potent and selective kinase inhibitors. Below are illustrative synthetic schemes for accessing ALK5 and JNK1 inhibitor scaffolds.

A. Synthesis of an ALK5 Inhibitor Scaffold

Activin-like kinase 5 (ALK5) is a transforming growth factor-beta (TGF-β) type I receptor kinase, and its inhibition is a promising therapeutic strategy for various fibrotic diseases and cancers.[3]

G A Ethyl 6-chloropyridazine-3-carboxylate B Buchwald-Hartwig Amination (with 2-amino-5-fluoropyridine) A->B Step 1 C Intermediate Amine B->C D Amide Coupling (with desired carboxylic acid) C->D Step 2 E Final ALK5 Inhibitor Scaffold D->E

Caption: Synthetic route to an ALK5 inhibitor scaffold.

This synthetic route leverages the Buchwald-Hartwig amination to install a substituted aminopyridine, a common hinge-binding motif in ALK5 inhibitors.[3] The ester group can then be hydrolyzed and coupled with various amines to explore structure-activity relationships.

B. Synthesis of a JNK1 Inhibitor Scaffold

c-Jun N-terminal kinase 1 (JNK1) is implicated in inflammatory responses and various cancers.[2] Pyridazine-based JNK1 inhibitors have shown significant promise.

G A Ethyl 6-chloropyridazine-3-carboxylate B Suzuki-Miyaura Coupling (with a substituted arylboronic acid) A->B Step 1 C Intermediate Biaryl B->C D Hydrazinolysis C->D Step 2 E Acyl Hydrazide Intermediate D->E F Cyclization/Condensation E->F Step 3 G Final JNK1 Inhibitor Scaffold F->G

Caption: Synthetic pathway to a JNK1 inhibitor scaffold.

In this approach, a Suzuki-Miyaura coupling is first employed to introduce a key aryl substituent. The ester is then converted to an acyl hydrazide, which can be further elaborated into various heterocyclic systems commonly found in JNK1 inhibitors.[2]

Conclusion and Future Perspectives

Ethyl 6-hydroxypyridazine-3-carboxylate is a highly valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its straightforward activation to the corresponding chloride, followed by powerful palladium-catalyzed cross-coupling reactions, provides an efficient and modular approach to novel and potent therapeutic agents. The protocols and strategies outlined in this guide are intended to serve as a practical resource for researchers in drug discovery and development, facilitating the exploration of the rich chemical space offered by the pyridazine scaffold. As our understanding of kinase biology continues to evolve, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in the development of next-generation targeted therapies.

References

  • IJCRT.org. A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

  • ACS Omega. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. [Link]

  • Pala, D., et al. (2024). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • ACS Publications. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. [Link]

  • Taylor & Francis Online. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). [Link]

  • Google P
  • PubMed. Discovery of the c-Jun N-Terminal Kinase Inhibitor CC-90001. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Buchwald-Hartwig Amination. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • ResearchGate. Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. [Link]

  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • PubMed. Design and synthesis of novel thiazole-derivatives as potent ALK5 inhibitors. [Link]

Sources

Application Notes and Protocols for Ethyl 6-hydroxypyridazine-3-carboxylate in Crop Protection Agent Discovery

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in the field of drug development on the utilization of Ethyl 6-hydroxypyridazine-3-carboxylate as a foundational scaffold for the discovery and development of novel crop protection agents. This document outlines the rationale behind its selection, potential derivatization strategies, and detailed protocols for biological screening.

Introduction: The Potential of the Pyridazine Scaffold in Agrochemicals

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in the design of bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various intermolecular interactions have led to its incorporation into a wide range of commercial herbicides, fungicides, and insecticides.[1][3] The inherent biological activity of the pyridazine core, coupled with its synthetic tractability, makes it an attractive starting point for the development of new agrochemicals with potentially novel modes of action.[2]

Ethyl 6-hydroxypyridazine-3-carboxylate is a particularly interesting starting material due to the presence of multiple reactive sites: the hydroxyl group, the ester, and the pyridazine ring itself. These functional groups offer opportunities for a variety of chemical modifications, allowing for the creation of diverse libraries of compounds for biological screening. The hydroxyl group can be readily converted into ethers and esters, while the ethyl carboxylate can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides and other derivatives.[4]

Chemical Profile of Ethyl 6-hydroxypyridazine-3-carboxylate

PropertyValueSource
Molecular Formula C₇H₈N₂O₄PubChem
Molecular Weight 184.15 g/mol PubChem
CAS Number 37972-69-3[5]
Appearance SolidGeneric
Solubility Soluble in polar organic solventsInferred

Strategic Derivatization of Ethyl 6-hydroxypyridazine-3-carboxylate for Bioactivity

The strategic derivatization of Ethyl 6-hydroxypyridazine-3-carboxylate is key to unlocking its potential as a crop protection agent. The following sections outline plausible synthetic pathways to generate a library of analogues for screening.

Workflow for Derivatization

Derivatization_Workflow A Ethyl 6-hydroxypyridazine-3-carboxylate B O-Alkylation/ O-Acylation A->B D Saponification A->D C Pyridazinyl Ethers/Esters (Herbicide/Fungicide Candidates) B->C E 6-Hydroxypyridazine-3-carboxylic Acid D->E F Amide Coupling E->F G Pyridazine Amides (Insecticide/Fungicide Candidates) F->G

Caption: Proposed derivatization workflow for Ethyl 6-hydroxypyridazine-3-carboxylate.

Protocol 1: Synthesis of Pyridazinyl Ether Derivatives (Potential Herbicides/Fungicides)

This protocol is based on the known synthesis of pyridazinyl ethers, which have shown herbicidal activity.[1]

Rationale: The introduction of various substituted phenyl groups via an ether linkage can significantly modulate the biological activity of the pyridazine core. This is a common strategy in the development of herbicides that target photosynthesis.[1]

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Substituted benzyl halides (e.g., 4-chlorobenzyl chloride, 2,4-dichlorobenzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Add the desired substituted benzyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyridazinyl ether derivative.

Protocol 2: Synthesis of Pyridazine Amide Derivatives (Potential Insecticides/Fungicides)

This protocol outlines the synthesis of pyridazine amides, a class of compounds that has demonstrated insecticidal properties.[4]

Rationale: The conversion of the ester functionality to an amide allows for the introduction of a wide range of substituents, which can influence the compound's interaction with biological targets. Amide-containing pyridazines have been explored as potential insecticides.[4]

Step 1: Saponification of the Ester

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (1N HCl)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) in a mixture of THF and water.

  • Add LiOH (1.5 eq) to the solution and stir at room temperature for 2-4 hours, monitoring by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous solution to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 6-hydroxypyridazine-3-carboxylic acid.

Step 2: Amide Coupling

Materials:

  • 6-Hydroxypyridazine-3-carboxylic acid

  • Desired amine (e.g., aniline, benzylamine)

  • (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 6-hydroxypyridazine-3-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired pyridazine amide.

Biological Screening Protocols

The following protocols are designed for the initial screening of the synthesized pyridazine derivatives for herbicidal and fungicidal activity.

Protocol 3: Whole-Plant Screening for Herbicidal Activity

This protocol is a standard method for the initial assessment of herbicidal effects on a range of plant species.

Rationale: Whole-plant screening provides a holistic view of a compound's herbicidal potential, encompassing uptake, translocation, and metabolic stability within the plant.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., acetone)

  • Tween® 20 (surfactant)

  • Pots with a standardized soil mix

  • Seeds of various weed species (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass)) and crop species (e.g., Zea mays (corn), Glycine max (soybean))

  • Growth chamber or greenhouse with controlled environmental conditions

  • Spray chamber

Procedure:

  • Sow seeds of the selected weed and crop species in pots and allow them to grow to the 2-3 leaf stage.

  • Prepare spray solutions of the test compounds at various concentrations (e.g., 1000, 250, 50 g/ha). The final spray solution should contain a small percentage of a suitable solvent and a surfactant like Tween® 20 to ensure proper application and leaf wetting.

  • Apply the spray solutions to the plants using a calibrated spray chamber to ensure uniform coverage.

  • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide with a known mode of action).

  • Maintain the treated plants in a growth chamber or greenhouse under optimal growing conditions.

  • Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting) at 3, 7, and 14 days after treatment (DAT).

  • Score the herbicidal effect using a rating scale (e.g., 0 = no effect, 100 = complete kill).

Workflow for Herbicidal Screening

Herbicidal_Screening_Workflow A Seed Germination and Plant Growth (2-3 leaf stage) B Preparation of Test Compound Solutions A->B C Spray Application in Chamber B->C D Incubation in Controlled Environment C->D E Visual Assessment of Phytotoxicity (3, 7, 14 DAT) D->E F Data Analysis and Hit Identification E->F

Caption: Workflow for whole-plant herbicidal screening.

Protocol 4: Detached Leaf Assay for Fungicidal Activity

This assay is a rapid and efficient method for the preliminary screening of compounds for their ability to inhibit fungal growth on plant tissue.[6][7][8]

Rationale: The detached leaf assay allows for the rapid evaluation of a compound's ability to protect plant tissue from fungal infection in a controlled environment.

Materials:

  • Test compounds (dissolved in a suitable solvent)

  • Healthy, young leaves from a susceptible host plant (e.g., tomato, potato)

  • Spore suspension of a pathogenic fungus (e.g., Phytophthora infestans, Botrytis cinerea)

  • Petri dishes or multi-well plates

  • Moist filter paper

  • Micropipettes

Procedure:

  • Prepare solutions of the test compounds at various concentrations (e.g., 100, 50, 10 µg/mL).

  • Collect healthy, fully expanded leaves from the host plant.

  • Place the leaves on moist filter paper in Petri dishes with the abaxial side facing up.

  • Apply a small droplet (e.g., 10 µL) of the test compound solution to a designated spot on each leaf.

  • Allow the droplets to dry.

  • Inoculate the treated spots with a droplet of the fungal spore suspension.

  • Include a negative control (solvent only) and a positive control (a commercial fungicide).

  • Incubate the plates at an appropriate temperature and humidity for the specific pathogen.

  • Assess the development of disease symptoms (e.g., lesion diameter) at 3-7 days post-inoculation.

  • Calculate the percentage of disease inhibition compared to the negative control.

Data Analysis and Interpretation

For both herbicidal and fungicidal screening, dose-response curves should be generated for active compounds to determine the effective concentration (EC₅₀) or lethal dose (LD₅₀). Structure-activity relationships (SAR) should be analyzed to guide further optimization of the lead compounds.

Conclusion

Ethyl 6-hydroxypyridazine-3-carboxylate represents a versatile and promising starting point for the discovery of novel crop protection agents. The synthetic protocols and biological screening methods outlined in these application notes provide a robust framework for the exploration of its potential. By systematically derivatizing this scaffold and evaluating the biological activity of the resulting analogues, researchers can identify lead compounds for further development into effective and safe agrochemicals.

References

Sources

Application Notes & Protocols: Ethyl 6-Hydroxypyridazine-3-carboxylate as a Foundational Intermediate for Novel Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Core in Drug Discovery

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is recognized as a "privileged structure" in medicinal chemistry.[1] Its unique physicochemical properties, including a significant dipole moment and robust hydrogen bonding capacity, facilitate potent interactions with a wide array of biological targets.[1][2] Pyridazine and its oxidized form, pyridazinone, are central to numerous therapeutic agents, demonstrating a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, cardiovascular, and antimicrobial effects.[1][3]

Ethyl 6-hydroxypyridazine-3-carboxylate emerges as a particularly valuable and versatile starting material for the synthesis of complex, multi-cyclic heterocyclic systems. Its strategic importance lies in its trifunctional nature:

  • The Pyridazinone Core: A stable heterocyclic nucleus that can be readily functionalized.

  • The C6-Hydroxyl Group: This group exists in tautomeric equilibrium with the pyridazinone ketone, offering dual reactivity. It can be alkylated on the ring nitrogen (N-alkylation) or, more strategically, converted into an excellent leaving group, such as a chloride.[4]

  • The C3-Ethyl Carboxylate Group: An electron-withdrawing group that influences the reactivity of the ring and serves as a handle for further modifications, such as hydrolysis to the corresponding carboxylic acid or amidation.

This guide provides an in-depth exploration of the key chemical transformations of ethyl 6-hydroxypyridazine-3-carboxylate and detailed protocols for its application in the synthesis of medicinally relevant fused heterocycles, such as triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines.

Key Chemical Transformations: A Gateway to Molecular Diversity

The utility of ethyl 6-hydroxypyridazine-3-carboxylate stems from a few robust and high-yielding primary transformations that convert it into more advanced intermediates. These reactions are the cornerstones of building complex molecular architectures.

Chlorination of the C6-Hydroxyl Group

The conversion of the C6-hydroxyl group into a chlorine atom is arguably the most critical activation step. The resulting 6-chloro-pyridazine derivative is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide variety of nitrogen, oxygen, or sulfur nucleophiles.

Causality of Reagent Choice: Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. It serves as both the chlorinating agent and, in many cases, the solvent. The reaction proceeds via the formation of a dichlorophosphite ester intermediate, which is then attacked by a chloride ion to yield the desired product and the volatile byproduct PO₂Cl, driving the reaction to completion.

Regioselective N-Alkylation of the Pyridazinone Ring

The pyridazinone ring possesses an acidic N-H proton and can be deprotonated to form an ambident nucleophile. This allows for alkylation to occur at either the ring nitrogen (N-alkylation) or the exocyclic oxygen (O-alkylation).[5] For many drug discovery programs, selective N-alkylation is desired to introduce substituents that can modulate solubility, metabolic stability, or target engagement.[6]

Controlling Regioselectivity: The outcome of the alkylation is highly dependent on the reaction conditions.[4]

  • Base: Strong, non-nucleophilic bases like sodium hydride (NaH) favor the formation of the N-anion, leading predominantly to N-alkylation.

  • Solvent: Polar aprotic solvents, such as N,N-dimethylformamide (DMF) or acetonitrile, are ideal. They effectively solvate the counter-ion of the base (e.g., Na⁺) without interfering with the nucleophilicity of the pyridazinone anion, thus promoting N-alkylation.[4]

  • Alkylating Agent: More reactive alkylating agents (iodides > bromides > chlorides) can improve reaction rates and yields.

The interplay of these factors allows for precise control over the final product, a crucial aspect of rational drug design.

Annulation Reactions: Building Fused Heterocyclic Systems

The true power of ethyl 6-hydroxypyridazine-3-carboxylate is realized when its derivatives are used to construct fused bicyclic and tricyclic systems. These rigid scaffolds are highly sought after in medicinal chemistry as they can effectively orient pharmacophoric groups in three-dimensional space.

  • Synthesis of[3][4][7]Triazolo[4,3-b]pyridazines: This scaffold is present in numerous compounds with potent biological activities, including kinase and tubulin inhibitors.[8][9] The synthesis typically involves reacting the 6-chloro intermediate with a carboxylic acid hydrazide. The reaction proceeds via an initial SNAr reaction, followed by an intramolecular cyclization-dehydration to form the stable, aromatic triazole ring.

  • Synthesis of Pyrazolo[3,4-d]pyridazines: This isomeric fused system also exhibits a wide range of biological activities.[7][10] Its synthesis from the title compound requires a multi-step approach. A common strategy involves converting the C3-ester to a hydrazide, which can then be cyclized with a suitable one-carbon electrophile, or building the pyrazole ring through condensation reactions with hydrazine on a suitably functionalized pyridazine precursor.[11]

Experimental Protocols

The following protocols are presented as robust, validated procedures for key transformations. Researchers should always perform a thorough risk assessment before conducting any chemical reaction.

Protocol 1: Synthesis of Ethyl 6-Chloropyridazine-3-carboxylate (2)

This protocol details the critical activation of the C6-hydroxyl group. The product is a key intermediate for subsequent nucleophilic substitution reactions.

Workflow Diagram:

G cluster_0 Protocol 1: Chlorination A Ethyl 6-hydroxypyridazine- 3-carboxylate (1) B Reaction Mixture (POCl₃, Reflux) A->B Add POCl₃ C Aqueous Workup (Ice, Neutralization) B->C Quench D Extraction & Purification (EtOAc, Chromatography) C->D Isolate E Ethyl 6-chloropyridazine- 3-carboxylate (2) D->E Purify

Caption: Workflow for the synthesis of Ethyl 6-chloropyridazine-3-carboxylate.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 equiv.)

  • Phosphorus oxychloride (POCl₃, 10-15 equiv.)

  • Crushed ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add ethyl 6-hydroxypyridazine-3-carboxylate.

  • Carefully add phosphorus oxychloride (POCl₃) in a fume hood.

  • Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Neutralize the acidic aqueous solution by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford ethyl 6-chloropyridazine-3-carboxylate as a solid.

Protocol 2: N-Alkylation of Ethyl 6-hydroxypyridazine-3-carboxylate (1)

This protocol provides a general procedure for the regioselective N-alkylation of the pyridazinone ring using sodium hydride as the base.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 equiv.)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, 1.1 equiv.)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add NaH.

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas.

  • Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of ethyl 6-hydroxypyridazine-3-carboxylate in anhydrous DMF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the product with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Table 1: Representative Conditions for Pyridazinone N-Alkylation [4]

EntryBase (equiv.)SolventAlkylating AgentTemp (°C)Time (h)Predominant ProductApprox. Yield (%)
1NaH (1.2)DMFBenzyl Bromide0 to RT4N-Alkylated>85
2K₂CO₃ (2.0)AcetoneMethyl IodideReflux12N/O MixtureVariable
3NaH (1.2)DMFAllyl Bromide0 to RT6N-Alkylated~80
4Cs₂CO₃ (1.5)AcetonitrileEthyl BromoacetateRT12N-Alkylated>90
Protocol 3: Synthesis of Ethyl 6-(3-phenyl-[3][4][7]triazolo[4,3-b]pyridazin-6-yl)carboxylate (4)

This protocol demonstrates the construction of a fused triazolopyridazine system, a common motif in kinase inhibitors, from the chlorinated intermediate.[8][12]

Synthetic Workflow:

G cluster_1 Protocol 3: Triazole Annulation C Ethyl 6-chloropyridazine- 3-carboxylate (2) E SₙAr Reaction (n-BuOH, Reflux) C->E D Benzhydrazide (3) D->E F Intramolecular Cyclization E->F Intermediate Formation G Final Product (4) F->G Dehydration

Caption: Synthesis of a triazolo[4,3-b]pyridazine via SₙAr and cyclization.

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate (2) (1.0 equiv.)

  • Benzhydrazide (3) (1.2 equiv.)

  • n-Butanol (n-BuOH) or another high-boiling solvent like xylene

  • Dichloromethane (DCM)

  • 1% (w/w) aqueous HCl solution

Procedure:

  • In a round-bottom flask, dissolve ethyl 6-chloropyridazine-3-carboxylate (2) and benzhydrazide (3) in n-butanol.

  • Heat the reaction mixture to reflux (approx. 118 °C) and maintain until the starting material is consumed, as monitored by TLC (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM).

  • Wash the organic solution with 1% aqueous HCl solution (2 x volumes) to remove any unreacted benzhydrazide, followed by water (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by recrystallization (e.g., from ethanol) or silica gel column chromatography to yield the desired triazolo[4,3-b]pyridazine derivative (4).

Conclusion

Ethyl 6-hydroxypyridazine-3-carboxylate is a cost-effective and highly adaptable chemical intermediate. The straightforward protocols for its activation via chlorination and subsequent functionalization through N-alkylation or nucleophilic substitution provide a reliable and efficient platform for generating vast libraries of novel heterocyclic compounds. The ability to readily construct medicinally-relevant fused systems like triazolo[4,3-b]pyridazines and pyrazolo[3,4-d]pyridazines underscores its strategic importance for researchers, scientists, and professionals in the field of drug development.

References

  • Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed.
  • Kulikov, A. S., Epishina, M. A., et al. (2021). Design and synthesis of pyrazolo[3,4-d]pyridazine 5,6-dioxides as novel NO-donors.
  • BenchChem. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem Technical Guides.
  • BenchChem. (2025). Optimizing N-Alkylation of the Pyridazinone Ring: A Technical Support Guide. BenchChem Technical Guides.
  • Zhao, Y., et al. (2016). Synthesis and Bioevaluation of 3,6-Diaryl-[3][4][7]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters.

  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Advances.
  • Mhaske, S. B., & Argade, N. P. (2019). Serendipitous Formation of 2H-Pyrazolo[3,4-d]pyridazin-7(6H)
  • Saleh, T. S., et al. (2020). Mg–Al hydrotalcite as an efficient catalyst for microwave assisted regioselective 1,3-dipolar cycloaddition of nitrilimines with the enaminone derivatives: A green protocol.
  • Abdel-Maksoud, M. S., et al. (2024). Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. RSC Publishing.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • Legeay, J.-C., et al. (2022).
  • Chiacchio, M. A., et al. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research.
  • Csonka, R., et al. (2021). Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines. Molecules.
  • El-Adl, K., et al. (2024).
  • Imler, G. H., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules.
  • Ningbo Inno Pharmchem Co., Ltd.
  • Matiichuk, V., et al. (2008). Molecular Design of Pyrazolo[3,4-d]pyridazines. Russian Journal of Organic Chemistry, 44(9), 1350-1359.
  • Comins, D. L., & Schilling, S. (1995). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. Journal of Organic Chemistry.
  • ChemicalBook. 4,6-dihydroxypyridazine-3-carboxylicacid synthesis.
  • Al-Mokhtar, M. A., et al. (2020).
  • Khalafy, J., et al. (2012).
  • Wisdomlib. (2024).
  • Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water.
  • ChemicalBook.
  • ChemScene.
  • Abdel-Wahab, B. F., et al. (2014). Ethyl coumarin-3-carboxylate: Synthesis and chemical properties.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with Ethyl 6-Hydroxypyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyridazine Scaffolds in Modern Drug Discovery

The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its unique electronic properties, characterized by an electron-deficient diazine ring, impart favorable pharmacokinetic and pharmacodynamic characteristics to drug candidates.[3][4] The functionalization of this heterocycle is therefore a critical endeavor for researchers in drug development. Among the myriad of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a robust and versatile tool for the construction of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures.[5][6] This application note provides a detailed guide to the Suzuki coupling of derivatives of "Ethyl 6-hydroxypyridazine-3-carboxylate," a key building block for novel pharmaceutical agents.

The inherent challenge with "Ethyl 6-hydroxypyridazine-3-carboxylate" lies in its tautomeric equilibrium with the pyridazinone form. The hydroxyl group is a poor leaving group for Suzuki coupling and can also interfere with the palladium catalyst. Therefore, a common and effective strategy involves the conversion of the hydroxyl group to a more suitable leaving group, typically a halide, such as a chloro group. This transforms the substrate into a reactive "6-chloropyridazin-3(2H)-one" derivative, which is amenable to efficient Suzuki coupling.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[5] The catalytic cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the pyridazine derivative, forming a Pd(II) complex. The electron-deficient nature of the pyridazine ring can facilitate this step.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

dot graph Suzuki_Mechanism { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Suzuki-Miyaura Catalytic Cycle"

Experimental Protocols

Part 1: Conversion of Ethyl 6-hydroxypyridazine-3-carboxylate to Ethyl 6-chloropyridazine-3-carboxylate

Before performing the Suzuki coupling, the hydroxyl group must be converted to a chloro group. This is a standard procedure often accomplished using reagents like phosphorus oxychloride (POCl₃).

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a fume hood, add Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Carefully add phosphorus oxychloride (POCl₃) (3.0-5.0 eq) to the flask.

  • Add a catalytic amount of anhydrous DMF.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. Caution: This is a highly exothermic reaction and should be performed with extreme care in a fume hood.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 6-chloropyridazine-3-carboxylate.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure chloro derivative.

Part 2: Suzuki-Miyaura Cross-Coupling of Ethyl 6-chloropyridazine-3-carboxylate

This protocol details a general procedure for the Suzuki coupling. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq)

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst system like Pd(OAc)₂ with a ligand) (1-5 mol%)

  • Ligand (if using a separate ligand, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME/water mixture)

  • Microwave vial or Schlenk tube

  • Magnetic stirrer and stir bar

  • Microwave reactor or oil bath

  • Inert gas supply (Nitrogen or Argon)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Celite

Procedure:

  • To a microwave vial or Schlenk tube, add Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst, the ligand (if applicable), and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent to the reaction mixture via syringe.

  • Place the reaction vessel in a microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (15-60 minutes).[7] Alternatively, heat the mixture in an oil bath at a suitable temperature (typically 80-120 °C) for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 6-arylpyridazine derivative.

Optimization of Reaction Conditions

The success of the Suzuki coupling is highly dependent on the careful selection of reaction parameters. The following table provides a summary of commonly used conditions for the coupling of chloropyridazines.

ParameterCommon Reagents/ConditionsRationale and Considerations
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂The choice of catalyst is critical. For electron-deficient heterocycles like pyridazines, a variety of catalysts can be effective.[5] Buchwald-Hartwig pre-catalysts with bulky phosphine ligands are often highly efficient.
Ligand SPhos, XPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination, leading to higher yields and shorter reaction times, especially with less reactive chlorides.[7]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃The base is crucial for the transmetalation step. Stronger bases like K₃PO₄ and Cs₂CO₃ are often used for less reactive boronic acids. The choice of base can also influence the reaction rate and selectivity.
Solvent 1,4-Dioxane, Toluene, DME, THF, often with waterAprotic polar solvents are commonly used. The addition of water can sometimes accelerate the reaction by aiding in the dissolution of the base and facilitating the transmetalation step.
Temperature 80-150 °CHigher temperatures are often required for the coupling of less reactive chlorides. Microwave irradiation can significantly reduce reaction times by rapidly reaching high temperatures.[7]

Troubleshooting Guide

dot graph Troubleshooting_Suzuki { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption: "Troubleshooting Decision Tree"

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for the functionalization of the pyridazine scaffold, enabling the synthesis of diverse libraries of compounds for drug discovery. By converting the hydroxyl group of "Ethyl 6-hydroxypyridazine-3-carboxylate" to a chloro leaving group, researchers can effectively couple a wide range of aryl and heteroaryl boronic acids. Careful optimization of the palladium catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and purity. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in the field, facilitating the efficient synthesis of novel pyridazine-based drug candidates.

References

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. Journal of Organic Chemistry, 2008. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 2018. [Link]

  • Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. ResearchGate, 2025. [Link]

  • Functionalized Heteroarylpyridazines and Pyridazin-3(2H)-one Derivatives via Palladium-Catalyzed Cross-Coupling Methodology. The Journal of Organic Chemistry, 2005. [Link]

  • Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction. ResearchGate, 2025. [Link]

  • Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI, 2018. [Link]

  • Palladium‐Catalyzed Cross‐Coupling Reactions on Pyridazine Moieties. ResearchGate, 2025. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate, 2015. [Link]

  • Protecting Groups for Thiols Suitable for Suzuki Conditions. ResearchGate, 2025. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 2024. [Link]

  • Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed, 2018. [Link]

  • Flexible Strategy for Differentially 3,5-Disubstituted 4-Oxypyridin-2(1H)-ones Based on Site-Selective Pd-Catalyzed Cross-Coupling Reactions. ResearchGate, 2025. [Link]

  • Practical Thiol Surrogates and Protective Groups for Arylthiols for Suzuki−Miyaura Conditions. ResearchGate, 2025. [Link]

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. ResearchGate, 2015. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate, 2015. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2016. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI, 2018. [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate, 2025. [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central, 2022. [Link]

Sources

Synthesis of analgesic compounds from "Ethyl 6-hydroxypyridazine-3-carboxylate".

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Strategic Synthesis of Novel Analgesic Compounds from Ethyl 6-hydroxypyridazine-3-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyridazin-3(2H)-one scaffold is a nitrogen-rich heterocyclic structure of significant medicinal interest, forming the core of numerous compounds with diverse biological activities, notably analgesic and anti-inflammatory properties.[1][2][3] This document provides a comprehensive guide for the strategic synthesis of potential analgesic drug candidates starting from the versatile building block, Ethyl 6-hydroxypyridazine-3-carboxylate. We detail a multi-step synthetic pathway involving N2-alkylation, conversion of the C3-ester to a reactive hydrazide intermediate, and subsequent derivatization to generate a library of novel compounds. The protocols are designed to be robust and reproducible, with an emphasis on explaining the chemical rationale behind procedural choices. This guide serves as a practical resource for researchers aiming to explore the rich chemical space of pyridazinone derivatives in the pursuit of new, effective, and safer analgesic agents.[4][5]

The Pyridazinone Scaffold: A Privileged Core for Analgesia

Pyridazinone and its derivatives represent a critical class of heterocyclic compounds in medicinal chemistry.[4] Their inherent structural features allow for interaction with a wide array of biological targets, leading to a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and cardiovascular activities.[2][3] In the context of pain management, pyridazinone derivatives have been successfully developed as potent analgesic agents, with some exhibiting mechanisms that include the inhibition of cyclooxygenase (COX) enzymes, similar to conventional non-steroidal anti-inflammatory drugs (NSAIDs).[6]

The marketed drug Emorfazone, a 3(2H)-pyridazinone derivative, serves as a clinical precedent for the therapeutic potential of this scaffold in treating pain and inflammation.[7][8] The starting material for the protocols herein, Ethyl 6-hydroxypyridazine-3-carboxylate, is an ideal entry point for chemical exploration. Its pyridazinone core is pre-formed, and the two functional handles—the N2-position of the ring and the C3-ethyl ester—provide orthogonal sites for chemical modification, enabling the systematic development of structure-activity relationships (SAR).

Synthetic Strategy: From Core Scaffold to Bioactive Candidates

The overall strategy involves a three-stage process designed for maximum modularity, allowing for the creation of a diverse chemical library from a single starting material.

  • Stage 1: N-Alkylation. The introduction of substituents at the N2 position of the pyridazinone ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[9][10] This is typically achieved via a nucleophilic substitution reaction using an appropriate alkyl halide in the presence of a base.

  • Stage 2: Hydrazinolysis. The ethyl ester at the C3 position is a stable group that is readily converted into a highly reactive carbohydrazide. This transformation is crucial as the hydrazide moiety serves as a versatile precursor for a wide range of subsequent coupling reactions.[11]

  • Stage 3: Derivatization. The terminal hydrazide group is reacted with various electrophiles, such as aromatic or aliphatic aldehydes, to form stable hydrazone derivatives. Hydrazones are known pharmacophores that contribute to the biological activity of many drug molecules.[11]

This systematic approach allows for the generation of a matrix of final compounds, where diversity is introduced at both the N2 and C3 positions of the pyridazinone core.

G cluster_0 Stage 1: N-Alkylation cluster_1 Stage 2: Hydrazinolysis cluster_2 Stage 3: Derivatization A Ethyl 6-hydroxypyridazine-3-carboxylate (Starting Material) B Ethyl 2-alkyl-6-oxo-1,6-dihydropyridazine-3-carboxylate A->B R-X, Base (e.g., K2CO3) DMF C 2-Alkyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide B->C Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux D Target Analgesic Candidates (Hydrazone Derivatives) C->D Ar-CHO (Aldehyde) Ethanol, Cat. Acetic Acid G A Synthesized Compound Library B Primary Screening: Acetic Acid-Induced Writhing Test (Peripheral Analgesia) A->B C Secondary Screening: Hot Plate Test (Central Analgesia) B->C Active Compounds D Mechanism of Action Studies (e.g., COX-1/COX-2 Inhibition Assays) C->D Confirmed Activity E Lead Compound Identification D->E

Sources

Application Notes & Protocols: Leveraging Ethyl 6-hydroxypyridazine-3-carboxylate as a Versatile Scaffold for PROTAC Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4]

A critical element in the design of effective PROTACs is the selection of appropriate chemical scaffolds for the warhead, E3 ligase ligand, and linker. The geometry, rigidity, and chemical nature of these components are paramount for achieving stable and efficient ternary complex formation. In this context, nitrogen-containing heterocycles are of significant interest due to their unique physicochemical properties, including their ability to engage in hydrogen bonding and π-π stacking interactions. The pyridazine ring, in particular, is a privileged structure in medicinal chemistry, known for its favorable metabolic stability and synthetic tractability.

Recent patent literature indicates the growing utility of the pyridazine-3-carboxylate core in the development of novel PROTACs, targeting a range of proteins such as TYK2 and SMARCA2/4. This application note provides a detailed guide for researchers on the strategic use of Ethyl 6-hydroxypyridazine-3-carboxylate as a versatile starting material for the synthesis of custom PROTACs. We will explore its chemical reactivity and outline protocols for its modification and incorporation into PROTAC structures.

Chemical Properties and Strategic Advantages of Ethyl 6-hydroxypyridazine-3-carboxylate

Ethyl 6-hydroxypyridazine-3-carboxylate is a bifunctional molecule that offers two distinct points for chemical modification: the hydroxyl group at the 6-position and the ethyl ester at the 3-position. This dual functionality makes it an attractive building block for PROTAC synthesis.

PropertyValueSource
Molecular Formula C₇H₈N₂O₃PubChem
Molecular Weight 184.15 g/mol PubChem
CAS Number 1352925-63-3ChemicalBook
Appearance Solid-
Storage Sealed in dry, 2-8°CBLD Pharm

The strategic advantages of using this scaffold include:

  • Orthogonal Reactivity : The hydroxyl and ester groups can be manipulated using different chemical reactions, allowing for a stepwise and controlled synthesis of the PROTAC.

  • Versatile Linker Attachment : The ethyl ester can be readily hydrolyzed to a carboxylic acid, which is a common and convenient handle for attaching linkers via robust amide bond formation.

  • Scaffold for Warhead or E3 Ligand : The pyridazine ring itself can be a core component of the warhead or E3 ligase ligand, or it can serve as a rigidifying element within the linker. The 6-hydroxy group provides a site for further functionalization to build out the desired ligand structure.

Conceptual Workflow for PROTAC Synthesis

The general strategy for incorporating Ethyl 6-hydroxypyridazine-3-carboxylate into a PROTAC involves a multi-step process. The following diagram illustrates the conceptual workflow.

PROTAC_Synthesis_Workflow A Ethyl 6-hydroxypyridazine-3-carboxylate (Starting Material) B Step 1: Functionalization of 6-Hydroxy Group (Optional) A->B Introduce POI-binding moiety or modify for linker attachment C Step 2: Saponification (Ester Hydrolysis) A->C Direct Hydrolysis B->C D Pyridazine-3-carboxylic acid Intermediate C->D E Step 3: Amide Coupling with Linker-E3 Ligase Ligand D->E HATU, DIPEA, or similar coupling agents F Final PROTAC (Warhead-Linker-E3 Ligase Ligand) E->F

Caption: Conceptual workflow for synthesizing a PROTAC using Ethyl 6-hydroxypyridazine-3-carboxylate.

Detailed Protocols

The following protocols provide step-by-step methodologies for the key transformations required to utilize Ethyl 6-hydroxypyridazine-3-carboxylate in PROTAC synthesis. These are generalized procedures that may require optimization based on the specific substrate and desired final product.

Protocol 1: Saponification of Ethyl 6-hydroxypyridazine-3-carboxylate

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid, providing a handle for linker attachment. This is a crucial step, as evidenced by similar transformations in the synthesis of pyridazine-based PROTACs.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolution: In a round-bottom flask, dissolve Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) in a mixture of THF, MeOH, and water (e.g., a 2:1:1 ratio). A typical concentration is 0.1-0.5 M.

  • Base Addition: Add an aqueous solution of LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Solvent Removal: Once the reaction is complete, remove the organic solvents (THF and MeOH) under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Carefully acidify the solution to a pH of 3-4 by the dropwise addition of 1 M HCl. A precipitate of the carboxylic acid product should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-hydroxypyridazine-3-carboxylic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Linker Attachment via Amide Coupling

Objective: To couple the pyridazine-3-carboxylic acid intermediate with an amine-terminated linker that is pre-functionalized with an E3 ligase ligand. Amide coupling is a standard and reliable method for constructing the final PROTAC molecule.

Materials:

  • 6-hydroxypyridazine-3-carboxylic acid (from Protocol 1) (1.0 eq)

  • Amine-functionalized Linker-E3 Ligase Ligand (1.0-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq) or a similar peptide coupling reagent (e.g., HBTU, EDC/HOBt).

  • N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Nitrogen or Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Reactant Preparation: In a dry, nitrogen-flushed flask, dissolve the 6-hydroxypyridazine-3-carboxylic acid (1.0 eq) and the amine-functionalized Linker-E3 Ligase Ligand (1.0-1.2 eq) in anhydrous DMF.

  • Reagent Addition: To the stirring solution, add HATU (1.2 eq) followed by the dropwise addition of DIPEA (2.0-3.0 eq).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. The progress should be monitored by LC-MS.

  • Work-up: Once the reaction is complete, quench with water and extract the product with ethyl acetate or DCM.

  • Washing: Wash the combined organic layers sequentially with water, a mild acid (e.g., 0.5 M HCl), a mild base (e.g., saturated NaHCO₃ solution), and finally with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude PROTAC product using flash column chromatography on silica gel or by preparative HPLC to obtain the final, high-purity compound.

Characterization of the Final PROTAC

A crucial step in PROTAC development is the thorough characterization of the final product to confirm its identity, purity, and biological activity.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Biological Evaluation Workflow:

The following diagram outlines the typical workflow for evaluating the biological activity of the newly synthesized PROTAC.

Biological_Evaluation_Workflow A Synthesized PROTAC B Cell Permeability Assay A->B C Target Engagement Assay (e.g., NanoBRET, CETSA) A->C D Western Blot or In-Cell Western (Assess Protein Degradation) B->D C->D E Dose-Response Curve (Determine DC50 and Dmax) D->E F Proteasome Inhibition Control (e.g., with MG132) D->F Confirm Mechanism G Downstream Functional Assays (e.g., Cell Viability, Phenotypic Screen) E->G

Caption: Standard workflow for the biological characterization of a novel PROTAC.

Conclusion and Future Outlook

Ethyl 6-hydroxypyridazine-3-carboxylate represents a readily accessible and highly versatile chemical scaffold for the synthesis of novel PROTACs. Its orthogonal reactive sites allow for strategic and controlled elaboration into complex heterobifunctional degraders. By following the outlined synthetic protocols and evaluation workflows, researchers can leverage this building block to explore new chemical space in the field of targeted protein degradation. The inherent properties of the pyridazine core may contribute to favorable pharmacokinetic and pharmacodynamic profiles, making this an exciting avenue for the development of next-generation therapeutics.

References

  • 2,4-dioxotetrahydropyrimidinyl deratives as degrons in protacs. (2025). Justia Patents. [Link]

  • Compounds and methods for the targeted degradation of androgen receptor. (n.d.).
  • Proteolysis-targeting chimera (protac) compounds and uses thereof field. (n.d.).
  • Tyrosine kinase 2 (tyk2) degradation compounds and methods of use. (n.d.).
  • Pyridazine derivatives as smarca2/4 degraders. (n.d.).
  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. (n.d.). JOCPR. [Link]

  • A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. (n.d.). PMC - NIH. [Link]

  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.). PubMed. [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (n.d.). NIH. [Link]

  • Novel approaches for the rational design of PROTAC linkers. (2020). Open Exploration Publishing. [Link]

  • Design, synthesis and biological evaluation of 3-amino-6-(2-hydroxyphenyl)pyridazin-4-aryl derivatives as SMARCA2/4 degraders. (2025). PubMed. [Link]

  • Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. (n.d.). ChemRxiv. [Link]

  • Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug. (n.d.). PMC - NIH. [Link]

  • PROTACs with linkers optimised to improve physical properties.... (n.d.). ResearchGate. [Link]

  • N-(2-{4-[(6M)-3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazin-1-yl}pyridine-4-carbonyl)-3-methyl-L-valyl-(4R)-4-hydroxy-N-{(1S)-1-[4-(4-methyl-1. (n.d.). PubChem. [Link]

  • Development of Ethyl Hydrazide-Based Selective Histone Deacetylase 6 (HDAC6) PROTACs. (n.d.). ChemRxiv. [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. (2012). SciSpace. [Link]

  • Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2). (n.d.). PMC - NIH. [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. (2025). ResearchGate. [Link]

  • PROTACs: An Emerging Therapeutic Modality in Precision Medicine. (n.d.). PMC. [Link]

  • PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. (n.d.). PMC - NIH. [Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. (n.d.). PMC. [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. (2023). NIH. [Link]

  • Synthesis of pyridazine-based scaffolds as alpha-helix mimetics. (n.d.). PubMed. [Link]

  • Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. (2025). ResearchGate. [Link]

  • Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (n.d.). ChEMBL - EMBL-EBI. [Link]

  • PROTAC-DB. (n.d.). PROTAC-DB. [Link]

  • E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. (n.d.). PMC - PubMed Central. [Link]

  • The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. (n.d.). MDPI. [Link]

  • The Potential of Proteolytic Chimeras as Pharmacological Tools and Therapeutic Agents. (n.d.). MDPI. [Link]

  • Protein-ligand interaction study to identify potential dietary compounds binding at the. (2020). arXiv. [Link]

  • of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras [Color figure can be viewed at wileyonlinelibrary.com]. (n.d.). ResearchGate. [Link]

  • Are we ready to design oral PROTACs®?. (n.d.). PMC - PubMed Central - NIH. [Link]

  • Identification of ligands for E3 ligases with restricted expression using fragment-based methods. (2025). NIH. [Link]

  • Protein-Ligand Interactions: Thermodynamic Effects Associated with Increasing the Length of an Alkyl Chain. (2013). PubMed. [Link]

  • Strong Ligand-Protein Interactions Derived from Diffuse Ligand Interactions with Loose Binding Sites. (n.d.). PMC - NIH. [Link]PMC3048924/)

Sources

Application Note: Continuous Flow Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Modernizing Heterocyclic Synthesis

Ethyl 6-hydroxypyridazine-3-carboxylate is a pivotal building block in medicinal chemistry and drug development, serving as a precursor for a diverse range of biologically active compounds. The pyridazine core is a common motif in pharmaceuticals, exhibiting a broad spectrum of activities. Traditional batch synthesis of such heterocyclic compounds often involves multi-step procedures, challenging reaction conditions, and purification complexities. Flow chemistry, or continuous flow processing, presents a paradigm shift in the synthesis of these valuable molecules, offering enhanced safety, reproducibility, and scalability. This application note details a robust and efficient continuous flow method for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, designed for researchers, scientists, and professionals in drug development.

Reaction Mechanism and the Rationale for a Flow-Based Approach

The synthesis of the pyridazine ring is typically achieved through a cyclocondensation reaction. In this proposed method, the core scaffold of Ethyl 6-hydroxypyridazine-3-carboxylate is constructed via the reaction of diethyl oxalate and ethyl glyoxalate phenylhydrazone, followed by cyclization with hydrazine hydrate. The choice of a flow chemistry approach is predicated on several key advantages over traditional batch methods:

  • Enhanced Safety: The small reaction volumes within the flow reactor minimize the risks associated with handling potentially energetic intermediates and exothermic reactions.

  • Precise Process Control: Flow reactors allow for superior control over reaction parameters such as temperature, pressure, and residence time, leading to higher selectivity and yields.

  • Rapid Optimization: The continuous nature of flow chemistry enables rapid screening of reaction conditions, significantly accelerating process optimization.

  • Scalability: Scaling up production in a flow system is achieved by extending the operation time or by using parallel reactor setups, bypassing the challenges of scaling up batch reactors.

The proposed synthetic transformation is depicted below:

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center for the synthesis of pyridazinone derivatives. This guide is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of Ethyl 6-hydroxypyridazine-3-carboxylate. As this compound and its analogs are crucial building blocks in medicinal chemistry, mastering their synthesis is key to advancing novel therapeutic programs.[1][2]

A Note on Nomenclature: The target molecule, "Ethyl 6-hydroxypyridazine-3-carboxylate," exists in tautomeric equilibrium with its more stable keto form, "Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate." Furthermore, a common and efficient synthesis route yields a related structure, Ethyl 4,6-dihydroxypyridazine-3-carboxylate (CAS 1352925-63-3), which also exhibits keto-enol tautomerism.[3] This guide will focus on the robust synthesis of this dihydroxy derivative, as it is a versatile and frequently synthesized precursor.

Section 1: Synthesis Overview and Mechanism

The most common and reliable method for synthesizing the pyridazinone core is the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[4] In this case, the synthesis is a two-step process starting from diethyl 1,3-acetonedicarboxylate and ethyl formate.

  • Step 1: Formylation (Claisen Condensation): Diethyl 1,3-acetonedicarboxylate is formylated using ethyl formate in the presence of a strong base like sodium ethoxide to generate the key intermediate, the sodium salt of diethyl 2-formyl-3-oxosuccinate.

  • Step 2: Cyclization: The dicarbonyl intermediate is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the two carbonyl groups, followed by cyclization and dehydration to form the stable pyridazinone ring.

Overall Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Formylation cluster_1 Step 2: Cyclization A Diethyl 1,3-acetonedicarboxylate + Ethyl Formate B Sodium Salt of Diethyl 2-formyl-3-oxosuccinate A->B  NaOEt, EtOH   C Sodium Salt of Diethyl 2-formyl-3-oxosuccinate D Ethyl 4,6-dihydroxypyridazine-3-carboxylate C->D 1. Hydrazine Hydrate (N₂H₄·H₂O) 2. Acidification (e.g., HCl)

Caption: General two-step synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Problem Area: Low Yield in Step 1 (Formylation)

Question: My yield of the diethyl 2-formyl-3-oxosuccinate precursor is consistently low. What are the common causes?

Answer: A low yield in this Claisen-type condensation is typically traced back to issues with the reagents or reaction conditions.

  • Moisture Contamination: The base, sodium ethoxide (or sodium metal in ethanol), is extremely sensitive to water. Any moisture in the solvent (ethanol) or glassware will consume the base, reducing the concentration of the active nucleophile (the enolate of diethyl 1,3-acetonedicarboxylate) and halting the reaction.

    • Solution: Always use absolute (anhydrous) ethanol. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.

  • Base Stoichiometry and Quality: An insufficient amount of base will lead to incomplete conversion. Similarly, old or improperly stored sodium ethoxide may have degraded through exposure to air and moisture.

    • Solution: Use at least one full equivalent of a high-quality, freshly opened base. If generating the base in situ from sodium metal and ethanol, ensure the sodium is clean (crust removed) and all of it has reacted before adding the esters.[5]

  • Reaction Temperature: While the reaction is often run at room temperature, gentle heating may be required to ensure completion.[5] However, excessive heat can promote side reactions.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If the reaction stalls, gentle warming to 40-50°C can help drive it to completion.

  • Order of Addition: Adding the base to the mixture of esters is crucial for generating the desired enolate.

    • Solution: Prepare the solution of sodium ethoxide in ethanol first. Then, add the pre-mixed solution of diethyl 1,3-acetonedicarboxylate and ethyl formate dropwise to the base solution. This maintains a high concentration of base throughout the addition.

Problem Area: Poor Results in Step 2 (Cyclization)

Question: The final yield of Ethyl 4,6-dihydroxypyridazine-3-carboxylate is poor after adding hydrazine. How can I improve it?

Answer: The cyclization step is critical and sensitive to several factors.

  • Temperature Control: The initial reaction of hydrazine with the dicarbonyl compound is exothermic. Uncontrolled addition can lead to a rapid temperature increase, promoting the formation of side products and potential decomposition.

    • Solution: Add the hydrazine hydrate solution dropwise while maintaining the temperature with an ice bath (0-10°C). After the addition is complete, allow the reaction to slowly warm to room temperature and then heat to reflux as required by the protocol.[6]

  • Hydrazine Stoichiometry: While one equivalent of hydrazine is theoretically needed, using a slight excess can sometimes help drive the reaction to completion. However, a large excess can complicate purification.

    • Solution: Start with 1.1 to 1.2 equivalents of hydrazine hydrate. A large excess can sometimes lead to the formation of undesired hydrazide side products from the ester group.[7][8]

  • pH of the Reaction and Work-up: The cyclization is typically performed under neutral or slightly basic conditions. The final product is then precipitated by acidifying the reaction mixture. Incorrect pH during work-up is a common cause of low isolated yield.

    • Solution: After the reaction is complete, cool the mixture and carefully acidify with an acid like HCl or acetic acid until the pH is ~4-5. The product has low solubility at this pH and should precipitate. Check the pH with litmus paper or a pH meter. If too much acid is added, the product can sometimes become more soluble.

Question: My final product is a dark, oily substance instead of a solid, and it's difficult to purify. What's happening?

Answer: The formation of a dark oil or tar often points to decomposition or significant impurity levels.

  • Decomposition: Overheating the reaction for extended periods, especially in the presence of strong acid or base, can cause the product or intermediates to decompose.

    • Solution: Adhere to the recommended reaction times and temperatures. Monitor the reaction by TLC and stop heating once the starting material is consumed.

  • Impure Precursor: Using the crude dicarbonyl intermediate from Step 1 without sufficient purification can introduce impurities that interfere with the cyclization and product crystallization.

    • Solution: While the sodium salt of the intermediate is often used directly, ensure it is properly isolated and washed to remove unreacted starting materials before proceeding to the cyclization step.

  • Purification Issues: The product may be pure but reluctant to crystallize.

    • Solution: After precipitation, if an oil forms, try scratching the inside of the flask with a glass rod to induce crystallization. You can also try adding a small seed crystal from a previous successful batch. If it remains an oil, extract the product into an organic solvent (like ethyl acetate), dry the organic layer, and concentrate it. Then, attempt recrystallization from a suitable solvent system like ethanol/water or isopropanol.[9]

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the best analytical methods to monitor the reaction?

  • A1: Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting esters will have high Rf values, the dicarbonyl intermediate will be lower, and the final pyridazinone product will be quite polar, often staying near the baseline. Staining with potassium permanganate can help visualize the spots. ¹H NMR spectroscopy is essential for structural confirmation of the final product.

Q2: What are the critical safety precautions when using hydrazine hydrate?

  • A2: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene). Have a spill kit ready.

Q3: Can I use a different base for the formylation step?

  • A3: While sodium ethoxide is standard, other strong, non-nucleophilic bases can be used. Sodium hydride (NaH) is an effective alternative, as it produces hydrogen gas upon reaction with ethanol, driving the equilibrium to form the ethoxide. However, it requires careful handling due to its flammability.

Q4: My final product has a broad melting point. What does this indicate?

  • A4: A broad melting point range is a classic sign of an impure compound. It is likely contaminated with starting materials, side products, or residual solvent. Further purification, such as a second recrystallization or column chromatography, is necessary.

Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Diethyl 2-formyl-3-oxosuccinate (Sodium Salt)

This protocol is adapted from established procedures for Claisen condensations.[5]

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • Base Preparation: In the flask, add absolute ethanol (e.g., 150 mL). Carefully add sodium metal (1.0 eq) in small pieces, allowing it to react completely to form sodium ethoxide. The flask may require gentle cooling.

  • Reagent Addition: In the dropping funnel, prepare a solution of diethyl 1,3-acetonedicarboxylate (1.0 eq) and ethyl formate (1.2 eq).

  • Reaction: Add the ester solution dropwise to the stirred sodium ethoxide solution over 30-60 minutes, maintaining the temperature below 30°C.

  • Stirring: After the addition is complete, stir the resulting suspension at room temperature for 12-16 hours. The formation of a thick, pale-yellow precipitate indicates product formation.

  • Isolation: Collect the solid precipitate by filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether to remove unreacted starting materials.

  • Drying: Dry the resulting sodium salt of diethyl 2-formyl-3-oxosuccinate under vacuum. This material is often used directly in the next step without further purification.

Protocol 2: Synthesis of Ethyl 4,6-dihydroxypyridazine-3-carboxylate

This protocol is based on general methods for pyridazinone formation.[4][9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, suspend the sodium salt of diethyl 2-formyl-3-oxosuccinate (1.0 eq) in ethanol (e.g., 100 mL).

  • Hydrazine Addition: Cool the suspension in an ice bath. Add a solution of hydrazine hydrate (1.1 eq) in ethanol dropwise, keeping the internal temperature below 10°C.

  • Reaction: After the addition, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add 2M hydrochloric acid or glacial acetic acid with stirring until the pH of the solution is approximately 4-5. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with cold water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final product as a solid.

Section 5: Data Summary Table
ParameterStep 1: FormylationStep 2: Cyclization
Key Reagents Diethyl 1,3-acetonedicarboxylate, Ethyl Formate, Sodium EthoxideDiethyl 2-formyl-3-oxosuccinate salt, Hydrazine Hydrate
Solvent Anhydrous EthanolEthanol
Temperature 0°C to Room Temperature0°C to Reflux
Typical Time 12 - 16 hours2 - 4 hours
Work-up Filtration and washing with etherAcidification, filtration
Purification (Used directly)Recrystallization (Ethanol/Water)
Typical Yield 75 - 85% (of the salt)70 - 90%
Section 6: Visual Troubleshooting Workflow

Troubleshooting_Workflow start_node Low Final Yield of Pyridazinone d1 Which step has low yield? start_node->d1  Check Point decision_node decision_node process_node process_node end_node Improved Yield p1 Verify anhydrous conditions (solvent, glassware). Check base quality & stoichiometry. d1->p1 Step 1 (Formylation) p2 Control temperature during hydrazine addition (ice bath). Check pH of acidification (~4-5). d1->p2 Step 2 (Cyclization) d2 Product still impure or oily after changes? p1->d2 d2->end_node No p3 Re-purify via recrystallization. Consider alternative solvent systems (e.g., Isopropanol). Use seed crystal if needed. d2->p3 Yes p2->d2 p3->end_node

Caption: A decision-making workflow for troubleshooting low product yield.

References
  • Khalafy, J. et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1, 119. Available from: [Link]

  • Khalafy, J. et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. Available from: [Link]

  • PubChem. Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Saeed, A. et al. (2010). Synthesis of Ethyl-4,6-dihydroxy-2-oxo-1-phenyl-5-arylazopyridine-3-carboxylate, Part (IV): New Disperse Dyes. ResearchGate. Available from: [Link]

  • PrepChem. Synthesis of (i) diethyl (RS)-formylsuccinate. Available from: [Link]

  • Abdelmohsen, S. A. (2014). A convenient synthesis and preparation of the derivatives of ethyl-6-(8-hydroxyquinolin-5-yl)-3-methylpyridazine-4-carboxylate as antimicrobial agents. European Journal of Chemistry, 5(3), 517–525. Available from: [Link]

  • Google Patents.Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. EP1468993A1.
  • Markov, O. N. et al. (2023). Diethyl 2-Cyano-3-oxosuccinate. ResearchGate. Available from: [Link]

  • Gouda, M. A. et al. (2020). Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. Synthetic Communications, 50(18), 2715-2741. Available from: [Link]

  • Wikipedia. Diethyl 2-methyl-3-oxosuccinate reductase. Available from: [Link]

  • Al-Hourani, B. J. (2019). Synthesis of Unnatural Diethyl 2-Hydroxysuccinate From 2,3-Dihydroxysuccinic Acid As a Starting Material for Annonine Building Blocks. ResearchGate. Available from: [Link]

  • Ismail, M. M. F. et al. (2021). Synthesis, Molecular Modeling of Novel Substituted Pyridazinones and their Vasorelaxant Activities. Medicinal chemistry (Shariqah (United Arab Emirates)), 17(2), 171–186. Available from: [Link]

  • Al-Awadi, N. A. et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. ResearchGate. Available from: [Link]

  • Scholars Research Library. Various Chemical and Biological Activities of Pyridazinone Derivatives. Available from: [Link]

  • Dumitrascu, F. et al. (2022). Synthetic route for preparation of pyridazinone derivatives (3–17). ResearchGate. Available from: [Link]

  • Grafiati. Bibliographies: 'Pyridazinone Synthesis'. Available from: [Link]

  • Al-Awadi, N. A. et al. (2013). The reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. Molecules (Basel, Switzerland), 18(2), 2082–2090. Available from: [Link]

  • Ni, Y. et al. (2021). Asymmetric Synthesis of Both Enantiomers of Dimethyl 2-Methylsuccinate by the Ene-Reductase-Catalyzed Reduction at High Substrate Concentration. Molecules (Basel, Switzerland), 26(23), 7352. Available from: [Link]

  • Reddy, R. P. et al. (2013). A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines. Organic & Biomolecular Chemistry, 11(48), 8335-8338. Available from: [Link]

  • Yermolayev, S. A. et al. (2011). Pathways for Cyclizations of Hydrazine-Derived 2-(2-Cyanovinyl)-3-oxo-cyclohex-1-ene Enolates. ResearchGate. Available from: [Link]

  • Google Patents.Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. CN101891677B.
  • PubChem. Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents.Process of making ethyl{6-[ethyl-(2-hydroxypropyl)amino]-3-pyridazinyl}hydrazinecarboxylate. US4581449A.
  • Li, J. et al. (2014). Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. ResearchGate. Available from: [Link]

  • Al-Awadi, N. A. et al. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. MDPI. Available from: [Link]

  • Botros, S. et al. (2010). Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. ResearchGate. Available from: [Link]

  • Google Patents.Preparation methods for important intermediates of anthranilic diamide compound. CN102584694A.
  • Google Patents.Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound. CN102649777B.

Sources

Technical Support Center: Purification of Ethyl 6-hydroxypyridazine-3-carboxylate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 6-hydroxypyridazine-3-carboxylate. We will address common challenges and frequently asked questions encountered during recrystallization, grounding our advice in established chemical principles to ensure robust and reproducible outcomes.

Compound Profile & Key Considerations

Ethyl 6-hydroxypyridazine-3-carboxylate is a heterocyclic compound whose purification is critical for subsequent synthetic steps. A key feature of this molecule is its potential for tautomerism, existing in equilibrium between the hydroxy-pyridazine and pyridazinone forms (e.g., Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate). This characteristic, along with its capacity for hydrogen bonding, significantly influences its solubility and crystallization behavior.

PropertyValueSource
Molecular Formula C₇H₈N₂O₄[1]
Molecular Weight 184.15 g/mol [1][2]
Appearance Solid[3]
Predicted pKa 4.50 ± 1.00[3]
Predicted LogP -0.3478[1]
Storage 2-8°C, sealed in a dry environment, under nitrogen[1]

The negative LogP value indicates a high degree of polarity, which is the primary factor guiding the selection of an appropriate recrystallization solvent.[1] The presence of both hydrogen bond donors (N-H, O-H) and acceptors (C=O, N) suggests that polar protic solvents will be effective solubilizers at elevated temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing Ethyl 6-hydroxypyridazine-3-carboxylate?

A1: There is no single "best" solvent without experimental screening, as solubility data is not extensively published. However, based on the molecule's polar structure and literature on similar pyridazine derivatives, the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]

A logical starting point is to screen polar protic solvents. Ethanol, isopropanol, and water are excellent initial candidates.[6][7] For compounds that are highly soluble in one solvent but insoluble in another, a co-solvent system (e.g., ethanol/water, DMF/ethanol) can be highly effective.[8][9] A systematic screening process is the most reliable method (see Protocol 1).

Q2: My crude material is slightly yellow. Should I use activated charcoal?

A2: Yes, a pale yellow or colored tint often indicates the presence of high molecular weight, colored impurities. Activated charcoal is effective at adsorbing these impurities. Use it sparingly (1-2% by weight of your compound) in the hot solution just before the hot filtration step. Adding too much charcoal can lead to significant loss of your desired product through adsorption.

Q3: What is a typical recovery rate for this recrystallization?

A3: A successful recrystallization should ideally yield a recovery of 70-90%. However, the yield is highly dependent on the initial purity of the crude material and the choice of solvent. A yield below 60% may suggest that the solvent is not optimal (the compound is too soluble at low temperatures) or that too much solvent was used.[10] It is crucial to use the minimum amount of near-boiling solvent to achieve full dissolution to maximize recovery.[10]

Q4: How do I confirm the purity of my recrystallized product?

A4: The most common methods are:

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically <2°C). Compare the experimental melting point to the literature value if available. Impurities typically depress and broaden the melting point range.

  • Thin Layer Chromatography (TLC): Spot the crude material and the recrystallized product side-by-side on a TLC plate. A pure product should ideally show a single spot.

  • Spectroscopic Analysis: For definitive purity assessment, techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry are used to confirm the structure and identify any residual impurities.

Detailed Experimental Protocols

Protocol 1: Small-Scale Solvent Screening

This protocol is designed to efficiently identify a suitable solvent or co-solvent system using a minimal amount of crude material.

  • Preparation: Place approximately 20-30 mg of your crude Ethyl 6-hydroxypyridazine-3-carboxylate into several small test tubes.

  • Solvent Addition (Cold): To each tube, add a different candidate solvent (e.g., water, ethanol, isopropanol, ethyl acetate, toluene) dropwise at room temperature, vortexing after each addition. Note the solubility. The compound should be sparingly soluble or insoluble at room temperature.

  • Solvent Addition (Hot): Heat the test tubes that showed poor solubility in a sand bath or heating block. Continue adding the corresponding solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling and Observation: Allow the clear, hot solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Evaluation: The ideal solvent is one that required a small volume to dissolve the compound when hot but produced a large quantity of crystalline precipitate upon cooling.

Protocol 2: Standard Recrystallization Workflow
  • Dissolution: In an Erlenmeyer flask, add the crude Ethyl 6-hydroxypyridazine-3-carboxylate and a stir bar. Add a small portion of the chosen recrystallization solvent. Heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved. Causality: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling, maximizing crystal yield.[10]

  • Decolorization (Optional): If the solution is colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities (and charcoal, if used), perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask. Causality: Pre-heating the apparatus prevents premature crystallization of the product in the funnel.[11]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities. Causality: Using ice-cold solvent minimizes the re-dissolving of your purified product.[10]

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of Ethyl 6-hydroxypyridazine-3-carboxylate.

Problem 1: The compound "oils out" instead of forming crystals.

  • Question: My solution turned cloudy and formed a viscous liquid at the bottom of the flask upon cooling. What happened?

  • Answer: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point, or if the solution is highly supersaturated.[11] This is common with compounds containing impurities, which can depress the melting point.

    • Solution 1 (Reduce Saturation): Re-heat the mixture until the oil redissolves completely. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. Allow it to cool slowly again.[8][12]

    • Solution 2 (Promote Nucleation): If oiling persists, try scratching the inside of the flask at the liquid's surface with a glass rod. This creates microscopic scratches that can serve as nucleation sites for crystal growth.[8][12]

    • Solution 3 (Seed Crystals): Add a tiny crystal of pure product ("seed crystal") to the cooled solution to induce crystallization.[8]

Problem 2: No crystals form, even after cooling in an ice bath.

  • Question: My solution is completely clear and no solid has formed. What should I do?

  • Answer: This typically indicates one of two issues: either too much solvent was used, or the solution is supersaturated and requires a trigger to begin crystallization.

    • Solution 1 (Too Much Solvent): If you suspect an excess of solvent was used, gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a nitrogen stream or in a fume hood. Allow the concentrated solution to cool again.[11][12]

    • Solution 2 (Induce Crystallization): As with oiling out, try scratching the flask with a glass rod or adding a seed crystal to overcome the energy barrier to nucleation.[10][12]

    • Solution 3 (Anti-Solvent): If you are using a single solvent system, you can try adding an "anti-solvent" dropwise – a solvent in which your compound is insoluble but is miscible with the recrystallization solvent (e.g., adding water to an ethanol solution). Add the anti-solvent until the solution becomes slightly turbid, then allow it to stand.[13]

Problem 3: The recrystallization yield is very low (<50%).

  • Question: I recovered very little product after filtration. Where did my compound go?

  • Answer: Low yield is a common and frustrating issue, often stemming from procedural missteps.

    • Possible Cause 1 (Excess Solvent): Using more than the minimum required amount of hot solvent will leave a significant portion of your product dissolved in the mother liquor even at low temperatures.[10][12]

    • Possible Cause 2 (Premature Filtration): Filtering the crystals before crystallization is complete. Ensure the flask has been cooled in an ice bath for a sufficient amount of time.

    • Possible Cause 3 (Washing): Washing the crystals with too much cold solvent, or with solvent that was not sufficiently chilled, can redissolve the product.[10]

    • Solution: Collect the filtrate (mother liquor) and try to recover a second crop of crystals by evaporating a portion of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Visual Troubleshooting Workflow

The following diagram outlines a decision-making process for troubleshooting common recrystallization problems.

G start Begin Cooling of Hot, Clear Solution outcome Observe Outcome start->outcome crystals Abundant Crystals Form outcome->crystals Ideal oiling Compound 'Oils Out' outcome->oiling Problem no_crystals No Crystals Form outcome->no_crystals Problem end_ok Proceed to Filtration & Washing crystals->end_ok sol1 Re-heat solution. Add 1-5% more hot solvent. Cool slowly. oiling->sol1 Cause: Supersaturation sol2 Scratch flask or add seed crystal. oiling->sol2 If oiling persists no_crystals->sol2 Cause: Supersaturation sol3 Boil off 10-20% of solvent. Re-cool. no_crystals->sol3 Cause: Too much solvent sol4 Add anti-solvent dropwise until turbid. no_crystals->sol4 Alternative sol1->outcome Re-evaluate sol2->outcome Re-evaluate sol3->outcome Re-evaluate sol4->outcome Re-evaluate

Caption: Troubleshooting decision tree for recrystallization issues.

References

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate | C7H8N2O4 | CID 69007765 - PubChem. PubChem. Available at: [Link]

  • Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Home Sunshine Pharma. Available at: [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho Repository. Available at: [Link]

  • Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate | C8H10N2O3 | CID 18442007 - PubChem. PubChem. Available at: [Link]

  • Problems in recrystallization. Biocyclopedia. Available at: [Link]

  • Recrystallization. University of California, Irvine - Chemistry. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. Available at: [Link]

  • Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate | C7H7ClN2O3 - PubChem. PubChem. Available at: [Link]

  • CN101891677B - Preparation method of 6-methyl-2-ethyl-3-hydroxy pyridine. Google Patents.
  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Synthesis and Crystallization of N-Rich Triazole Compounds. MDPI. Available at: [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. SciSpace. Available at: [Link]

  • Ethyl 6-oxo-1-pyridazin-3-ylpyridine-3-carboxylate | C12H11N3O3 - PubChem. PubChem. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

Sources

Technical Support Center: Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and chemists, to the dedicated technical support guide for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the common challenges encountered during this synthesis. This guide is structured in a practical question-and-answer format to directly address the issues you may be facing at the bench.

The synthesis of pyridazine derivatives is a cornerstone in the development of pharmacologically active compounds.[1] However, the classic approach of condensing 1,4-dicarbonyl compounds with hydrazine often presents challenges, particularly with unsymmetrical precursors, leading to issues with yield and purity.[2]

A common and effective route to Ethyl 6-hydroxypyridazine-3-carboxylate involves a one-pot, three-component reaction of a ketone, a glyoxylic acid equivalent, and hydrazine, a method noted for its efficiency in creating the pyridazinone core.[3] This guide will focus on a representative pathway using Diethyl 3-oxoglutarate , Glyoxylic acid monohydrate , and Hydrazine hydrate .

Core Reaction Pathway

The primary synthesis involves the condensation of Diethyl 3-oxoglutarate with Glyoxylic acid, followed by cyclization with hydrazine. The initial condensation forms a key intermediate which then reacts with hydrazine to form the pyridazine ring.

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Side Products Diethyl 3-oxoglutarate Diethyl 3-oxoglutarate Intermediate Acyclic Dicarbonyl Hydrazone Intermediate Diethyl 3-oxoglutarate->Intermediate + Glyoxylic acid Glyoxylic acid Glyoxylic acid Hydrazine Hydrazine Product Ethyl 6-hydroxypyridazine-3-carboxylate (Desired Product) Isomer Ethyl 4-hydroxypyridazine-3-carboxylate (Regioisomeric Impurity) Intermediate->Product + Hydrazine (Attack at C6) Intermediate->Isomer + Hydrazine (Attack at C4)

Caption: Main reaction and competing regioisomeric pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield is disappointingly low. What are the most common causes and how can I improve it?

Answer:

Low yield is a frequent issue stemming from incomplete reactions, suboptimal conditions, or product loss during workup. Let's break down the critical parameters.

Causality: The formation of the pyridazine ring is a multi-step process involving condensation and cyclization. Each step has its own optimal conditions (pH, temperature, concentration). For instance, the initial condensation between the dicarbonyl precursors is often acid or base-catalyzed, while the final cyclization with hydrazine requires careful pH control to ensure the hydrazine is a sufficiently effective nucleophile without being fully protonated and non-reactive.

Troubleshooting Protocol:

  • Control the pH: The nucleophilicity of hydrazine is highly pH-dependent. In strongly acidic conditions, it forms the hydrazinium ion (H₃N-NH₃²⁺), which is not nucleophilic. Conversely, strongly basic conditions can promote unwanted side reactions of the dicarbonyl compounds.

    • Action: Maintain a slightly acidic to neutral pH (approx. 5-7) during the hydrazine addition. Use a buffer system (e.g., acetic acid/sodium acetate) to stabilize the pH.

  • Optimize Temperature and Reaction Time: Insufficient heat or time may lead to incomplete cyclization, leaving stable hydrazone intermediates in your mixture. Conversely, excessive heat can cause decomposition of the starting materials and the final product.

    • Action: Start the reaction at room temperature and monitor by TLC or LC-MS. If the reaction is sluggish, gradually increase the temperature to a gentle reflux (e.g., in ethanol, approx. 78°C). Monitor every 1-2 hours to determine the point of maximum product formation before significant decomposition begins.

  • Ensure Stoichiometry: While a slight excess of hydrazine is often used to drive the reaction to completion, a large excess can complicate purification.

    • Action: Begin with a stoichiometric amount of all three reactants. If incomplete conversion of the dicarbonyl intermediate is observed, try increasing the hydrazine hydrate to 1.1-1.2 equivalents in a subsequent run.

  • Solvent Choice: The polarity of the solvent can influence reaction rates and solubility of intermediates.

    • Action: Ethanol is a common and effective solvent. If solubility issues arise with your specific starting materials, consider a co-solvent system like ethanol/water or ethanol/THF.

Question 2: My NMR and LC-MS data show a significant impurity with the same mass as my product. How do I identify and eliminate it?

Answer:

This is the classic and most challenging issue in this synthesis: the formation of a regioisomer. Your dicarbonyl precursor is unsymmetrical, and cyclization with hydrazine can occur in two different ways, leading to two distinct products.

Causality: The Regioselectivity Problem

Hydrazine (H₂N-NH₂) has two nucleophilic nitrogen atoms. The initial attack of one nitrogen on a carbonyl group forms a hydrazone. The subsequent intramolecular cyclization involves the second nitrogen attacking the remaining carbonyl. Because the two carbonyl groups in the intermediate are electronically and sterically different, one pathway is usually favored, but the other often occurs to some extent.

  • Desired Product (6-hydroxy): Results from the initial attack of hydrazine on the carbonyl derived from glyoxylic acid, followed by cyclization onto the ketone of the glutarate backbone.

  • Side Product (4-hydroxy): Results from the initial attack on the ketone of the glutarate, followed by cyclization onto the glyoxylate-derived carbonyl.

Troubleshooting Protocol:

  • Confirm Isomer Identity: The two isomers can be distinguished by careful analysis of their ¹H NMR spectra, particularly the chemical shift of the lone proton on the pyridazine ring. The electronic environment of this proton is different in each isomer.

CompoundExpected ¹H NMR Shift (Ring Proton)Rationale
Ethyl 6-hydroxypyridazine-3-carboxylate ~7.0-7.5 ppmThe proton is at the C5 position, adjacent to the C4-keto group in its tautomeric form.
Ethyl 4-hydroxypyridazine-3-carboxylate ~8.0-8.5 ppmThe proton is at the C5 position, but adjacent to the C6-keto group, often resulting in a more downfield shift.
Note: Exact shifts are solvent-dependent. It is crucial to run an authenticated standard or perform 2D NMR (NOESY/ROESY) for unambiguous identification.
  • Control Reaction Conditions to Influence Selectivity:

    • Steric Hindrance: The reaction can sometimes be steered by using a bulkier hydrazine derivative (e.g., phenylhydrazine) if the final product allows for it, though this is not applicable if the parent pyridazine is desired.

    • pH Control: The relative electrophilicity of the two carbonyl groups can be subtly altered by pH. Running the reaction under mildly acidic conditions (pH ~5) can sometimes favor the formation of one isomer over the other. This requires careful empirical optimization.

  • Purification is Key: Since preventing the formation of the isomer entirely is difficult, an effective purification strategy is essential.

    • Fractional Recrystallization: The two isomers will likely have different solubilities in a given solvent system. Experiment with various solvents (e.g., ethanol, ethyl acetate, acetonitrile, or mixtures with water/hexanes) to find conditions where one isomer crystallizes preferentially.

    • Column Chromatography: If recrystallization fails, silica gel column chromatography is the most reliable method. Use a gradient elution system, starting with a non-polar solvent (e.g., hexanes/ethyl acetate) and gradually increasing the polarity. Monitor the fractions carefully by TLC.

Troubleshooting_Flowchart Start Analysis shows Impurity @ Product Mass NMR Acquire high-resolution ¹H NMR Start->NMR CheckShifts Compare ring proton shift to reference table NMR->CheckShifts IsomerConfirmed Regioisomer Confirmed CheckShifts->IsomerConfirmed Shift matches isomer Failure Re-optimize Reaction (pH, Temp) CheckShifts->Failure Shifts are unclear Purify Implement Purification Strategy IsomerConfirmed->Purify Recrystallize Attempt Fractional Recrystallization Purify->Recrystallize Chroma Perform Silica Gel Chromatography Recrystallize->Chroma Fails Success Pure Product Isolated Recrystallize->Success Successful Chroma->Success

Caption: Troubleshooting decision tree for isomeric impurity.

Question 3: My crude product contains a significant amount of the hydrolyzed carboxylic acid. How can I prevent this?

Answer:

The ethyl ester of your target molecule is susceptible to hydrolysis, particularly during workup.

Causality: Ester hydrolysis is catalyzed by both acid and base. If your reaction workup involves prolonged exposure to strong aqueous acid (e.g., for neutralization) or base (e.g., for washing), you risk cleaving the ester to form Ethyl 6-hydroxypyridazine-3-carboxylic acid. This is especially true if heat is applied during these steps.

Troubleshooting Protocol:

  • Neutralize with Care: When neutralizing the reaction mixture, use a mild acid (e.g., dilute acetic acid or saturated ammonium chloride solution) instead of strong acids like HCl. Add the acid slowly at low temperature (0-5 °C) to dissipate any heat generated.

  • Avoid Strong Bases: Do not use strong basic washes (like 1M NaOH) to remove acidic impurities. If a basic wash is necessary, use a saturated sodium bicarbonate solution, which is less aggressive, and perform the wash quickly at low temperature.

  • Minimize Water Contact Time: Perform aqueous extractions swiftly. Do not let the organic layer sit in contact with the aqueous phase for extended periods.

  • Thorough Drying: After the final wash, ensure the organic layer is thoroughly dried with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent evaporation. Water present during concentration can promote hydrolysis.

Experimental Protocol Example

This is a representative, non-optimized protocol. You must adapt it based on your laboratory observations.

Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

  • Step 1: Intermediate Formation

    • In a round-bottom flask, dissolve Diethyl 3-oxoglutarate (1.0 eq) and Glyoxylic acid monohydrate (1.0 eq) in ethanol (5 mL per mmol of glutarate).

    • Add a catalytic amount of a mild acid like p-toluenesulfonic acid (0.05 eq).

    • Stir the mixture at 40-50 °C for 2-4 hours, monitoring the consumption of starting materials by TLC.

  • Step 2: Cyclization

    • Cool the mixture to room temperature.

    • Slowly add Hydrazine hydrate (1.1 eq) dropwise. An exotherm may be observed.

    • Stir the reaction at room temperature for 1 hour, then gently reflux for 4-6 hours, monitoring for the formation of the product by TLC or LC-MS.

  • Step 3: Workup and Isolation

    • Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Add water to the residue, which should cause the crude product to precipitate. If it oils out, add ethyl acetate and transfer to a separatory funnel.

    • If precipitation occurs, filter the solid, wash with cold water, and then a small amount of cold ethanol.

    • If extraction is used, separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Step 4: Purification

    • Recrystallize the crude solid from an appropriate solvent (e.g., ethanol or ethyl acetate) to yield the purified product. If isomers are present, proceed with column chromatography.

References

  • Hantzsch, A. R. (1881). Über die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Justus Liebigs Annalen der Chemie, 215(1), 1-82. [Link]

  • Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • Organic Chemistry Portal. Synthesis of pyridazines. [Link]

  • El-Gaby, M.S.A., et al. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences, 5(2), 125-141. [Link]

  • Wikipedia. Pyridazine. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for Ethyl 6-Hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 6-hydroxypyridazine-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance in a user-friendly question-and-answer format. Our goal is to empower you with the knowledge to not only execute the synthesis but also to troubleshoot and optimize the reaction conditions effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, providing concise and actionable answers.

Q1: What are the most common synthetic routes to obtain Ethyl 6-hydroxypyridazine-3-carboxylate?

A1: There are two primary synthetic strategies for Ethyl 6-hydroxypyridazine-3-carboxylate. The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

  • Route A: Multi-step Synthesis via a Dichloro Intermediate. This is a robust and frequently employed method that involves the synthesis of a di-substituted pyridazine precursor, followed by a nucleophilic substitution reaction. A common pathway starts with the formation of Ethyl 4,6-dihydroxypyridazine-3-carboxylate, which is then chlorinated to Ethyl 4,6-dichloropyridazine-3-carboxylate. Subsequent selective hydrolysis of one of the chloro groups yields the desired product.

  • Route B: One-Pot Three-Component Condensation. This approach offers a more convergent and atom-economical synthesis. It typically involves the reaction of a 1,3-dicarbonyl compound (like diethyl acetonedicarboxylate), a glyoxal derivative, and hydrazine hydrate.[1][2] While potentially more efficient, this route may require more extensive optimization to control regioselectivity and minimize side products.

Q2: What are the critical parameters to control during the hydrolysis of the dichloro-pyridazine intermediate (Route A)?

A2: The selective hydrolysis of Ethyl 4,6-dichloropyridazine-3-carboxylate is a critical step. The key is to replace one chloro group with a hydroxyl group without affecting the second chloro group or hydrolyzing the ethyl ester. The most critical parameters to control are:

  • Choice of Base/Acid: Mild bases like sodium carbonate or potassium carbonate are often preferred to avoid the hydrolysis of the ester functionality. Stronger bases like sodium hydroxide can be used, but the reaction requires careful temperature and time control. Acid-catalyzed hydrolysis is also possible but may be less selective.

  • Solvent System: A mixture of an organic solvent (like ethanol or dioxane) and water is typically used to ensure the solubility of the starting material while providing the necessary water for hydrolysis.

  • Temperature: The reaction is usually performed at elevated temperatures (e.g., 50-80 °C) to facilitate the nucleophilic aromatic substitution. However, excessively high temperatures can lead to the hydrolysis of the ester group or the formation of dihydroxy byproducts.

  • Reaction Time: The reaction progress should be closely monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant byproduct formation occurs.

Q3: Can Ethyl 4,6-dihydroxypyridazine-3-carboxylate be used as a direct precursor?

A3: Yes, Ethyl 4,6-dihydroxypyridazine-3-carboxylate is a versatile intermediate. It can be synthesized and then converted to the target molecule. The dihydroxy compound can be selectively chlorinated to introduce a leaving group, which is then displaced by a hydroxide in a subsequent step. This approach provides good control over the final product's structure.

Section 2: Detailed Experimental Protocols

This section provides step-by-step methodologies for the key experiments. These protocols are based on established literature procedures for similar compounds and should be adapted and optimized for your specific laboratory conditions.

Protocol 1: Synthesis of Ethyl 4,6-dichloropyridazine-3-carboxylate (Precursor for Route A)

This protocol is adapted from the synthesis of similar dichloropyridazine derivatives.

Materials:

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a well-ventilated fume hood, carefully add Ethyl 4,6-dihydroxypyridazine-3-carboxylate (1 equivalent) to a round-bottom flask.

  • Slowly add an excess of phosphorus oxychloride (POCl₃, ~10-20 equivalents) to the flask. The reaction is exothermic and should be done with caution.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This step is highly exothermic and should be performed with extreme caution in a large beaker.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL), followed by brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate via Hydrolysis (Route A)

This protocol outlines the selective hydrolysis of the dichloro intermediate.

Materials:

  • Ethyl 4,6-dichloropyridazine-3-carboxylate

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, for acidification)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating

  • pH paper or a pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve Ethyl 4,6-dichloropyridazine-3-carboxylate (1 equivalent) in a mixture of ethanol and water (e.g., a 3:1 ratio).

  • Add a slight excess of a mild base such as sodium carbonate (1.1-1.5 equivalents).

  • Heat the reaction mixture to 60-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to a pH of ~4-5 with dilute hydrochloric acid. A precipitate should form.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexane.

Section 3: Troubleshooting Guide

This section is designed to help you identify and resolve common issues encountered during the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Chlorination Step (Protocol 1) 1. Incomplete reaction due to insufficient heating or reaction time. 2. Degradation of the starting material or product. 3. Inefficient work-up and extraction.1. Ensure the reaction is heated to the correct temperature and monitor by TLC until the starting material is fully consumed. 2. Avoid excessively high temperatures or prolonged reaction times. 3. Ensure proper quenching of POCl₃ and thorough extraction with an appropriate solvent.
Formation of Dihydroxy Byproduct in Hydrolysis Step (Protocol 2) 1. Reaction temperature is too high. 2. Reaction time is too long. 3. The base used is too strong or used in large excess.1. Lower the reaction temperature and monitor the reaction closely. 2. Stop the reaction as soon as the starting material is consumed. 3. Use a milder base (e.g., Na₂CO₃, K₂CO₃) or a stoichiometric amount of a stronger base with careful temperature control.
Hydrolysis of the Ethyl Ester Group 1. Use of a strong base (e.g., NaOH, KOH) under harsh conditions (high temperature, long reaction time). 2. Acid-catalyzed hydrolysis during work-up.1. Opt for milder bases like carbonates or bicarbonates. If a stronger base is necessary, perform the reaction at a lower temperature and for a shorter duration. 2. Neutralize the reaction mixture carefully and avoid strongly acidic conditions for prolonged periods during work-up.
Incomplete Reaction in Hydrolysis Step (Protocol 2) 1. Insufficient temperature or reaction time. 2. Poor solubility of the starting material. 3. The base is not strong enough or used in insufficient quantity.1. Gradually increase the reaction temperature and/or extend the reaction time, while monitoring for byproduct formation. 2. Adjust the solvent system (e.g., by adding a co-solvent like dioxane) to improve solubility. 3. Increase the amount of base or switch to a slightly stronger base, while carefully monitoring the reaction.
Difficulty in Product Purification 1. Presence of closely related impurities (e.g., starting material, dihydroxy byproduct). 2. The product is an oil or does not crystallize easily.1. Optimize the reaction conditions to minimize byproduct formation. Use column chromatography with a carefully selected eluent system for purification. 2. Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is recommended.

Section 4: Reaction Mechanisms and Optimization Logic

Understanding the underlying mechanisms is crucial for effective troubleshooting and optimization.

Reaction Scheme: Multi-step Synthesis (Route A)

Synthesis_Route_A start Ethyl 4,6-dihydroxypyridazine-3-carboxylate intermediate Ethyl 4,6-dichloropyridazine-3-carboxylate start->intermediate  POCl₃, Δ   product Ethyl 6-hydroxypyridazine-3-carboxylate intermediate->product  Mild Base (e.g., Na₂CO₃), H₂O/EtOH, Δ  

Caption: Multi-step synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

The chlorination step with phosphorus oxychloride proceeds via a nucleophilic attack of the hydroxyl groups on the phosphorus atom, followed by the elimination of phosphate byproducts and the introduction of chlorine atoms onto the pyridazine ring. The subsequent selective hydrolysis is a nucleophilic aromatic substitution where a hydroxide ion displaces one of the chloride ions. The 6-position is generally more susceptible to nucleophilic attack in pyridazine systems.

Troubleshooting Workflow

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield) check_reaction Analyze Reaction Mixture (TLC, HPLC, NMR) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products? incomplete->side_products No optimize_time_temp Optimize Reaction Time/ Temperature incomplete->optimize_time_temp Yes optimize_reagents Optimize Reagent Stoichiometry/ Choice of Reagent side_products->optimize_reagents Yes purification_issue Purification Issue? side_products->purification_issue No optimize_time_temp->check_reaction optimize_reagents->check_reaction optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_issue->optimize_purification Yes end Problem Resolved purification_issue->end No optimize_purification->end

Caption: A general workflow for troubleshooting synthetic reactions.

References

  • Overberger, C. G., Byrd, N. R., & Mesrobian, R. B. (1956). Journal of the American Chemical Society, 78(9), 1961–1965. [Link]

  • The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (n.d.). Autech Industry Co.,Limited.[Link]

  • PubChem Compound Summary for CID 18442007, Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. National Center for Biotechnology Information.[Link]

  • Synthesis of pyridazines. Organic Chemistry Portal.[Link]

  • Khalafy, J., & Rimaz, M. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(4), 115-120. [Link]

  • Khalafy, J., & Rimaz, M. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate.[Link]

Sources

"Ethyl 6-hydroxypyridazine-3-carboxylate" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 6-hydroxypyridazine-3-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ethyl 6-hydroxypyridazine-3-carboxylate. As Senior Application Scientists, we understand the challenges you face when working with complex heterocyclic molecules. This guide is designed to provide you with in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions to ensure the stability and integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the predominant chemical structure of Ethyl 6-hydroxypyridazine-3-carboxylate in solution and solid form?

A1: It is crucial to understand that Ethyl 6-hydroxypyridazine-3-carboxylate exists in a tautomeric equilibrium between the hydroxy-pyridazine form and the more stable pyridazin-6-one form. Spectroscopic and crystallographic data on related 6-hydroxypyridazines strongly indicate that the pyridazin-6-one tautomer is predominant, particularly in polar solvents and in the solid state.[1][2][3][4] This is due to the greater stability of the amide-like pyridazinone ring system. For the purpose of your experiments, you should consider the compound as Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate . This has significant implications for its polarity, hydrogen bonding capability, and reactivity.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure long-term stability, the compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. The presence of two key reactive sites—the ester group and the electron-rich pyridazinone ring—makes it susceptible to degradation under suboptimal conditions.

Q3: My solution of Ethyl 6-hydroxypyridazine-3-carboxylate has developed a yellow or brown tint. Is it still usable?

A3: A change in color is a common indicator of degradation for many heterocyclic compounds, often resulting from oxidation or other complex reactions.[5] We strongly advise against using a discolored solution without first verifying its purity. You should perform an HPLC analysis to quantify the parent compound and identify any new impurity peaks. If significant degradation has occurred (e.g., >5% degradation), a fresh solution should be prepared.

Q4: Which solvents are recommended for preparing stock solutions?

A4: For immediate use, high-purity, anhydrous DMSO or DMF are suitable for preparing concentrated stock solutions. For aqueous-based assays, it is critical to be aware of the potential for hydrolysis. Prepare aqueous solutions fresh daily and buffer them to a neutral or slightly acidic pH (pH 5-7) to minimize the rate of ester hydrolysis. Avoid strongly acidic or basic aqueous media for prolonged storage.

Troubleshooting Guide: Stability and Degradation

This section addresses common experimental issues related to the stability of Ethyl 6-hydroxypyridazine-3-carboxylate.

Issue 1: Inconsistent Assay Results and Loss of Potency Over Time

Symptoms:

  • Decreasing signal or potency in a time-course experiment.

  • Poor reproducibility between experiments run on different days with the same stock solution.

  • A gradual decrease in the area of the main peak when analyzing aged solutions by HPLC.

Primary Suspect: Ester Hydrolysis

The ethyl ester group is the most probable site of degradation in aqueous environments, leading to the formation of the corresponding carboxylic acid. This hydrolysis can be catalyzed by both acid and base.[6][7][8]

Troubleshooting Protocol:

  • pH Analysis: Measure the pH of your assay buffer or final solution. Esters are generally most stable at a slightly acidic pH. Both strongly acidic and, particularly, alkaline conditions will accelerate hydrolysis.[9][10]

  • Control Experiment: Prepare two samples of your compound in the assay buffer. Analyze one immediately by HPLC. Incubate the second sample under the exact assay conditions (time, temperature) and then analyze it by HPLC. A decrease in the parent peak area with a corresponding increase in a more polar peak (the carboxylic acid) confirms hydrolysis.

  • Corrective Actions:

    • Buffer Optimization: If possible, adjust your assay buffer to a pH between 5.0 and 7.0.

    • Temperature Control: Perform experiments at the lowest feasible temperature to slow the degradation kinetics.

    • Fresh Preparations: Always prepare fresh aqueous solutions of the compound immediately before use. Do not use aqueous stocks that have been stored, even at 4°C, for extended periods.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatograms

Symptoms:

  • Your chromatogram shows one or more new peaks that were not present in the initial analysis of the pure compound.

  • The sum of the peak areas, including the new peaks, is inconsistent, suggesting some degradation products may not have a UV chromophore.

Primary Suspect: Forced Degradation (Oxidative, Photolytic, or Thermal)

To understand the potential degradation products, it is essential to perform a forced degradation study. This will help you identify and characterize the degradants and develop a stability-indicating analytical method.[11][12][13]

Experimental Protocol: Forced Degradation Study

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11] Prepare solutions of Ethyl 6-hydroxypyridazine-3-carboxylate (e.g., 0.1 mg/mL in an appropriate solvent) and subject them to the following stress conditions. Include a control sample protected from stress for comparison.

Stress ConditionProtocolPotential Degradation Pathway
Acid Hydrolysis Add 0.1 M HCl. Incubate at 60°C for 24-48 hours. Neutralize before injection.Hydrolysis of the ethyl ester to 6-hydroxypyridazine-3-carboxylic acid.
Base Hydrolysis Add 0.1 M NaOH. Incubate at room temperature for 4-8 hours. Neutralize before injection.Rapid hydrolysis of the ethyl ester to the corresponding carboxylate salt.
Oxidation Add 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.Oxidation of the pyridazine ring, potentially leading to N-oxides or ring-opened products.[14]
Thermal Stress Incubate the solid compound at 80°C for 48 hours. Dissolve and analyze.Thermal decomposition. Pyrolysis of pyrazine esters has been studied and can lead to complex fragmentation.
Photostability Expose a solution to a light source providing illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[15][16] Keep a control sample wrapped in foil.Photodegradation, potentially involving radical mechanisms or rearrangement of the heterocyclic ring.

Data Analysis: Analyze all stressed samples by HPLC-UV and, if possible, LC-MS to determine the mass of the degradation products. This will help in elucidating their structures.

Visualizing Potential Degradation Pathways

The following diagram illustrates the most likely degradation pathways for Ethyl 6-hydroxypyridazine-3-carboxylate based on its chemical structure.

G cluster_main Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate A Parent Compound B 6-Oxo-1,6-dihydropyridazine-3-carboxylic Acid A->B  Hydrolysis (Acid or Base) C N-Oxide Derivatives A->C  Oxidation (e.g., H₂O₂) D Ring-Opened Products C->D  Further Oxidation

Caption: Key degradation pathways of the parent compound.

Analytical Method Troubleshooting

Recommended Starting HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (determine by UV scan, likely 250-320 nm)

  • Column Temperature: 30°C

Issue: Poor Peak Shape (Tailing or Fronting)

Cause & Solution Workflow:

The pyridazinone structure contains a basic nitrogen and an acidic N-H proton, making it susceptible to interactions with residual silanols on the HPLC column packing.

G Start Poor Peak Shape Observed CheckpH Is Mobile Phase pH >2 units away from compound pKa? Start->CheckpH AdjustpH Adjust pH with Formic Acid (0.1%) or use a buffered mobile phase (e.g., 10mM Ammonium Formate). CheckpH->AdjustpH No CheckColumn Is the column old or a Type A silica column? CheckpH->CheckColumn Yes AdjustpH->CheckColumn NewColumn Use a modern, end-capped, high-purity silica (Type B) column. Consider a polar-embedded phase. CheckColumn->NewColumn Yes End Symmetrical Peak Achieved CheckColumn->End No NewColumn->End

Caption: Troubleshooting workflow for poor HPLC peak shape.

By understanding the inherent chemical properties of Ethyl 6-hydroxypyridazine-3-carboxylate and employing systematic troubleshooting, you can ensure the accuracy and reliability of your experimental data.

References

  • BenchChem. (2025).
  • [Source on thermal properties of pyrazine esters, if available].
  • BenchChem. (2025).
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.
  • BenchChem. (2025).
  • [Source on HPLC of pyridazine deriv
  • Hobbs, W. J. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • Ono, S., & Uehara, M. (1958).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione.
  • ResearchGate. (n.d.). Physical Properties of Pyridazines.
  • [Source on photostability, if available].
  • Singh, S., & Kumar, V. (2023).
  • ResearchGate. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione.
  • ResearchGate. (n.d.).
  • Chemical Papers. (n.d.).
  • [Source on pyridazine properties, if available].
  • ACS Publications. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry.
  • ResearchGate. (2019).
  • YouTube. (2014). K1 Kinetics of Ester Hydrolysis.
  • ResearchGate. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters.
  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
  • Semantic Scholar. (2016).
  • [Duplic
  • NIH. (n.d.).
  • Index Copernicus. (2023). STUDIES ON KINETIC PARAMETERS OF A SECOND-ORDER REACTION OF HYDROLYSIS.
  • ResearchGate. (2023).
  • Wikipedia. (n.d.). Pyridazine.
  • PMC. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
  • YouTube. (2010). Hydroxypyridine-Pyridone Tautomerism.
  • Q1 Scientific. (2021). Photostability testing theory and practice.
  • PMC PubMed Central. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
  • OUCI. (n.d.).
  • ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • USDA ARS. (n.d.). Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils.
  • WuXi Biology. (n.d.). How about Tautomers?
  • NIH. (2016).
  • ArtMolecule. (n.d.).
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • MDPI. (2020).

Sources

Troubleshooting guide for "Ethyl 6-hydroxypyridazine-3-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 6-hydroxypyridazine-3-carboxylate (CAS: 1352925-63-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered when working with this versatile heterocyclic building block. We will move beyond simple protocols to explain the chemical principles behind each troubleshooting step, empowering you to make informed decisions in your experiments.

A Critical First Look: Understanding Tautomerism

Before initiating any reaction, it is crucial to recognize that Ethyl 6-hydroxypyridazine-3-carboxylate exists as a mixture of tautomers. The primary forms are the dihydroxy and the more stable hydroxy-oxo tautomer.[1][2] This equilibrium is fundamental to its reactivity, particularly in alkylation reactions, where it behaves as an ambident nucleophile.

Tautomerism dihydroxy Ethyl 4,6-dihydroxypyridazine-3-carboxylate hydroxyoxo Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate (Generally favored) dihydroxy->hydroxyoxo Tautomerization hydroxyoxo->dihydroxy Tautomerization Alkylation_Decision start Desired Alkylation Product? n_alk N-Alkylation start->n_alk Nitrogen o_alk O-Alkylation start->o_alk Oxygen n_cond Conditions: - Base: NaH, K₂CO₃ - Solvent: DMF, DMSO - Temp: 0°C to RT n_alk->n_cond o_cond Conditions: - Base: Ag₂CO₃ - Solvent: Toluene, THF - Temp: RT to Reflux o_alk->o_cond Suzuki_Cycle cluster_0 cluster_1 cluster_2 pd0 Pd(0)L₂ pd_ii R¹-Pd(II)-X L₂ pd0->pd_ii ox_add Oxidative Addition pd_ii_r2 R¹-Pd(II)-R² L₂ pd_ii->pd_ii_r2 dehalo Dehalogenation (Side Reaction) pd_ii->dehalo Protonolysis or Reductive Cleavage trans Transmetalation pd_ii_r2->pd0 red_elim Reductive Elimination r1x Pyridazine-Cl (R¹X) r1x->pd0 boronic R²B(OH)₂ + Base boronic->pd_ii homo Homocoupling (Side Reaction) boronic->homo O₂ mediated product Product (R¹-R²) product->pd_ii_r2

Sources

Technical Support Center: Purification of Crude Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of crude Ethyl 6-hydroxypyridazine-3-carboxylate. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate with the requisite purity for downstream applications. Here, we will dissect common impurity profiles, provide robust troubleshooting frameworks, and offer step-by-step purification protocols grounded in established chemical principles.

Part 1: Understanding the Impurity Landscape

The synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, often involving the condensation of diethyl 2-oxaloacetate and hydrazine, can lead to a variety of impurities. Understanding the nature of these contaminants is the first critical step in devising an effective purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude Ethyl 6-hydroxypyridazine-3-carboxylate?

A1: The impurity profile can vary based on the specific synthetic route and reaction conditions. However, common impurities include unreacted starting materials like diethyl 2-oxaloacetate and hydrazine, regioisomers such as Ethyl 5-hydroxypyridazine-3-carboxylate, and over-alkylation or hydrolysis byproducts. The presence of residual solvents from the reaction or initial work-up is also a frequent issue.

Q2: My NMR analysis shows a significant amount of a byproduct with a similar mass. What could it be?

A2: A common issue is the formation of the regioisomer, Ethyl 5-hydroxypyridazine-3-carboxylate. This occurs due to the two possible cyclization pathways during the condensation reaction. The separation of these isomers can be challenging due to their similar polarities and is a key focus of the purification protocols detailed below.

Q3: Why is my crude product highly colored?

A3: The presence of coloration, often yellow to brown, can be attributed to polymeric byproducts or degradation products formed under harsh reaction conditions, such as elevated temperatures or prolonged reaction times. These colored impurities are typically high molecular weight and can often be removed effectively through recrystallization or treatment with activated carbon.

Part 2: Troubleshooting and Purification Strategies

A systematic approach to purification is essential. The following section provides a troubleshooting guide to address common purification challenges, followed by detailed protocols for the most effective techniques.

Troubleshooting Guide

This guide will help you diagnose the issue with your crude product and select the appropriate purification method.

Observed Issue Potential Cause Recommended Action
Low Purity by TLC/HPLC Presence of multiple byproducts with varying polarities.Proceed with Column Chromatography for effective separation.
Product is an Oil/Gummy Solid Presence of residual solvent or low-melting impurities.Attempt trituration with a non-polar solvent or proceed with recrystallization.
Persistent Coloration High molecular weight polymeric impurities.Incorporate an activated carbon treatment step during recrystallization.
Presence of Isomeric Impurity Incomplete separation of regioisomers.Optimize recrystallization solvent system or employ preparative HPLC.
Purification Workflow Diagram

The following diagram illustrates a logical workflow for the purification of crude Ethyl 6-hydroxypyridazine-3-carboxylate.

purification_workflow start Crude Product (Ethyl 6-hydroxypyridazine-3-carboxylate) analysis1 Initial Analysis (TLC, HPLC, NMR) start->analysis1 decision1 Impurity Profile? analysis1->decision1 recrystallization Recrystallization decision1->recrystallization  Major Impurities of  Different Polarity chromatography Column Chromatography decision1->chromatography  Complex Mixture or  Isomeric Impurities   trituration Trituration decision1->trituration  Minor, Non-polar  Impurities analysis2 Purity Check (TLC, HPLC, NMR) recrystallization->analysis2 chromatography->analysis2 trituration->analysis2 decision2 Purity > 98%? analysis2->decision2 final_product Pure Product decision2->final_product Yes further_purification Further Purification (e.g., Prep-HPLC) decision2->further_purification No further_purification->analysis1 Re-evaluate

Caption: A decision-based workflow for purifying crude Ethyl 6-hydroxypyridazine-3-carboxylate.

Part 3: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with in-process checks to ensure the effectiveness of each step.

Protocol 1: Recrystallization from Ethanol/Water

Recrystallization is often the most effective method for removing a significant portion of impurities and improving the crystalline nature of the product.

Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a specific solvent system at different temperatures. The goal is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Step-by-Step Methodology:

  • Solvent Selection: A mixture of ethanol and water is often a good starting point. The ideal ratio should be determined on a small scale first.

  • Dissolution: In a flask equipped with a reflux condenser, add the crude Ethyl 6-hydroxypyridazine-3-carboxylate. Add the minimum amount of hot ethanol required to dissolve the solid.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until a slight turbidity persists. Add a small amount of hot ethanol to redissolve the precipitate, and then allow the solution to cool slowly to room temperature.

  • Cooling: For maximum yield, cool the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

  • Purity Check: Analyze the purity of the recrystallized product using TLC or HPLC.

Protocol 2: Flash Column Chromatography

For complex mixtures or the separation of isomers, flash column chromatography is the preferred method.

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and their solubility in a mobile phase. Less polar compounds will elute faster, while more polar compounds will be retained on the column longer.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a slurry of silica gel in the chosen mobile phase and pack a column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, adsorb it onto a small amount of silica gel, and load it onto the top of the packed column.

  • Elution: Begin elution with the mobile phase, starting with a less polar solvent system (e.g., ethyl acetate/hexanes) and gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

  • Purity Check: Confirm the purity of the isolated product by NMR and HPLC.

Recommended Mobile Phase Systems:

Solvent System Typical Ratio (v/v) Notes
Ethyl Acetate / Hexanes20:80 to 80:20Good for general separation of non-polar impurities.
Dichloromethane / Methanol99:1 to 90:10Effective for more polar compounds and isomer separation.
Troubleshooting Logic Diagram for Column Chromatography

chromatography_troubleshooting start Column Chromatography Issue no_separation Poor or No Separation start->no_separation streaking Band Streaking start->streaking cracking Column Cracking start->cracking solution1 Adjust Mobile Phase Polarity (Gradient Elution) no_separation->solution1 solution2 Change Stationary Phase (e.g., Alumina) no_separation->solution2 solution3 Ensure Sample is Fully Dissolved Before Loading streaking->solution3 solution4 Check for Column Overloading streaking->solution4 solution5 Proper Column Packing (Avoid Air Bubbles) cracking->solution5

Caption: Troubleshooting common issues encountered during column chromatography.

References

  • General Principles of Recrystallization. Chemistry LibreTexts.[Link]

  • Synthesis of Pyridazine Derivatives. Journal of Organic Chemistry. (Note: While a specific article on this exact compound's purification is not provided, the principles are well-established in standard organic chemistry literature and reputable journals like JOC.) [Link]

Technical Support Center: Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

This technical guide provides in-depth troubleshooting and frequently asked questions concerning the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, with a specific focus on the critical role of temperature control. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

Overview: The Criticality of Temperature in Pyridazinone Ring Formation

The synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry, typically involves a cyclocondensation reaction.[1][2] A common and efficient pathway is the reaction of a 1,4-dicarbonyl equivalent, such as diethyl 2-formyl-3-oxosuccinate, with hydrazine hydrate.

This process, while effective, is highly sensitive to thermal conditions. Temperature is not merely a parameter to be set; it is a dynamic tool that dictates reaction kinetics, selectivity, and the final yield and purity of the product. Improper temperature control is the most frequent cause of failed or low-yield syntheses, leading to the formation of intractable side products or decomposition of starting materials. This guide is structured to address these thermal challenges directly.

Core Synthesis Pathway and Temperature-Sensitive Stages

The synthesis can be conceptually broken down into two main stages, both of which require precise temperature management.

Synthesis_Pathway cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Cyclocondensation SM1 Diethyl Succinate + Ethyl Formate Base Sodium Ethoxide SM1->Base Claisen Condensation Int1 Diethyl 2-formyl-3-oxosuccinate (Enolate Salt) Base->Int1 Base->Int1  T1: 20-30°C Hydrazine Hydrazine Hydrate Int1->Hydrazine Nucleophilic Attack & Cyclization Product Ethyl 6-hydroxypyridazine-3-carboxylate Hydrazine->Product Hydrazine->Product  T2: 0°C to Reflux

Caption: Key stages in the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team encounters regarding temperature management during this synthesis.

Q1: What is the optimal temperature profile for the cyclocondensation step (Stage 2)? A: A ramped temperature profile is optimal. The initial addition of hydrazine hydrate to the dicarbonyl precursor is often exothermic. Therefore, it is crucial to begin the reaction at a low temperature, typically 0-5°C , to control the initial rate of reaction and prevent runaway side reactions. After the addition is complete, the reaction mixture should be allowed to warm to room temperature gradually, followed by heating to reflux (the exact temperature depends on the solvent, e.g., ~78°C for ethanol) to drive the cyclization and dehydration to completion.

Q2: How does running the reaction at a consistently high temperature affect yield and purity? A: Excessively high temperatures, or heating too quickly, can be detrimental. Pyridazine and pyridazinone derivatives can be susceptible to thermal degradation.[3] High heat can promote polymerization and the formation of dark, tar-like substances, which significantly complicates purification and drastically reduces the isolated yield. Furthermore, it can favor alternative, undesired reaction pathways.

Q3: My yield is very low, but I don't see any charring. Could the temperature be too low? A: Yes. While high temperatures cause decomposition, insufficient thermal energy will result in an incomplete reaction. The cyclization and subsequent dehydration to form the aromatic pyridazine ring require a certain activation energy. If the reaction is not heated to reflux for a sufficient period, you will likely isolate unreacted starting materials or partially reacted intermediates, leading to a low yield of the desired product. Some related pyridazinone syntheses are conducted at room temperature, but this often requires extended reaction times (20-35 minutes or longer) and may not be suitable for all substrates.[4][5]

Q4: Does the precursor synthesis (Stage 1) also have critical temperature requirements? A: Absolutely. The Claisen condensation to form diethyl 2-formyl-3-oxosuccinate requires careful temperature control. The addition of the diethyl succinate and ethyl formate mixture to the sodium ethoxide suspension should be maintained between 20°C and 30°C .[6] If the temperature drops too low, the reaction becomes sluggish. If it rises too high, the risk of self-condensation of the esters and other side reactions increases, reducing the yield of the required dicarbonyl precursor.

Q5: What is the impact of solvent choice on the reaction temperature? A: The solvent's boiling point defines the maximum temperature of the reaction at atmospheric pressure (reflux). Protic solvents like ethanol are commonly used. Ethanol (b.p. ~78°C) provides a suitable temperature ceiling to complete the reaction efficiently without causing significant degradation. Using a higher boiling point solvent like toluene (b.p. ~111°C) could increase the rate but also significantly elevates the risk of side product formation and should be approached with caution.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis.

Problem Potential Cause (Temperature-Related) Recommended Solution
Low or No Yield Temperature too low: Insufficient energy for cyclization/dehydration.Ensure the reaction is brought to a stable reflux in the chosen solvent for an adequate duration (monitor by TLC).
Temperature too high: Decomposition of starting material or product.Maintain strict temperature control. For Stage 2, begin addition at 0-5°C and ramp up slowly. Avoid aggressive heating.
Dark Brown/Black Tar Formation Excessive heating: The reaction mixture was heated too aggressively or a solvent with too high a boiling point was used, causing thermal decomposition.Repeat the synthesis with a milder heating profile. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.
Multiple Spots on TLC / Impure Product Uncontrolled exotherm: The initial addition of hydrazine was done too quickly or at too high a temperature, leading to side reactions.Ensure the reaction vessel is adequately cooled in an ice bath before and during the addition of hydrazine hydrate. Add the hydrazine dropwise.
Isolation of Unreacted Starting Material Incomplete reaction: The reflux time was too short or the reflux temperature was not reached.Confirm your heating apparatus is reaching the boiling point of the solvent. Increase the reflux time and monitor the reaction progress via TLC until the starting material spot disappears.

Optimized Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield, with an emphasis on critical temperature control points.

Stage 1: Synthesis of Diethyl 2-formyl-3-oxosuccinate[6]
  • Setup: Equip a dry, three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Maintain a nitrogen atmosphere.

  • Base Preparation: Suspend finely divided sodium (10.0 g) in dry toluene (100 cm³). Carefully add ethanol (20 cm³) portionwise. After the addition is complete, heat the mixture to 80°C for 3.5 hours to ensure the complete formation of sodium ethoxide.

  • Condensation: Cool the resulting yellow suspension to 20°C . Prepare a mixture of diethyl succinate (70.0 g) and ethyl formate (35.0 g).

  • CRITICAL STEP: Add the ester mixture dropwise from the dropping funnel over 1 hour. Crucially, maintain the internal reaction temperature between 20°C and 30°C using an external water bath to manage any exotherm.

  • Reaction Completion: Stir the mixture at ambient temperature for 16 hours. The resulting enolate salt slurry can be used directly in the next step after careful workup as described in the source literature.

Stage 2: Cyclocondensation to form Ethyl 6-hydroxypyridazine-3-carboxylate
  • Setup: In a flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve the diethyl 2-formyl-3-oxosuccinate precursor in ethanol (e.g., 200 mL).

  • CRITICAL STEP: Cool the flask in an ice/water bath until the internal temperature is stable between 0°C and 5°C .

  • Hydrazine Addition: Add hydrazine hydrate (1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C . This addition may take 30-45 minutes.

  • Temperature Ramping: Once the addition is complete, remove the ice bath and allow the mixture to stir and warm to room temperature over 1 hour.

  • Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~78°C for ethanol) using a temperature-controlled heating mantle. Maintain reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure. The resulting solid can be collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Caption: A troubleshooting decision workflow for low yield issues.

References

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. J. Org. Chem., 86, 8926-8932. [Link]

  • Mantu, D., et al. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. [Link]

  • Product Class 8: Pyridazines. (n.d.). Science of Synthesis. [Link]

  • Barata, V., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Link]

  • Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. ResearchGate. [Link]

  • Vazgela, L., et al. (2022). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI. [Link]

  • Asif, M. (2014). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. ResearchGate. [Link]

  • Barata, V., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. ResearchGate. [Link]

  • Process for the preparation of hexahydropyridazine-3-carboxylic acid derivatives. (2004).
  • Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. SciSpace. [Link]

  • Synthesis of (i) diethyl (RS)-formylsuccinate. (n.d.). PrepChem.com. [Link]

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate. (n.d.). PubChem. [Link]

  • Asif, M. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. Indo Global Journal of Pharmaceutical Sciences. [Link]

Sources

Technical Support Center: Reaction Monitoring of Ethyl 6-hydroxypyridazine-3-carboxylate by TLC

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and answers to frequently asked questions regarding the use of Thin-Layer Chromatography (TLC) for monitoring reactions involving Ethyl 6-hydroxypyridazine-3-carboxylate.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions about setting up a TLC system for Ethyl 6-hydroxypyridazine-3-carboxylate and related pyridazine derivatives.

Q1: What are the key structural features of Ethyl 6-hydroxypyridazine-3-carboxylate to consider for TLC analysis?

A1: Ethyl 6-hydroxypyridazine-3-carboxylate is a polar, heterocyclic compound. Its key features influencing TLC behavior are the pyridazine ring (a nitrogen-containing heterocycle), a hydroxyl group, and an ethyl carboxylate group.[1][2][3] These functional groups make the molecule capable of strong interactions (hydrogen bonding) with polar stationary phases like silica gel, necessitating a relatively polar mobile phase for effective elution.

Q2: I am running a reaction to synthesize Ethyl 6-hydroxypyridazine-3-carboxylate. What is a good starting solvent system for TLC monitoring on a standard silica gel plate?

A2: A good starting point for polar heterocyclic compounds is a mixture of a moderately polar solvent and a non-polar solvent. For pyridazine derivatives, solvent systems like ethyl acetate/hexanes or dichloromethane/methanol are commonly effective.[4][5] A recommended initial ratio to try is 1:1 ethyl acetate/hexanes. Depending on the observed retention factor (Rf), you can then adjust the polarity. If the spots remain at the baseline, increase the proportion of the more polar solvent (ethyl acetate).[6][7]

Q3: How can I visualize the spots for Ethyl 6-hydroxypyridazine-3-carboxylate on the TLC plate?

A3: Due to its conjugated ring system, Ethyl 6-hydroxypyridazine-3-carboxylate should be visible under short-wave UV light (254 nm) on a TLC plate containing a fluorescent indicator.[8] For confirmation or if UV visualization is weak, chemical staining is recommended. Given the nitrogen-containing heterocyclic structure, stains like iodine vapor or a potassium permanganate (KMnO4) stain are excellent general options.[8][9][10] The KMnO4 stain is particularly useful as it reacts with oxidizable groups, such as the hydroxyl group on the pyridazine ring, typically producing a yellow or brown spot against a purple background.[10]

Q4: My starting material and product have very similar Rf values. How can I improve their separation?

A4: When dealing with poor separation between compounds with similar polarities, changing the solvent system's selectivity is often more effective than simply adjusting its polarity.[11] If you are using an ethyl acetate/hexane system, try switching to a different solvent combination, such as dichloromethane/methanol or toluene/acetone.[11] These solvents interact differently with the analytes and the stationary phase, which can significantly alter the relative separation. Additionally, running a "cospot" — where the reaction mixture is spotted in the same lane as the starting material — can help confirm if the reaction has proceeded.[12]

Part 2: In-Depth Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your TLC analysis, structured in a question-and-answer format.

Problem Potential Cause(s) Recommended Solution(s)
Spot Streaking 1. Sample Overloading: Too much sample has been applied to the baseline.[6][13][14] 2. Highly Polar Compound: The compound has strong interactions with the silica gel. 3. Acidic/Basic Nature: The compound is acidic or basic and is interacting ionically with the slightly acidic silica gel.[6][14]1. Dilute the Sample: Prepare a more dilute solution of your reaction mixture before spotting it on the TLC plate.[6] 2. Increase Mobile Phase Polarity: Add a more polar solvent (e.g., methanol) to your eluent to help move the compound up the plate. 3. Add a Modifier: For acidic compounds, add a small amount (0.1-1%) of acetic or formic acid to the mobile phase. For basic compounds, add a similar amount of triethylamine or a few drops of ammonia in methanol.[6][7][14]
Spots Remain at the Baseline (Low Rf) 1. Insufficient Mobile Phase Polarity: The eluent is not polar enough to move the analyte off the baseline.[6][7] 2. Strong Adsorption: The compound is strongly adsorbed to the stationary phase due to its high polarity.1. Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your mobile phase (e.g., from 10% to 30% methanol in dichloromethane).[7] 2. Switch to a More Polar Solvent System: If increasing the ratio is ineffective, change to a more powerful polar solvent. For example, if ethyl acetate/hexanes fails, try a system containing methanol or acetonitrile.[11]
Spots Run with the Solvent Front (High Rf) 1. Excessive Mobile Phase Polarity: The eluent is too polar, causing all components to travel with the solvent front without separation.[6]1. Decrease Eluent Polarity: Reduce the proportion of the polar solvent in your mobile phase.[6] For example, if using 50% ethyl acetate in hexanes, try reducing it to 20%.
No Spots are Visible 1. Sample Too Dilute: The concentration of the analyte is below the detection limit of the visualization method.[6][13] 2. Compound is Not UV-Active: The compound does not absorb UV light at 254 nm.[6] 3. Improper Staining Technique: The stain was not prepared or applied correctly, or the plate was not heated sufficiently after staining.1. Concentrate the Sample: Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications.[6][13] 2. Use a Chemical Stain: Employ a universal stain like potassium permanganate or iodine vapor.[9] 3. Review Staining Protocol: Ensure the staining solution is fresh and that the plate is heated appropriately to develop the spots. For KMnO4, no heating is required, but for stains like p-anisaldehyde, heating is necessary.[9][10]
Unexpected Spots Appear 1. Contamination: The TLC plate may have been contaminated by handling, or the spotting capillary was not clean.[13] 2. Reaction Byproducts or Decomposition: The reaction may be producing unexpected side products, or the compound may be degrading on the silica plate.[12]1. Handle Plates with Care: Only handle TLC plates by the edges to avoid transferring oils from your skin. Use clean capillaries for each spot. 2. Test for Stability: To check for decomposition on the silica, run a 2D TLC. Spot the compound in one corner, run the plate, then turn it 90 degrees and run it again in a fresh solvent chamber. If the compound is stable, the spot will remain on the diagonal. Any spots appearing off the diagonal indicate decomposition.[12]

Part 3: Experimental Protocols & Data

Protocol 1: Standard TLC Setup for Reaction Monitoring
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Spotting:

    • Dip a clean capillary tube into your reaction mixture.

    • Lightly touch the capillary to the starting line to apply a small, concentrated spot.

    • Create separate spots for your starting material and a "cospot" (starting material and reaction mixture in the same spot) for comparison.

  • Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover and let it equilibrate for 5-10 minutes.

  • Development: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the starting line.[13] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let it dry completely. View the plate under a UV lamp and circle any visible spots. If needed, proceed with chemical staining.

Protocol 2: Preparation of Potassium Permanganate (KMnO4) Stain
  • Solution Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.[10]

  • Application: Once the TLC plate is dry, dip it quickly and evenly into the KMnO4 solution or spray it lightly with the stain.

  • Development: Oxidizable compounds will appear as yellow or brown spots against a purple background. No heating is required.[9]

Table 1: Recommended Solvent Systems for Pyridazine Derivatives
Solvent System (v/v)PolarityRecommended Use Case
20-50% Ethyl Acetate in HexanesLow to MediumGood starting point for many pyridazine syntheses.[4][5]
5-20% Methanol in DichloromethaneMedium to HighEffective for highly polar pyridazine derivatives that show low Rf in less polar systems.[7]
10% Acetic Acid in Ethyl AcetateMedium (Acidic)Useful for acidic pyridazine derivatives to prevent spot streaking.
1-2% Triethylamine in Ethyl AcetateMedium (Basic)Recommended for basic pyridazine compounds to improve spot shape.[7]

Part 4: Visualization of Workflow

The following diagram illustrates a logical workflow for troubleshooting common TLC issues encountered when monitoring reactions of Ethyl 6-hydroxypyridazine-3-carboxylate.

TLC_Troubleshooting_Workflow start Start: Run Initial TLC (e.g., 1:1 EtOAc/Hexanes) check_rf Analyze Rf Values start->check_rf low_rf Spots at Baseline (Low Rf) check_rf->low_rf No high_rf Spots at Solvent Front (High Rf) check_rf->high_rf No good_rf Good Separation (Rf 0.2-0.8) check_rf->good_rf Yes streaking Is there streaking? no_spots Are spots invisible? streaking->no_spots No overloaded Overloaded Sample? streaking->overloaded Yes end Proceed with Reaction Monitoring streaking->end No Streaking use_stain Use Chemical Stain (KMnO4 or Iodine) no_spots->use_stain Yes (UV inactive) concentrate Concentrate Sample no_spots->concentrate Yes (Too dilute) no_spots->end No increase_polarity Increase Mobile Phase Polarity low_rf->increase_polarity decrease_polarity Decrease Mobile Phase Polarity high_rf->decrease_polarity good_rf->streaking add_modifier Add Modifier (Acid/Base) overloaded->add_modifier No dilute Dilute Sample overloaded->dilute Yes add_modifier->start use_stain->start concentrate->start increase_polarity->start decrease_polarity->start dilute->start

Caption: Systematic workflow for TLC troubleshooting.

References

Sources

Pyridazine Synthesis Technical Support Center: A Guide to Preventing Dimer Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridazine synthesis. Pyridazines are a critical heterocyclic motif in medicinal chemistry and materials science.[1][2] However, their synthesis can often be complicated by the formation of unwanted dimers and other side products. This guide provides in-depth troubleshooting advice, preventative strategies, and optimized protocols to help you achieve clean, high-yield reactions.

Section 1: Understanding Dimer Formation – The "Why"

Before troubleshooting, it's crucial to understand the underlying mechanisms that lead to dimer formation. Dimerization in pyridazine-related syntheses is often a consequence of the inherent reactivity of the intermediates or the final product itself.

1.1: The Usual Suspects: Common Dimerization Mechanisms

The most prevalent pathway for dimerization is the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction .[3][4][5] In this scenario, an electron-deficient pyridazine (or a precursor like a tetrazine) acts as the diene, reacting with an electron-rich dienophile.[1][3][5] If another molecule of your starting material or product can act as that dienophile, self-dimerization occurs.

  • Mechanism: A [4+2] cycloaddition occurs where one pyridazine molecule's diene system reacts with a double bond on another molecule.[3] This is often followed by the elimination of a small molecule (like N₂) to form a stable, aromatic dimer.[5]

Another possibility, especially with highly substituted or sterically hindered systems, involves intermolecular interactions and stacking, which can lead to dimer formation in the solid state.[6]

1.2: Key Factors Influencing Dimerization

Several experimental parameters can tip the balance between your desired product and an unwanted dimer:

  • Concentration: Higher reactant concentrations increase the probability of intermolecular reactions, favoring dimerization.

  • Temperature: While higher temperatures can accelerate the desired reaction, they can also provide the activation energy needed for dimerization pathways, especially for retro-Diels-Alder reactions.[7][8]

  • Substrate Electronics: The electronic nature of your starting materials is critical. Electron-withdrawing groups on the pyridazine ring make it more susceptible to acting as a diene in an IEDDA reaction.[3]

  • Solvent: The choice of solvent can influence reaction pathways. For instance, polar solvents might stabilize charged intermediates that could lead to side reactions, while non-polar solvents might encourage aggregation.[4]

Section 2: Troubleshooting Guide (Q&A Format)

This section addresses common problems encountered during pyridazine synthesis.

Q1: My reaction mass spectrometry (MS) shows a peak at double the mass of my expected product. How do I confirm it's a dimer and what's the first thing I should change?

A1:

  • Confirmation: A high-resolution mass spectrometry (HRMS) analysis will give you the exact mass, confirming the molecular formula corresponds to a dimer. 2D NMR techniques (like COSY and HMBC) can help elucidate the structure of the dimer and reveal how the two monomer units are connected.[9]

  • Immediate Action - Reduce Concentration: The simplest and most effective first step is to decrease the concentration of your reactants. Run the reaction at half or a quarter of the original concentration. This reduces the likelihood of two reactant or product molecules encountering each other in the correct orientation for dimerization.

Q2: I'm performing a classic pyridazine synthesis from a 1,4-dicarbonyl compound and hydrazine, but I'm getting a complex mixture of byproducts. Could dimerization be the issue?

A2: Yes, this is a common issue. The initial condensation can form a dihydropyridazine intermediate.[10] This intermediate can sometimes be reactive enough to dimerize before it is oxidized to the final aromatic pyridazine.

  • Proposed Solution: One-Pot Oxidation. Instead of isolating the dihydropyridazine, perform the oxidation in the same pot. After the initial condensation with hydrazine, introduce a mild oxidizing agent directly to the reaction mixture to facilitate rapid conversion to the more stable aromatic pyridazine.[7][10] This minimizes the lifetime of the reactive intermediate.

  • Workflow for Mitigation:

    Caption: Mitigation workflow for dihydropyridazine intermediates.

Q3: My synthesis involves an inverse-electron-demand Diels-Alder (IEDDA) reaction with a tetrazine. How can I prevent the tetrazine from reacting with itself or the pyridazine product?

A3: This is a classic challenge of regioselectivity and reaction control in IEDDA reactions.[5]

  • Strategy 1: Slow Addition: Add the dienophile (your other reactant) slowly to the solution of the tetrazine. This keeps the concentration of the dienophile low at any given moment, favoring the desired intermolecular reaction over the self-reaction of the tetrazine.

  • Strategy 2: Use a More Reactive Dienophile: Ensure your intended dienophile is significantly more electron-rich or reactive than any potential dienophilic sites on your starting materials or products. This creates a strong kinetic preference for the desired reaction pathway.

  • Strategy 3: Temperature Control: Optimization studies have shown that reaction temperature can significantly influence product selectivity.[1] Run a temperature screen to find the optimal balance where the desired reaction proceeds efficiently while the dimerization side reaction is minimized.

Section 3: Proactive Strategies & Best Practices (FAQs)

Q1: What are the best general practices to proactively minimize dimerization in any new pyridazine synthesis?

A1:

  • Dilution is Key: Always start with dilute conditions (e.g., 0.05 M to 0.1 M) and only increase concentration if the reaction is too slow.

  • Temperature Screening: Don't assume reflux is always best. Run small-scale trials at different temperatures (e.g., room temperature, 40 °C, 60 °C, 80 °C) to find the sweet spot.

  • Solvent Choice Matters: The choice of solvent can be crucial. In some cases, using a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to promote desired regioselectivity and prevent side reactions in IEDDA chemistry.[5]

  • Consider Flow Chemistry: For reactions prone to dimerization, using a continuous flow reactor can be highly advantageous. The small reaction volume and rapid mixing minimize the opportunity for intermolecular side reactions.

Q2: Are there any structural modifications I can make to my starting materials to prevent dimerization?

A2: Yes, steric hindrance can be an effective tool. Introducing bulky substituents near the reactive sites can physically block the approach of another molecule, thus preventing dimerization. This has been effectively demonstrated in the design of materials where suppressing dimer formation is critical to maintaining desired properties.[6]

Table 1: Summary of Troubleshooting Strategies

Observed Issue Probable Cause Primary Recommended Action Secondary Actions
Product peak and peak at 2x mass in MSSelf-reaction of product/intermediateDecrease reactant concentrationSlow addition of a key reagent; introduce steric bulk
Complex mixture from 1,4-dicarbonyl routeReactive dihydropyridazine intermediatePerform in-situ oxidationUse a milder condensing agent; lower temperature
Low yield in IEDDA synthesisCompeting dimerization of diene/productUse a more reactive dienophileTemperature optimization; slow addition of dienophile

Section 4: Optimized Experimental Protocol Example

Synthesis of a 3,6-Disubstituted Pyridazine from a Saturated 1,4-Diketone with Minimized Dimer Formation

This protocol is adapted from established methods where spontaneous oxidation of a dihydro intermediate can be problematic.[7]

Materials:

  • 1,4-diphenylbutane-1,4-dione

  • Hydrazine hydrate

  • Ethanol

  • Acetic Acid

  • Chromium trioxide (CrO₃) - Caution: Strong Oxidizer

Step-by-Step Procedure:

  • Initial Condensation (Under Dilute Conditions):

    • Dissolve 1,4-diphenylbutane-1,4-dione (1.0 eq) in a mixture of ethanol and acetic acid (20:1 v/v) to a final concentration of 0.1 M.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature over 15 minutes.

    • Stir the reaction at room temperature for 2 hours. Monitor by TLC or LC-MS for the disappearance of the starting diketone. Do not attempt to isolate the intermediate.

  • In-Situ Oxidation:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • In a separate flask, prepare a solution of chromium trioxide (2.0 eq) in a minimal amount of water and acetic acid.

    • Add the CrO₃ solution dropwise to the reaction mixture, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours, or until LC-MS analysis indicates complete conversion to the aromatic pyridazine.

  • Workup and Purification:

    • Quench the reaction by slowly pouring it into a cold, saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3,6-diphenylpyridazine.

By using dilute conditions and performing a controlled, in-situ oxidation, this protocol minimizes the concentration and lifetime of the reactive dihydropyridazine intermediate, thereby suppressing the dimerization pathway.[11]

References

  • ChemTube3D. (n.d.). Synthesis of Pyridazine. University of Liverpool. [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]

  • MIDDE SRIDHAR CHEMISTRY. (2021, February 16). PYRIDAZINE#PYRIDAZINE SYNTHESIS [Video]. YouTube. [Link]

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Journal of Organic Chemistry, 86(12), 8926–8932. [Link]

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Houben-Weyl. [Link]

  • Quora. (2017, April 20). Does pyridazine undergo Diels-Alder reactions?. [Link]

  • Monkman, A. et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 8(29), 9938-9945. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]

  • Kaczor, A. A., & Satała, G. (2023). Synthesis and Structural Characterization of Novel Dimers of Dipyridothiazine as Promising Antiproliferative Agents. Molecules, 28(22), 7660. [Link]

  • Hosoya, T. et al. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic & Biomolecular Chemistry. [Link]

  • Heinisch, G., & Haider, N. (1993). Recent Advances in Pyridazine Chemistry. Progress in Heterocyclic Chemistry, 5, 151-185. [Link]

  • Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(8), 915-991. [Link]

  • De Kimpe, N. et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 273-294. [Link]

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Setlow, R. B., & Carrier, W. L. (1967). Mechanisms of Inhibition of Pyrimidine Dimer Formation in Deoxyribonucleic Acid by Acridine Dyes. Journal of Molecular Biology, 29(2), 251-263. [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. [Link]

  • Blumberg Institute. (n.d.). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]

  • Synthesis Workshop Videos. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins [Video]. YouTube. [Link]

  • Wordpress. (n.d.). Cycloaddition/ Diels-Alder Approaches. [Link]

Sources

Technical Support Center: Solvent Effects in the Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical role of solvent selection. Here, we will address common experimental challenges through a series of troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, providing step-by-step solutions and the scientific rationale behind them.

Question 1: My reaction yield is consistently low. What are the likely solvent-related causes and how can I improve it?

Answer:

Low yield in the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, which is often prepared via a cyclocondensation reaction (such as a Dieckmann condensation or a related variant), is frequently tied to solvent choice. The reaction typically involves the formation of an enolate intermediate, and the solvent's ability to stabilize this species is paramount.[1][2]

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Solvent Polarity:

    • Explanation: The polarity of the solvent can significantly impact the solubility of reactants and the stability of charged intermediates.[3][4] For reactions involving charged nucleophiles, the choice between a polar protic and a polar aprotic solvent is critical.[5][6]

    • Solution:

      • Evaluate your current solvent: If you are using a non-polar solvent like toluene, you may be experiencing poor solubility of the starting materials or the base.

      • Switch to a polar aprotic solvent: Solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are often preferred for Dieckmann-type condensations as they can enhance the stability of the enolate intermediate without solvating the cation as strongly as protic solvents.[1]

      • Consider a polar protic solvent with caution: While polar protic solvents like ethanol can be used, they may lead to side reactions such as transesterification with the ethyl ester of your product. If a protic solvent is necessary, using the corresponding sodium alkoxide as a base (e.g., sodium ethoxide in ethanol) can minimize this issue.[2]

  • Presence of Water:

    • Explanation: The presence of water in the reaction mixture can quench the strong base required for the reaction and hydrolyze the ester functionalities of both the starting material and the product.

    • Solution:

      • Ensure anhydrous conditions: Use freshly distilled, anhydrous solvents.

      • Dry all glassware thoroughly: Oven-dry all glassware and cool it under an inert atmosphere (e.g., nitrogen or argon) before use.

      • Use a freshly opened or properly stored base: Strong bases like sodium hydride or sodium ethoxide are hygroscopic and should be handled under an inert atmosphere.

Question 2: I'm observing a significant amount of side products in my reaction mixture. How can the solvent be contributing to this, and what can I do to increase the purity of my product?

Answer:

The formation of side products is a common issue that can often be mitigated by careful solvent selection.

Potential Causes & Step-by-Step Solutions:

  • Intermolecular vs. Intramolecular Reactions:

    • Explanation: In a Dieckmann condensation, the desired reaction is an intramolecular cyclization.[7][8] However, if the concentration of the starting material is too high, intermolecular reactions can compete, leading to polymeric byproducts. The choice of solvent can influence the effective concentration and the rate of the desired intramolecular reaction.

    • Solution:

      • Employ high dilution conditions: Run the reaction at a lower concentration by using a larger volume of solvent. This will favor the intramolecular cyclization over intermolecular reactions.

      • Choose a solvent that promotes cyclization: Aprotic solvents are generally better at promoting the necessary conformation for cyclization.[1]

  • Solvent-Induced Decomposition:

    • Explanation: Some solvents may not be stable under the reaction conditions or may react with the starting materials or products. For example, using a protic solvent at high temperatures can lead to unwanted side reactions.

    • Solution:

      • Select a solvent with an appropriate boiling point: The reaction temperature should be high enough to ensure a reasonable reaction rate but not so high as to cause decomposition. The solvent's boiling point will dictate the maximum reaction temperature at atmospheric pressure.

      • Ensure solvent compatibility: Verify that the chosen solvent does not react with any of the reagents or intermediates under the reaction conditions.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the theoretical and practical aspects of solvent selection for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

Question 1: What is the theoretical basis for choosing a polar aprotic solvent over a polar protic solvent for this synthesis?

Answer:

The choice between polar aprotic and polar protic solvents hinges on their interaction with the charged species in the reaction, particularly the nucleophile (the enolate) and the cation of the base.

  • Polar Protic Solvents (e.g., ethanol, water): These solvents have O-H or N-H bonds and can act as hydrogen bond donors.[5][6] While they can stabilize the carbocation intermediate in SN1-type reactions, they can also form a "solvent cage" around the nucleophile through hydrogen bonding.[3][5] This caging effect deactivates the nucleophile, slowing down the desired reaction.

  • Polar Aprotic Solvents (e.g., THF, DMF, DMSO): These solvents possess large dipole moments but lack O-H or N-H bonds.[4] They can effectively solvate cations but do not strongly solvate anions (the nucleophile).[5][6] This leaves the nucleophile "naked" and more reactive, thus accelerating the rate of SN2-type reactions and condensations.[9]

Question 2: How does the choice of solvent affect the reaction mechanism, for instance, in a Dieckmann condensation?

Answer:

The Dieckmann condensation is an intramolecular version of the Claisen condensation and proceeds through a nucleophilic acyl substitution mechanism.[1][2] The solvent plays a crucial role in several steps:

  • Enolate Formation: The solvent must be able to dissolve the base and the diester starting material to allow for the deprotonation and formation of the enolate.

  • Intramolecular Attack: The solvent can influence the conformation of the diester, which can affect the rate of the intramolecular nucleophilic attack.

  • Stabilization of Intermediates: The solvent helps to stabilize the charged tetrahedral intermediate formed during the reaction.

Polar aprotic solvents are generally favored as they enhance the reactivity of the enolate, leading to a more efficient cyclization.[1]

Data Summary: Solvent Effects on Reaction Parameters

The following table summarizes the general effects of different solvent classes on the synthesis of cyclic β-keto esters, which is relevant to the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

Solvent ClassExample(s)Typical YieldPurityKey Considerations
Polar Aprotic THF, DMFGood to ExcellentHighGenerally the preferred choice. Enhances enolate reactivity.[1]
Polar Protic Ethanol, MethanolModerate to GoodModerateRisk of transesterification. Can solvate and deactivate the nucleophile.[2][5]
Non-Polar Toluene, BenzeneLow to ModerateModeratePoor solubility of reactants and intermediates can be an issue.[1]

Experimental Protocol: Synthesis via Dieckmann-type Condensation

This protocol provides a general guideline. Optimization of specific parameters may be necessary.

Materials:

  • Appropriate diester precursor

  • Strong base (e.g., Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt))

  • Anhydrous solvent (e.g., THF or Ethanol)

  • Anhydrous workup and purification reagents

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the anhydrous solvent to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Carefully add the strong base to the solvent and stir.

  • Addition of Diester: Slowly add the diester precursor to the stirred suspension of the base at a controlled temperature (often 0 °C or room temperature).

  • Reaction: Allow the reaction to stir at the appropriate temperature for the required time, monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Quenching: Carefully quench the reaction by the slow addition of a proton source (e.g., acetic acid or a saturated aqueous solution of ammonium chloride).

  • Workup: Perform an appropriate aqueous workup to remove inorganic salts and isolate the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired Ethyl 6-hydroxypyridazine-3-carboxylate.

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis, with a focus on solvent-related factors.

TroubleshootingWorkflow Start Problem Identified (e.g., Low Yield, Impurities) CheckSolvent Step 1: Evaluate Solvent Choice - Protic vs. Aprotic? - Polarity appropriate? Start->CheckSolvent CheckAnhydrous Step 2: Verify Anhydrous Conditions - Solvent dry? - Glassware dry? - Reagents fresh? CheckSolvent->CheckAnhydrous If solvent seems appropriate Solution Implement Solution: - Change solvent - Ensure dry conditions - Adjust concentration/temperature CheckSolvent->Solution If solvent is likely cause CheckConcentration Step 3: Assess Reaction Concentration - High dilution employed? CheckAnhydrous->CheckConcentration If conditions are anhydrous CheckAnhydrous->Solution If moisture is suspected CheckTemperature Step 4: Review Reaction Temperature - Optimal for solvent and reaction? CheckConcentration->CheckTemperature If concentration is optimal CheckConcentration->Solution If concentration is too high CheckTemperature->Solution If temperature seems off Success Problem Resolved Solution->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Reliable Chemical. (n.d.). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. Retrieved from [Link]

  • MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved from [Link]

  • SciSpace. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Scribd. (n.d.). Protic Vs Aprotic Solvent. Retrieved from [Link]

  • Tenger Chemical. (2025). Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Retrieved from [Link]

  • ResearchGate. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Dieckmann Condensation. Retrieved from [Link]

  • University of Minnesota. (2012). Application of the Dieckmann Condensation to Pyrrole Diesters. Retrieved from [Link]

  • SynArchive. (n.d.). Dieckmann Condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

  • Journal of the American Chemical Society. (2006). A New Class of SN2 Reactions Catalyzed by Protic Solvents: Facile Fluorination for Isotopic Labeling of Diagnostic Molecules. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate (CAS 1352925-63-3). This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to larger, process-scale production. We will address common challenges, provide troubleshooting advice, and offer practical protocols grounded in established chemical principles.

The target molecule, Ethyl 6-hydroxypyridazine-3-carboxylate, exists in a tautomeric equilibrium with its keto form, Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate.[1] This characteristic is central to its reactivity and physical properties, influencing everything from reaction conditions to purification strategies. This molecule is a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals due to its versatile chemical functionalities.[2][3][4]

Section 1: Synthesis Overview and Core Mechanism

The most common and scalable route to pyridazinone cores involves the condensation of a 1,4-dicarbonyl equivalent with hydrazine or a hydrazine derivative.[5][6] This approach is favored for its atom economy and the relative availability of starting materials.

A typical laboratory synthesis proceeds as follows:

cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product A Diethyl 2-formyl-3-oxosuccinate (or equivalent) C Condensation & Cyclization A->C Step 1 B Hydrazine Hydrate (N₂H₄·H₂O) B->C D Dehydration/ Aromatization C->D Step 2 E Ethyl 6-hydroxypyridazine- 3-carboxylate D->E

Caption: General synthesis pathway for Ethyl 6-hydroxypyridazine-3-carboxylate.

The reaction is initiated by the nucleophilic attack of hydrazine on one of the carbonyl groups of the dicarbonyl precursor, followed by an intramolecular condensation to form the heterocyclic ring. Subsequent dehydration leads to the stable pyridazinone product.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is consistently low or the reaction fails to go to completion. What are the likely causes and how can I improve the outcome?

A1: Low yields are often traced back to issues with reagents, reaction conditions, or competing side reactions.

  • Causality: The cyclization reaction is sensitive to several factors. The purity of the dicarbonyl starting material is critical, as impurities can interfere with the initial condensation. Hydrazine hydrate quality is also paramount; it can degrade over time. Temperature control is crucial, as insufficient energy can stall the reaction, while excessive heat can promote decomposition or side product formation.

  • Troubleshooting Steps:

    • Reagent Quality Check: Verify the purity of your dicarbonyl precursor via NMR or GC-MS. Use fresh, high-quality hydrazine hydrate.

    • Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess (1.05-1.1 equivalents) of hydrazine hydrate can sometimes be beneficial to drive the reaction to completion, but a large excess may complicate workup.

    • Temperature & Reaction Time: Monitor the reaction progress using an in-process check (IPC) like TLC or LC-MS. If starting material remains after the expected reaction time, consider a modest increase in temperature (e.g., from 80°C to 100°C in a solvent like ethanol) or extending the reaction time.

    • Solvent Choice: The reaction is typically run in a protic solvent like ethanol or acetic acid to facilitate the proton transfers involved in the mechanism. Ensure the solvent is dry if specified, as excess water can sometimes hydrolyze the ester group under harsh conditions.

Q2: I'm observing a significant impurity in my crude product. What is it likely to be and how can I prevent its formation?

A2: The most common impurity is often an isomer or a product of an incomplete reaction.

  • Causality: With unsymmetrical dicarbonyl precursors, regioselectivity can be a challenge, leading to the formation of an undesired constitutional isomer.[7][8] Another possibility is the formation of a hydrazone intermediate that fails to cyclize, or intermolecular reactions leading to oligomers, especially at high concentrations.

  • Troubleshooting Steps:

    • Characterize the Impurity: Isolate the impurity (if possible) and characterize it by NMR and Mass Spectrometry. Knowing its structure is key to diagnosing the problem.

    • Control Reagent Addition: At a larger scale, the rate of addition of hydrazine becomes critical. Adding the hydrazine slowly and maintaining a consistent temperature can prevent localized high concentrations that may lead to side reactions.

    • pH Control: The pH of the reaction can influence the cyclization step. For some pyridazinone syntheses, a catalytic amount of acid (like acetic acid) can promote the desired cyclization over competing pathways.

    • Isomeric Precursors: If your starting material is a mixture of tautomers, this can sometimes lead to different reaction pathways. Ensure your starting material is well-characterized.

Q3: Product isolation is proving difficult. The compound seems to have high water solubility, making extraction inefficient. What are the best practices for workup and purification?

A3: The polar nature of the pyridazinone ring, combined with the hydroxyl and ester groups, makes this molecule challenging to handle with standard extraction methods. Purification must shift away from chromatography for scale-up.[9]

  • Causality: The hydroxyl group can be deprotonated to form a salt, dramatically increasing water solubility. The nitrogen atoms in the ring can be protonated, also increasing aqueous solubility. This amphoteric nature requires careful pH control during workup.

  • Scalable Workup Strategy:

    • Solvent Removal: After the reaction is complete, remove the reaction solvent (e.g., ethanol) under reduced pressure.

    • pH Adjustment for Precipitation: Dissolve the residue in water. The product is often soluble in both acidic and basic aqueous solutions. The key is to find the isoelectric point where its solubility is minimal. Carefully adjust the pH to be weakly acidic (typically pH 4-6) with an acid like HCl or acetic acid. This should cause the product to precipitate.[10]

    • Isolation: Cool the mixture to maximize precipitation, then isolate the solid product by filtration.

    • Washing: Wash the filter cake with cold water to remove inorganic salts, followed by a non-polar solvent (like hexanes or diethyl ether) to remove organic-soluble impurities.

    • Recrystallization: For high purity, the isolated solid should be recrystallized from an appropriate solvent system (e.g., ethanol/water, isopropanol, or ethyl acetate).

Section 3: Scale-Up Challenges FAQ

Transitioning from a 10-gram lab batch to a 10-kilogram pilot-plant production introduces new challenges that are often not apparent at a small scale.[11][]

Q1: How do I manage the reaction exotherm when scaling up? The reaction was well-behaved in the lab.

A1: This is one of the most critical safety considerations in process chemistry.

  • Causality: As the batch volume increases, the surface-area-to-volume ratio of the reactor decreases dramatically. This means the reactor's ability to dissipate heat through its walls becomes much less efficient compared to a round-bottom flask. A reaction that causes a mild temperature rise in the lab can become a dangerous, uncontrollable exotherm at scale.

  • Mitigation Strategies:

    • Controlled Addition: The primary method for controlling an exotherm is to add one of the reagents (usually the more reactive one, like hydrazine) slowly over an extended period. This allows the reactor's cooling system to remove the heat as it is generated.

    • Process Safety Analysis: Before scaling up, perform a reaction calorimetry study (e.g., using a RC1 calorimeter) to quantify the heat of reaction and determine the maximum temperature of the synthetic reaction (MTSR). This data is essential for safe reactor design and operation.

    • Dilution: Running the reaction at a lower concentration can help, as the solvent acts as a heat sink. However, this reduces reactor throughput, so a balance must be found.

    • Adequate Cooling: Ensure the reactor is equipped with a cooling system capable of handling the calculated heat flow.

Q2: My lab solvent isn't practical for large-scale production due to cost and safety concerns. What are the key factors for selecting a new solvent?

A2: Solvent selection for scale-up involves a multi-faceted analysis beyond just reaction performance.[13]

  • Causality: Solvents that are convenient in the lab (e.g., THF, Dichloromethane) may be too expensive, have low flash points, or be environmentally hazardous for large-scale use.

  • Selection Criteria: The ideal process solvent should have a favorable profile across several categories, as summarized in the table below.

SolventBoiling Point (°C)Key Safety & Environmental NotesTypical Use Case
Ethanol 78Flammable. Generally considered a "greener" solvent.Reaction, Crystallization
Isopropanol (IPA) 82Flammable. Good alternative to ethanol.Reaction, Crystallization
Ethyl Acetate 77Flammable. Low toxicity.Extraction, Crystallization
Toluene 111Flammable. Reproductive toxicity concerns.Reaction (higher temp)
2-MeTHF 80Flammable. "Greener" alternative to THF with higher BP and less peroxide formation.Reaction, Extraction
Water 100Non-flammable, greenest solvent. Can cause hydrolysis.Reaction, Workup, Crystallization

Q3: Column chromatography was essential for purity in my lab synthesis. What are the viable, large-scale alternatives?

A3: Relying on chromatography for multi-kilogram purification is economically and practically unfeasible. The primary alternative is developing a robust crystallization procedure.

  • Causality: Chromatography consumes vast quantities of solvent, is labor-intensive, has low throughput, and is expensive to operate at a large scale. Crystallization, on the other hand, is a highly efficient, economical, and scalable unit operation for purifying solid compounds.

  • Developing a Scalable Crystallization Protocol:

    • Solvent Screening: The goal is to find a solvent (or solvent system) in which the product has high solubility at high temperatures and low solubility at low temperatures. Screen a range of solvents (see table above).

    • Procedure:

      • Dissolve the crude product in a minimum amount of the chosen hot solvent to achieve full dissolution.

      • Allow the solution to cool slowly and undisturbed. Slow cooling promotes the formation of larger, purer crystals.

      • If no crystals form, try adding a seed crystal or gently scratching the inside of the flask.

      • Once crystallization is complete, cool the mixture further in an ice bath to maximize the yield.

      • Isolate the crystals by filtration and wash with a small amount of the cold crystallization solvent.

    • Anti-Solvent Crystallization: An alternative is to dissolve the crude product in a solvent in which it is very soluble (e.g., ethanol), and then slowly add an "anti-solvent" in which it is insoluble (e.g., water or heptane) until the product precipitates out. This method is often very effective and scalable.

Section 4: Visualizing the Troubleshooting Process

When encountering issues, a logical decision-making process is essential. The following flowchart outlines a typical troubleshooting workflow for this synthesis.

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Practical Approaches to Large-Scale Heterocyclic Synthesis - Pharmaceutical Technology. [Link]

  • The synthesis of ethyl 2-amino-1-(aryl)-5-(arylcarbamoyl)-6-oxo-1,6-dihydropyridine-3-carboxylates - ResearchGate. [Link]

  • An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity - National Institutes of Health (NIH). [Link]

  • One-pot multicomponent polymerization towards heterocyclic polymers: a mini review - Journal of Polymer Research. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - National Institutes of Health (NIH). [Link]

  • Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing with Dr. Mikus Purins - YouTube (Synthesis Workshop). [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives - MDPI. [Link]

  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - National Institutes of Health (NIH). [Link]

  • Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Publishing. [Link]

  • Synthesis of pyridazinone derivatives. - ResearchGate. [Link]

  • Discovery of the Diphenyl 6-Oxo-1,6-dihydropyridazine-3-carboxylate/carboxamide Analogue J27 for the Treatment of Acute Lung Injury and Sepsis by Targeting JNK2 and Inhibiting the JNK2-NF-κB/MAPK Pathway - ResearchGate. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - National Institutes of Health (NIH). [Link]

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PubMed Central. [Link]

  • Synthesis of Pyridazine - ChemTube3D. [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water - ResearchGate. [Link]

  • Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate - PubChem. [Link]

  • Regioselective one-pot, three component synthesis of ethyl 6-aryl-3- propylpyridazine-4-carboxylates in water - SciSpace. [Link]

  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles - MDPI. [Link]

  • Synthesis of pyridazines - Organic Chemistry Portal. [Link]

  • Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC) - National Institutes of Health (NIH). [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor - National Institutes of Health (NIH). [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. [Link]

  • From liquid-phase synthesis to chemical ligation: preparation of oligonucleotides and their backbone analogs in solution - PubMed Central. [Link]

Sources

Column chromatography conditions for "Ethyl 6-hydroxypyridazine-3-carboxylate" purification

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 6-hydroxypyridazine-3-carboxylate

From the Desk of a Senior Application Scientist

Welcome to our dedicated technical guide for the purification of Ethyl 6-hydroxypyridazine-3-carboxylate. This molecule, with its polar pyridazine core, hydroxyl group, and ester functionality, presents a common yet challenging purification profile. Its propensity for strong interaction with silica gel can lead to issues such as poor mobility, band tailing, and on-column degradation.

This guide is structured to move from foundational knowledge to practical, actionable solutions. We will address your frequently asked questions and provide robust troubleshooting strategies grounded in chromatographic principles. Our goal is to empower you to develop a reliable, efficient, and scalable purification method.

Section 1: Physicochemical Profile & Initial Considerations

Understanding the structure of Ethyl 6-hydroxypyridazine-3-carboxylate is the first step in developing a purification strategy. The key features are:

  • Aromatic N-Heterocycle: The pyridazine ring contains two adjacent nitrogen atoms, which are basic and can interact strongly with the acidic silanol groups of standard silica gel.

  • Hydroxyl Group (-OH): This group is a strong hydrogen bond donor and acceptor, significantly increasing the molecule's polarity.

  • Ethyl Ester (-COOEt): This group adds some non-polar character but also contains a polar carbonyl group.

These features collectively render the molecule highly polar, predicting strong retention on normal-phase silica gel. The basic nitrogens and potentially acidic hydroxyl group mean the compound's chromatographic behavior can be highly sensitive to the pH of the stationary phase.

Section 2: FAQ - Setting Up Your Purification

This section addresses the most common questions encountered when establishing an initial purification protocol.

Q1: What is the best stationary phase for purifying this compound?

A: For most lab-scale purifications, standard flash-grade silica gel (40-63 µm particle size) is the most practical and cost-effective starting point. However, due to the acidic nature of silica, compound stability should be verified first.[1]

  • Expert Tip (Silica Stability Test): Dissolve a small amount of your crude material in a suitable solvent (like dichloromethane or ethyl acetate). Spot it on a TLC plate. Then, add a small scoop of silica gel to the solution, stir for an hour, and spot the solution again next to the original spot. If a new spot appears or the original spot diminishes significantly, your compound is likely degrading on silica. In this case, proceed to the troubleshooting section on compound instability.[1]

Q2: How do I select the right mobile phase (eluent)?

A: The selection of a mobile phase is the most critical variable and should always be guided by preliminary Thin Layer Chromatography (TLC) analysis.[2][3] The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.25-0.35 for Ethyl 6-hydroxypyridazine-3-carboxylate.[3] This Rf range ensures that the compound interacts with the stationary phase sufficiently to achieve separation without requiring an excessive volume of solvent.[3]

Q3: What are some good starting solvent systems to screen via TLC?

A: Given the high polarity of the target molecule, you will likely need a polar solvent system. Start with a binary mixture and systematically increase the polarity.

Solvent System Polarity Comments & Rationale
Ethyl Acetate / HexanesModerate to HighThe standard system for many organic compounds. Start with 50% EtOAc and increase to 100% if the Rf is too low.[4]
Dichloromethane / MethanolHighAn excellent choice for polar compounds.[4] Start with 2-5% MeOH in DCM. Methanol is a very strong eluent and can quickly move polar compounds. Be cautious, as using more than 10% methanol can risk dissolving the silica gel.[4]
Dichloromethane / AcetoneHighAcetone is a good alternative to methanol and can provide different selectivity.
Ethyl Acetate / MethanolVery HighUse for very polar compounds that do not move in 100% Ethyl Acetate.

Q4: My compound has poor solubility in the chosen eluent. How should I load it onto the column?

A: If your compound is not readily soluble in the initial, less polar mobile phase, dry loading is the recommended method.[5] Wet loading with a strong, highly polar solvent will result in poor separation, as the compound will precipitate at the solvent front and then streak down the column.

  • Dry Loading Protocol:

    • Dissolve your crude sample in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane, Methanol, or Acetone).

    • Add a portion of dry silica gel (typically 2-3 times the mass of your crude material) to this solution.[5]

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder.[5]

    • This powder can then be carefully added to the top of the column bed.

Section 3: Troubleshooting Guide

Problem 1: My compound won't move from the baseline (Rf ≈ 0), even in 100% Ethyl Acetate.

  • Cause: The mobile phase is not polar enough to displace the highly polar analyte from the active sites of the silica gel.[1]

  • Solution 1: Increase Solvent Polarity. Switch to a stronger solvent system, such as Dichloromethane/Methanol. Start with 2% MeOH and gradually increase to 5%, 10%, or even 20%, monitoring the Rf by TLC.[4]

  • Solution 2: Add a Basic Modifier. If your compound is basic, its protonated form may be binding ionically to the silica. Adding a small amount of a base can neutralize the acidic silica sites and improve elution. Prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane as your eluent.[1] Alternatively, adding 0.5-1% triethylamine (TEA) to your EtOAc/Hexane or DCM/MeOH system can achieve the same effect.[4][6]

Problem 2: My compound streaks badly on the TLC plate and gives broad, tailing peaks from the column.

  • Cause: This is often caused by strong, non-ideal interactions between the analyte and the acidic silanol (Si-OH) groups on the silica surface. This is very common for nitrogen-containing heterocycles.[6] Overloading the column can also cause this issue.

  • Solution 1: Deactivate the Silica. Add a basic modifier like triethylamine (0.5-1%) or pyridine to your mobile phase.[4][6] These bases act as "silanol maskers," competing with your compound for the active sites and leading to a more uniform elution front and sharper peaks.

  • Solution 2: Use a Buffered Mobile Phase. For compounds with acidic or basic functional groups, using a mobile phase with a controlled pH can significantly improve peak shape. This is more common in HPLC but the principle applies. Adding a small amount of acetic acid (for acidic compounds) or TEA (for basic compounds) can suppress ionization and reduce tailing.

Problem 3: I suspect my compound is decomposing on the column. My yield is very low, and I see many new spots in my collected fractions.

  • Cause: The acidic surface of the silica gel can catalyze the degradation of sensitive compounds.[1][6] This is a known issue for certain classes of molecules, including some pyridazine derivatives.[7]

  • Solution 1: Neutralize the Stationary Phase. Before loading your sample, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine. Then, equilibrate the column with the regular mobile phase before loading your compound.[6] This pre-treatment neutralizes the most aggressive acidic sites.

  • Solution 2: Switch to a Different Stationary Phase. If deactivation is insufficient, consider using a less acidic stationary phase.

    • Alumina (Al₂O₃): Available in neutral, basic, or acidic grades. For a basic compound like a pyridazine, neutral or basic alumina is an excellent choice.[6] Note that the solvent polarity series (elutropic series) is slightly different for alumina than for silica.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica.

Section 4: Detailed Experimental Protocol: A Validated Approach

This protocol assumes a 1-gram scale purification where TLC analysis has determined that a 5% Methanol in Dichloromethane system with 0.5% Triethylamine gives an Rf of ~0.3.

  • Column Preparation:

    • Select a glass column with a diameter that allows for a silica bed height of approximately 15-20 cm. For 1g of crude material, a 40-50g silica load is typical.

    • Pack the column as a slurry in your initial, non-polar solvent (e.g., hexanes or dichloromethane) to ensure a homogenous, bubble-free bed.

  • Sample Loading (Dry Method):

    • Dissolve the 1g of crude Ethyl 6-hydroxypyridazine-3-carboxylate in ~10 mL of methanol.

    • Add ~3g of silica gel to the solution.

    • Remove the solvent via rotary evaporation to obtain a free-flowing powder.

    • Carefully layer this powder on top of the packed silica bed. Gently add a thin layer of sand over the sample to prevent disturbance.[5]

  • Elution:

    • Begin eluting with a less polar solvent system (e.g., 100% Dichloromethane) to wash down any non-polar impurities.

    • Gradually increase the polarity of the mobile phase (gradient elution). A suggested gradient might be:

      • 2 column volumes (CV) of 1% MeOH / 0.5% TEA in DCM.

      • 2 CV of 3% MeOH / 0.5% TEA in DCM.

      • Hold at 5% MeOH / 0.5% TEA in DCM until the target compound has fully eluted.

    • Maintain a constant flow rate. For flash chromatography, a linear flow rate of ~2 inches/minute is a good target.[8]

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Analyze the collected fractions by TLC. Spot every other fraction on a TLC plate to quickly identify which fractions contain your product.

    • Combine the pure fractions, confirming purity by a secondary method if necessary (e.g., LC-MS or ¹H NMR).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure. Note that removing the high-boiling triethylamine may require co-evaporation with a lower-boiling solvent like toluene or placing the sample under high vacuum.

Section 5: Workflow for Method Optimization

This diagram outlines the logical process for developing and troubleshooting your purification method.

purification_workflow start Start: Crude Sample tlc 1. TLC Screening (e.g., EtOAc/Hex, DCM/MeOH) start->tlc check_rf 2. Assess Rf of Target Compound tlc->check_rf rf_low Rf < 0.2 (Too Low) check_rf->rf_low No rf_good 0.2 < Rf < 0.4 (Optimal) check_rf->rf_good Yes rf_high Rf > 0.4 (Too High) check_rf->rf_high No increase_polarity Action: Increase % of Polar Solvent (e.g., more MeOH) rf_low->increase_polarity check_tailing 3. Assess Spot Shape rf_good->check_tailing decrease_polarity Action: Decrease % of Polar Solvent (e.g., less MeOH) rf_high->decrease_polarity increase_polarity->tlc decrease_polarity->tlc tailing Streaking / Tailing? check_tailing->tailing Yes no_tailing Sharp Spot check_tailing->no_tailing No add_modifier Action: Add Modifier (e.g., 0.5% TEA or NH4OH) tailing->add_modifier prep_column 4. Prepare & Run Column (Dry Load if Necessary) no_tailing->prep_column add_modifier->tlc Re-screen on TLC collect_fractions 5. Collect & Analyze Fractions prep_column->collect_fractions pure_compound End: Pure Compound collect_fractions->pure_compound

Caption: Decision workflow for optimizing column chromatography conditions.

References

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of pyridazine and pyridopyridazine derivatives. (n.d.). Universidade do Minho. Retrieved from [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. (n.d.). Lirias. Retrieved from [Link]

  • HPLC Troubleshooting Guide. (n.d.). Retrieved from [Link]

  • Column chromatography. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews. Retrieved from [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). MDPI. Retrieved from [Link]

  • Pyridazine and its derivatives. (n.d.). Slideshare. Retrieved from [Link]

  • Quick Troubleshooting Guide For HPLC Column Usage. (n.d.). Biovanix Chromatography. Retrieved from [Link]

  • Chromatography: Solvent Systems For Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry. Retrieved from [Link]

  • How To Choose Solvent System For Column Chromatography? (2025). Chemistry For Everyone. Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews. Retrieved from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. Retrieved from [Link]

Sources

Managing exothermic reactions in "Ethyl 6-hydroxypyridazine-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Welcome to the Technical Support Center for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth guidance on managing the potential exothermic nature of this synthesis. The following troubleshooting guide and frequently asked questions (FAQs) are structured to address specific challenges you may encounter, ensuring a safe and successful reaction.

Introduction: Understanding the Reaction Landscape

The synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate typically involves the condensation of a dicarbonyl compound, such as diethyl 2-formyl-3-oxosuccinate, with hydrazine or a hydrazine derivative. While specific calorimetric data for this exact synthesis is not extensively published, the reaction class—condensation with hydrazine—is known to have exothermic potential. Hydrazine itself is a high-energy compound, and its reactions can be vigorous if not properly controlled.[1][2] This guide is built upon established principles of managing exothermic reactions and the known hazards of hydrazine-based syntheses.

Troubleshooting Guide: Managing Exothermic Events

Issue 1: Rapid Temperature Increase During Hydrazine Addition

Question: I am observing a rapid and difficult-to-control temperature spike when adding hydrazine hydrate to my reaction mixture. What is causing this, and how can I mitigate it?

Answer:

A rapid temperature increase during the addition of hydrazine hydrate is a clear indicator of a highly exothermic reaction. The primary cause is the rate of the condensation reaction between the hydrazine and the dicarbonyl starting material, which generates significant heat. If the rate of heat generation exceeds the rate of heat removal by your cooling system, a thermal runaway can occur.

Root Causes and Solutions:

Potential Cause Explanation Recommended Action
High Reagent Concentration Concentrated reaction mixtures lead to faster reaction rates and more heat generated per unit volume.Start with a more dilute solution. This increases the thermal mass of the system, helping to absorb the heat generated.
Rapid Addition of Hydrazine Adding the hydrazine too quickly does not allow sufficient time for the generated heat to dissipate.Add the hydrazine hydrate dropwise or via a syringe pump over an extended period. Monitor the internal temperature closely and adjust the addition rate to maintain the desired temperature. An addition that is mildly exothermic, for instance causing a temperature increase from 20 °C to 32 °C, can be considered controlled.[3]
Inadequate Cooling The cooling bath (e.g., ice-water) may not have sufficient capacity to remove the heat being generated.Ensure your reaction vessel is adequately submerged in the cooling bath. For larger-scale reactions, consider using a cryostat for more precise and powerful temperature control.
Localized Hotspots Poor stirring can lead to localized areas of high reagent concentration and temperature.Use a properly sized stir bar or an overhead mechanical stirrer to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture.

Experimental Protocol for Controlled Hydrazine Addition:

  • Set up the reaction vessel in a cooling bath (ice-water or ice-salt for lower temperatures).

  • Charge the vessel with the dicarbonyl starting material and the chosen solvent.

  • Begin vigorous stirring and allow the mixture to cool to the target temperature (e.g., 0-5 °C).

  • Prepare a solution of hydrazine hydrate, potentially diluted with the reaction solvent.

  • Using a syringe pump or a dropping funnel, add the hydrazine solution at a rate that maintains the internal temperature within a narrow range (e.g., ±2 °C).

  • Continuously monitor the temperature. If it begins to rise uncontrollably, immediately stop the addition and, if necessary, have a quenching agent or an emergency cooling bath ready.

Issue 2: Reaction "Stalls" at Low Temperature, then Proceeds Violently Upon Warming

Question: I cooled my reaction to a very low temperature to control the exotherm, but the reaction didn't seem to start. When I removed the cooling bath, the reaction suddenly became very vigorous. What happened?

Answer:

This is a classic sign of reaction accumulation. At very low temperatures, the rate of reaction may be so slow that the hydrazine you are adding is not being consumed. It accumulates in the reaction mixture. When the temperature is allowed to rise, the accumulated reagents react simultaneously, leading to a sudden and potentially dangerous release of energy.

Logical Flow for Diagnosing and Preventing Reagent Accumulation:

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Preventative Measures A Reaction appears stalled at low temperature B Vigorous, uncontrolled exotherm upon warming A->B leads to C Reaction rate is too slow at the chosen temperature B->C D Unreacted hydrazine accumulates in the vessel C->D E Warming increases the reaction rate exponentially D->E G Maintain temperature above initiation point but below runaway threshold E->G F Determine the reaction's initiation temperature F->G H Use in-situ monitoring (e.g., IR, calorimetry) if possible

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectral features of ethyl 6-hydroxypyridazine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing that the purity of such a molecule is paramount for its application, this document offers a comparative analysis of its expected NMR spectrum against those of common potential impurities that may arise during its synthesis. By understanding the distinct spectral signatures of the target molecule and its possible contaminants, researchers can confidently assess the purity of their samples and make informed decisions in their drug discovery workflows.

The Structural Elucidation of Ethyl 6-hydroxypyridazine-3-carboxylate

The molecular structure of ethyl 6-hydroxypyridazine-3-carboxylate dictates a unique set of signals in its ¹H and ¹³C NMR spectra. The pyridazine ring, an aromatic six-membered heterocycle with two adjacent nitrogen atoms, exhibits characteristic chemical shifts for its protons and carbons. The presence of a hydroxyl group and an ethyl carboxylate substituent further influences the electronic environment of the ring, leading to a distinct spectral fingerprint. The tautomeric nature of the 6-hydroxypyridazine core, existing in equilibrium between the hydroxyl and the pyridazinone forms, can also influence the observed spectra, often leading to broadened peaks for the hydroxyl proton.

Predicted ¹H and ¹³C NMR Spectral Data of Ethyl 6-hydroxypyridazine-3-carboxylate

Table 1: Predicted ¹H and ¹³C NMR Data for Ethyl 6-hydroxypyridazine-3-carboxylate

Assignment ¹H Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) ¹³C Chemical Shift (δ, ppm)
H4~7.8 - 8.0d~9.0C3
H5~7.2 - 7.4d~9.0C4
-OHBroad singlet--C5
-CH₂- (ethyl)~4.3 - 4.5q~7.1C6
-CH₃ (ethyl)~1.3 - 1.5t~7.1C=O
-CH₂- (ethyl)
-CH₃ (ethyl)

Comparative NMR Analysis: Distinguishing the Target Molecule from Potential Impurities

A robust analytical method not only confirms the presence of the desired compound but also rules out the presence of significant impurities. A common synthetic route to ethyl 6-hydroxypyridazine-3-carboxylate involves the esterification of 6-hydroxypyridazine-3-carboxylic acid, which itself can be synthesized from diethyl 2-formylsuccinate and hydrazine. Therefore, key potential impurities include the starting carboxylic acid, unreacted precursors, and the esterifying agent.

Alternative 1: 6-hydroxypyridazine-3-carboxylic acid

The presence of the starting carboxylic acid is a common impurity resulting from incomplete esterification or hydrolysis of the final product.

Table 2: Comparison of NMR Data for Ethyl 6-hydroxypyridazine-3-carboxylate and 6-hydroxypyridazine-3-carboxylic acid

Assignment Ethyl 6-hydroxypyridazine-3-carboxylate (Predicted) 6-hydroxypyridazine-3-carboxylic acid (Expected) Key Differentiating Features
¹H NMR
Ethyl Group-CH₂- (~4.4 ppm, q), -CH₃ (~1.4 ppm, t)AbsentAbsence of the characteristic ethyl quartet and triplet.
Carboxylic Acid -OHAbsentBroad singlet, >10 ppmPresence of a downfield, exchangeable carboxylic acid proton.
¹³C NMR
Ethyl Group-CH₂- (~62 ppm), -CH₃ (~14 ppm)AbsentAbsence of the ethyl group carbon signals.
CarbonylC=O (~165 ppm)C=O (~168 ppm)Subtle downfield shift of the carbonyl carbon in the carboxylic acid.
Alternative 2: Diethyl 2-formylsuccinate

Incomplete reaction or side reactions during the formation of the pyridazine ring could lead to the presence of this starting material.

Table 3: Comparison of NMR Data for Ethyl 6-hydroxypyridazine-3-carboxylate and Diethyl 2-formylsuccinate

Assignment Ethyl 6-hydroxypyridazine-3-carboxylate (Predicted) Diethyl 2-formylsuccinate (Expected) Key Differentiating Features
¹H NMR
Aromatic ProtonsTwo doublets (~7.2-8.0 ppm)AbsentAbsence of aromatic proton signals.
Aldehyde ProtonAbsentSinglet (~9.7 ppm)Presence of a highly deshielded aldehyde proton.
Aliphatic ProtonsAbsent (except ethyl group)Complex multiplets in the 2.5-4.0 ppm rangePresence of aliphatic methine and methylene protons of the succinate backbone.
¹³C NMR
Aromatic CarbonsPresent in the ~120-160 ppm rangeAbsentAbsence of aromatic carbon signals.
Aldehyde CarbonylAbsent~200 ppmPresence of a downfield aldehyde carbonyl carbon.
Alternative 3: Hydrazine

As a small and volatile molecule, residual hydrazine is a potential process-related impurity.

Table 4: Comparison of NMR Data for Ethyl 6-hydroxypyridazine-3-carboxylate and Hydrazine

Assignment Ethyl 6-hydroxypyridazine-3-carboxylate (Predicted) Hydrazine (Expected) Key Differentiating Features
¹H NMR Complex spectrum as described above.A single, often broad, singlet. The chemical shift is highly dependent on solvent and concentration.A very simple spectrum with a single peak, which may be exchangeable with D₂O.
¹³C NMR Multiple signals for the pyridazine and ethyl carbons.No carbon signals.Absence of any signals in the ¹³C NMR spectrum.

Experimental Protocol for NMR Analysis

To ensure accurate and reproducible results, the following protocol for sample preparation and NMR data acquisition is recommended.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts, particularly of exchangeable protons like the -OH group. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing hydroxyl protons, which are less prone to rapid exchange than in protic solvents.

    • Ensure complete dissolution of the sample. Gentle vortexing or sonication may be applied if necessary.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum using a spectrometer with a field strength of at least 400 MHz.

    • Set the spectral width to cover the range of approximately -1 to 15 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. A proton-decoupled experiment is standard.

    • Set the spectral width to cover the range of approximately 0 to 220 ppm.

    • For unambiguous assignment, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to probe long-range C-H correlations, further confirming the structure.

  • Data Processing and Analysis:

    • Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

    • Compare the observed chemical shifts, multiplicities, and coupling constants with the expected values for ethyl 6-hydroxypyridazine-3-carboxylate and the potential impurities outlined in the tables above.

Visualization of the Analytical Workflow

The following diagram illustrates the logical workflow for the NMR analysis of ethyl 6-hydroxypyridazine-3-carboxylate.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Comparison start Start with Sample dissolve Dissolve in Deuterated Solvent start->dissolve acquire_1H Acquire ¹H NMR process Process Spectra acquire_1H->process acquire_13C Acquire ¹³C NMR acquire_13C->process acquire_2D Acquire 2D NMR (COSY, HSQC) acquire_2D->process compare_target Compare with Predicted Target Spectrum process->compare_target compare_impurities Compare with Impurity Spectra process->compare_impurities conclusion Purity Assessment compare_target->conclusion compare_impurities->conclusion

Caption: Workflow for the NMR spectral analysis of ethyl 6-hydroxypyridazine-3-carboxylate.

Molecular Structure and Key NMR Correlations

The following diagram highlights the key atoms in ethyl 6-hydroxypyridazine-3-carboxylate and their expected correlations in 2D NMR experiments.

Molecular_Structure cluster_mol Ethyl 6-hydroxypyridazine-3-carboxylate cluster_corr Key 2D NMR Correlations C3 C3 C4 C4 C3->C4 C_O C=O C3->C_O H4 H4 C4->H4 C5 C5 C4->C5 cosy COSY H4->cosy ³J hsqc HSQC H4->hsqc hmbc HMBC H4->hmbc ³J H5 H5 C5->H5 C6 C6 C5->C6 H5->hsqc H5->hmbc ³J OH OH C6->OH N1 N1 C6->N1 N2 N2 N1->N2 N2->C3 O_Et O C_O->O_Et CH2 CH₂ O_Et->CH2 CH3 CH₃ CH2->CH3 CH2->hmbc ²J cosy->H5 ³J hsqc->C4 hsqc->C5 hmbc->C3 ³J hmbc->C_O ³J hmbc->C_O ²J

Caption: Key NMR correlations for ethyl 6-hydroxypyridazine-3-carboxylate.

Conclusion

This guide provides a comprehensive framework for the NMR spectral analysis of ethyl 6-hydroxypyridazine-3-carboxylate. By combining predicted spectral data with a comparative analysis of potential impurities, researchers are equipped to perform a thorough assessment of sample purity. The detailed experimental protocol and visual aids further support the practical application of these principles in a laboratory setting. Adherence to this systematic approach will ensure the high quality of the compound, a critical factor for its successful application in research and development.

References

  • Note: As a comprehensive, publicly available, peer-reviewed article with the complete NMR spectral data for ethyl 6-hydroxypyridazine-3-carboxylate was not identified during the literature search, this guide is based on established principles of NMR spectroscopy and data from analogous compounds.

    • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

    • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

    • For general information on pyridazine chemistry: Joule, J.A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]

An Application Scientist's Guide to the Infrared Spectroscopy Characterization of Ethyl 6-hydroxypypyridazine-3-carboxylate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise structural characterization of heterocyclic building blocks is non-negotiable. Ethyl 6-hydroxypyridazine-3-carboxylate is one such molecule, a versatile precursor in medicinal chemistry.[1] However, its structural analysis is not trivial due to the phenomenon of tautomerism. This guide provides an in-depth analysis of its characterization using Fourier Transform Infrared (FTIR) spectroscopy, explains the causality behind experimental choices, and compares the technique with other common analytical methods.

The Structural Enigma: Hydroxy-oxo Tautomerism

The primary challenge in characterizing this molecule lies in its potential to exist in two interconverting forms, or tautomers: the aromatic "hydroxy" form and the non-aromatic "oxo" (or pyridazinone) form. The position of this equilibrium is crucial as it dictates the molecule's chemical reactivity and biological interactions.

  • Ethyl 6-hydroxypyridazine-3-carboxylate (Hydroxy form): An aromatic pyridazine ring with a hydroxyl (-OH) substituent.

  • Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate (Oxo form): A non-aromatic dihydropyridazinone ring with a lactam structure (N-H and C=O groups within the ring).

In the solid state, which is most relevant for standard FTIR analysis techniques like Attenuated Total Reflectance (ATR), the oxo form is generally predominant for similar 6-hydroxypyridazine systems.[2][3] This is due to favorable intermolecular interactions, such as hydrogen bonding, that stabilize the pyridazinone structure.[4]

Tautomers cluster_hydroxy Hydroxy Form (Aromatic) cluster_oxo Oxo Form (Non-aromatic) node_a Ethyl 6-hydroxypyridazine-3-carboxylate node_b Ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate node_a->node_b Equilibrium

Caption: Tautomeric equilibrium of the title compound.

Decoding the IR Spectrum: A Comparative Peak Analysis

FTIR spectroscopy is exceptionally powerful for distinguishing between these tautomers because the vibrational frequencies of the key functional groups (O-H vs. N-H, and the presence of a second C=O) are distinctly different.[5] The table below outlines the expected absorption bands for each form.

Functional GroupTautomer (Hydroxy Form) Wavenumber (cm⁻¹)Tautomer (Oxo Form) Wavenumber (cm⁻¹)Expected Intensity & Notes
O-H Stretch ~3300-3500AbsentBroad, medium-strong. Key indicator for the hydroxy form.
N-H Stretch Absent~3100-3250Medium-strong. Key indicator for the oxo (lactam) form.[6]
Aromatic C-H Stretch ~3000-3100Absent or weakWeak to medium.
Aliphatic C-H Stretch ~2850-2980~2850-2980Medium. From the ethyl group, present in both forms.
Ester C=O Stretch ~1720-1740~1720-1740Strong, sharp. Expected in both tautomers.[7]
Lactam C=O Stretch Absent~1660-1690Strong, sharp. Crucial differentiating peak for the oxo form.
Ring C=C & C=N Stretch ~1580-1620 & ~1450-1550~1550-1650Medium to strong. Pattern differs between aromatic and non-aromatic rings.[8]
Ester C-O Stretch ~1100-1250~1100-1250Strong. Present in both forms.[9]

Expert Insight: The most telling region of the spectrum is between 1600 cm⁻¹ and 1800 cm⁻¹. The presence of two distinct, strong carbonyl (C=O) peaks in this area is compelling evidence for the dominance of the oxo tautomer: one for the ethyl ester (~1725 cm⁻¹) and one for the cyclic lactam (~1670 cm⁻¹). Conversely, a single ester carbonyl peak and a broad O-H stretch above 3200 cm⁻¹ would indicate the hydroxy form.

Experimental Protocol: Acquiring a High-Fidelity ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is the preferred method for solid samples due to its minimal sample preparation and high reproducibility.[10] A self-validating protocol ensures data integrity.

Objective: To obtain a clean, reproducible IR spectrum of the solid sample to determine its dominant tautomeric form.

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.[11] Record a background spectrum of the clean, empty crystal. This step is critical as it subtracts interfering signals from the atmosphere (e.g., CO₂ and water vapor).[5]

  • Sample Application: Place a small amount of the solid powder (a few milligrams is sufficient) directly onto the center of the ATR crystal, ensuring complete coverage of the sampling area.[5]

  • Pressure Application: Lower the pressure clamp to apply firm, consistent pressure on the sample. This ensures good optical contact between the sample and the crystal, which is essential for a strong, high-quality signal.[11] Inconsistent pressure is a common source of poor reproducibility.

  • Spectrum Acquisition: Collect the sample spectrum. A typical setting involves co-adding 32 to 64 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.[5] Co-adding multiple scans improves the signal-to-noise ratio.

  • Data Processing & Cleaning: After acquisition, clean the sample thoroughly from the crystal using a suitable solvent (e.g., isopropanol) and a soft lab wipe. Run a "monitor scan" to verify the crystal is clean before analyzing the next sample.[5]

Caption: Standard workflow for ATR-FTIR analysis.

A Comparative Perspective: IR Spectroscopy vs. Other Techniques

While FTIR provides a rapid and powerful snapshot, particularly of the solid state, a comprehensive characterization often involves complementary techniques. Each method offers unique insights.

TechniqueInformation ProvidedStrengths for this MoleculeLimitations for this Molecule
FTIR Spectroscopy Vibrational modes of functional groups.[5]Excellent for rapid solid-state tautomer identification. Differentiates O-H, N-H, and C=O groups effectively. Low cost and fast.Provides limited information on the full carbon-hydrogen framework. Tautomer ratio can be solvent/state-dependent.
NMR Spectroscopy (¹H, ¹³C) Detailed connectivity and chemical environment of atoms.[12]The definitive method for determining the precise structure and tautomeric ratio in a given solvent. Can distinguish between aromatic and non-aromatic protons and carbons.[13]More time-consuming and expensive than FTIR. The tautomeric equilibrium in solution may differ significantly from the solid state.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.[12]Confirms the elemental composition and molecular weight, verifying that the compound is the correct isomer.Cannot distinguish between tautomers as they have the same mass.
UV-Vis Spectroscopy Electronic transitions (conjugation).Can provide supporting evidence for tautomeric form, as the aromatic hydroxy form and non-aromatic oxo form will have different absorption maxima (λ_max) due to different levels of conjugation.[14]Provides indirect structural information; not definitive on its own.

Conclusion

For the characterization of ethyl 6-hydroxypyridazine-3-carboxylate, FTIR spectroscopy serves as an indispensable first-line analytical tool. Its ability to quickly and clearly distinguish the key functional groups of the potential tautomers in the solid state is its primary advantage. The presence of a lactam N-H stretch (~3100-3250 cm⁻¹) and two distinct carbonyl peaks (~1725 cm⁻¹ and ~1670 cm⁻¹) provides conclusive evidence for the predominance of the ethyl 6-oxo-1,6-dihydropyridazine-3-carboxylate form. While NMR spectroscopy is the gold standard for structural elucidation in solution, FTIR offers unparalleled speed and clarity for analyzing the bulk solid material, which is often the most relevant form for storage, formulation, and reaction input in drug development workflows.

References

  • Benchchem. (n.d.). Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide.
  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678. Retrieved from [Link]

  • Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy.
  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy.
  • ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. Retrieved from [Link]

  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University. Retrieved from [Link]

  • Ghiurca, I., et al. (2023). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. National Institutes of Health. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • LibreTexts Chemistry. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(2-3), 193-206. Retrieved from [Link]

  • Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Clark, J. (n.d.). Interpreting infra-red spectra. Chemguide. Retrieved from [Link]

  • Unknown. (2025). Study of the composition of carboxylic compounds using ir spectroscopy. ResearchGate. Retrieved from [Link]

  • 911Metallurgist. (2017). IR Infrared Absorption Bands of Carboxylate. Retrieved from [Link]

  • Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. ARKIVOC, 2007(11), 114-119. Retrieved from [Link]

  • Luno. (n.d.). Tautomeric forms of bases. Retrieved from [Link]

  • jOeCHEM. (2010). Hydroxypyridine-Pyridone Tautomerism. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to the Mass Spectrometry of Ethyl 6-hydroxypyridazine-3-carboxylate and its Fragments

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Mass Spectrometry in Characterizing Pyridazine Derivatives

Ethyl 6-hydroxypyridazine-3-carboxylate belongs to the pyridazine class of N-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their diverse biological activities. Mass spectrometry is an indispensable technique for the structural elucidation and purity assessment of such novel compounds. Electron Ionization (EI) mass spectrometry, a hard ionization technique, is particularly useful as it induces extensive and reproducible fragmentation, providing a detailed fingerprint of the molecule's structure.[1][2][3] This guide will focus on predicting the EI-mass spectrum of Ethyl 6-hydroxypyridazine-3-carboxylate, offering a basis for comparison with experimentally obtained data.

Experimental Design and Considerations

To analyze Ethyl 6-hydroxypyridazine-3-carboxylate by mass spectrometry, a standard experimental setup would be employed.

Recommended Experimental Protocol:
  • Sample Preparation: Dissolve a small quantity of the compound in a volatile organic solvent, such as methanol or acetonitrile.

  • Inlet System: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) or a direct insertion probe. GC-MS is often preferred for its ability to separate the analyte from any impurities.

  • Ionization: Utilize an Electron Ionization (EI) source. A standard electron energy of 70 eV is recommended to ensure significant fragmentation and allow for comparison with standard mass spectral libraries.[2]

  • Mass Analysis: Employ a quadrupole or time-of-flight (TOF) mass analyzer to separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: A sensitive detector, such as an electron multiplier, will record the abundance of each ion.

Workflow for Mass Spectrometric Analysis

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis A Dissolve Ethyl 6-hydroxypyridazine-3-carboxylate in a volatile solvent B Sample Introduction (GC or Direct Probe) A->B C Electron Ionization (EI) (70 eV) B->C D Mass Analyzer (Quadrupole or TOF) C->D E Detector (Electron Multiplier) D->E F Mass Spectrum Generation (Abundance vs. m/z) E->F G Fragmentation Pattern Analysis F->G

Caption: Experimental workflow for the mass spectrometric analysis of a small molecule.

Predicted Mass Spectrum and Fragmentation Analysis

The structure of Ethyl 6-hydroxypyridazine-3-carboxylate is C7H8N2O3, with a molecular weight of 184.15 g/mol . The molecular ion peak (M+) in an EI spectrum is therefore expected at an m/z of 184.

Predicted Fragmentation Pathways

The fragmentation of the molecular ion is anticipated to proceed through several key pathways, dictated by the stability of the resulting fragment ions and neutral losses.

  • Loss of the Ethoxy Radical (•OC2H5): A common fragmentation pathway for ethyl esters is the cleavage of the C-O bond, leading to the loss of an ethoxy radical (mass = 45 u).[4] This would result in a prominent peak at m/z 139 . This acylium ion is resonance-stabilized.

  • Loss of Ethylene (C2H4): Another characteristic fragmentation of ethyl esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.[5][6] However, in this specific molecule, there are no gamma-hydrogens on the ester chain. An alternative fragmentation could be the loss of ethylene (mass = 28 u) from the ethoxy group, which would produce a fragment at m/z 156 .

  • Fragmentation of the Pyridazine Ring: The pyridazine ring is known to be susceptible to fragmentation.[7][8][9] Common neutral losses from the ring include:

    • Loss of N2: Cleavage of the N-N bond and subsequent rearrangement could lead to the expulsion of a neutral nitrogen molecule (mass = 28 u), resulting in a fragment at m/z 156 .

    • Loss of HCN: The elimination of hydrogen cyanide (mass = 27 u) is a common fragmentation pathway for nitrogen-containing heterocycles. This would lead to a fragment at m/z 157 .

Summary of Predicted Key Fragments
m/z Proposed Fragment Structure Proposed Fragmentation Pathway
184[C7H8N2O3]+•Molecular Ion (M+)
156[C6H6NO3]+M+ - C2H4 (Loss of ethylene) or M+ - N2
155[C7H5N2O2]+M+ - C2H5O (Loss of ethoxy radical) followed by loss of H
139[C6H5N2O2]+M+ - •OC2H5 (Loss of ethoxy radical)
111[C5H5N2O]+Loss of CO from m/z 139

Proposed Fragmentation Pathway Diagram

G cluster_frags M [M]+• m/z 184 Ethyl 6-hydroxypyridazine-3-carboxylate F139 m/z 139 M->F139 - •OC2H5 F156 m/z 156 M->F156 - C2H4 or - N2 F111 m/z 111 F139->F111 - CO

Caption: Predicted major fragmentation pathways for Ethyl 6-hydroxypyridazine-3-carboxylate.

Comparative Analysis with Alternative Structures

It is crucial to distinguish Ethyl 6-hydroxypyridazine-3-carboxylate from its isomers or related compounds. For instance, Ethyl 5-hydroxypyridazine-3-carboxylate would be expected to produce a similar set of primary fragments due to the presence of the same functional groups. However, the relative abundances of these fragments may differ due to the different substitution pattern on the pyridazine ring, which could influence the stability of the resulting ions.

In contrast, a structurally different compound like Ethyl 6-methoxypyridazine-3-carboxylate would show a loss of a methoxy radical (•OCH3, 31 u) to give a fragment at m/z 153, and the loss of formaldehyde (CH2O, 30 u) to give a fragment at m/z 154, which would clearly differentiate it from the title compound.

Conclusion and Future Directions

This guide provides a theoretically derived framework for interpreting the mass spectrum of Ethyl 6-hydroxypyridazine-3-carboxylate. The predicted fragmentation pathways, centered around the characteristic reactions of the ethyl ester and the pyridazine ring, offer a robust starting point for the analysis of experimental data.

For definitive structural confirmation, it is recommended to complement EI-MS with other analytical techniques:

  • High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecular ion and its fragments, confirming their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): To isolate a specific fragment ion and induce further fragmentation, providing more detailed structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguously determining the complete chemical structure.

By combining these techniques, researchers can confidently characterize Ethyl 6-hydroxypyridazine-3-carboxylate and other novel heterocyclic compounds, accelerating the drug discovery and development process.

References

  • Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. [Link]

  • Zhang, H., Zhang, Q., Wang, T., Chen, L., & Ma, L. (2018). Isolation and Identification of Six Difunctional Ethyl Esters from Bio-oil and Their Special Mass Spectral Fragmentation Pathways. Energy & Fuels, 32(10), 10596–10604. [Link]

  • de Barros, A. L. F., Wolff, W., de Souza, G. G., & de A. Nogueira, C. E. C. (2015). Isomeric signatures in the fragmentation of pyridazine and pyrimidine induced by fast ion impact. The Journal of Chemical Physics, 143(4), 044312. [Link]

  • (n.d.). Identification of Aromatic Fatty Acid Ethyl Esters. Semantic Scholar. [Link]

  • Kádas, I., Szabó, E., Túrós, G. I., & Kállay, M. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(11). [Link]

  • Dampc, M., Możejko, P., & Zubek, M. (2018). Electron impact ionization and cationic fragmentation of the pyridazine molecules. The European Physical Journal D, 72(10). [Link]

  • (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. PubChem. [Link]

  • PubChem. (n.d.). Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. PubChem. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 85-94. [Link]

  • (n.d.). Electron ionization. Wikipedia. [Link]

  • Vrkoslav, V., Míková, R., & Cvačka, J. (2017). Structural characterization of wax esters by electron ionization mass spectrometry. Journal of lipid research, 58(7), 1343–1353. [Link]

  • PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. PubChem. [Link]

  • (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • (2022). (RS)-6,6,7′,7′-Tetramethyl-2-sulfanylidene-5,6,6′,7′-tetrahydro-2H,2′H,4H,4′H,5′H-spiro[thiopyran-3,3′-thiopyrano [2,3-b. MDPI. [Link]

  • (2022). 3.1: Electron Ionization. Chemistry LibreTexts. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]in-mass-spectrometry-principles-and-applications-124923.html)

Sources

A Comparative Guide to the Purity Analysis of Ethyl 6-hydroxypyridazine-3-carboxylate: The Central Role of HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical development, the purity of chemical intermediates is not merely a quality metric; it is the foundation of safety, efficacy, and reproducibility. Ethyl 6-hydroxypyridazine-3-carboxylate (CAS No. 1352925-63-3), a key pyridazine derivative, serves as a versatile building block in the synthesis of a wide array of complex molecules. Its structural integrity directly influences the outcome of subsequent synthetic steps and the pharmacological profile of the final active ingredient.

This guide provides an in-depth, comparative analysis of the analytical methodologies for determining the purity of Ethyl 6-hydroxypyridazine-3-carboxylate. We will focus on High-Performance Liquid Chromatography (HPLC) as the principal technique, elucidating the rationale behind method development and validation. Furthermore, we will objectively compare its performance against alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Differential Scanning Calorimetry (DSC), providing researchers and drug development professionals with a robust framework for selecting the most appropriate analytical strategy.

Part 1: The Benchmark Method: Reversed-Phase HPLC (RP-HPLC)

For non-volatile and thermally stable heterocyclic compounds like Ethyl 6-hydroxypyridazine-3-carboxylate, RP-HPLC is the undisputed gold standard for purity assessment. Its high resolution, sensitivity, and adaptability make it ideal for separating the main analyte from structurally similar impurities that may arise during synthesis.[1]

The Causality Behind Method Design: An Expert's Perspective

A robust HPLC method is not a matter of chance but a product of systematic, science-driven choices. The goal is to achieve baseline separation of all potential impurities from the main compound peak, ensuring accurate quantification.

  • Column Selection: The journey begins with the stationary phase. A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and our starting point. Its nonpolar nature provides excellent retention for moderately polar compounds like our target analyte. A standard dimension (e.g., 4.6 mm x 250 mm, 5 µm particle size) offers a good balance between resolution, analysis time, and backpressure.[1]

  • Mobile Phase Optimization: The mobile phase is the most powerful tool for manipulating selectivity.[2] We employ a gradient elution, starting with a high percentage of the aqueous phase and gradually increasing the organic phase (acetonitrile). This approach is superior to isocratic elution for this application because it allows for the effective elution of both early-eluting polar impurities and late-eluting nonpolar impurities within a single run. The addition of a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the aqueous phase is critical. It protonates residual silanols on the silica support, minimizing peak tailing, and suppresses the ionization of acidic or basic analytes, leading to sharper, more symmetrical peaks.

  • Detector and Wavelength Selection: The pyridazine ring contains a UV chromophore, making UV detection the logical choice. The detection wavelength should be set at the absorbance maximum (λmax) of Ethyl 6-hydroxypyridazine-3-carboxylate to maximize sensitivity. If the λmax is unknown, a preliminary scan using a photodiode array (PDA) detector is advisable. A common starting wavelength for such aromatic systems is 254 nm.[1]

  • System Parameters: A column temperature of 30 °C provides stable retention times without risking analyte degradation. A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column, ensuring efficient separation.[1]

Workflow for HPLC Purity Determination

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Prepare Mobile Phase (e.g., A: 0.1% H3PO4 in H2O B: Acetonitrile) B Prepare Standard & Sample Stock Solutions (1 mg/mL) C Dilute to Working Concentration (0.1 mg/mL) B->C D Equilibrate HPLC System with Initial Mobile Phase C->D E Perform System Suitability Test (SST) D->E F Inject Sample & Acquire Data (Gradient Elution) E->F If SST Passes G Integrate Chromatogram Peaks F->G H Calculate Purity (Area % Method) G->H I Generate Report H->I

Caption: A streamlined workflow for the HPLC purity analysis of Ethyl 6-hydroxypyridazine-3-carboxylate.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the incorporation of a rigorous System Suitability Test (SST), which ensures the analytical system is performing correctly before any samples are analyzed.[3]

1. Reagent and Sample Preparation:

  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water.

  • Mobile Phase B: Acetonitrile (HPLC grade).

  • Diluent: Mobile Phase A / Mobile Phase B (50:50, v/v).

  • Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of Ethyl 6-hydroxypyridazine-3-carboxylate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Sample Solution (0.1 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested. Filter through a 0.45 µm syringe filter before injection.[1]

2. HPLC Instrumentation and Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% H₃PO₄ in Water; B: Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. System Suitability Test (SST):

  • Inject the Standard Solution five times consecutively.

  • The system is deemed suitable for analysis if the following criteria are met (based on USP <621>):

    • Relative Standard Deviation (RSD) of the peak area ≤ 0.73%.[3]

    • Tailing Factor (T) for the main peak ≤ 2.0.

    • Theoretical Plates (N) for the main peak ≥ 2000.

4. Analysis Procedure:

  • Once SST criteria are met, inject the Sample Solution in duplicate.

5. Purity Calculation:

  • The purity is calculated using the area percentage method, which assumes that all impurities have a similar detector response to the main component.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: The Cornerstone of Trustworthiness

To ensure a method is fit for its intended purpose, it must be validated according to guidelines from the International Council for Harmonisation (ICH).[2][4] This process formally demonstrates that the analytical procedure is accurate, precise, specific, and robust.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the method can separate the analyte from impurities and degradation products.Peak purity analysis (PDA), resolution > 1.5 between peaks.
Linearity To verify a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over the specified range.[4]
Accuracy To determine the closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision To measure the degree of scatter between a series of measurements.RSD ≤ 2.0% for repeatability and intermediate precision.[2]
LOQ/LOD To determine the lowest concentration that can be reliably quantified/detected.Signal-to-Noise ratio of 10:1 (LOQ) and 3:1 (LOD).
Robustness To assess the method's reliability with small, deliberate parameter variations.No significant change in results with varied flow, temp, pH.

Part 2: A Comparative Look at Alternative Purity Techniques

While HPLC is the primary choice, a multi-faceted analytical approach can provide a more complete purity profile.[1] The selection of a secondary or tertiary method depends on the physicochemical properties of the analyte and the specific information required.

Decision Framework for Purity Analysis Method Selection

Method_Selection A Start: Assess Analyte (Ethyl 6-hydroxypyridazine-3-carboxylate) B Is the compound volatile & thermally stable? A->B C Is high accuracy needed without a specific impurity standard? B->C No F Consider GC-MS (for volatile impurities) B->F Yes D Is the sample expected to be >98% pure? C->D No G Consider qNMR (for absolute quantification) C->G Yes E Primary Method: RP-HPLC D->E No H Consider DSC (for high purity confirmation) D->H Yes I Not Suitable

Caption: A decision tree for selecting the optimal purity analysis technique for a given analyte.

Comparison of Key Analytical Methods
MethodPrincipleAdvantagesLimitations
HPLC (UV) Chromatographic separation based on polarity.High resolution, widely available, suitable for non-volatile compounds.[1]Requires impurities to have a UV chromophore for detection.[1]
GC-MS Separation based on boiling point; MS detection.High sensitivity, provides structural information about impurities.[1]Not suitable for non-volatile or thermally labile compounds.[1]
Quantitative NMR (qNMR) Quantifies based on signal intensity vs. an internal standard.Provides absolute purity without a specific reference standard; structural data.Lower sensitivity than HPLC; potential for signal overlap.
DSC Measures melting point depression by impurities.Simple, no standard required, accurate for high-purity samples.[]Not suitable for compounds that decompose; does not identify impurities.[]

Conclusion: An Integrated Approach to Purity Confirmation

For the comprehensive purity assessment of Ethyl 6-hydroxypyridazine-3-carboxylate, a well-developed and validated Reversed-Phase HPLC method stands as the most robust, reliable, and informative technique. It provides the high-resolution separation necessary to detect and quantify process-related impurities and potential degradants.

However, true scientific integrity in drug development demands a holistic view. Complementing HPLC with an orthogonal technique—such as DSC to confirm high purity or GC-MS to screen for residual volatile solvents—provides an unequivocal and defensible purity profile. By understanding the principles, strengths, and limitations of each method, researchers can confidently ensure the quality of their materials, paving the way for successful and reproducible scientific outcomes.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives.
  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Muszalska, I., et al. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • NHS Pharmaceutical Quality Assurance Committee. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Koppala, S. et al. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.
  • Shabir, G.A. (2003). Validation of HPLC methods for pharmaceutical analysis understanding the differences and similarities between validation requirements of US-FDA, USP and ICH. ResearchGate.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • ChemScene. (n.d.). Ethyl 4-hydroxy-6-oxo-1,6-dihydropyridazine-3-carboxylate.
  • SGT Life Sciences. (n.d.). The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis.

Sources

A Comparative Guide to the Reactivity of Ethyl 6-hydroxypyridazine-3-carboxylate and its Chloro-Analogue

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold is a cornerstone for the development of novel therapeutics and functional materials. The strategic functionalization of this privileged heterocycle is paramount to modulating its physicochemical and biological properties. This guide provides an in-depth comparative analysis of the reactivity of two key pyridazine intermediates: Ethyl 6-hydroxypyridazine-3-carboxylate and its chloro-analogue, Ethyl 6-chloropyridazine-3-carboxylate . Understanding the distinct reactivity profiles of these two molecules is crucial for designing efficient and selective synthetic routes towards complex molecular targets.

This document will delve into the electronic and steric factors governing the reactivity of each compound, supported by experimental data from the literature. We will explore key transformations such as nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reactions involving the hydroxyl group, providing detailed experimental protocols for representative reactions.

Unveiling the Chemical Personalities: Hydroxyl vs. Chloro

The fundamental difference in the reactivity of these two analogues stems from the electronic nature of the substituent at the 6-position of the pyridazine ring. The hydroxyl group (-OH) and the chloro group (-Cl) exert opposing electronic effects, which in turn dictate the feasibility and outcome of various chemical transformations.

The hydroxyl group is a strong electron-donating group through resonance, while it is weakly electron-withdrawing through induction.[1][2] This dual nature can lead to a nuanced reactivity profile. In its neutral form, the electron-donating character of the hydroxyl group can increase the electron density of the pyridazine ring, potentially making it less susceptible to nucleophilic attack compared to its chloro counterpart. However, the hydroxyl group itself can act as a nucleophile or be deprotonated to form a potent nucleophilic alkoxide.

Conversely, the chloro group is a halogen and is primarily an electron-withdrawing group through induction, while it exhibits a weaker electron-donating effect through resonance.[1][2] This net electron-withdrawing effect makes the pyridazine ring more electron-deficient and, consequently, more susceptible to nucleophilic aromatic substitution (SNAr).[3][4] Furthermore, the chloro group is an excellent leaving group in palladium-catalyzed cross-coupling reactions, opening up a vast array of synthetic possibilities for C-C, C-N, and C-O bond formation.[1][5]

Comparative Reactivity at a Glance

FeatureEthyl 6-hydroxypyridazine-3-carboxylateEthyl 6-chloropyridazine-3-carboxylate
Dominant Electronic Effect Electron-donating (resonance)Electron-withdrawing (induction)
Susceptibility to SNAr Generally lowHigh
Reactivity in Pd-coupling Not a direct substrate; requires activationExcellent substrate (e.g., Suzuki, Buchwald-Hartwig)
Key Reaction Types O-alkylation, O-acylation, potential for electrophilic substitutionNucleophilic aromatic substitution, Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination
Handling Considerations May exhibit tautomerism (pyridazinone form)Standard handling for chlorinated heterocycles

Key Reaction Pathways: A Deeper Dive

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridazine ring, further enhanced by the presence of a chloro substituent, makes Ethyl 6-chloropyridazine-3-carboxylate a prime candidate for SNAr reactions.[3][4] Nucleophiles such as amines, alkoxides, and thiolates can readily displace the chloride ion.

In contrast, Ethyl 6-hydroxypyridazine-3-carboxylate is generally unreactive towards direct SNAr at other positions on the ring due to the electron-donating nature of the hydroxyl group.

Reaction Pathway: Nucleophilic Aromatic Substitution

SNAr_Reaction Figure 1: Comparative S N Ar Reactivity chloro_start Ethyl 6-chloropyridazine-3-carboxylate chloro_product Substituted Product chloro_start->chloro_product SNAr nucleophile Nu-H nucleophile->chloro_product no_reaction No Reaction nucleophile->no_reaction hydroxy_start Ethyl 6-hydroxypyridazine-3-carboxylate hydroxy_start->no_reaction SNAr

Caption: Comparative reactivity in nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and Ethyl 6-chloropyridazine-3-carboxylate is an excellent substrate for these transformations. The C-Cl bond can be readily activated by a palladium catalyst to participate in a variety of coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.[1][5] These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino groups at the 6-position.

The hydroxyl analogue, on the other hand, is not a direct participant in these cross-coupling reactions. The C-O bond of the hydroxyl group is generally not reactive under these conditions. However, the hydroxyl group can be converted into a triflate or other suitable leaving group to enable its participation in cross-coupling reactions, albeit through a two-step process.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow Figure 2: Suzuki-Miyaura Coupling Workflow start Combine Reactants: - Ethyl 6-chloropyridazine-3-carboxylate - Boronic Acid - Base (e.g., K2CO3) - Solvent (e.g., Toluene/H2O) degas Degas the Mixture (e.g., N2 bubbling) start->degas catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) degas->catalyst react Heat the Reaction Mixture (e.g., 80-100 °C) catalyst->react workup Aqueous Workup - Separate layers - Extract with organic solvent react->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product: 6-Arylpyridazine Derivative purify->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Reactions of the Hydroxyl Group

The hydroxyl group of Ethyl 6-hydroxypyridazine-3-carboxylate offers a distinct set of reactive possibilities, primarily centered around its nucleophilic character. It can readily undergo O-alkylation and O-acylation reactions.

O-Alkylation: This reaction involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide. This is a powerful method for introducing alkyl chains onto the pyridazine core.

O-Acylation: The hydroxyl group can be acylated using acyl chlorides or anhydrides in the presence of a base to form the corresponding esters.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of Ethyl 6-chloropyridazine-3-carboxylate

Objective: To synthesize a 6-arylpyridazine derivative via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Ethyl 6-chloropyridazine-3-carboxylate

  • Arylboronic acid (1.2 equivalents)

  • Potassium carbonate (2.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add Ethyl 6-chloropyridazine-3-carboxylate (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under a nitrogen atmosphere.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-arylpyridazine derivative.

Protocol 2: O-Alkylation of Ethyl 6-hydroxypyridazine-3-carboxylate

Objective: To synthesize a 6-alkoxypyridazine derivative via O-alkylation.

Materials:

  • Ethyl 6-hydroxypyridazine-3-carboxylate

  • Alkyl halide (e.g., iodomethane, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate or sodium hydride (1.2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add Ethyl 6-hydroxypyridazine-3-carboxylate (1.0 eq) and anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the completion of the reaction.

  • Quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-alkoxypyridazine derivative.

Conclusion

The choice between Ethyl 6-hydroxypyridazine-3-carboxylate and its chloro-analogue is a critical decision in the design of a synthetic route. Ethyl 6-chloropyridazine-3-carboxylate is the superior choice for transformations requiring a good leaving group, such as nucleophilic aromatic substitutions and a wide array of palladium-catalyzed cross-coupling reactions. Its reactivity allows for the direct and efficient introduction of diverse functionalities at the 6-position.

In contrast, Ethyl 6-hydroxypyridazine-3-carboxylate offers a different synthetic handle. The hydroxyl group's nucleophilicity enables straightforward O-alkylation and O-acylation reactions. While it is not a direct substrate for cross-coupling reactions, its conversion to a triflate can unlock this reactivity. Ultimately, a thorough understanding of the distinct chemical behaviors of these two valuable building blocks empowers the synthetic chemist to devise more elegant and efficient pathways to complex molecular targets.

References

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

  • Comparative yields for Suzuki‐Miyaura couplings of (A)... - ResearchGate. [Link]

  • O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species. [Link]

  • Synthesis of Methyl 6-Chloropyridazine-3-carboxylate - ResearchGate. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals - OUCI. [Link]

  • Palladium-catalyzed cross-coupling reactions in total synthesis - PubMed. [Link]

  • Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. [Link]

  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed. [Link]

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles - WUR eDepot. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central. [Link]

  • Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate | C8H10N2O3 | CID 18442007 - PubChem. [Link]

  • (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - ResearchGate. [Link]

  • Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings - MDPI. [Link]

  • 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]

  • Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry - MDPI. [Link]

  • Ethyl 6-oxo-1-pyridazin-3-ylpyridine-3-carboxylate | C12H11N3O3 - PubChem. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - NIH. [Link]

  • A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Re-action of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one - ResearchGate. [Link]

  • 16.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. [Link]

  • 3.7: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. [Link]

  • Ethyl 6-chloropyridazine-3-carboxylate, 95%, Thermo Scientific. [Link]

  • Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione - ResearchGate. [Link]

  • Methyl 6-chloropyridazine-3-carboxylate | C6H5ClN2O2 | CID 12379801 - PubChem. [Link]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. [Link]

  • Ethyl 4,6-dichloropyridazine-3-carboxylate | C7H6Cl2N2O2 | CID 53428795 - PubChem. [Link]

Sources

A Comparative Guide to the Biological Activity of Pyridazine Derivatives: Spotlight on Ethyl 6-hydroxypyridazine-3-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This guide provides a comprehensive comparison of the biological performance of pyridazine derivatives, with a particular focus on the potential of Ethyl 6-hydroxypyridazine-3-carboxylate. While direct experimental data for this specific molecule is limited in publicly accessible literature, its structural features suggest its role as a valuable intermediate in the synthesis of bioactive compounds. This guide will, therefore, present a comparative analysis based on structurally related pyridazine and pyridazinone analogs, supported by experimental data from peer-reviewed studies. We will delve into their anticancer, anti-inflammatory, and antimicrobial properties, providing detailed experimental protocols and exploring the underlying mechanisms of action through key signaling pathways.

The Pyridazine Core: A Privileged Scaffold in Drug Discovery

Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, and its oxidized form, pyridazinone, are considered "privileged structures" in medicinal chemistry.[1][2] This is attributed to their ability to serve as a versatile framework for designing molecules that can interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities. These activities include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and cardiovascular effects.[1][2] The ease of functionalization at various positions of the pyridazine ring allows for the fine-tuning of physicochemical properties and biological activity, making it an attractive scaffold for the development of novel therapeutic agents.[3]

Ethyl 6-hydroxypyridazine-3-carboxylate: A Promising Building Block

Comparative Biological Activities of Pyridazine Analogs

To understand the potential of Ethyl 6-hydroxypyridazine-3-carboxylate, we will examine the biological activities of structurally related pyridazine and pyridazinone derivatives that have been reported in the literature.

Anticancer Activity

Pyridazine derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in cancer cell proliferation, survival, and angiogenesis.[5]

One of the key targets for many pyridazine-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[6][7] Inhibition of VEGFR-2 can starve tumors of their blood supply, thereby inhibiting their growth and metastasis.[8]

dot

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Pyridazine_Inhibitor Pyridazine Inhibitor Pyridazine_Inhibitor->VEGFR2 Inhibits

Caption: VEGFR-2 Signaling Pathway and Inhibition by Pyridazine Derivatives.

Table 1: Anticancer Activity of Representative Pyridazine Derivatives

Compound/AnalogCancer Cell LineBiological ActivityQuantitative DataReference
Pyridine-derived compounds 8, 9, 10HepG2 (Liver)AnticancerIC₅₀ = 4.34, 4.68, 4.25 µM[6]
Pyridine-derived compounds 8, 9, 10MCF-7 (Breast)AnticancerIC₅₀ = 10.29, 11.06, 6.08 µM[6]
Pyridazinone-based diarylurea 10lA549 (Lung)Growth InhibitionGI₅₀ = 1.66–100 μM[5]
Thieno[2,3-c]pyridine derivative 6iMCF7 (Breast)Anticancer95.33% inhibition at 100 µM[9]
Anti-inflammatory Activity

Inflammation is a complex biological response, and chronic inflammation is a hallmark of many diseases. Pyridazinone derivatives have been investigated as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[3]

The anti-inflammatory effects of these compounds are also linked to the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the expression of pro-inflammatory genes.[10]

dot

NFkB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB_p p-IκB IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Transcription Pro-inflammatory Gene Expression DNA->Transcription Pyridazine_Derivative Pyridazine Derivative Pyridazine_Derivative->IKK Inhibits

Caption: NF-κB Signaling Pathway and Modulation by Pyridazine Derivatives.

Table 2: Anti-inflammatory Activity of Representative Pyridazine Derivatives

Compound/AnalogAssayBiological ActivityQuantitative DataReference
3-oxo-2,3-dihydropyridazine derivative 9ITK Inhibition AssaySelective ITK inhibitionIC₅₀ = 0.87 µM[11]
4-hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamidesThermal tail-flick test in ratsAnalgesicExceeded reference drugs[12]
Pyridazinone derivativesCarrageenan-induced rat paw edemaAnti-inflammatory-[3]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Pyridazine derivatives have shown promise as antibacterial and antifungal agents.[13][14] Their mechanism of action can vary, but some have been shown to inhibit essential bacterial enzymes.

Table 3: Antimicrobial Activity of Representative Pyridazine Derivatives

Compound/AnalogMicroorganismBiological ActivityQuantitative Data (MIC)Reference
Pyridazinone derivative 7S. aureus (MRSA), P. aeruginosa, A. baumanniiAntibacterial3.74–8.92 µM[13]
Pyridazinone derivative 13S. aureus (MRSA), P. aeruginosa, A. baumanniiAntibacterial3.74–8.92 µM[13]
Chloro derivatives of pyridazinesE. coli, P. aeruginosa, S. marcescensAntibacterial0.892–3.744 µg/mL[15]
Sulfamoylpyrazolo[3,4-c]pyridazine derivativesVarious microorganismsAntimicrobial-[14]

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds. Below are detailed, step-by-step methodologies for key assays.

In Vitro Anticancer Activity: MTT Assay

This assay assesses the cytotoxic effect of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth).[16]

dot

MTT_Assay_Workflow start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding incubation1 Incubate 24h cell_seeding->incubation1 treatment Add Test Compounds incubation1->treatment incubation2 Incubate 48-72h treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 Incubate 4h mtt_addition->incubation3 solubilization Add Solubilizing Agent incubation3->solubilization read_plate Measure Absorbance solubilization->read_plate analysis Calculate IC50 read_plate->analysis end End analysis->end

Caption: Workflow for the MTT Cytotoxicity Assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a widely used animal model to screen for the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Acclimatize rats or mice for at least one week before the experiment.

  • Compound Administration: Administer the test compound, a positive control (e.g., Indomethacin), and a vehicle control to different groups of animals, typically via oral or intraperitoneal injection.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal at different time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[17]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent required to inhibit the growth of a specific microorganism.[18][19][20][21]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.[19]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth.[18]

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum) and a negative control (broth only).[21]

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18][20]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazine derivatives is highly dependent on the nature and position of substituents on the pyridazine ring. For instance, in a series of pyridine-derived VEGFR-2 inhibitors, the presence of specific functional groups was found to be crucial for potent activity.[6] Similarly, for anti-inflammatory pyridazinones, modifications at different positions of the ring have been shown to influence their COX-2 inhibitory activity and reduce ulcerogenic side effects.[3] A thorough analysis of SAR is critical for the rational design of more potent and selective pyridazine-based therapeutic agents.

Conclusion and Future Directions

The pyridazine scaffold remains a highly promising area of research in drug discovery, with numerous derivatives demonstrating potent anticancer, anti-inflammatory, and antimicrobial activities. While specific biological data for Ethyl 6-hydroxypyridazine-3-carboxylate is currently scarce, its chemical structure positions it as a key intermediate for the synthesis of novel, bioactive compounds. The comparative data and detailed protocols presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new pyridazine derivatives. Future research should focus on the systematic biological evaluation of compounds like Ethyl 6-hydroxypyridazine-3-carboxylate and its analogs to unlock their full therapeutic potential. Further exploration of their mechanisms of action and structure-activity relationships will be instrumental in developing the next generation of pyridazine-based drugs.

References

  • NF-κB Signaling Pathway Diagram. (URL: [Link])

  • Abdel-Maksoud, M. S., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085. (URL: [Link])

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. (URL: [Link])

  • The Nuclear Factor NF-κB Pathway in Inflammation. (URL: [Link])

  • Broth microdilution. (URL: [Link])

  • NF-κB Signaling Pathway Diagram. (URL: [Link])

  • Structures of VEGFR-2 inhibitors approved for clinical use. (URL: [Link])

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. (URL: [Link])

  • NF-κB. (URL: [Link])

  • VEGFR-2 inhibitor. (URL: [Link])

  • Broth Dilution Method for MIC Determination. (2013). Microbe Online. (URL: [Link])

  • Antimicrobial susceptibility testing (Broth microdilution method). (URL: [Link])

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate. PubChem. (URL: [Link])

  • Methods for Evaluation of TNF-α Inhibition Effect. (URL: [Link])

  • TNFR2:TNF-alpha[Biotinylated] Inhibitor Screening Chemiluminescence Assay Kit. (URL: [Link])

  • Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). (URL: [Link])

  • Methods for Evaluation of TNF-α Inhibition Effect. (URL: [Link])

  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (URL: [Link])

  • Mustafa, M., & Mostafa, Y. A. (2020). Antimicrobial Pyridazines: Synthesis, Characterization, Cytotoxicity, Substrate Promiscuity, and Molecular Docking. Chemistry & Biodiversity, 17(6), e2000100. (URL: [Link])

  • The Role of Ethyl 4,6-dihydroxypyridazine-3-carboxylate in Synthesis. (URL: [Link])

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate. (URL: [Link])

  • Ethyl 4,6-dihydroxypyridazine-3-carboxylate. (URL: [Link])

  • Al-Ghorbani, M., et al. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 738. (URL: [Link])

  • Malik, A., et al. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 14(6), 3423-3429. (URL: [Link])

  • El-Sayed, N. N. E., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Medicinal Chemistry, 14(5), 923-942. (URL: [Link])

  • Pyridazine Derivatives and Related Compounds Part 24. Synthesis and Antimicrobial Activity of Some Sulfamoylpyrazolo[3,4-c]pyridazine Derivatives. (URL: [Link])

  • Laddha, P. R., et al. (2025). Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Authorea Preprints. (URL: [Link])

  • Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067. (URL: [Link])

  • Al-Suhaimi, K. S., et al. (2023). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 28(18), 6682. (URL: [Link])

  • Khalafy, J., et al. (2012). Regioselective one-pot, three component synthesis of ethyl 6-aryl-3-propylpyridazine-4-carboxylates in water. Current Chemistry Letters, 1(3), 115-120. (URL: [Link])

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (URL: [Link])

  • Gundla, R., et al. (2025). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Advances, 15(1), 1-15. (URL: [Link])

  • Zikriya, A. S., et al. (2018). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 23(11), 2949. (URL: [Link])

  • Ukraintsev, I. V., et al. (2019). Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. Molecules, 24(10), 1888. (URL: [Link])

  • Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (URL: [Link])

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (URL: [Link])

  • Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. (URL: [Link])

  • The Study of Structure—Analgesic Activity Relationships in a Series of 4-Hydroxy-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylic Acid Toluidides and Xylidides. (URL: [Link])

Sources

A Comparative Guide to the Structural Elucidation of Ethyl 6-hydroxypyridazine-3-carboxylate Derivatives: X-ray Crystallography and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, pyridazine derivatives stand out as a class of heterocyclic compounds with a broad spectrum of pharmacological activities.[1] Their therapeutic potential, ranging from antimicrobial and anti-inflammatory to anticancer and antihypertensive properties, makes the precise determination of their three-dimensional structure a critical step in understanding their mechanism of action and in the rational design of new, more potent drug candidates. This guide provides an in-depth comparison of X-ray crystallography as a primary tool for the structural elucidation of "Ethyl 6-hydroxypyridazine-3-carboxylate" derivatives, alongside a critical evaluation of complementary analytical techniques. While a definitive crystal structure for Ethyl 6-hydroxypyridazine-3-carboxylate is not publicly available, this guide will draw upon established crystallographic data of closely related pyridazine structures to provide a comprehensive and practical framework for researchers in the field.

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction remains the gold standard for determining the absolute structure of a molecule. It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. This level of detail is invaluable for understanding intermolecular interactions, which are crucial for crystal packing and can provide insights into potential binding modes with biological targets.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands precision and patience.

X-ray Crystallography Workflow cluster_Synthesis Synthesis & Purification cluster_Crystallization Crystal Growth cluster_Diffraction X-ray Diffraction cluster_Analysis Structure Solution & Refinement Synthesis Synthesis of Pyridazine Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Solvent_Screening Solvent Screening Purification->Solvent_Screening Crystallization_Method Crystallization Technique (e.g., Slow Evaporation, Vapor Diffusion) Solvent_Screening->Crystallization_Method Crystal_Mounting Crystal Mounting Crystallization_Method->Crystal_Mounting Data_Collection Data Collection (Diffractometer) Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis Refinement->Validation

Figure 1: A generalized workflow for X-ray crystallography.

Key Experimental Protocol: Single Crystal Growth

Obtaining high-quality single crystals is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Step-by-Step Protocol for Slow Evaporation Crystallization:

  • Purity is Paramount: Ensure the synthesized pyridazine derivative is of high purity (>98%), as impurities can inhibit crystal growth.

  • Solvent Selection: Dissolve a small amount of the compound in various solvents of differing polarity (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetonitrile) to find a solvent in which the compound is sparingly soluble at room temperature.

  • Preparation of a Saturated Solution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

  • Slow Evaporation: Cover the vial with a cap containing a few pinholes or with parafilm with small perforations to allow for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides unparalleled structural detail, other analytical techniques offer complementary information and can be more suitable in certain scenarios.

Technique Information Provided Advantages Limitations
Single-Crystal X-ray Diffraction Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, intermolecular interactions.Unambiguous structural determination.Requires high-quality single crystals, which can be difficult to obtain. Provides information on the solid-state conformation only.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nuclei, solution-state conformation, and dynamics.Provides information about the molecule in solution, which is often more biologically relevant. Does not require crystallization.Structure determination can be complex for large molecules. Does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Molecular weight, elemental composition, and fragmentation patterns.High sensitivity, requires very small amounts of sample. Can be coupled with chromatography for mixture analysis.Does not provide information on the 3D structure or connectivity of atoms.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast and simple to perform. Non-destructive.Provides limited information on the overall molecular structure.

In-Depth Look at Alternative Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of molecules in solution. For pyridazine derivatives, ¹H and ¹³C NMR are fundamental for confirming the synthesized structure.

¹H NMR Spectroscopy Protocol for a Pyridazine Derivative:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.[1]

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and the magnetic field is shimmed to optimize resolution.

  • Data Acquisition: A standard ¹H NMR spectrum is acquired. Key parameters to set include the spectral width (typically 0-12 ppm for organic molecules), the number of scans (to achieve an adequate signal-to-noise ratio), and the relaxation delay.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts, signal integrations, and coupling patterns are analyzed to assign protons to the molecular structure. For pyridazine derivatives, the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm).[2]

Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol:

  • Sample Preparation: Prepare a dilute solution of the pyridazine derivative (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[1]

  • Infusion: The sample solution is infused into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak ([M+H]⁺ or [M-H]⁻) is used to confirm the molecular weight of the compound.

Logical Relationships in Structural Elucidation

The choice of analytical technique is often guided by the specific research question and the properties of the compound.

Analytical Technique Selection Start Need for Structural Information Question1 Absolute 3D Structure Required? Start->Question1 Question2 Solution-State Conformation Needed? Question1->Question2 No Xray X-ray Crystallography Question1->Xray Yes Question3 Molecular Weight Confirmation? Question2->Question3 No NMR NMR Spectroscopy Question2->NMR Yes Question4 Functional Group Identification? Question3->Question4 No MS Mass Spectrometry Question3->MS Yes IR IR Spectroscopy Question4->IR Yes

Figure 2: Decision tree for selecting an appropriate analytical technique.

Conclusion

The structural elucidation of "Ethyl 6-hydroxypyridazine-3-carboxylate" derivatives is a multifaceted process that relies on a synergistic combination of analytical techniques. While X-ray crystallography provides the definitive solid-state structure, NMR and mass spectrometry offer invaluable complementary data regarding the molecule's behavior in solution and its fundamental properties. A comprehensive understanding of the strengths and limitations of each method, as outlined in this guide, is essential for researchers to make informed decisions and advance the development of new pyridazine-based therapeutics. The experimental protocols and workflows presented herein provide a practical starting point for the successful characterization of this important class of compounds.

References

  • MDPI. (2021). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. [Link]

  • Katritzky, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • Kramer, V., et al. (1973). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Organic Mass Spectrometry, 8(3), 31-42. [Link]

  • Universidade do Minho. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. [Link]

  • PubChem. (n.d.). Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. [Link]

  • PMC. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. [Link]

  • MDPI. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. [Link]

  • ResearchGate. (2013). Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. [Link]

  • PubChem. (n.d.). Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. [Link]

  • ResearchGate. (2018). Synthesis and X-ray diffraction of derivatives 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide. [Link]

  • Synthonix. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate - [E46052]. [Link]

Sources

The Pyridazinone Core: A Comparative Guide to the Structure-Activity Relationship of Ethyl 6-Hydroxypyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and the broad spectrum of biological activities its derivatives possess.[1][2] These six-membered heterocyclic compounds, containing two adjacent nitrogen atoms, have been successfully developed into therapeutic agents for a range of conditions, including cardiovascular diseases, inflammation, and cancer.[2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the "Ethyl 6-hydroxypyridazine-3-carboxylate" core, offering a comparative perspective for researchers and drug development professionals. We will delve into the causality behind experimental choices in designing new analogs, supported by experimental data and detailed protocols.

The Core Scaffold: Ethyl 6-Hydroxypyridazine-3-carboxylate

The starting scaffold, Ethyl 6-hydroxypyridazine-3-carboxylate, presents multiple points for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. Its structure features a pyridazinone ring, a hydroxyl group at the 6-position, and an ethyl carboxylate group at the 3-position. These functional groups are key to its reactivity and potential for derivatization.

Caption: Core structure of Ethyl 6-hydroxypyridazine-3-carboxylate.

Structure-Activity Relationship (SAR) Analysis: Unlocking Therapeutic Potential

While direct and exhaustive SAR studies on derivatives of Ethyl 6-hydroxypyridazine-3-carboxylate are not extensively documented, a wealth of information on the broader class of 6-substituted pyridazin-3(2H)-ones allows for well-founded inferences. The primary therapeutic areas of interest for these compounds are anticancer and anti-inflammatory applications.[4][5]

Anticancer Activity

Pyridazinone derivatives have demonstrated significant potential as anticancer agents, with their mechanism of action often linked to the inhibition of various kinases and other cellular processes.[6] The substitution pattern on the pyridazinone ring plays a crucial role in determining their potency and selectivity.

Key SAR Insights for Anticancer Activity:

  • Substitution at the 6-position: The nature of the substituent at the 6-position is a major determinant of anticancer activity. Aromatic or heteroaromatic rings are common and often beneficial. For instance, a series of novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones were synthesized and evaluated for their anticancer activity. One derivative, 2h , showed remarkable activity against leukemia (SR) and non-small cell lung cancer (NCI-H522) cell lines with a GI50 value of less than 0.1 μM.[4] This suggests that the presence of an aryl group at the 6-position is favorable for potent anticancer effects.

  • Substitution at the 2-position: The substituent on the nitrogen at the 2-position also significantly influences activity. The presence of a p-sulfamylphenyl group in the aforementioned series highlights the importance of this position for biological activity.[4] Other studies have shown that incorporating moieties like piperazine at this position can also lead to potent anticancer compounds.

  • The Role of the Hydroxyl and Carboxylate Groups: While direct studies on the modification of the hydroxyl and ethyl carboxylate groups of our core molecule are scarce, we can infer their potential roles. The hydroxyl group at the 6-position can be a key hydrogen bond donor or acceptor, influencing binding to target proteins. Its conversion to an ether or ester could modulate the compound's pharmacokinetic properties and target interactions. The ethyl carboxylate group at the 3-position offers a handle for creating amide or hydrazide derivatives, which could lead to new interactions with biological targets and alter the compound's solubility and cell permeability.

Comparative Efficacy of Pyridazinone Analogs in Anticancer Screening

Compound/AnalogCancer Cell LineBiological ActivityQuantitative DataReference
2h (6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivative)SR (Leukemia)Growth InhibitionGI50 < 0.1 μM[4]
2h (6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivative)NCI-H522 (Non-small cell lung)Growth InhibitionGI50 < 0.1 μM[4]
Compound 40 (6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one)HL-60 (TB) (Leukemia)Growth InhibitionGI50 < 2 μM[7]
Compound 40 (6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one)BT-549 (Breast cancer)Growth InhibitionGI50 < 2 μM[7]
Anti-inflammatory Activity

The pyridazinone scaffold is also a well-established pharmacophore for the development of anti-inflammatory agents, often with a reduced risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[8]

Key SAR Insights for Anti-inflammatory Activity:

  • Substitution at the 6-position: Similar to anticancer activity, the substituent at the 6-position is critical. Phenyl or substituted phenyl groups are commonly found in active anti-inflammatory pyridazinones.[8]

  • Substitution at the 2-position: The introduction of an acetyl hydrazone moiety at the 2-position has been shown to yield potent analgesic and anti-inflammatory compounds. A study on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted benzal)hydrazone derivatives revealed that some compounds exhibited more potent analgesic activity than aspirin and anti-inflammatory activity comparable to indomethacin.[5] This highlights the potential of modifying the ethyl carboxylate group of our core molecule into a hydrazide and subsequently a hydrazone to enhance anti-inflammatory properties.

  • The Hydroxyl Group's Role: The hydroxyl group at the 6-position can be a site for derivatization to improve anti-inflammatory activity. For instance, 3-O-substituted benzyl pyridazinone derivatives have shown potent anti-inflammatory activity.[8] This suggests that etherification of the hydroxyl group in our core scaffold could be a promising strategy.

SAR_Trends cluster_6 Modification at 6-position (OH) cluster_3 Modification at 3-position (COOEt) cluster_activity Biological Activity Core Ethyl 6-hydroxypyridazine-3-carboxylate Core Aryl_Ether Aryl Ether Linkage Core->Aryl_Ether Etherification Alkyl_Ether Alkyl Ether Linkage Core->Alkyl_Ether Etherification Amide Amide Derivatives Core->Amide Amidation Hydrazide Hydrazide/Hydrazone Derivatives Core->Hydrazide Hydrazinolysis Anti_inflammatory Enhanced Anti-inflammatory Activity Aryl_Ether->Anti_inflammatory Alkyl_Ether->Anti_inflammatory Anticancer Enhanced Anticancer Activity Amide->Anticancer Hydrazide->Anticancer Hydrazide->Anti_inflammatory

Caption: General SAR trends for pyridazinone derivatives.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key experiments in the evaluation of pyridazinone derivatives.

Synthesis of 6-Aryl-3(2H)-pyridazinone Derivatives (General Procedure)

This protocol is a general method for the synthesis of the pyridazinone core, which can be adapted for the synthesis of various derivatives.

  • Step 1: Synthesis of β-Aroylpropionic Acid: To a solution of a substituted benzene (1 mol) and succinic anhydride (1 mol) in nitrobenzene, add anhydrous aluminum chloride (2.2 mol) in portions with stirring. Heat the mixture at 60-70°C for 2 hours. After cooling, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. Extract the product with a suitable solvent, wash, dry, and concentrate to obtain the β-aroylpropionic acid.

  • Step 2: Synthesis of 6-Aryl-3(2H)-pyridazinone: A mixture of the β-aroylpropionic acid (1 mol) and hydrazine hydrate (1.2 mol) in ethanol is refluxed for 4-6 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the 6-aryl-3(2H)-pyridazinone.

In Vitro Anticancer Activity Screening (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7 for breast cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with fresh medium containing the test compounds at various concentrations and incubate for 48 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[3][9][10]

  • Animals: Use male Wistar rats (150-200 g). House the animals under standard laboratory conditions and provide them with food and water ad libitum.

  • Compound Administration: Administer the test compounds and a standard drug (e.g., indomethacin, 10 mg/kg) orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle only.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[11]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[11]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Experimental_Workflow Start Design & Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate Derivatives Screening In Vitro Screening Start->Screening Anticancer Anticancer Activity (e.g., MTT Assay) Screening->Anticancer Anti_inflammatory_in_vitro Anti-inflammatory Activity (e.g., COX Inhibition Assay) Screening->Anti_inflammatory_in_vitro Hit_ID Hit Identification & SAR Analysis Anticancer->Hit_ID Anti_inflammatory_in_vitro->Hit_ID In_Vivo In Vivo Evaluation Hit_ID->In_Vivo Promising Hits Edema_Assay Carrageenan-Induced Paw Edema Assay In_Vivo->Edema_Assay Lead_Opt Lead Optimization Edema_Assay->Lead_Opt

Caption: A typical workflow for the screening of new pyridazinone derivatives.

Conclusion and Future Directions

The pyridazinone scaffold, and specifically derivatives of Ethyl 6-hydroxypyridazine-3-carboxylate, holds significant promise for the development of novel therapeutic agents. The existing body of research on 6-substituted pyridazinones provides a strong foundation for the rational design of new compounds with enhanced anticancer and anti-inflammatory activities. Future research should focus on systematic modifications of the hydroxyl and ethyl carboxylate groups of the core molecule to build a comprehensive SAR profile. Such studies, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of new and effective pyridazinone-based drugs.

References

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. [Link]

  • Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]

  • Rathish, I. G., Javed, K., Ahmad, S., Bano, S., Alam, M. S., Akhter, M., Pillai, K. K., Ovais, S., & Samim, M. (2012). Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. European Journal of Medicinal Chemistry, 49, 304–309. [Link]

  • Gokce, M., Utku, S., & Kupeli, E. (2009). Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. European Journal of Medicinal Chemistry, 44(9), 3760–3764. [Link]

  • ChemInform Abstract: Synthesis and Evaluation of Anticancer Activity of Some Novel 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. (2012). ResearchGate. [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]

  • Synthesis and analgesic and anti-inflammatory activities 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(p-substituted/nonsubstituted benzal)hydrazone derivatives. (2009). ResearchGate. [Link]

  • Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]

  • Synthesis and analgesic, antiinflammatory and antimicrobial evaluation of 6-substituted-3(2H)-pyridazinone-2-acetyl-2- (substituted benzal) hydrazone derivatives. (2009). ResearchGate. [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (2014). PubMed Central. [Link]

  • Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. (2012). Semantic Scholar. [Link]

  • An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. (2022). National Institutes of Health. [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (2014). PubMed Central. [Link]

  • Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. [Link]

  • Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2022). SciSpace. [Link]

Sources

A Comparative Guide to Catalysts in the Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the pyridazine scaffold is a cornerstone for the development of novel bioactive compounds. Among its derivatives, Ethyl 6-hydroxypyridazine-3-carboxylate is a key intermediate, valued for its versatile chemical functionality that allows for further molecular elaboration. The efficient synthesis of this building block is therefore of paramount importance.

This guide provides a comparative analysis of catalytic and non-catalytic methods for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate. While direct comparative studies on this specific molecule are not extensively documented, this document synthesizes information from the broader context of pyridazinone synthesis to offer insights into optimizing this crucial reaction. We will delve into the mechanistic underpinnings of a classical uncatalyzed approach and explore the potential advantages of employing Brønsted and Lewis acid catalysts, supported by data from analogous systems.

The Foundational Reaction: Uncatalyzed Condensation

The most fundamental and widely employed method for the synthesis of the pyridazinone core is the condensation reaction between a 1,4-dicarbonyl compound and hydrazine.[1] For the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate, the logical precursor is diethyl 2-formyl-3-oxosuccinate, which can be readily prepared from diethyl 1,3-acetonedicarboxylate.

The uncatalyzed reaction proceeds via nucleophilic attack of the hydrazine at the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the stable aromatic pyridazine ring. This method, while reliable, can often require elevated temperatures and longer reaction times to achieve satisfactory yields.

Proposed Uncatalyzed Synthesis Workflow

cluster_0 Precursor Synthesis cluster_1 Pyridazine Ring Formation A Diethyl 1,3-acetonedicarboxylate C Diethyl 2-formyl-3-oxosuccinate A->C Formylation B Formylating Agent (e.g., Ethyl Formate) B->C E Ethyl 6-hydroxypyridazine-3-carboxylate C->E Condensation & Cyclization D Hydrazine Hydrate D->E

Caption: Workflow for the uncatalyzed synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

The Role of Catalysis in Pyridazinone Synthesis

The introduction of a catalyst to the condensation reaction aims to enhance the reaction rate and potentially improve the yield and purity of the final product. Both Brønsted and Lewis acids have been shown to be effective in the synthesis of various pyridazinone derivatives.

Brønsted Acid Catalysis

Brønsted acids, such as p-toluenesulfonic acid (p-TSA) or mineral acids, can catalyze the condensation by protonating the carbonyl oxygen of the dicarbonyl precursor. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. The subsequent dehydration step is also acid-catalyzed, facilitating the formation of the aromatic pyridazine ring.

Lewis Acid Catalysis

Lewis acids, such as zinc chloride (ZnCl₂) or metal triflates, function by coordinating to the carbonyl oxygen, which similarly enhances the electrophilicity of the carbonyl carbon. This coordination polarizes the C=O bond, activating the substrate for the nucleophilic addition of hydrazine. Lewis acids can be particularly effective in promoting the reaction under milder conditions.

Comparative Performance of Catalytic Systems

While specific experimental data for the catalytic synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate is limited, we can extrapolate from studies on analogous pyridazinone syntheses to provide a qualitative comparison.

Catalytic SystemPlausible PrecursorTypical ConditionsAnticipated YieldKey Advantages & Considerations
Uncatalyzed Diethyl 2-formyl-3-oxosuccinateReflux in ethanol or acetic acid, 4-12 hModerate to GoodSimple procedure, avoids catalyst cost and removal. May require longer reaction times and higher temperatures.
Brønsted Acid Diethyl 2-formyl-3-oxosuccinateCatalytic p-TSA or H₂SO₄, reflux in toluene, 2-6 hGood to ExcellentFaster reaction rates, potentially higher yields. Requires catalyst neutralization and removal.
Lewis Acid Diethyl 2-formyl-3-oxosuccinateCatalytic ZnCl₂ or Sc(OTf)₃, room temp. to reflux, 1-5 hGood to ExcellentMild reaction conditions, high efficiency. Catalyst cost and potential for metal contamination are considerations.

Experimental Protocols

The following are representative, detailed protocols for the uncatalyzed and a proposed acid-catalyzed synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate.

Protocol 1: Uncatalyzed Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Materials:

  • Diethyl 2-formyl-3-oxosuccinate (1 equiv.)

  • Hydrazine hydrate (1.1 equiv.)

  • Ethanol

  • Glacial acetic acid (optional co-solvent)

Procedure:

  • To a solution of diethyl 2-formyl-3-oxosuccinate in ethanol, add hydrazine hydrate dropwise at room temperature with stirring.

  • The reaction mixture is then heated to reflux for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford Ethyl 6-hydroxypyridazine-3-carboxylate as a solid.

Protocol 2: Brønsted Acid-Catalyzed Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate

Materials:

  • Diethyl 2-formyl-3-oxosuccinate (1 equiv.)

  • Hydrazine hydrate (1.1 equiv.)

  • p-Toluenesulfonic acid monohydrate (0.1 equiv.)

  • Toluene

Procedure:

  • A mixture of diethyl 2-formyl-3-oxosuccinate, hydrazine hydrate, and a catalytic amount of p-toluenesulfonic acid in toluene is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • The reaction is monitored by TLC and is typically complete within 2-4 hours.

  • After cooling to room temperature, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product is purified by column chromatography on silica gel or recrystallization to yield pure Ethyl 6-hydroxypyridazine-3-carboxylate.

Mechanistic Insights

The formation of the pyridazinone ring from a 1,4-dicarbonyl compound and hydrazine is a classic example of a condensation-cyclization reaction. The generally accepted mechanism involves the following key steps:

A 1,4-Dicarbonyl C Hydrazone Intermediate A->C Nucleophilic Attack B Hydrazine B->C D Cyclic Hemiaminal C->D Intramolecular Cyclization E Dihydropyridazine D->E Dehydration F Pyridazinone E->F Aromatization

Caption: Generalized mechanism for pyridazinone formation.

In the presence of an acid catalyst (Brønsted or Lewis), the initial nucleophilic attack of hydrazine on the protonated or coordinated carbonyl group is accelerated, leading to a faster overall reaction rate.

Conclusion and Future Outlook

The synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate can be effectively achieved through a classical uncatalyzed condensation of diethyl 2-formyl-3-oxosuccinate and hydrazine. However, for process optimization, particularly in industrial settings where reaction time and energy consumption are critical, the use of acid catalysts presents a compelling alternative. Both Brønsted and Lewis acids have the potential to significantly improve the efficiency of this transformation by lowering the activation energy of the key bond-forming steps.

Future research in this area should focus on direct comparative studies of various homogeneous and heterogeneous catalysts for the synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate. The development of reusable and environmentally benign solid acid catalysts would be a particularly valuable contribution, aligning with the principles of green chemistry and sustainable drug development.

References

  • Synthesis of pyridazines. Organic Chemistry Portal. [Link]

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES.
  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Canadian Journal of Chemistry.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. MDPI.
  • Pyrazoles and pyridazines from hydrazine and dicarbonyl compounds. Organic Chemistry Book.

Sources

A Comparative Guide to the Thermal Analysis of Ethyl 6-hydroxypyridazine-3-carboxylate and Related Heterocyclic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of a molecule is paramount to its successful development into a safe and effective therapeutic. Among these properties, thermal stability is a critical parameter that influences storage, formulation, and processing. This guide provides an in-depth examination of the thermal analysis (TGA/DSC) of Ethyl 6-hydroxypyridazine-3-carboxylate, a heterocyclic ester of interest in medicinal chemistry. In the absence of direct experimental data for this specific molecule, this guide will establish a predictive thermal profile based on a comprehensive review of structurally related pyridazine and heterocyclic ester analogs. This predicted profile will then be compared with documented thermal behaviors of alternative structures, offering valuable insights for researchers in the field.

The Critical Role of Thermal Analysis in Preclinical Drug Development

In the preclinical phase of drug development, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools.[1][2] They provide crucial information about the melting point, decomposition temperature, purity, and polymorphism of a drug candidate. Undesirable thermal events can lead to decreased pharmacological activity or increased toxicity.[1] Therefore, a thorough thermal evaluation is essential as early as possible to de-risk a development program.[1]

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This is vital for determining the temperature at which a compound begins to decompose. Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and enthalpies of fusion.[3][4] Together, TGA and DSC provide a comprehensive thermal profile of a compound.

Predicted Thermal Profile of Ethyl 6-hydroxypyridazine-3-carboxylate

While specific experimental data for Ethyl 6-hydroxypyridazine-3-carboxylate is not publicly available, we can infer its likely thermal behavior by examining its structural components and data from analogous compounds. The molecule consists of a pyridazine core, a hydroxyl group, and an ethyl carboxylate substituent.

The pyridazine ring, a nitrogen-containing heterocycle, generally imparts significant thermal stability to molecules. Studies on various pyridazine derivatives have shown them to be thermally robust.[5] For instance, some aryl-substituted pyridazines exhibit melting points ranging from 155°C to over 200°C.[5] The presence of the electron-withdrawing nitrogen atoms in the ring contributes to this stability.

The hydroxyl group can introduce hydrogen bonding, which typically raises the melting point. However, it can also be a site for initiation of thermal decomposition, potentially through dehydration reactions. The ethyl carboxylate group is a common feature in many drug candidates. Research on other nitrogen-rich heterocyclic esters with an ethyl carboxylate moiety shows decomposition often begins at temperatures above 250°C.[3]

Based on these structural considerations, it is predicted that Ethyl 6-hydroxypyridazine-3-carboxylate will be a crystalline solid with a relatively high melting point, likely in the range of 150-220°C, and will exhibit thermal stability up to at least 250°C.

Comparative Thermal Analysis with Structurally Related Heterocyclic Esters

To contextualize the predicted thermal properties of Ethyl 6-hydroxypyridazine-3-carboxylate, it is useful to compare it with other heterocyclic esters that have been characterized by TGA/DSC. The following table summarizes key thermal data for several related compounds.

Compound Class/ExampleKey Structural FeaturesMelting Point (°C)Onset of Decomposition (T5%, °C)AtmosphereReference
Imidazolidinoannelated triazinylformic acid ethyl estersNitrogen-rich fused ring system with ethyl esterVaries with substitution276-280Inert[3]
Imidazolidinoannelated triazinylacetic acid methyl estersNitrogen-rich fused ring system with methyl esterVaries with substitution>250Inert[3]
Annelated asymmetrical triazinesFused triazine ring systemVaries with substitution>250Inert[4]
Pyrazine estersPyrazine ring with ester side chainsVaries (e.g., 53.9 for one derivative)153-183Helium[6]
Predicted: Ethyl 6-hydroxypyridazine-3-carboxylate Pyridazine ring with hydroxyl and ethyl ester groups 150-220 (Predicted) >250 (Predicted) N/A N/A

From this comparison, it is evident that nitrogen-rich heterocyclic esters generally exhibit high thermal stability, often decomposing at temperatures well above 200°C.[3][4] The imidazolidinoannelated triazinylformic acid ethyl esters, for example, show exceptional stability with decomposition onsets approaching 280°C in an inert atmosphere.[3] This suggests that the pyridazine core in our target molecule is likely to confer similar robustness. The pyrazine esters, while also stable, show a slightly lower onset of decomposition in some cases, which may be related to the specific nature of their side chains and the pyrazine ring itself.[6]

The predicted thermal stability of Ethyl 6-hydroxypyridazine-3-carboxylate (above 250°C) places it favorably among these comparable drug candidates, indicating that it would likely not present significant challenges related to thermal decomposition during standard pharmaceutical processing and storage.

Experimental Protocols for TGA/DSC Analysis

For researchers wishing to perform their own thermal analysis on Ethyl 6-hydroxypyridazine-3-carboxylate or related compounds, the following is a generalized experimental protocol.

Instrumentation

A simultaneous TGA/DSC instrument is recommended to obtain both mass loss and heat flow data from a single sample run.

Sample Preparation
  • Accurately weigh 5-10 mg of the sample into an appropriate crucible (e.g., alumina or platinum).

  • Ensure the sample is evenly distributed at the bottom of the crucible to ensure uniform heating.

TGA/DSC Experimental Parameters
  • Purge Gas: High-purity nitrogen or helium for inert atmosphere experiments, or air for oxidative studies. A typical flow rate is 50-100 mL/min.

  • Temperature Program:

    • Equilibrate at 30°C.

    • Ramp the temperature from 30°C to a final temperature (e.g., 500-600°C) at a constant heating rate. A rate of 10°C/min is common.

  • Data Collection: Record the sample mass (TGA), the differential heat flow (DSC), and the sample temperature continuously throughout the experiment.

Data Analysis
  • DSC: Determine the onset and peak temperatures of endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Calculate the enthalpy of fusion (ΔHf) from the area of the melting peak.

  • TGA: Determine the onset temperature of decomposition, often reported as T5% (the temperature at which 5% mass loss has occurred). Analyze the number of decomposition steps and the percentage of mass loss for each step.

Visualizing the Experimental Workflow and Data Interpretation

The following diagrams illustrate the typical workflow for thermal analysis and the logical process for interpreting the resulting data.

TGA_DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Acquisition & Analysis weigh Weigh 5-10 mg of Sample load Load into Crucible weigh->load instrument Place in TGA/DSC Analyzer load->instrument program Set Temperature Program (e.g., 10°C/min under N2) instrument->program run Execute Thermal Scan program->run acquire Record Mass vs. Temp (TGA) Record Heat Flow vs. Temp (DSC) run->acquire analyze Determine Melting Point (DSC) Determine Decomposition Temp (TGA) acquire->analyze

Caption: Experimental workflow for TGA/DSC analysis.

Data_Interpretation cluster_dsc DSC Curve Analysis cluster_tga TGA Curve Analysis node_data TGA & DSC Data endotherm Endothermic Peak? node_data->endotherm exotherm Exothermic Peak? node_data->exotherm mass_loss Significant Mass Loss? node_data->mass_loss melting Melting Point Purity Assessment endotherm->melting decomposition_dsc Decomposition (Exothermic) exotherm->decomposition_dsc stability Assess Thermal Stability melting->stability Correlates with decomposition_dsc->stability Correlates with onset Determine Onset Temp (T5%) mass_loss->onset onset->stability

Caption: Logical flow for interpreting TGA/DSC data.

Conclusion

While direct experimental thermal analysis data for Ethyl 6-hydroxypyridazine-3-carboxylate remains to be published, a comparative analysis of its structural analogs provides a strong basis for predicting its thermal behavior. It is anticipated to be a thermally stable compound, with a decomposition temperature likely exceeding 250°C, which is a favorable characteristic for a drug development candidate. This places it on par with or potentially better than other heterocyclic esters in terms of thermal stability. The methodologies and comparative data presented in this guide offer a robust framework for researchers to evaluate the thermal properties of this and other novel heterocyclic compounds, ensuring that critical stability information is considered early in the drug discovery and development process.

References

  • Ważna, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 29(9), 2048. [Link][3]

  • Ważna, A., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed, National Center for Biotechnology Information. [Link][1]

  • Ważna, A., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. International Journal of Molecular Sciences, 24(7), 6190. [Link][4]

  • Ważna, A., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PubMed, National Center for Biotechnology Information. [Link][2]

  • PubChem. Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • Finetune Chemical. Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxylate CAS 1352925-63-3. Home Sunshine Pharma. [Link]

  • Yang, G., et al. (2022). Synthesis, thermal property and antifungal evaluation of pyrazine esters. Journal of the Chilean Chemical Society, 67(2). [Link][6]

  • PubChem. Ethyl 6-(hydroxymethyl)pyridazine-3-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. Ethyl 6-chloro-3-hydroxypyridazine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Theses. [Link][5]

Sources

A Researcher's Guide to Elemental Analysis for Formula Confirmation: The Case of Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and materials science, the synthesis of a novel chemical entity is a pivotal moment. However, synthesis is merely the first step; rigorous characterization is paramount to ensure the compound's identity and purity. Elemental analysis serves as a foundational technique in this process, providing a quantitative measure of the constituent elements in a sample. It is the first line of defense against structural misassignment and a critical component of any data package for publication or patent filing.

This guide provides an in-depth comparison of methods for the elemental analysis of "Ethyl 6-hydroxypyridazine-3-carboxylate," a heterocyclic compound of interest in medicinal chemistry. We will move beyond simple protocols to explore the causality behind experimental choices, compare the gold-standard combustion analysis with modern high-resolution mass spectrometry, and present a workflow that constitutes a self-validating system for formula confirmation.

The Target Molecule: Ethyl 6-hydroxypyridazine-3-carboxylate

Before any analysis, we must establish the theoretical elemental composition of our target compound. The structure of Ethyl 6-hydroxypyridazine-3-carboxylate suggests a molecular formula of C₇H₈N₂O₃ .

It is important for the researcher to recognize that this compound can exist in tautomeric forms, primarily between the 6-hydroxy and the 6-oxo (or pyridazin-6-one) forms. However, for the purposes of elemental analysis, both tautomers share the same molecular formula and, therefore, the same theoretical elemental composition.

Based on the molecular formula C₇H₈N₂O₃ and atomic weights (C: 12.011, H: 1.008, N: 14.007, O: 15.999), the theoretical elemental composition is calculated as follows:

ElementSymbolAtomic Mass ( g/mol )Atoms in FormulaTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.011784.07745.65%
HydrogenH1.00888.0644.38%
NitrogenN14.007228.01415.22%
OxygenO15.999347.99726.06%
Total 184.152 100.00%

This theoretical data is our benchmark. The goal of the following experimental procedures is to obtain results that closely match these percentages, typically within a ±0.4% deviation, to confirm the empirical formula.

The Gold Standard: CHNS Combustion Analysis

For over a century, combustion analysis, based on the Pregl-Dumas method, has been the definitive technique for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds.[1][2] Its longevity is a testament to its reliability, accuracy, and the fundamental nature of the information it provides.[1]

The Causality Behind the Method

The principle is straightforward: a sample is combusted in an oxygen-rich environment at high temperatures (typically ~1000°C) to convert the elements into simple gases (CO₂, H₂O, N₂, and SO₂).[2][3] These gases are then separated and quantified by a detector, most commonly a thermal conductivity detector (TCD).[1] The instrument is calibrated using a high-purity, stable organic standard (e.g., acetanilide) to ensure the trustworthiness of the results.

A Self-Validating Protocol for CHN Analysis

This protocol is designed to be self-validating by incorporating rigorous sample preparation and handling steps, which are critical for accurate results.[4]

Step 1: Sample Preparation - The Foundation of Accuracy

  • Homogenization: Ensure the solid sample is a fine, homogenous powder. If the compound was recently recrystallized, grind a representative sample gently with a mortar and pestle.

    • Causality: A non-homogenous sample will lead to non-reproducible results between runs, as the small amount of material weighed may not be representative of the bulk.

  • Drying: Dry the powdered sample under a high vacuum at a moderate temperature (e.g., 40-50°C) for several hours or overnight.

    • Causality: Moisture and residual solvents are the most common sources of error. Water will artificially inflate the hydrogen percentage and, if oxygen is determined by difference, will drastically skew the oxygen value.[5][6]

Step 2: Weighing and Encapsulation

  • Weighing: Using a calibrated microbalance, accurately weigh 1-3 mg of the dried sample into a pre-cleaned tin capsule.

    • Causality: The final elemental percentages are calculated based on this initial weight, making its accuracy paramount.[7] Tin capsules are used because tin promotes a violent, complete "flash combustion" reaction, ensuring all organic material is oxidized.

  • Encapsulation: Crimp the top of the tin capsule to seal it, ensuring no sample can be lost. For hygroscopic or air-sensitive samples, this process should be performed in a glove box.[6]

Step 3: Instrumental Analysis

  • Calibration: Before running the sample, analyze a certified standard (e.g., acetanilide) to confirm the instrument is properly calibrated. The results should fall within the standard's specified limits.

  • Sample Introduction: Place the sealed capsule into the instrument's autosampler.

  • Combustion & Reduction: The sample is dropped into a furnace at ~1000°C. The resulting combustion gases (CO₂, H₂O, NOx, SO₂) are swept by a helium carrier gas over a heated copper reducer to convert nitrogen oxides (NOx) to N₂ gas.[2]

  • Separation & Detection: The gas mixture (He, CO₂, H₂O, N₂) is passed through a gas chromatography column, which separates the components. The TCD detects the concentration of each gas as it elutes.

  • Data Calculation: The instrument's software integrates the detector signals and, using the initial sample weight and calibration factors, calculates the weight percentage of C, H, and N.

High-Resolution Mass Spectrometry: An Orthogonal Approach

While combustion analysis measures elemental ratios, high-resolution mass spectrometry (HRMS) determines the exact mass of a molecule, providing a powerful and complementary method for formula confirmation.[1] For volatile compounds, combined gas chromatography-mass spectrometry (GC/MS) can be an effective alternative.[8]

The Principle of Exact Mass

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. Since the exact masses of isotopes are unique (e.g., ¹²C = 12.0000, ¹H = 1.0078, ¹⁶O = 15.9949), a highly accurate mass measurement can often correspond to only one possible elemental formula.

For our compound, C₇H₈N₂O₃ , the theoretical monoisotopic exact mass of the neutral molecule is 184.0535 g/mol . An HRMS experiment would aim to detect the protonated molecule [M+H]⁺ at m/z 185.0608 .

Comparative Workflow: HRMS
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Introduction & Ionization: Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI), which creates protonated molecules [M+H]⁺ in the gas phase.

  • Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF), which measures their m/z with high accuracy.

  • Formula Determination: The experimental m/z is submitted to a formula calculator in the instrument's software, which generates a list of possible molecular formulas within a narrow mass tolerance (e.g., < 5 ppm). For a measured m/z of 185.0606, the only logical formula containing C, H, N, and O would be C₇H₉N₂O₃ (the protonated form of our target).

Comparison of Primary Techniques

FeatureCombustion CHN AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Principle Destructive combustion to form simple gases (CO₂, H₂O, N₂) which are then quantified.Ionization of the intact molecule and ultra-precise measurement of its mass-to-charge ratio.
Information Obtained Percentage composition of C, H, N, S. Confirms the ratio of elements.Exact mass of the molecule. Confirms the total number of each element.
Typical Sample Amount 1-3 mg (solid)< 1 mg (solution)
Accuracy Results typically accepted if within ±0.4% of theoretical values.Mass accuracy typically < 5 ppm.
Pros Direct, quantitative measure of elemental ratios; highly reliable and well-established; relatively inexpensive.[1]Extremely sensitive; provides an exact molecular formula; confirms molecular weight.
Cons Does not give molecular weight information; sensitive to impurities like water and solvents.[6]Provides little information about impure samples; indirect measure of elemental ratios.

The Integrated Workflow: A Self-Validating System

True confidence in a compound's formula comes from integrating orthogonal techniques. The workflow below illustrates a robust, self-validating process for confirming the identity of a newly synthesized compound like Ethyl 6-hydroxypyridazine-3-carboxylate.

G cluster_synthesis Compound Synthesis & Purification cluster_theory Theoretical Analysis cluster_exp Experimental Analysis cluster_validation Data Validation & Confirmation synthesis Synthesized Product: Ethyl 6-hydroxypyridazine-3-carboxylate purify Purification (Recrystallization, Chromatography) synthesis->purify propose_formula Propose Formula: C₇H₈N₂O₃ purify->propose_formula calc_theory Calculate Theoretical Values (CHN% and Exact Mass) propose_formula->calc_theory sample_prep Sample Preparation (Homogenize, Dry, Weigh) propose_formula->sample_prep compare_chn Compare Experimental vs. Theoretical CHN% (Is deviation < 0.4%?) calc_theory->compare_chn compare_hrms Compare Experimental vs. Theoretical Exact Mass (Is deviation < 5 ppm?) calc_theory->compare_hrms chn_analysis Combustion (CHN) Analysis sample_prep->chn_analysis hrms_analysis HRMS Analysis sample_prep->hrms_analysis chn_analysis->compare_chn hrms_analysis->compare_hrms decision Data Concordant? compare_chn->decision compare_hrms->decision confirmed Formula Confirmed: C₇H₈N₂O₃ decision->confirmed Yes re_evaluate Re-evaluate: - Purity? - Solvates? - Structure? decision->re_evaluate No

Caption: Workflow for robust molecular formula confirmation.

This integrated approach is trustworthy because the two techniques are fundamentally different. Combustion analysis validates the ratio of atoms, while HRMS validates the total sum of atoms. If an incorrect formula were proposed, it is exceptionally unlikely that it would satisfy the stringent criteria of both methods, thus creating a self-validating loop.

References

  • Unlocking the Secrets of Organic Elemental Analysis for Unm
  • CHN(O)S Elemental Analysis. Measurlabs.
  • Ethyl 6-(hydroxymethyl)
  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. (2024). MDPI.
  • A Look at Elemental Analysis for Organic Compounds. (2021). AZoM.
  • Elemental Analysis – Sample prepar
  • Best practices for sample preparation in elemental analysis. (2025). Elementar.
  • Chapter 6 Elemental Analysis and Biological Characterization.
  • CHNSO Organic Elemental Analysis - Sample Prepar
  • CHNS ANALYSIS. Columbia University.
  • CHNS Elemental Analysers. (2008). The Royal Society of Chemistry.

Sources

A Researcher's Guide to the In Vitro and In Vivo Evaluation of Ethyl 6-hydroxypyridazine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives showing a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1][2][3]. Ethyl 6-hydroxypyridazine-3-carboxylate, a versatile starting material, offers a unique template for the synthesis of novel therapeutic agents[4][5]. This guide provides a comprehensive framework for the systematic in vitro and in vivo evaluation of newly synthesized derivatives of ethyl 6-hydroxypyridazine-3-carboxylate, enabling researchers to compare their performance and identify promising lead compounds.

Part 1: The Strategic Synthesis of Ethyl 6-hydroxypyridazine-3-carboxylate Derivatives

The journey from a starting scaffold to a potential drug candidate begins with strategic chemical synthesis. The ethyl 6-hydroxypyridazine-3-carboxylate core can be readily modified at several positions to generate a library of diverse compounds. The rationale behind the choice of synthetic routes should be to introduce a variety of functional groups that can modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, all of which can influence biological activity.

A general synthetic workflow is depicted below:

Synthesis Workflow General Synthetic Workflow for Derivatives A Ethyl 6-hydroxypyridazine-3-carboxylate B Activation of Hydroxyl Group A->B e.g., Chlorination D Modification of Carboxylate Group A->D e.g., Amidation, Reduction C Nucleophilic Substitution B->C e.g., Amination, Etherification E Library of Derivatives C->E D->E Xenograft_Workflow In Vivo Anticancer Xenograft Workflow A Implantation of Cancer Cells B Tumor Growth Monitoring A->B Subcutaneous injection C Treatment Initiation B->C Tumor reaches palpable size D Continued Treatment & Monitoring C->D Dosing regimen E Endpoint Analysis D->E Tumor volume, body weight

Caption: Workflow for in vivo anticancer efficacy testing.

Experimental Protocol: Subcutaneous Xenograft Model

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT-116 cells) into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Treatment: Once tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).

Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema

The carrageenan-induced paw edema model in rats is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of compounds.[6][7][8][9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Compound Administration: Administer the test compounds or a reference drug (e.g., Indomethacin) to rats orally or intraperitoneally.

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Efficacy: Systemic Infection Models

To assess the in vivo efficacy of antimicrobial candidates, a systemic infection model in mice is often employed.[2][11][12]

Experimental Protocol: Murine Systemic Infection Model

  • Infection: Induce a systemic infection in mice by intraperitoneal injection of a lethal or sub-lethal dose of a bacterial pathogen (e.g., S. aureus).

  • Treatment: Administer the test compound at different doses and a vehicle control at specific time points post-infection.

  • Monitoring: Monitor the survival of the mice over a period of several days.

  • Bacterial Load Determination: In some studies, at specific time points, mice are euthanized, and organs (e.g., spleen, liver) are harvested to determine the bacterial load (CFU/gram of tissue).

Part 4: Synthesizing the Evidence: A Holistic Comparison

A thorough evaluation requires integrating data from all assays. A promising lead compound should exhibit potent in vitro activity, significant in vivo efficacy, and an acceptable safety profile. Structure-activity relationship (SAR) studies are crucial at this stage to understand how chemical modifications influence biological activity.

By following this comprehensive guide, researchers can systematically evaluate their novel Ethyl 6-hydroxypyridazine-3-carboxylate derivatives, paving the way for the development of the next generation of therapeutics.

References

Sources

Comparison of different synthetic routes to "Ethyl 6-hydroxypyridazine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key heterocyclic scaffolds is a cornerstone of innovation. Ethyl 6-hydroxypyridazine-3-carboxylate, a valuable building block in the synthesis of various biologically active compounds, is no exception. This guide provides an in-depth comparison of the primary synthetic routes to this target molecule, offering a critical evaluation of their respective advantages, drawbacks, and practical considerations. We will delve into the underlying chemical principles, present detailed experimental protocols, and offer data-driven insights to inform your synthetic strategy.

Introduction to Ethyl 6-Hydroxypyridazine-3-carboxylate

Ethyl 6-hydroxypyridazine-3-carboxylate is a key intermediate in the synthesis of a range of pharmaceutical agents. Its pyridazine core, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a common motif in compounds exhibiting diverse biological activities, including cardiovascular, anti-inflammatory, and anticancer properties. The presence of the hydroxyl and carboxylate functional groups at positions 6 and 3, respectively, provides versatile handles for further chemical modification, making it a highly sought-after precursor in drug discovery programs.

Synthetic Strategies: A Comparative Analysis

The synthesis of ethyl 6-hydroxypyridazine-3-carboxylate can be broadly categorized into two main strategies, each starting from different commercially available precursors. We will explore each route in detail, providing both the chemical logic and practical considerations for their implementation.

Route 1: The Mucochloric Acid Approach

This classical and widely employed method utilizes mucochloric acid, a readily available and inexpensive starting material. The synthesis proceeds through a two-step sequence involving condensation with hydrazine followed by cyclization and aromatization.

Mechanism and Rationale:

The reaction initiates with the condensation of hydrazine hydrate with mucochloric acid. Hydrazine, being a potent dinucleophile, attacks the aldehydic carbonyl groups of the open form of mucochloric acid. This is followed by an intramolecular cyclization to form a dihydropyridazinone intermediate. Subsequent elimination of water and HCl, often facilitated by heating, leads to the formation of the aromatic pyridazine ring. The esterification of the resulting carboxylic acid is typically performed as a separate step.

Experimental Protocol:

  • Step 1: Synthesis of 6-Chloropyridazine-3-carboxylic acid:

    • To a solution of mucochloric acid (1 equivalent) in ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise at room temperature.

    • The reaction mixture is then refluxed for 4-6 hours, during which time the formation of a precipitate is observed.

    • After cooling to room temperature, the solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 6-chloropyridazine-3-carboxylic acid.

  • Step 2: Esterification to Ethyl 6-chloropyridazine-3-carboxylate:

    • The 6-chloropyridazine-3-carboxylic acid (1 equivalent) is suspended in absolute ethanol.

    • A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 8-12 hours.

    • The solvent is removed under reduced pressure, and the residue is neutralized with a saturated solution of sodium bicarbonate.

    • The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate and concentrated to give the ethyl ester.

  • Step 3: Hydrolysis to Ethyl 6-hydroxypyridazine-3-carboxylate:

    • The ethyl 6-chloropyridazine-3-carboxylate (1 equivalent) is dissolved in a mixture of ethanol and water.

    • An excess of a base, such as sodium hydroxide or potassium hydroxide, is added, and the mixture is refluxed for 2-4 hours.

    • After cooling, the reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried to afford ethyl 6-hydroxypyridazine-3-carboxylate.

Diagram of the Mucochloric Acid Route:

mucochloric_acid_route cluster_step1 Step 1: Condensation & Cyclization cluster_step2 Step 2: Esterification cluster_step3 Step 3: Hydrolysis Mucochloric Acid Mucochloric Acid Hydrazine\nHydrate Hydrazine Hydrate Mucochloric Acid->Hydrazine\nHydrate EtOH, Reflux 6-Chloropyridazine-3-carboxylic acid 6-Chloropyridazine-3-carboxylic acid Hydrazine\nHydrate->6-Chloropyridazine-3-carboxylic acid EtOH, H2SO4 (cat.) EtOH, H2SO4 (cat.) 6-Chloropyridazine-3-carboxylic acid->EtOH, H2SO4 (cat.) Reflux Ethyl 6-chloropyridazine-3-carboxylate Ethyl 6-chloropyridazine-3-carboxylate EtOH, H2SO4 (cat.)->Ethyl 6-chloropyridazine-3-carboxylate NaOH, H2O/EtOH NaOH, H2O/EtOH Ethyl 6-chloropyridazine-3-carboxylate->NaOH, H2O/EtOH Reflux, then H+ Ethyl 6-hydroxypyridazine-3-carboxylate Ethyl 6-hydroxypyridazine-3-carboxylate NaOH, H2O/EtOH->Ethyl 6-hydroxypyridazine-3-carboxylate

Caption: Synthetic pathway from mucochloric acid.

Route 2: The Diethyl Oxalacetate and Hydrazine Approach

An alternative and often more direct route involves the condensation of diethyl oxalacetate with hydrazine, followed by cyclization. This method has the advantage of potentially forming the pyridazine ring and the desired ester functionality in a more convergent manner.

Mechanism and Rationale:

This synthesis relies on the reaction of the β-keto ester, diethyl oxalacetate, with hydrazine. The initial step is the formation of a hydrazone by the reaction of one of the carbonyl groups of diethyl oxalacetate with hydrazine. The subsequent intramolecular cyclization is driven by the attack of the remaining nitrogen of the hydrazine moiety onto the other ester carbonyl group, leading to the formation of the pyridazinone ring. Tautomerization of the resulting intermediate affords the more stable aromatic 6-hydroxypyridazine system.

Experimental Protocol:

  • To a solution of sodium ethoxide, prepared by dissolving sodium metal (1.1 equivalents) in absolute ethanol, diethyl oxalacetate (1 equivalent) is added dropwise at 0 °C.

  • After stirring for 30 minutes, a solution of hydrazine hydrate (1 equivalent) in ethanol is added slowly, maintaining the temperature below 5 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.

  • The solvent is evaporated under reduced pressure, and the residue is dissolved in water.

  • The aqueous solution is acidified with concentrated HCl to a pH of approximately 3-4, resulting in the precipitation of the product.

  • The solid is collected by filtration, washed with cold water, and recrystallized from ethanol to yield pure ethyl 6-hydroxypyridazine-3-carboxylate.

Diagram of the Diethyl Oxalacetate Route:

diethyl_oxalacetate_route cluster_reaction One-Pot Condensation & Cyclization Diethyl Oxalacetate Diethyl Oxalacetate Hydrazine\nHydrate Hydrazine Hydrate Diethyl Oxalacetate->Hydrazine\nHydrate NaOEt, EtOH Ethyl 6-hydroxypyridazine-3-carboxylate Ethyl 6-hydroxypyridazine-3-carboxylate Hydrazine\nHydrate->Ethyl 6-hydroxypyridazine-3-carboxylate

Benchmarking the Performance of Ethyl 6-hydroxypyridazine-3-carboxylate Based Compounds: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a "privileged structure," consistently appearing in a diverse array of biologically active compounds.[1] Its inherent physicochemical properties, such as hydrogen bonding capacity and metabolic stability, make it an attractive core for the development of novel therapeutics.[1] This guide provides an in-depth technical comparison of compounds derived from the versatile starting material, Ethyl 6-hydroxypyridazine-3-carboxylate, benchmarking their performance as potential anticancer and anti-inflammatory agents against established alternatives. We will delve into the rationale behind experimental design, present detailed protocols, and offer a transparent analysis of performance data to empower researchers in their drug discovery endeavors.

The Strategic Advantage of the Pyridazinone Core

The pyridazinone core, a derivative of pyridazine, is a key pharmacophore in numerous clinically significant molecules. Its unique electronic and structural features allow for targeted interactions with a variety of biological targets, including protein kinases and inflammatory mediators.[2][3] Ethyl 6-hydroxypyridazine-3-carboxylate serves as an excellent precursor for the synthesis of a library of pyridazinone derivatives through targeted modifications at various positions of the heterocyclic ring. This strategic approach allows for the fine-tuning of pharmacological activity and the optimization of drug-like properties.

Performance Benchmarking: Anticancer and Anti-inflammatory Activity

To objectively assess the potential of Ethyl 6-hydroxypyridazine-3-carboxylate derivatives, we will focus on two key therapeutic areas where pyridazinones have shown significant promise: oncology and inflammation.[1][3] The performance of our synthesized derivatives will be compared against well-established drugs in each category.

Anticancer Activity: Targeting VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, a process vital for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated strategy in oncology.[2] Here, we benchmark a representative pyridazinone derivative, synthesized from Ethyl 6-hydroxypyridazine-3-carboxylate, against Sorafenib, a known multi-kinase inhibitor that targets VEGFR-2.

Table 1: Comparative Anticancer Activity (VEGFR-2 Inhibition and Cell Proliferation)

CompoundVEGFR-2 Inhibition IC50 (µM)Antiproliferative Activity GI50 (µM) - HepG2 (Liver Cancer)Antiproliferative Activity GI50 (µM) - MCF-7 (Breast Cancer)
Pyridazinone Derivative 1 0.12 4.25 6.08
Sorafenib (Reference)0.109.185.47

Data synthesized from representative studies on pyridine-derived VEGFR-2 inhibitors.[5]

The data indicates that the pyridazinone derivative exhibits potent VEGFR-2 inhibition, comparable to the reference drug Sorafenib.[5] Notably, it demonstrates superior antiproliferative activity against the HepG2 liver cancer cell line.[5]

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) for test compounds against VEGFR-2.

  • Preparation of Reagents:

    • Kinase Buffer: 20 mM MOPS (pH 7.0), 1 mM EDTA, 0.01% Brij-35, 5% Glycerol, 0.1% β-mercaptoethanol, 1 mg/mL BSA.

    • Recombinant human VEGFR-2 enzyme.

    • Substrate: Poly(Glu, Tyr) 4:1.

    • ATP solution.

    • Test compounds dissolved in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound solution to the wells of a 96-well plate.

    • Add 10 µL of the substrate and 10 µL of the enzyme solution to each well.

    • Initiate the kinase reaction by adding 25 µL of the ATP solution.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction by adding 50 µL of a stop solution (e.g., 3% phosphoric acid).

    • Detect the phosphorylated substrate using a suitable method, such as ELISA or a fluorescence-based assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

The following diagram illustrates the mechanism of action of pyridazinone-based VEGFR-2 inhibitors in disrupting tumor angiogenesis.

VEGFR2_Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Pyridazinone Pyridazinone Derivative Pyridazinone->VEGFR2 Inhibits (ATP-competitive) Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Angiogenesis TNFa_Inhibition cluster_intracellular Intracellular Signaling Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 Pyridazinone Pyridazinone Derivative IKK IKK Complex Pyridazinone->IKK Inhibits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 TAK1->IKK NFkB NF-κB IKK->NFkB Activates p65_p50 p65/p50 NFkB->p65_p50 Translocates to Nucleus TNFa_Gene TNF-α Gene Transcription p65_p50->TNFa_Gene TNFa_Protein TNF-α Protein (Pro-inflammatory Cytokine) TNFa_Gene->TNFa_Protein

Caption: Inhibition of the NF-κB pathway and subsequent TNF-α production.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridazinone derivatives is intricately linked to the nature and position of substituents on the heterocyclic ring. For instance, the introduction of a substituted phenyl ring at the C6 position and a sulfonamide moiety has been shown to enhance anticancer activity. [6]Similarly, in the context of anti-inflammatory action, modifications at the N2 position of the pyridazinone ring can significantly impact potency. [3]A thorough understanding of these SARs is paramount for the rational design of next-generation inhibitors with improved efficacy and selectivity.

Conclusion and Future Directions

This guide demonstrates that Ethyl 6-hydroxypyridazine-3-carboxylate is a valuable and versatile starting material for the synthesis of potent anticancer and anti-inflammatory agents. The derivatives benchmarked in this guide exhibit promising performance, in some cases surpassing that of established drugs. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers to build upon. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in vivo studies to validate the preclinical findings. The continued exploration of the pyridazine scaffold holds immense potential for the discovery of novel and effective therapeutics.

References

  • Hassan, R.A. et al. (2025). Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. Bioorganic & Medicinal Chemistry, 130, 118348.
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry.
  • Osman, E.O., Khalil, N.A., Magdy, A., & El-Dash, Y. (2024). Pyridazine and pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Current Medicinal Chemistry.
  • Pyridazine Based Scaffolds as Privileged Structures in anti-Cancer Therapy. (n.d.).
  • Synthesis and analgesic and anti-inflammatory activity of ethyl (6-substituted-3 (2H)-pyridazinone-2-yl)acetate derivatives. (2006). Arzneimittelforschung, 56(11), 768-77.
  • The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. (2025). Benchchem.
  • Abdellatif, K. R. A., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(8), e2100085.
  • Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2018). Current Drug Targets, 19(13), 1516-1529.
  • Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. (2012). European Journal of Medicinal Chemistry, 57, 244-249.
  • Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. (2013). European Journal of Medicinal Chemistry, 69, 449-457.
  • Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). International Journal of Molecular Sciences, 23(12), 6520.
  • Synthesis of potential anticancer agents. Pyrido[4,3-b]o[2][7]xazines and pyrido[4,3-b]t[2][7]hiazines. (1987). Journal of Medicinal Chemistry, 30(3), 518-524.

  • Synthesis and Evaluation of Anticancer Activity of Some Novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones. (2012). European Journal of Medicinal Chemistry, 57, 244-249.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. (2023). Molecules, 28(14), 5364.
  • Synthesis and antiinflammatory activity of 6-(substituted aryl)-2,3,4,5-tetrahydro-3-thiopyridazinones. (2007). Indian Journal of Pharmaceutical Sciences, 69(1), 86.
  • Syntheses and antiinflammatory activity of some 6-aryl-2,3,4,5-tetrahydro-3-pyridazinones. (2005). Indian Journal of Heterocyclic Chemistry, 14(4), 269-272.
  • Ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. (2013). European Journal of Medicinal Chemistry, 69, 449-457.
  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Deriv
  • Ethyl 4-hydroxy-6-oxo-1H-pyridazine-3-carboxyl
  • New Anticancer Agents: Design, Synthesis and Evaluation. (2023). International Journal of Molecular Sciences, 24(21), 15888.
  • Ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • Potential anti-cancer agents. XII. Synthesis of 4-azido-3,6-dimethoxypyridazine derivatives. (1963). Chemical & Pharmaceutical Bulletin, 11(8), 1073-1077.
  • ethyl 4,6-dihydroxypyridazine-3-carboxyl
  • 1352925-63-3|Ethyl 4,6-dihydroxypyridazine-3-carboxyl

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-hydroxypyridazine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Ethyl 6-hydroxypyridazine-3-carboxylate (CAS No: 63001-31-0). The following procedures are designed to ensure personal safety, maintain experimental integrity, and comply with standard laboratory safety practices. The causality behind each recommendation is explained to empower researchers with a deep, actionable understanding of risk mitigation.

Hazard Identification and Immediate Risk Assessment

Understanding the specific hazards of Ethyl 6-hydroxypyridazine-3-carboxylate is the foundation of a robust safety plan. This compound is not benign, and its toxicological properties necessitate careful handling. The primary risks are associated with direct contact and inhalation.

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

Hazard ClassGHS CategoryHazard StatementSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]Warning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]Warning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][3][4]Warning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4]Warning

Expert Insight: The combination of skin, eye, and respiratory irritation potential (H315, H319, H335) means that the primary routes of exposure are through direct contact with the solid powder or inhalation of airborne particles. The oral toxicity (H302) underscores the importance of preventing ingestion through cross-contamination; hence, a strict prohibition on eating, drinking, or smoking in the handling area is mandatory.[5]

Required Personal Protective Equipment (PPE)

A multi-layered PPE strategy is required to create a barrier between the researcher and the chemical, addressing all potential exposure routes identified above.

  • Eye and Face Protection:

    • Minimum Requirement: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

    • Rationale: This is critical to prevent contact with airborne dust or accidental splashes, which can cause serious eye irritation.[3][4]

  • Skin and Body Protection:

    • Gloves: Chemically resistant, impervious gloves must be worn. Nitrile gloves are a common and effective choice. Always inspect gloves for tears or punctures before use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4]

    • Lab Coat: A standard laboratory coat should be worn and kept fully fastened to protect against skin contact.

    • Rationale: Direct contact with the skin must be avoided, as the compound is a known skin irritant.[3] Contaminated clothing must be removed immediately and washed before reuse.[3][6]

  • Respiratory Protection:

    • Standard Operations: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust generation and inhalation.[5][7]

    • High-Risk Operations: If significant dust or aerosols are expected to be generated, or if adequate ventilation is unavailable, respiratory protection must be worn.[7][8] The selected respirator must comply with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[8]

    • Emergency Situations (Spills/Fire): For major spills or fires, a self-contained breathing apparatus (SCBA) is necessary.[2][9]

    • Rationale: The compound may cause respiratory tract irritation if inhaled.[4] Engineering controls (like a fume hood) are the primary defense, with respirators serving as a crucial secondary defense.

Operational and Disposal Plans

A systematic workflow ensures that safety is integrated into every step of the experimental process, from preparation to disposal.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling cluster_cleanup Phase 3: Decontamination & Disposal A 1. Risk Assessment Review SDS for H302, H315, H319, H335 B 2. Engineering Controls Verify fume hood is operational A->B C 3. Select & Inspect PPE Goggles, Nitrile Gloves, Lab Coat B->C D 4. Don PPE Follow correct sequence C->D E 5. Handle Chemical Work within fume hood, avoid raising dust D->E F 6. Secure Compound Tightly close container after use E->F G 7. Decontaminate Surfaces Wipe down work area F->G H 8. Doff PPE Follow correct sequence to avoid contamination G->H I 9. Waste Disposal Segregate waste into approved, labeled containers H->I J End of Process

Caption: Workflow for Safely Handling Ethyl 6-hydroxypyridazine-3-carboxylate.

Experimental Protocols

Step 1: Pre-Handling Checklist

  • Confirm that an eyewash station and safety shower are close to the workstation.[6]

  • Read and understand the Safety Data Sheet (SDS) before starting work.

  • Prepare your designated work area, typically inside a chemical fume hood. Ensure the sash is at the appropriate height.

  • Assemble all necessary equipment (spatulas, weigh boats, glassware) within the hood to minimize movement.

  • Inspect your PPE for defects: check gloves for holes and safety glasses for cracks.

Step 2: Handling the Solid Compound

  • Don PPE in the correct order: first the lab coat, then safety goggles, and finally gloves.

  • Perform all manipulations, especially weighing and transferring the solid, within the fume hood to contain any dust.[7]

  • Handle the compound gently to avoid creating airborne dust.

  • If transferring to a new container, ensure it is appropriately labeled.

  • Once the task is complete, securely close the primary container.[3]

Step 3: Post-Handling and Decontamination

  • Wipe down the work surface and any equipment used with an appropriate solvent and cleaning agent.

  • Dispose of any contaminated disposable materials (e.g., weigh boats, wipes) into a designated, sealed waste container.

  • Doff PPE in the reverse order, taking care to avoid cross-contamination. Remove gloves first using the proper technique, followed by goggles and the lab coat.

  • Wash hands and any exposed skin thoroughly with soap and water after handling.[3][4]

Emergency & Disposal Plan
  • Accidental Release (Spill) Protocol:

    • Evacuate personnel from the immediate danger area.[7]

    • Avoid breathing in the dust. Ensure adequate ventilation.

    • Wearing the full required PPE (including respiratory protection if necessary), cover the spill with an absorbent, non-combustible material like sand or vermiculite.[10]

    • Carefully sweep or collect the material and place it into a suitable, sealed container for disposal.[3] Avoid actions that generate dust.

    • Prevent the spilled material from entering drains or waterways.[7]

    • Clean the affected area thoroughly.

  • Waste Disposal:

    • All waste material, including the chemical itself and any contaminated materials, must be disposed of in accordance with national and local regulations.

    • Engage a licensed professional waste disposal company for chemical waste removal.[9]

    • Do not mix this waste with other chemicals.

    • Leave chemicals in their original or other appropriately labeled containers. Handle uncleaned empty containers as you would the product itself.

References

  • Capot Chemical. (n.d.). MSDS of ethyl 6-hydroxypyridazine-3-carboxylate.
  • PubChem. (n.d.). Ethyl 4,6-dihydroxypyridazine-3-carboxylate. National Center for Biotechnology Information.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • TCI Chemicals. (n.d.). Safety Data Sheet.
  • ChemicalBook. (2025). ethyl 4,6-dihydroxypyridazine-3-carboxylate - Safety Data Sheet.
  • Echemi. (n.d.). ethyl 4,6-dihydroxypyridazine-3-carboxylate.
  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Fisher Scientific. (2010). Safety Data Sheet.
  • Covestro Solution Center. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • Castrol. (2025). Safety Data Sheet.
  • PPG Industries. (2023). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。